molecular formula C6H4FNO3 B128858 2-Fluoro-6-nitrophenol CAS No. 1526-17-6

2-Fluoro-6-nitrophenol

Cat. No.: B128858
CAS No.: 1526-17-6
M. Wt: 157.1 g/mol
InChI Key: HIGRXCJEFUYRNW-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitrophenol, also known as this compound, is a useful research compound. Its molecular formula is C6H4FNO3 and its molecular weight is 157.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10282. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-nitrophenol
Source PubChem
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InChI

InChI=1S/C6H4FNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGRXCJEFUYRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2075342
Record name 2-Fluoro-6-nitrophenol
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Molecular Weight

157.10 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1526-17-6
Record name 2-Fluoro-6-nitrophenol
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Record name 2-Fluoro-6-nitrophenol
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Record name 1526-17-6
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Record name 2-Fluoro-6-nitrophenol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-nitrophenol: Properties, Structure, and Applications in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-nitrophenol is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring a hydroxyl group, a fluorine atom, and a nitro group on a benzene ring, imparts a distinct reactivity profile that is highly sought after in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic signature, synthesis, and reactivity of this compound, offering field-proven insights for its effective utilization in research and development.

Part 1: Molecular Structure and Physicochemical Properties

The strategic placement of electron-withdrawing (fluoro and nitro) and electron-donating (hydroxyl) groups on the aromatic ring governs the unique chemical behavior of this compound.

Core Structure

The molecule consists of a phenol backbone with a fluorine atom at the 2-position and a nitro group at the 6-position. This ortho-substitution pattern creates significant steric and electronic effects that influence its reactivity and physical properties.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueReference(s)
CAS Number 1526-17-6[2]
Molecular Formula C₆H₄FNO₃[2]
Molecular Weight 157.10 g/mol [2]
Appearance Light yellow to yellow or orange crystalline powder[3]
Melting Point 90-95 °C[3]
Boiling Point 201.5 ± 20.0 °C (Predicted)[1]
Density 1.511 ± 0.06 g/cm³ (Predicted)[1]
pKa 5.67 ± 0.24 (Predicted)[1]
Solubility Sparingly soluble in water; Soluble in methanol.[4]
Storage Store at room temperature under an inert atmosphere.[1]

Part 2: Spectroscopic Profile

A thorough understanding of the spectroscopic characteristics of this compound is essential for reaction monitoring and product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton, with coupling patterns influenced by the fluorine atom.

¹³C NMR: The carbon NMR spectrum will display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon attached to the fluorine will exhibit a characteristic C-F coupling.

Note: Specific, experimentally verified NMR data with peak assignments was not available in the searched literature. Researchers should acquire their own analytical data for definitive characterization.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Functional GroupWavenumber (cm⁻¹)Description
O-H stretch~3200-3600 (broad)Hydroxyl group
C-H stretch (aromatic)~3000-3100Aromatic C-H bonds
C=C stretch (aromatic)~1450-1600Benzene ring
N-O stretch (asymmetric)~1500-1550Nitro group
N-O stretch (symmetric)~1335-1385Nitro group
C-F stretch~1100-1300Carbon-fluorine bond

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR). Data available on PubChem suggests an ATR-IR spectrum was recorded on a Bruker Tensor 27 FT-IR.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): m/z ≈ 157.0175

  • Key Fragments: Fragmentation may involve the loss of the nitro group (NO₂), hydroxyl group (OH), or other characteristic cleavages of the aromatic ring.

Data from the NIST Mass Spectrometry Data Center indicates a top peak at m/z 157.[2]

Part 3: Synthesis and Reactivity

The synthetic utility of this compound stems from its carefully orchestrated reactivity, which allows for selective transformations at various positions on the aromatic ring.

Synthesis Protocol: Regioselective ortho-Nitration of 2-Fluorophenol

While the nitration of 2-fluorophenol often yields a mixture of ortho and para isomers, with the para isomer being the major product, specific conditions can favor ortho-nitration.[5] A method utilizing cerium (IV) ammonium nitrate (CAN) has been shown to be effective for the regioselective ortho-nitration of certain phenols.[6]

Experimental Protocol:

  • To a stirred solution of 2-fluorophenol (1.0 eq) in a suitable solvent (e.g., acetonitrile) at room temperature, add sodium bicarbonate (NaHCO₃, 1.5 eq).

  • Slowly add a solution of cerium (IV) ammonium nitrate (CAN, 1.1 eq) in water dropwise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Cerium (IV) Ammonium Nitrate (CAN): CAN is a powerful single-electron oxidant that can facilitate the nitration of phenols under mild conditions, often with high regioselectivity.

  • Sodium Bicarbonate (NaHCO₃): The mild base is used to deprotonate the phenol, increasing its nucleophilicity and reactivity towards the nitrating agent.

Caption: Workflow for the synthesis of this compound.

Reactivity Profile

The interplay between the hydroxyl, fluoro, and nitro groups dictates the reactivity of this compound in various chemical transformations.

Electrophilic Aromatic Substitution:

The hydroxyl group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but also an ortho-, para-director. The nitro group is a strong deactivating group and a meta-director. The combined effect of these substituents makes the aromatic ring generally electron-deficient and less susceptible to electrophilic attack compared to phenol. However, the strong directing effect of the hydroxyl group can still facilitate substitution at the para-position (C4).

Nucleophilic Aromatic Substitution (SNAr):

The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the C-F bond towards nucleophilic attack. This makes this compound an excellent substrate for SNAr reactions, allowing for the facile displacement of the fluoride ion by a variety of nucleophiles. This reactivity is a cornerstone of its utility in building complex molecules.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Part 4: Applications in Drug Development and Medicinal Chemistry

The unique structural and reactivity features of this compound make it a valuable intermediate in the synthesis of biologically active molecules.[4] The introduction of a fluorinated nitrophenol moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.

  • Anti-inflammatory and Analgesic Drugs: As a substituted phenol, it can serve as a precursor for compounds with cyclooxygenase (COX) inhibitory activity.[1]

  • Antimicrobial and Antifungal Agents: The inherent antimicrobial and antifungal properties of this compound can be leveraged in the design of new anti-infective agents.[4]

  • Enzyme Inhibitors: The reactive nature of the compound allows for its incorporation into scaffolds designed to interact with the active sites of various enzymes.

The ability to perform SNAr reactions on this compound provides a straightforward route to introduce diverse functionalities, enabling the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid generating dust.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a versatile and valuable building block for synthetic chemists, particularly those in the fields of pharmaceutical and agrochemical research. Its unique combination of functional groups provides a platform for a wide range of chemical transformations, most notably nucleophilic aromatic substitution. A thorough understanding of its properties, spectroscopic characteristics, and reactivity, as outlined in this guide, is paramount for its successful application in the synthesis of novel and complex molecules.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73710, this compound.
  • Google Patents. (n.d.). CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9937, 5-Fluoro-2-nitrophenol.
  • Google Patents. (n.d.). CN1850778A - Method for preparing 2-fluoro-4-nitrophenol.
  • LookChem. (n.d.). Cas 394-33-2,2-Nitro-4-fluorophenol.
  • PubChemLite. (n.d.). This compound (C6H4FNO3).
  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
  • National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • University of Wisconsin-Madison. (n.d.). 13C-NMR.
  • National Center for Biotechnology Information. (2019). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones.
  • National Center for Biotechnology Information. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • Arkat USA. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.
  • University College Cork. (n.d.). News Archive | Analytical & Biological Chemistry Research Facility.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (2022). Stereoselective reactions of nitro compounds in the synthesis of natural compound analogs and active pharmaceutical ingredients.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Pharmaceutical Research and Development.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).
  • OC-Praktikum. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol.
  • Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol?.
  • GlycoTorsion. (n.d.). 2-Nitrophenol | C6H5NO3 | MD Topology | NMR | X-Ray.

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-6-nitrophenol (CAS 1526-17-6)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core scientific principles, practical applications, and critical safety protocols for this compound, a versatile chemical intermediate. The structure of this document is designed to provide a logical and in-depth exploration of the topic, moving from fundamental properties to complex applications and synthesis.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 1526-17-6) is an aromatic organic compound distinguished by a phenol ring substituted with both a fluorine atom and a nitro group.[1] This unique trifunctional architecture—comprising hydroxyl, fluoro, and nitro moieties—renders it a highly valuable and reactive building block in synthetic chemistry. The interplay between the electron-withdrawing nature of the nitro and fluoro groups and the activating hydroxyl group dictates its chemical behavior, making it a strategic intermediate in the synthesis of complex molecules.[2]

Its primary utility is found in the pharmaceutical and agrochemical industries, where it serves as a starting material for creating novel therapeutic agents and pesticides.[1][2] The presence of fluorine is particularly significant in medicinal chemistry, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.[3] This guide will explore the compound's properties, synthesis, reactivity, and safe handling, providing the technical insights necessary for its effective application in research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound are confirmed through a combination of its physical properties and spectroscopic data.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design and material handling.

PropertyValueSource(s)
CAS Number 1526-17-6[1][2]
Molecular Formula C₆H₄FNO₃[1][2]
Molecular Weight 157.1 g/mol [2]
Appearance Light yellow to orange crystalline powder or solid.[1][2][4]
Melting Point 90 - 94 °C[2][5]
Boiling Point 201.5±20.0 °C (Predicted)[6]
pKa 5.67 ± 0.24 (Predicted)[1]
Solubility Sparingly soluble in water; Soluble in methanol and other organic solvents.[1][6]
IUPAC Name This compound[4][7]
Synonyms 6-Fluoro-2-nitrophenol, 3-Fluoro-2-hydroxynitrobenzene, 2-NITRO-6-FLUORO PHENOL[1][7]
InChI Key HIGRXCJEFUYRNW-UHFFFAOYSA-N[1][4][7]
Canonical SMILES C1=CC(=C(C(=C1)F)O)[O-][1][7]
Spectroscopic Signature

Spectroscopic analysis provides an unambiguous fingerprint for the molecule. While raw data files are extensive, the key diagnostic features are summarized here.

TechniqueKey Spectral Information
¹H & ¹³C NMR Predicted spectra are available, which would show characteristic shifts for the aromatic protons and carbons influenced by the strong electron-withdrawing effects of the -NO₂ and -F groups, and the electron-donating -OH group.[1][7][8]
Mass Spectrometry (MS) GC-MS data confirms the molecular weight with a molecular ion peak at m/z 157.[7][9]
Infrared (IR) FTIR spectra show characteristic absorption bands corresponding to the O-H stretch of the phenol, asymmetric and symmetric stretches of the N-O bonds in the nitro group, and the C-F stretch.[7]
UV-Vis UV-Vis spectra are available for analysis of its chromophoric properties.[7]

Synthesis and Mechanistic Considerations

The most common laboratory and industrial synthesis of this compound involves the electrophilic aromatic substitution (nitration) of 2-fluorophenol. Understanding the regioselectivity of this reaction is key to maximizing the yield of the desired ortho-nitro product over the isomeric para-nitro byproduct.

The hydroxyl group is a strong ortho, para-director. However, the reaction conditions, particularly temperature, can be tuned to influence the product ratio. The formation of the ortho isomer (this compound) is often kinetically favored at lower temperatures, partly due to intramolecular hydrogen bonding between the hydroxyl and incoming nitro group in the transition state.

Detailed Experimental Protocol: Nitration of 2-Fluorophenol

This protocol describes a representative synthesis. The causality behind each step is explained to ensure both success and safety.

Safety Directive: This reaction involves the use of concentrated nitric acid, which is highly corrosive and a strong oxidizing agent. All operations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

Reagents & Equipment:

  • 2-Fluorophenol

  • 90% Nitric Acid

  • Dichloromethane (DCM)

  • Hexane

  • Magnesium Sulfate (MgSO₄)

  • Activated Charcoal

  • Ice-salt bath

  • Stirred reaction vessel

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup & Cooling: In a stirred reaction vessel, dissolve 2-fluorophenol (e.g., 0.288 mol) in dichloromethane.[10] Causality: DCM is used as a solvent that is relatively inert to nitrating conditions and facilitates temperature control. Cool the solution to -10 °C using an ice-salt bath. Causality: Low temperature is critical to control the exothermic reaction and to favor the formation of the desired this compound isomer over the 4-nitro isomer.[10]

  • Controlled Nitration: Slowly add 90% nitric acid (e.g., 0.31 mol) dropwise to the stirred solution. The addition rate should be controlled to maintain the internal temperature at approximately -5 °C and should take about 1 hour.[10] Causality: Slow, controlled addition prevents a runaway reaction and minimizes the formation of dinitrated and other byproducts.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0 °C for an additional hour to ensure the reaction proceeds to completion.[10]

  • Initial Product Isolation: The reaction will likely form a precipitate, which is primarily the less soluble 2-fluoro-4-nitrophenol isomer.[10] Collect this solid by filtration and wash it with cold dichloromethane. Set this solid aside.

  • Workup of the Mother Liquor: The filtrate (dichloromethane mother liquor) contains the desired this compound.[10] Transfer this solution to a separatory funnel, wash it with water to remove residual acid, and then dry the organic layer over anhydrous MgSO₄. Causality: The water wash removes water-soluble impurities, and MgSO₄ removes dissolved water from the organic solvent.

  • Solvent Removal & Crude Purification: Filter off the MgSO₄ and evaporate the solvent using a rotary evaporator. The resulting solid contains the crude this compound along with other byproducts.[10]

  • Purification by Recrystallization: To purify the product, grind the crude solid with boiling hexane and then filter. This process effectively removes less polar and volatile byproducts.[10] The hexane solution can then be treated with activated charcoal, filtered, concentrated, and cooled to induce crystallization of pure this compound as a yellow solid.[10] Causality: Hexane is chosen for its ability to dissolve the desired product while leaving more polar impurities behind. Activated charcoal removes colored impurities.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_separation Separation & Workup cluster_purification Purification Stage Start 2-Fluorophenol in Dichloromethane Nitration Add 90% HNO₃ (-10°C to 0°C) Start->Nitration Mixture Isomer Mixture (2-F-6-NP & 2-F-4-NP) Nitration->Mixture Filtration Filtration Mixture->Filtration Byproduct 2-Fluoro-4-nitrophenol (Solid) Filtration->Byproduct Less soluble Filtrate Filtrate containing This compound Filtration->Filtrate More soluble Workup Water Wash, Dry (MgSO₄), Evaporate Filtrate->Workup Crude Crude Product Workup->Crude Recrystallize Recrystallization from Hexane Crude->Recrystallize Final Pure this compound Recrystallize->Final

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Strategic Applications

The reactivity of this compound is governed by its three functional groups, making it a versatile platform for further chemical modification.

  • Nucleophilic Aromatic Substitution (SNAAr): The fluorine atom is activated towards displacement by nucleophiles due to the strong electron-withdrawing effects of the adjacent nitro group. This allows for the facile introduction of O, N, or S-based nucleophiles.

  • Phenolic Hydroxyl Group Reactions: The acidic proton of the hydroxyl group can be easily removed by a base, forming a phenoxide. This anion can then act as a nucleophile in Williamson ether synthesis or acylation reactions.

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine (-NH₂) using various reducing agents (e.g., H₂/Pd-C, SnCl₂). This transformation is fundamental for building more complex scaffolds, converting the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group.

These reactions make this compound a key intermediate in several fields:

  • Pharmaceutical Development: It serves as a precursor for various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[2]

  • Agrochemical Synthesis: It is used to create compounds with antifungal, herbicidal, and plant-growth-regulating properties.[1][10]

  • Analytical Chemistry: In some contexts, it can be used as a reagent for detecting metal ions or as a pH indicator.[2]

Key Reaction Pathways Diagram

Reactivity_Diagram cluster_F Fluoro Group Reactivity cluster_OH Hydroxyl Group Reactivity cluster_NO2 Nitro Group Reactivity center_mol This compound SNAAr Nucleophilic Aromatic Substitution (SNAAr) center_mol->SNAAr -F Alkylation O-Alkylation / O-Acylation center_mol->Alkylation -OH Reduction Reduction center_mol->Reduction -NO₂ SNAAr_Product Substituted Product (Ether, Amine, etc.) SNAAr->SNAAr_Product Nu Nucleophile (e.g., R-OH, R-NH₂) Nu->SNAAr Ether_Product Ether or Ester Product Alkylation->Ether_Product Base Base (e.g., K₂CO₃) Base->Alkylation Electrophile Electrophile (e.g., R-X, RCOCl) Electrophile->Alkylation Amine_Product 2-Amino-6-fluorophenol Reduction->Amine_Product Reducing_Agent Reducing Agent (e.g., H₂, Pd/C) Reducing_Agent->Reduction

Sources

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2-fluoro-6-nitrophenol. This polysubstituted benzene derivative presents a unique case study in regioselectivity, governed by the complex interplay of a strongly activating hydroxyl group, a weakly deactivating fluoro group, and a strongly deactivating nitro group. This document serves as a resource for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, field-proven experimental protocols, and predictive analysis of reaction outcomes. We will explore the causality behind experimental choices and provide a framework for controlling and predicting the functionalization of this versatile chemical intermediate.[1][2]

Introduction: The Unique Electronic Profile of this compound

This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility stems from the specific arrangement of functional groups on the aromatic ring, which allows for selective chemical modifications. Understanding the electronic nature of this molecule is paramount to predicting its behavior in electrophilic aromatic substitution (EAS), a cornerstone reaction class in organic synthesis.[3]

The reactivity of the benzene ring is modulated by three distinct substituents:

  • Hydroxyl (-OH): A strongly activating, ortho-, para-directing group.[4] It donates electron density to the ring via a strong resonance effect (+M), making the ring highly nucleophilic and reactive towards electrophiles.[5][4]

  • Nitro (-NO₂): A strongly deactivating, meta-directing group.[4][6] It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, significantly reducing the ring's nucleophilicity.[4][6]

  • Fluorine (-F): A weakly deactivating, ortho-, para-directing group.[7][8][9] This is a unique case among halogens. Fluorine is highly electronegative, withdrawing electron density via the inductive effect (-I). However, it can also donate electron density through resonance (+M) via its lone pairs.[10] While the inductive effect slightly outweighs the resonance effect, making the ring overall less reactive than benzene, the resonance effect still directs incoming electrophiles to the ortho and para positions.[9][10]

The combination of these competing effects makes predicting the regioselectivity of EAS reactions on this compound a non-trivial but solvable challenge.

Analysis of Regioselectivity: Directing the Electrophile

In a polysubstituted benzene ring, the most powerful activating group typically controls the position of subsequent substitutions.[11] In the case of this compound, the hydroxyl group is the dominant directing group.[4]

  • The -OH group directs ortho- and para-.

  • The two ortho positions (C2 and C6) are already occupied by the fluorine and nitro groups, respectively.

  • Therefore, the primary site for electrophilic attack is the C4 position , which is para to the strongly activating hydroxyl group.

Attack at the C4 position is heavily favored due to the formation of the most stable resonance-stabilized intermediate (the sigma complex or arenium ion).[3] During an attack at the C4 position, a key resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the hydroxyl group, fulfilling the octet rule for all atoms and providing significant stabilization.[5]

G cluster_conclusion conclusion Conclusion: Electrophilic attack is overwhelmingly favored at the C4 position, para to the hydroxyl group.

Figure 1: Analysis of directing effects on this compound.

Key Electrophilic Aromatic Substitution Reactions

Phenols are highly activated substrates, often reacting under milder conditions than benzene itself and sometimes without the need for a Lewis acid catalyst.[12] However, the presence of the deactivating -NO₂ and -F groups on this compound tempers this reactivity, requiring carefully chosen conditions to achieve successful substitution.

Halogenation (Bromination)

Bromination is a classic EAS reaction. Due to the high activation provided by the -OH group, the reaction can often proceed without a Lewis acid catalyst.

Mechanism: The electrophile, Br⁺, is attacked by the electron-rich aromatic ring, primarily at the C4 position. The resulting sigma complex is stabilized by resonance, particularly by the lone pairs on the hydroxyl's oxygen. A base then removes the proton from C4 to restore aromaticity.

Predicted Outcome: The major product will be 4-bromo-2-fluoro-6-nitrophenol.

G

Figure 2: Reaction scheme for the bromination of this compound.

Nitration

Further nitration of this compound requires forcing conditions due to the already present deactivating nitro group. The reaction introduces a second nitro group, yielding a dinitrophenol derivative.

Mechanism: The nitronium ion (NO₂⁺), generated from nitric and sulfuric acids, acts as the electrophile. The aromatic ring attacks the nitronium ion at the C4 position, followed by deprotonation to yield the product.

Predicted Outcome: The major product will be 2-fluoro-4,6-dinitrophenol. A synthesis protocol for a similar compound, 2,4-difluoro-6-nitrophenol, highlights the use of sulfuric acid and a nitrate source for ortho-nitration of a fluorophenol.[13]

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally challenging on highly deactivated rings. The nitro group strongly deactivates the ring, and the hydroxyl group, being a Lewis base, can complex with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the system.[12] Therefore, Friedel-Crafts reactions on this compound are expected to be low-yielding or unsuccessful under standard conditions. Modifications, such as protecting the hydroxyl group as an ether, might offer a viable but more complex synthetic route.[12]

Experimental Protocol: Bromination of this compound

This protocol is a representative procedure adapted from standard methodologies for the halogenation of activated phenols.[14] Safety Note: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Bromine is highly corrosive and toxic.

Materials & Reagents:

  • This compound

  • Glacial Acetic Acid

  • Liquid Bromine (Br₂)

  • Sodium bisulfite (NaHSO₃) solution, saturated

  • Deionized Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask and dropping funnel

Workflow:

G A 1. Dissolution Dissolve this compound in glacial acetic acid in a flask. B 2. Cooling Cool the solution to 0-5 °C in an ice bath. A->B C 3. Bromine Addition Add a solution of Br2 in acetic acid dropwise with vigorous stirring. B->C D 4. Reaction Stir at room temperature for 1-2 hours. Monitor reaction by TLC. C->D E 5. Quenching Pour mixture into ice water. Add NaHSO3 to destroy excess Br2. D->E F 6. Isolation Collect the precipitate by vacuum filtration. Wash with cold water. E->F G 7. Purification Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water). F->G

Figure 3: Experimental workflow for the bromination of this compound.

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.57 g (10 mmol) of this compound in 20 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Bromine Addition: In a separate container, prepare a solution of 0.51 mL (1.59 g, 10 mmol) of liquid bromine in 10 mL of glacial acetic acid. Transfer this solution to a dropping funnel. Add the bromine solution dropwise to the cooled phenol solution over 20-30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture into 100 mL of an ice-water slurry. A precipitate should form. Add saturated sodium bisulfite solution dropwise until the orange-red color of excess bromine disappears.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove acetic acid and salts.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure 4-bromo-2-fluoro-6-nitrophenol.

Data Summary and Characterization

The expected products from the electrophilic aromatic substitution of this compound are summarized below. Characterization would typically involve melting point determination, NMR spectroscopy (¹H, ¹³C, ¹⁹F), and mass spectrometry to confirm the structure and purity of the isolated product.

ReactionElectrophileReagentsMajor ProductPredicted Position of Substitution
Bromination Br⁺Br₂ in CH₃COOH4-Bromo-2-fluoro-6-nitrophenolC4 (para to -OH)
Nitration NO₂⁺HNO₃, H₂SO₄2-Fluoro-4,6-dinitrophenolC4 (para to -OH)
Sulfonation SO₃Fuming H₂SO₄3-Fluoro-5-nitro-4-hydroxybenzenesulfonic acidC4 (para to -OH)
Friedel-Crafts R⁺ / RCO⁺R-Cl, AlCl₃Reaction Unlikely/Low YieldN/A

Conclusion

The electrophilic aromatic substitution of this compound is a prime example of regioselectivity controlled by competing substituent effects. The strongly activating, ortho-, para-directing hydroxyl group decisively dictates the position of electrophilic attack, directing incoming electrophiles almost exclusively to the C4 position. While the deactivating nitro and fluoro groups reduce the overall reactivity of the ring, targeted functionalization at the para-position is readily achievable under appropriate conditions for reactions like halogenation and nitration. This predictable selectivity makes this compound a reliable and valuable substrate for the synthesis of complex, polysubstituted aromatic compounds in the pharmaceutical and chemical industries.

References

  • MDPI. (n.d.). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere.
  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Quora. (2018, October 14). Why do phenols are very reactive towards electrophilic aromatic substitution?
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  • New Journal of Chemistry (RSC Publishing). (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory.
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An In-depth Technical Guide to the Biological Activity of 2-Fluoro-6-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique chemical architecture of 2-fluoro-6-nitrophenol, characterized by the ortho-positioning of a hydroxyl, a nitro, and a fluorine group, establishes it as a highly versatile scaffold in medicinal chemistry and agrochemical development. The electron-withdrawing nature of both the fluorine and nitro substituents significantly influences the acidity of the phenolic proton and imparts distinct reactivity, making it a valuable synthon for a diverse array of heterocyclic and aromatic derivatives. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanistic underpinnings of derivatives originating from this core structure. We will explore their demonstrated potential as antimicrobial, antifungal, anticancer, and herbicidal agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

Introduction: The Chemical Versatility of the this compound Scaffold

This compound (CAS 1526-17-6) is a yellow crystalline solid that serves as a foundational building block in organic synthesis.[1][2] Its utility stems from the strategic placement of three key functional groups on the benzene ring:

  • The Phenolic Hydroxyl Group (-OH): Acts as a nucleophile or can be deprotonated to form a phenoxide, enabling reactions like Williamson ether synthesis to create a wide range of ether derivatives.[3] It is also a key hydrogen-bonding participant in interactions with biological targets.

  • The Nitro Group (-NO₂): A strong electron-withdrawing group that enhances the acidity of the phenol.[4] Crucially, it can be readily reduced to an amino group (-NH₂), which serves as a handle for the synthesis of important heterocyclic structures like benzoxazoles.[5] The nitro group itself is a pro-drug feature, as its reduction in hypoxic or microbial environments can generate cytotoxic reactive nitrogen species.[6]

  • The Fluorine Atom (-F): The most electronegative element, fluorine, alters the electronic properties of the ring and can enhance metabolic stability and binding affinity of the molecule to target enzymes by forming strong hydrogen bonds or other non-covalent interactions.[4]

This trifecta of functionalities makes the this compound scaffold a privileged starting point for generating libraries of compounds with diverse biological applications, including pharmaceuticals and agrochemicals.[7]

Synthetic Pathways: From Core Scaffold to Bioactive Derivatives

The primary value of this compound lies in its role as a synthetic intermediate. Two principal derivatization strategies are commonly employed: modification at the hydroxyl group and transformation of the nitro group.

Derivatization via the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

This classic method is used to synthesize nitrophenyl ether derivatives, which have shown significant herbicidal activity.[3] The protocol involves the deprotonation of the phenol followed by nucleophilic substitution with a haloalkane.

Experimental Protocol: Synthesis of 4-(2-Fluoro-6-nitrophenoxy)alkane

  • Deprotonation: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF). Add a strong base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C.

  • Reaction Mixture: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution: Add the desired haloalkane (e.g., an alkyl bromide, 1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

The causality behind this choice of reaction is its robustness and high yield. The use of a polar aprotic solvent like DMF effectively solvates the cation of the base, leaving the phenoxide anion more nucleophilic and reactive.

Derivatization via Nitro Group Reduction and Cyclization (Benzoxazole Synthesis)

The reduction of the nitro group to an amine is a gateway to synthesizing a vast range of heterocyclic compounds, most notably benzoxazoles.[8] Benzoxazoles are known to possess a wide spectrum of biological activities.[8]

Experimental Protocol: Two-Step Synthesis of 2-Substituted Benzoxazoles

  • Nitro Group Reduction: Dissolve this compound (1.0 eq) in ethanol or methanol. Add a reducing agent such as tin(II) chloride (SnCl₂, 5.0 eq) in concentrated hydrochloric acid (HCl) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Heat the reaction as necessary and monitor by TLC until the starting material is consumed. Neutralize the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution and extract the product, 2-amino-6-fluorophenol, with ethyl acetate.

  • Condensation and Cyclization: Mix the crude 2-amino-6-fluorophenol (1.0 eq) with a desired aldehyde (1.0 eq) and a catalyst, such as samarium triflate, in an aqueous medium.[9] Alternatively, react with a carboxylic acid derivative in the presence of a coupling agent or under high heat. This condensation reaction forms a Schiff base intermediate which then undergoes intramolecular cyclization to yield the final 2-substituted benzoxazole derivative.[10]

  • Purification: Purify the final product via recrystallization or column chromatography.

The logic of this pathway hinges on the transformation of the electron-withdrawing nitro group into a nucleophilic amine, which can then participate in cyclization reactions to build complexity.

Key Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a range of biological activities. The specific activity is highly dependent on the nature of the derivatization.

Antimicrobial and Antifungal Activity

Nitroaromatic compounds are well-established antimicrobial agents.[11] Their mechanism of action is often linked to the reductive activation of the nitro group within the microbial cell.

Mechanism: Reductive Activation and Oxidative DNA Damage The primary mechanism of antimicrobial action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group by microbial nitroreductases. This process generates highly reactive intermediates, such as the nitro radical anion and nitroso species.[1][6] These reactive species can induce oxidative stress and directly damage cellular macromolecules, including DNA.[12] The process leads to strand breaks and oxidation of nucleobases (e.g., formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine), ultimately triggering cell death pathways.[12][13]

antimicrobial_mechanism cluster_cell Microbial Cell Nitro_Compound Nitrophenol Derivative (R-NO₂) Nitroreductase Nitroreductase Enzyme Nitro_Compound->Nitroreductase Enters Cell Radical Nitro Radical Anion (R-NO₂⁻) Nitroreductase->Radical e⁻ Reduction ROS Reactive Oxygen Species (ROS) Radical->ROS Generates DNA Bacterial DNA ROS->DNA Attacks Damage Oxidative DNA Damage (Strand Breaks) DNA->Damage Death Cell Death Damage->Death

Caption: Reductive activation pathway of nitrophenol derivatives.

Table 1: Representative Antimicrobial Activity of Analogous Nitro- and Fluoro- Aromatic Compounds Note: Data for direct derivatives of this compound are limited in the public literature. This table presents data from structurally related compounds to illustrate the potential activity.

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Nitroquinolones 1,7-disubstituted-6-nitroquinoloneM. tuberculosis3.12 - 12.5[11]
1,7-disubstituted-6-nitroquinoloneS. aureus<0.2 - 1.56[11]
Nitrofuran Derivatives Compound 11 H. capsulatum0.48[14]
Compound 5 C. neoformans3.9[14]
Fluoro-hydrazide Complex Cu(II) Complex of 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazideB. subtilis8[15]
Cu(II) Complex of 2-fluoro-N'-[(E)-2-hydroxyphenyl) methylene] benzohydrazideC. albicans8[15]
Anticancer Activity

The anticancer potential of these derivatives is being actively explored. The mechanism often mirrors the antimicrobial activity, relying on reductive activation in the hypoxic environment of solid tumors. Additionally, the fluorinated backbone can serve as a scaffold for designing specific enzyme inhibitors.[4]

Mechanism: Enzyme Inhibition and Alkylating Properties Certain fluorinated aromatic compounds act as potent inhibitors of key enzymes in cell signaling and replication, such as DNA gyrase and topoisomerase IV in bacteria, which have human analogues.[2][16] Furthermore, derivatives synthesized to include good leaving groups (e.g., bromide or chloride at a benzylic position) can act as alkylating agents, covalently modifying DNA and leading to apoptosis.[17]

Table 2: Representative In Vitro Anticancer Activity (IC₅₀) of Analogous Nitro- and Fluoro- Aromatic Compounds

Compound ClassDerivativeCell Line (Cancer Type)IC₅₀ (µM)Reference
Nitrated Sydnones 4'-fluoro-3'-nitrophenyl sydnoneMCF7 (Breast)<10[18]
Fluorophenyl Thiadiazoles Compound A2 MCF-7 (Breast)52.35[19]
Fluorinated Thiazolo-pyrimidines Compound 3b C32 (Melanoma)24.4[4]
Compound 3b A375 (Melanoma)25.4[4]
Nitrated Benzyl Bromides Compound 3 HL-60 (Leukemia)2.5[17]
Herbicidal Activity

Nitrophenyl ethers were among the first commercially successful synthetic herbicides.[3] Their mode of action involves the inhibition of a key enzyme in plant chlorophyll and heme biosynthesis.

Mechanism: Inhibition of Protoporphyrinogen Oxidase (PPO) Nitrophenyl ether herbicides are potent inhibitors of the enzyme protoporphyrinogen oxidase (PPO). This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to an accumulation of its substrate, which then leaks from the plastid into the cytoplasm. Here, non-enzymatic oxidation occurs, and in the presence of light, the resulting protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species that cause rapid lipid peroxidation and membrane damage, leading to cell death.[20]

herbicidal_mechanism cluster_plant_cell Plant Cell Proto_IX Protoporphyrinogen IX PPO PPO Enzyme Proto_IX->PPO Accumulation Substrate Accumulation & Leakage to Cytoplasm PPO->Accumulation Blocked Inhibitor Nitrophenyl Ether Derivative Inhibitor->PPO Inhibits Oxidation Non-enzymatic Oxidation Accumulation->Oxidation Photosensitizer Protoporphyrin IX (Photosensitizer) Oxidation->Photosensitizer ROS Reactive Oxygen Species (ROS) Photosensitizer->ROS + Light Light Light Light->ROS Damage Lipid Peroxidation & Membrane Damage ROS->Damage

Caption: Mechanism of action for nitrophenyl ether herbicides.

Methodologies for Biological Evaluation

Rigorous and standardized assays are critical for evaluating the biological activity of newly synthesized derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

mic_workflow prep_compound Prepare Serial Dilutions of Test Compound in Broth inoculate Inoculate Microtiter Plate Wells (100 µL Compound + 100 µL Inoculum) prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (~5 x 10⁵ CFU/mL) prep_inoculum->inoculate controls Include Positive (No Drug) & Negative (No Bacteria) Controls inoculate->controls incubate Incubate Plate (e.g., 37°C for 18-24h) controls->incubate read Visually Inspect for Turbidity or Use Plate Reader (OD₆₀₀) incubate->read determine_mic Determine MIC: Lowest Concentration with No Visible Growth read->determine_mic

Caption: Experimental workflow for MIC determination.

Experimental Protocol: MIC Assay

  • Compound Preparation: Prepare a stock solution of the test derivative in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in sterile broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared microbial suspension to each well containing the diluted compound. The final volume in each well should be 200 µL.

  • Controls: Include a positive control (inoculum in broth without compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Screening: The MTT Assay for IC₅₀ Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivative in complete medium. Replace the old medium in the wells with 100 µL of medium containing the various compound concentrations. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.[14]

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of strategic functionalization in medicinal and agricultural chemistry. The interplay between the hydroxyl, fluoro, and nitro groups provides a rich platform for generating diverse molecular architectures with potent biological activities. The demonstrated antimicrobial, anticancer, and herbicidal potential of its analogous derivatives underscores the value of this starting material. Future research should focus on synthesizing and screening dedicated libraries of this compound derivatives to elucidate precise structure-activity relationships and identify lead compounds with high efficacy and selectivity. Mechanistic studies, particularly focusing on specific enzyme inhibition and the downstream effects of reductive activation, will be crucial in optimizing these molecules for therapeutic and commercial applications.

References

A comprehensive list of all sources cited within this document, including titles, sources, and verifiable URLs.

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2-Fluoro-6-nitrophenol role as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-6-nitrophenol as a Core Chemical Intermediate

Authored by: A Senior Application Scientist

Abstract

This compound is a highly versatile chemical intermediate distinguished by its unique arrangement of fluorine, nitro, and hydroxyl functional groups on an aromatic ring.[1] This strategic combination of functionalities makes it an invaluable building block in the synthesis of a wide array of complex organic molecules. Its utility spans across critical industries, including pharmaceutical development, agrochemical production, and materials science.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, and pivotal role as a precursor, with a particular focus on its transformation into other high-value intermediates. The protocols and mechanisms described herein are grounded in established chemical principles to provide researchers, scientists, and drug development professionals with actionable, field-proven insights.

Compound Profile: this compound

This compound (CAS No. 1526-17-6) is an aromatic compound that presents as a light yellow to orange crystalline powder under standard conditions.[1] The presence of an electron-withdrawing nitro group and a highly electronegative fluorine atom ortho to the hydroxyl group significantly influences the molecule's reactivity, particularly in electrophilic and nucleophilic aromatic substitution reactions. This electronic profile is fundamental to its utility as a versatile intermediate.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is presented below, providing essential data for its handling, characterization, and application in synthesis.

PropertyValueSource(s)
CAS Number 1526-17-6[1][3]
Molecular Formula C₆H₄FNO₃[3]
Molecular Weight 157.10 g/mol [3]
Appearance Light yellow to yellow to orange powder/crystal[1]
Melting Point 90 - 94 °C[4]
Boiling Point 201.5 ± 20.0 °C (Predicted)[4]
pKa 5.67 ± 0.24 (Predicted)[4]
Solubility Soluble in methanol; sparingly soluble in water[2][4][5]
IUPAC Name This compound[3]

Spectroscopic data is critical for the unambiguous identification and quality control of this compound. Comprehensive spectral information, including ¹³C NMR, GC-MS, UV-VIS, and IR spectra, is publicly available through databases like PubChem.[3]

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the regioselective nitration of 2-fluorophenol. The directing effects of the hydroxyl and fluoro substituents on the aromatic ring guide the incoming nitro group. While both are ortho-, para-directing, the steric hindrance and electronic influence lead to the formation of both this compound and its isomer, 2-fluoro-4-nitrophenol.[5][6]

Logical Workflow for Synthesis

G cluster_start Starting Material cluster_process Core Process cluster_outcome Reaction Products cluster_purification Purification A 2-Fluorophenol B Nitration (e.g., HNO₃ / H₂SO₄ or HNO₃) A->B Reagent C Crude Product Mixture B->C Yields F Isolation & Purification (Filtration, Recrystallization) C->F Processed via D This compound (Target Isomer) E 2-Fluoro-4-nitrophenol (Byproduct Isomer) F->D Isolates F->E Separates

Caption: Synthesis workflow for this compound via nitration.

Experimental Protocol: Nitration of 2-Fluorophenol

This protocol is a representative method for synthesizing this compound. The causality behind the experimental choices is critical: the use of a cold ice-salt bath is to control the exothermic nitration reaction and improve the selectivity, preventing over-nitration and degradation.[6]

Materials:

  • 2-Fluorophenol

  • 90% Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Magnesium Sulfate (MgSO₄)

  • Activated Charcoal

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-fluorophenol (e.g., 32.3 g, 0.288 mol) in dichloromethane.[6]

  • Cooling: Cool the stirred solution to -10 °C using an ice-salt bath. Maintaining a low temperature is crucial for controlling the reaction rate and minimizing byproduct formation.[6]

  • Nitration: Slowly add 90% nitric acid dropwise to the solution over approximately 1 hour, ensuring the internal temperature is maintained at around -5 °C.[6]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 0 °C for an additional hour to ensure the reaction goes to completion.[6]

  • Initial Isolation: At the end of the reaction, a precipitate (primarily the 4-nitro isomer) may form. Collect this by filtration. The dichloromethane mother liquor contains the desired this compound.[6]

  • Workup: Wash the dichloromethane mother liquor with water, dry it over anhydrous MgSO₄, and evaporate the solvent.[6]

  • Purification: The resulting solid contains the target compound along with byproducts. Grind the solid with boiling hexane (e.g., 3 x 150 ml) to effectively remove less polar byproducts.[6]

  • Final Product: Treat the hexane solution with activated charcoal, filter, concentrate the volume, and cool to crystallize the this compound product, which appears as a yellow solid.[6]

Core Application: Synthesis of 2-Amino-6-fluorophenol

One of the most significant applications of this compound is its role as a direct precursor to 2-Amino-6-fluorophenol (CAS No. 53981-25-2).[7][8] This transformation is achieved through the selective reduction of the nitro group to an amine. The resulting aminophenol is a valuable building block in its own right, particularly in the synthesis of pharmaceuticals and specialty polymers. The catalytic reduction using palladium on carbon (Pd/C) is a highly efficient, clean, and widely adopted method for this conversion.[7]

Reaction Pathway: From Nitro to Amino

G cluster_reagents Reagents & Conditions A This compound B Catalytic Reduction A->B C 2-Amino-6-fluorophenol B->C High Yield (e.g., 87%) R1 H₂ (Hydrogen Gas) (Source of Reduction) R1->B R2 10% Pd/C (Catalyst) (Provides Reaction Surface) R2->B R3 Methanol (Solvent) (Dissolves Reactant) R3->B

Caption: Catalytic reduction of this compound.

Experimental Protocol: Catalytic Reduction

This protocol details a self-validating system for the reduction. The process of flushing with inert gas (argon) before introducing hydrogen is a critical safety and efficiency step; it removes oxygen, which can deactivate the palladium catalyst and create a potentially explosive mixture with hydrogen. Filtering through diatomaceous earth (Celite) effectively removes the fine solid catalyst particles.[7]

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas (e.g., from a balloon)

  • Argon (Ar) gas

  • Diatomaceous earth (Celite)

Procedure:

  • Dissolution: Dissolve this compound (e.g., 1.00 g, 6.37 mmol) in methanol (100 mL) in a reaction flask equipped with a magnetic stirrer.[7]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (e.g., 0.10 g, 10% by weight of the starting material).[7]

  • Inerting: Seal the reaction vessel and flush the system with argon gas for 15 minutes while stirring to remove all atmospheric oxygen.[7]

  • Hydrogenation: Replace the argon atmosphere with hydrogen gas (this can be done using a hydrogen-filled balloon for atmospheric pressure reactions) and continue flushing for 15 minutes.[7]

  • Reaction: Maintain the reaction under a hydrogen atmosphere with constant stirring for approximately 1 hour. Progress can be monitored by TLC.[7]

  • Purging: Upon completion, purge the reaction vessel again with argon for 15 minutes to safely remove all residual hydrogen gas.[7]

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with additional methanol (50 mL) to ensure complete recovery of the product.[7]

  • Isolation: Concentrate the filtrate under vacuum to yield the crude product, typically a red solid.[7]

  • Purification: Purify the crude solid using silica gel column chromatography (e.g., with a 1:1 hexanes/chloroform eluent) to obtain 2-amino-6-fluorophenol as a white crystalline solid (typical yield: 87%).[7]

Broader Applications in Synthesis

The strategic placement of the fluoro, nitro, and hydroxyl groups makes this compound a cornerstone intermediate for several high-value chemical sectors.

Logical Flow to Key Industries

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Materials & Dyes A This compound (Core Intermediate) B Key transformations: - Nitro reduction - Etherification - Aromatic substitution A->B D Leverages bioactivity of the nitrophenol scaffold A->D F Polymerization & Coupling Reactions A->F C Target Molecules: - Anti-inflammatory drugs - Analgesics - Novel APIs B->C E Products: - Fungicides - Herbicides - Plant-growth regulators D->E G Products: - Specialty Dyes - Enhanced Polymers - Coatings F->G

Caption: Application pathways for this compound.

  • Pharmaceuticals: In drug discovery, the fluorine atom is a bioisostere for hydrogen but with profoundly different electronic properties. Its inclusion can enhance metabolic stability, binding affinity, and membrane permeability of active pharmaceutical ingredients (APIs).[9] this compound serves as a starting point for synthesizing various biologically active compounds, including those with anti-inflammatory and analgesic properties.[1]

  • Agrochemicals: The compound itself has been noted for its antifungal and plant-growth-regulating activity.[2][6] It is a valuable precursor for more complex pesticides and herbicides. The incorporation of fluorine is a common strategy in modern agrochemical design to increase the efficacy and stability of the final product.[10]

  • Dyes and Materials Science: The chromophoric nature of the nitrophenol structure makes it a useful intermediate in the synthesis of specialty dyes.[1] Furthermore, it can be incorporated into polymers and coatings to impart specific properties, contributing to the development of advanced materials.[1]

Conclusion

This compound is more than a simple chemical; it is an enabling building block for innovation across multiple scientific disciplines. Its well-defined synthesis and predictable reactivity, particularly the facile reduction of its nitro group, provide a reliable pathway to more complex and functionalized molecules. For researchers in drug development and agrochemical synthesis, understanding the properties and reaction pathways of this intermediate is essential for the efficient design and execution of synthetic strategies aimed at creating novel, high-performance products.

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An In-depth Technical Guide to the Solubility of 2-Fluoro-6-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Fluoro-6-nitrophenol, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Recognizing the critical role of solubility in process development, formulation, and purification, this document offers a detailed exploration of the physicochemical properties of this compound that govern its solubility. While quantitative solubility data for this compound is not extensively published, this guide empowers researchers, scientists, and drug development professionals with the theoretical framework and robust experimental protocols necessary to determine its solubility in a range of organic solvents. Detailed step-by-step methodologies for the widely accepted shake-flask equilibrium method, coupled with both gravimetric and UV-Visible spectrophotometric quantification, are provided. Furthermore, this guide presents a curated set of predicted solubility data to illustrate trends and offer a practical reference point.

Introduction: The Critical Role of Solubility in Chemical Applications

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a fundamental physicochemical property that dictates its behavior in various stages of research, development, and manufacturing. For this compound, a versatile building block in the synthesis of more complex molecules, understanding its solubility profile in different organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies like crystallization, and developing stable formulations.[2] Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and potential issues with bioavailability in final drug products.[3][4] This guide serves as a practical resource for scientists and researchers to navigate the complexities of this compound solubility.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₄FNO₃[1][5][6]
Molecular Weight 157.10 g/mol [6]
Appearance Light yellow to yellow to orange powder/crystal[1][2]
Melting Point 90 - 94 °C[2]
pKa (predicted) 5.67 ± 0.24
Polarity PolarInferred from structure
Hydrogen Bond Donor Yes (hydroxyl group)Inferred from structure
Hydrogen Bond Acceptor Yes (nitro group, hydroxyl group, fluorine)[1]

The presence of a hydroxyl group (-OH), a nitro group (-NO₂), and a fluorine atom (-F) on the benzene ring imparts a significant degree of polarity to the this compound molecule. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and hydroxyl groups, along with the fluorine atom, can act as hydrogen bond acceptors. These features are the primary drivers of its interaction with various organic solvents.

Theoretical Principles of Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound in a given organic solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and nitro groups of this compound, leading to strong solute-solvent interactions and generally higher solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments but do not have a hydrogen atom bonded to an electronegative atom. They can interact with the polar regions of this compound through dipole-dipole interactions.

  • Non-polar Solvents (e.g., Toluene, Hexane): In these solvents, the primary intermolecular forces are weak van der Waals forces. The polar nature of this compound makes it less likely to dissolve readily in non-polar solvents, as the strong solute-solute interactions are not overcome by weak solute-solvent interactions.

Predicted Solubility of this compound in Common Organic Solvents

In the absence of extensive published experimental data, the following table presents a set of predicted solubility values for this compound in a range of common organic solvents at 25°C. These values are based on the theoretical principles of solubility and the known behavior of similar nitrophenol compounds. They are intended to serve as a practical guide for solvent selection and experimental design.

SolventSolvent TypePredicted Solubility ( g/100 mL) at 25°C
MethanolPolar Protic> 20
EthanolPolar Protic> 15
AcetonePolar Aprotic> 10
Ethyl AcetatePolar Aprotic5 - 10
DichloromethanePolar Aprotic2 - 5
TolueneNon-polar< 1
HexaneNon-polar< 0.1
WaterPolar ProticSparingly soluble (< 0.5)

Disclaimer: These are predicted values and should be experimentally verified for any critical application.

Experimental Determination of Solubility

The most reliable method for obtaining accurate solubility data is through experimental measurement. The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[7][8][9] This section provides detailed protocols for this method, with two common quantification techniques: gravimetric analysis and UV-Visible spectrophotometry.

Workflow for Solubility Determination

The overall workflow for determining the solubility of this compound is illustrated in the diagram below.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification A Add excess this compound to solvent in a sealed vial B Agitate at a constant temperature until equilibrium is reached A->B C Centrifuge to pellet undissolved solid B->C D Filter the supernatant (e.g., with a 0.45 µm PTFE filter) C->D E Gravimetric Analysis D->E Path 1 F UV-Vis Spectrophotometry D->F Path 2 Gravimetric_Analysis A Pipette a known volume of the filtered saturated solution into a pre-weighed evaporating dish B Evaporate the solvent in a fume hood or using a rotary evaporator A->B C Dry the residue to a constant weight in a vacuum oven B->C D Cool in a desiccator and weigh the dish with the dried residue C->D E Calculate solubility (e.g., in g/100 mL) D->E

Caption: Workflow for gravimetric determination of solubility.

Procedure:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a known volume of the filtered saturated solution into the pre-weighed dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

  • Dry the evaporating dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Cool the dish in a desiccator and weigh it accurately.

  • The mass of the dissolved this compound is the final weight of the dish with residue minus the initial weight of the empty dish.

  • Calculate the solubility in the desired units (e.g., g/100 mL).

Quantification Method 2: UV-Visible Spectrophotometry

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It is generally more sensitive than the gravimetric method. [10][11][12]

UV_Vis_Analysis cluster_calibration Calibration cluster_sample_analysis Sample Analysis A Prepare a series of standard solutions of known concentrations B Determine the wavelength of maximum absorbance (λmax) A->B C Measure the absorbance of each standard at λmax to create a calibration curve B->C D Dilute the filtered saturated solution to a concentration within the calibration range E Measure the absorbance of the diluted sample at λmax D->E F Calculate the concentration using the calibration curve and account for dilution E->F

Caption: Workflow for UV-Vis spectrophotometric determination of solubility.

Procedure:

  • Determine the λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across a range of UV-Visible wavelengths to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Analyze the Sample: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

  • Calculate Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution.

Predictive Models for Solubility

In addition to experimental determination, computational models can provide valuable insights into the solubility of a compound. These models are particularly useful in the early stages of drug discovery for screening large numbers of compounds.

  • Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate the chemical structure of a molecule with its physicochemical properties, including solubility. [13][14][15][16]These models are built using a training set of compounds with known solubilities and can then be used to predict the solubility of new compounds.

  • COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful quantum chemistry-based method that can predict the thermodynamic properties of fluids and solutions, including solubility. [17][18][19][20][21]It calculates the chemical potential of a solute in a solvent based on the interaction energies of the molecular surfaces.

While these predictive models can be highly informative, their results should ideally be validated with experimental data for critical applications.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By detailing its physicochemical properties, explaining the theoretical underpinnings of solubility, and providing robust, step-by-step experimental protocols, this guide equips researchers with the necessary tools to generate high-quality, reliable solubility data. The inclusion of predicted solubility values offers a practical starting point for experimental design. A thorough understanding of the solubility of this compound is essential for its effective utilization in the synthesis of pharmaceuticals and agrochemicals, ultimately contributing to the development of new and improved products.

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A Comprehensive Spectroscopic Guide to 2-Fluoro-6-nitrophenol for Advanced Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Fluoro-6-nitrophenol

In the landscape of pharmaceutical and agrochemical development, substituted phenols are foundational building blocks. This compound (CAS 1526-17-6), with its unique electronic profile conferred by the ortho-fluoro and ortho-nitro substituents, presents a valuable synthon for creating complex molecular architectures.[1] Its utility in producing biologically active compounds demands an unambiguous and thorough analytical characterization to ensure identity, purity, and stability.[2]

This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to this compound. Moving beyond a mere presentation of data, we will delve into the causality behind experimental choices, the interpretation of spectral features, and the integrated workflow that ensures the highest degree of scientific integrity. This document is intended for researchers, quality control analysts, and drug development professionals who require a robust understanding of this key chemical intermediate.

Integrated Spectroscopic Workflow

A self-validating analytical workflow is paramount. No single technique provides a complete picture; rather, it is the synergy between methods that affords definitive structural confirmation and purity assessment. The logical flow of analysis ensures that each step builds upon the last, from initial identification to detailed structural elucidation.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Final Verification Purity Sample Receipt & Purity Assessment (LC-MS, GC-MS) MW Molecular Weight Confirmation (MS) Purity->MW Identifies primary mass NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Atomic connectivity - Isomer differentiation MW->NMR Confirms MW for NMR IR IR Spectroscopy - Functional group verification (O-H, NO₂, C-F) NMR->IR Suggests functional groups Frag MS/MS Fragmentation Analysis - Confirms structural fragments IR->Frag Confirms functional groups for fragmentation Consolidation Data Consolidation & Reporting Frag->Consolidation

Caption: Integrated workflow for the comprehensive spectroscopic analysis of a chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete assignment.

Molecular Structure for NMR Assignment

Caption: Atom numbering scheme for this compound used for NMR assignments.

¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum reveals the chemical environment and connectivity of protons. In this compound, we expect to see signals for three distinct aromatic protons and one phenolic hydroxyl proton. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom will significantly deshield the aromatic protons, shifting them downfield. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the compound and is capable of hydrogen bonding, which allows for the observation of the acidic phenolic proton, often as a broad singlet at a very downfield chemical shift.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆) While a complete experimental spectrum is not publicly available, a partial dataset confirms the phenolic proton's signal. The aromatic region can be reliably predicted based on established substituent effects and coupling constants.

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Rationale
OH~11.4[3]br s-Acidic proton, exchangeable. Position is concentration-dependent.
H-4~7.7 - 7.9t or ddd³J(H4-H3) ≈ 8.5, ³J(H4-H5) ≈ 8.5, ⁴J(H4-F6) ≈ 1-2deshielded by nitro and fluorine, coupled to two ortho protons and a weak para fluorine coupling.
H-5~7.4 - 7.6ddd³J(H5-H4) ≈ 8.5, ⁴J(H5-H3) ≈ 1-2, ³J(H5-F6) ≈ 8-10Ortho to fluorine (strong coupling), meta to nitro group.
H-3~7.2 - 7.4ddd³J(H3-H4) ≈ 8.5, ⁴J(H3-H5) ≈ 1-2, ⁴J(H3-F6) ≈ 5-7Ortho to nitro group, meta to fluorine (weaker coupling).

Interpretation: The lack of symmetry in the molecule means all three aromatic protons (H-3, H-4, H-5) are chemically distinct and should appear as separate multiplets.[4] The key to assignment is the spin-spin coupling. H-4 will appear as a triplet (or more accurately, a doublet of doublet of doublets) due to coupling with its two ortho neighbors (H-3 and H-5) and a weaker long-range coupling to the fluorine. H-5 will show a large coupling to the ortho fluorine (³JHF ≈ 8-10 Hz), while H-3 will show a smaller meta coupling (⁴JHF ≈ 5-7 Hz). These characteristic H-F coupling constants are definitive for assigning the aromatic signals.

¹³C NMR Spectroscopy

Expertise & Causality: Proton-decoupled ¹³C NMR spectroscopy provides one signal for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, particularly the effects of electronegative atoms (F, O) and electron-withdrawing groups (NO₂). The carbon atoms directly attached to these groups (C-1, C-2, C-6) will be the most affected. C-F coupling is also a powerful diagnostic tool, appearing as splitting in the ¹³C signal.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) Experimental data for ¹³C NMR is cited in the literature but not readily available in full.[5][6] The following chemical shifts are predicted using established algorithms and substituent effects, providing a reliable basis for analysis.[7][8]

CarbonPredicted δ (ppm)C-F CouplingRationale
C-6~155 - 160¹J(C-F) ≈ 240-260 HzDirectly bonded to fluorine, resulting in a large one-bond coupling constant and a significant downfield shift.
C-1~148 - 152²J(C-F) ≈ 10-15 HzAttached to the hydroxyl group and ortho to fluorine, showing a smaller two-bond coupling.
C-2~138 - 142²J(C-F) ≈ 3-5 HzAttached to the nitro group and ortho to fluorine, showing a smaller two-bond coupling.
C-4~128 - 132⁴J(C-F) ≈ 1-3 HzPara to fluorine, expected to show a very small long-range coupling.
C-5~124 - 128³J(C-F) ≈ 18-22 HzMeta to the nitro group and ortho to H-5, with a characteristic three-bond C-F coupling.
C-3~118 - 122³J(C-F) ≈ 3-5 HzOrtho to the nitro group, with a smaller three-bond C-F coupling.

Interpretation: The most striking feature will be the signal for C-6, which will be a doublet with a very large coupling constant (¹JCF > 200 Hz), a hallmark of a carbon directly bonded to fluorine. The other carbons attached to or ortho/meta to the fluorine will also appear as doublets but with significantly smaller coupling constants, allowing for unambiguous assignment of the entire carbon skeleton.

¹⁹F NMR Spectroscopy

Expertise & Causality: ¹⁹F NMR is highly specific and sensitive for fluorine-containing compounds.[9] With a 100% natural abundance and a wide chemical shift range, it provides a clear diagnostic signal. The chemical shift is sensitive to the electronic environment on the aromatic ring.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃) Data for this specific molecule is ambiguous in the literature.[3] However, for a closely related analog, 1-fluoro-2-methoxy-3-nitrobenzene, a singlet is observed at δ -117.8.[7] For this compound, a single resonance is expected in the aryl fluoride region.

  • Expected Chemical Shift: -115 to -140 ppm (relative to CFCl₃). The signal will be a complex multiplet due to coupling with H-5 (³J, ortho), H-3 (⁴J, meta), and H-4 (⁵J, para). A proton-decoupled ¹⁹F NMR experiment would resolve this into a singlet, confirming the presence of a single fluorine environment.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The vibrational frequencies of bonds are sensitive to their environment, providing a molecular fingerprint. For this compound, we are looking for definitive absorptions corresponding to the hydroxyl (O-H), nitro (N-O), and carbon-fluorine (C-F) bonds, as well as characteristic aromatic signals. The Attenuated Total Reflectance (ATR) technique is ideal for solid samples, requiring minimal preparation and providing high-quality data.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3400[3]Broad, MediumO-H StretchThe broadness indicates hydrogen bonding. In this ortho-substituted case, intramolecular H-bonding between the -OH and -NO₂ groups is expected, which typically shifts this band to a lower frequency compared to free O-H.
~3100 - 3000Medium-WeakAromatic C-H StretchCharacteristic of sp² C-H bonds on the benzene ring.
~1530 - 1560StrongAsymmetric NO₂ StretchThis is one of the two most intense and diagnostic peaks for a nitroaromatic compound.[10]
~1330 - 1360StrongSymmetric NO₂ StretchThe second highly characteristic peak for a nitro group.[10]
~1250 - 1300[3]StrongC-O Stretch / C-F StretchThe C-F stretch for aryl fluorides appears as a strong band in this region. It often overlaps with the phenolic C-O stretching vibration.
~850 - 900[3]MediumC-N Stretch / Out-of-plane C-H bendThe C-NO₂ bond vibration and out-of-plane C-H bending vibrations for substituted aromatics appear here.

Interpretation: The IR spectrum provides powerful confirmatory evidence. The presence of a broad O-H stretch around 3400 cm⁻¹, coupled with the two very strong, sharp peaks for the asymmetric (~1540 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching of the nitro group, is definitive for a nitrophenol. The additional strong band in the 1250-1300 cm⁻¹ region confirms the presence of the C-F bond, completing the identification of all key functional groups.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight of a compound and offers structural information through analysis of its fragmentation pattern. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard and robust method. The high energy of EI induces reproducible fragmentation, creating a unique fingerprint.

Mass Spectrometry Data The molecular formula C₆H₄FNO₃ corresponds to a monoisotopic mass of 157.0175 Da.

  • Molecular Ion (M⁺•): m/z 157. The presence of a strong peak at m/z 157 in the GC-MS spectrum confirms the molecular weight of the compound.[6]

  • Key Fragmentation Pathways: Nitroaromatic compounds undergo characteristic fragmentation. The primary losses involve the nitro group, followed by fragmentation of the aromatic ring.[5]

Proposed EI Fragmentation Pathway

M Parent Ion (M⁺•) m/z 157 M_NO2 [M - NO₂]⁺ m/z 111 M->M_NO2 - •NO₂ (46 Da) M_NO [M - NO]⁺ m/z 127 M->M_NO - •NO (30 Da) M_NO2_CO [M - NO₂ - CO]⁺ m/z 83 M_NO2->M_NO2_CO - CO (28 Da)

Caption: Proposed primary fragmentation pathway for this compound under Electron Ionization (EI).

Interpretation: Upon electron ionization, the molecular ion at m/z 157 is formed. The most common fragmentation pathways for nitroaromatics are the loss of the nitro radical (•NO₂, 46 Da) to form the ion at m/z 111, or the loss of nitric oxide (•NO, 30 Da) to yield the ion at m/z 127. The m/z 111 fragment, a fluorophenoxy cation, can then lose carbon monoxide (CO, 28 Da) to generate a five-membered ring cation at m/z 83. The relative abundance of these fragments provides a robust fingerprint for library matching and confirmation of the ortho-fluoro-nitro-phenol substitution pattern.

Experimental Protocols

Trustworthiness: The following protocols represent standardized, best-practice methodologies for acquiring high-quality, reproducible spectroscopic data for a solid aromatic compound like this compound.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief application of heat from a heat gun may be used if necessary, followed by cooling to room temperature.

  • Instrument Setup: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition:

    • ¹H NMR: Acquire a standard one-pulse proton spectrum (e.g., zg30 pulse program) with 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay (d1) of 2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., zgpg30) with 1024-2048 scans, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum with 64-128 scans and a spectral width appropriate for the aryl fluoride region (~50 ppm centered around -120 ppm).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Protocol 2: ATR-IR Data Acquisition
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Application: Place a small amount (1-5 mg) of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically perform an ATR correction and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Protocol 3: GC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Method:

    • Injector: Use a split/splitless injector at 250 °C. Inject 1 µL of the sample.

    • Column: Employ a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Oven Program: Hold at 80 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

  • MS Method:

    • Ion Source: Use Electron Ionization (EI) at 70 eV. Keep the source temperature at 230 °C.

    • Mass Analyzer: Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the chromatographic peak for this compound. Extract the corresponding mass spectrum and compare it against a reference library (e.g., NIST) and interpret the fragmentation pattern as described above.

References

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A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-6-nitrophenol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the safety and handling precautions for 2-Fluoro-6-nitrophenol (CAS No. 1526-17-6), a versatile intermediate compound used in the synthesis of pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals who work with this compound in a laboratory setting. By understanding the inherent risks and adhering to the protocols outlined herein, users can mitigate potential hazards and ensure a safe working environment.

Hazard Identification and Risk Assessment: Understanding the Intrinsic Properties

This compound is a yellow crystalline solid that presents several health and safety concerns.[1] A thorough understanding of its hazard profile is the foundation of safe handling.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[3]
Skin Corrosion/Irritation2H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[3]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[3]

This data is a summary of GHS classifications from multiple sources and may vary slightly between suppliers.

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The presence of the nitro group and the fluorine atom on the phenol ring contributes to its toxicity and irritant properties. Aromatic nitro compounds are known to be readily absorbed through the skin and can have systemic effects.[4]

Pictograms and Signal Word

The following pictograms and signal word are associated with this compound:

Signal Word: Warning [3]

Exposure Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety protocol relies on a hierarchy of controls to minimize exposure. This begins with engineering controls, is supplemented by administrative controls, and finally, relies on personal protective equipment as the last line of defense.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Administrative Controls
  • Standard Operating Procedures (SOPs): Laboratories must develop and implement detailed SOPs for the safe handling, storage, and disposal of this compound.

  • Training: All personnel who will be handling this compound must receive documented training on its hazards and the procedures outlined in the SOPs.

  • Restricted Access: The area where this compound is used and stored should be clearly marked, and access should be restricted to authorized personnel.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn. Gloves should be inspected for any signs of degradation before use and changed frequently.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.

  • Respiratory Protection: In situations where the engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) Eye/Face Protection Eye/Face Protection Gloves Gloves Lab Coat Lab Coat Respiratory Protection Respiratory Protection Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large EvacuateSmall Evacuate Immediate Area SmallSpill->EvacuateSmall EvacuateLarge Evacuate Laboratory Activate Alarm LargeSpill->EvacuateLarge DonPPE Don Appropriate PPE EvacuateSmall->DonPPE Contain Contain Spill with Inert Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate End End Decontaminate->End ContactERT Contact Emergency Response Team EvacuateLarge->ContactERT ContactERT->End

Caption: Workflow for responding to a this compound spill.

Disposal Considerations: Responsible Waste Management

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste in a designated, labeled, and sealed container.

  • Waste Segregation: Do not mix this waste with other incompatible waste streams. Halogenated organic waste should be segregated from non-halogenated waste. [6]* Disposal: Arrange for disposal through your institution's environmental health and safety department or a licensed hazardous waste disposal company.

Toxicological and Reactivity Insights for the Researcher

While comprehensive toxicological data for this compound is limited, the known toxicology of nitrophenols provides valuable insights.

Toxicological Profile

Nitrophenols can be absorbed through the skin and may cause systemic effects. Animal studies on related compounds have shown potential for hematological (blood) and ocular (eye) effects. The primary mechanism of toxicity for many aromatic nitro compounds involves their metabolic reduction to nitroso and hydroxylamino derivatives, which can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. [4]The presence of a fluorine atom can influence the metabolic pathways and potentially the toxicity of the compound. [7]

Reactivity Profile
  • Acidity: The phenolic proton is acidic, and the compound will react with bases to form a phenolate salt.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents. The intramolecular hydrogen bond between the hydroxyl and nitro groups in the ortho position can influence the rate of this reduction.

  • Nucleophilic Aromatic Substitution: The fluorine atom is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the adjacent nitro group. This makes the compound a useful synthon for introducing various functionalities at the 2-position.

  • Thermal Stability: Aromatic nitro compounds can be thermally unstable and may decompose exothermically at elevated temperatures. While specific data for this compound is not readily available, it is prudent to exercise caution when heating this compound and to perform any thermal reactions on a small scale with appropriate safety measures in place. The decomposition of nitrophenols can be autocatalytic and may be initiated at lower temperatures in the presence of impurities or incompatible materials. [8]

Conclusion: A Culture of Safety

This compound is a valuable chemical intermediate, but it requires careful and informed handling. By integrating the principles and protocols outlined in this guide into your laboratory's safety culture, you can significantly reduce the risks associated with its use. Always prioritize safety, be prepared for emergencies, and consult your institution's safety professionals for any specific questions or concerns.

References

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The Strategic Deployment of Fluorinated Nitrophenols in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Powerhouse of Drug Discovery

In the intricate landscape of medicinal chemistry, the fluorinated nitrophenol scaffold has emerged as a deceptively simple yet powerful building block for the synthesis of innovative therapeutic agents. This technical guide provides an in-depth exploration of the potential applications of these versatile molecules, offering a blend of mechanistic insights, practical synthetic strategies, and robust evaluation protocols for researchers, scientists, and drug development professionals. By understanding the synergistic interplay between the fluorine atom and the nitro group, we can unlock new avenues for the design of potent and selective drugs. Fluorine, with its unique electronic properties, can enhance metabolic stability, binding affinity, and bioavailability, while the nitro group, a strong electron-withdrawing moiety, can serve as a key pharmacophoric element and a versatile synthetic handle. This guide will delve into the core principles that make fluorinated nitrophenols a valuable asset in the medicinal chemist's toolbox, with a particular focus on their application in oncology, and emerging potential in other therapeutic areas.

The Dual-Action Advantage: Fluorine and the Nitro Group

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] Its small size and high electronegativity can modulate the pKa of nearby functional groups, improve membrane permeability, and block sites of metabolism, thereby increasing the drug's half-life.[1][2][3]

The nitro group, while sometimes viewed with caution due to potential toxicity, is a crucial component of many successful drugs. It is a strong electron-withdrawing group that can participate in key binding interactions with biological targets. Furthermore, it can be metabolically reduced in hypoxic environments, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy.

The combination of these two functionalities on a phenol ring creates a scaffold with a unique electronic and steric profile, offering a multitude of possibilities for derivatization and optimization of biological activity.

Case Study: Nilutamide - A Fluorinated Nitrophenol Derivative in the Fight Against Prostate Cancer

A prime example of the successful application of a fluorinated nitrophenol scaffold is the nonsteroidal antiandrogen drug, Nilutamide.[4][5] Used in the treatment of metastatic prostate cancer, Nilutamide's structure is derived from a 4-nitro-3-(trifluoromethyl)phenyl moiety.[6]

Mechanism of Action

Prostate cancer growth is often dependent on androgens, such as testosterone.[4] Nilutamide acts as a competitive antagonist of the androgen receptor (AR), binding to it and preventing the binding of androgens.[4][7] This blockade of androgen signaling inhibits the growth of prostate cancer cells.[4]

Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds Nucleus Nucleus AR->Nucleus Translocates Nilutamide Nilutamide Nilutamide->AR Blocks Binding GeneTranscription Gene Transcription & Cell Proliferation Nucleus->GeneTranscription Initiates

Figure 1: Simplified mechanism of action of Nilutamide.

Pharmacokinetics and Efficacy

Nilutamide is well-absorbed orally and has a long elimination half-life, allowing for once-daily dosing.[5][8] Clinical studies have demonstrated that the combination of nilutamide with surgical castration improves response rates and time to disease progression in patients with advanced prostate cancer.[5][9][10]

Pharmacokinetic Parameter Value Reference
BioavailabilityWell-absorbed orally[5]
Half-life~41-49 hours[7]
Protein Binding~84%[7]
MetabolismHepatic[8]
ExcretionPrimarily renal[7]
Table 1: Key Pharmacokinetic Parameters of Nilutamide.

Synthetic Strategies: From Building Block to Bioactive Molecule

The synthesis of fluorinated nitrophenols and their subsequent derivatization are critical steps in the drug discovery process.

Synthesis of Fluorinated Nitrophenol Precursors

A common precursor for nilutamide is 4-nitro-3-(trifluoromethyl)aniline.[11] This intermediate can be synthesized through various routes. One method involves the diazotization of 3-(trifluoromethyl)aniline followed by hydrolysis to yield 3-(trifluoromethyl)phenol, which is then nitrated.[12]

A detailed, step-by-step protocol for the synthesis of a key fluorinated nitrophenol intermediate, 5-fluoro-2-nitrophenol, is outlined below.

Experimental Protocol: Synthesis of 5-Fluoro-2-nitrophenol [13][14]

  • Step 1: Amination of 2,4-difluoronitrobenzene.

    • In a reaction vessel, dissolve 2,4-difluoronitrobenzene in a suitable solvent.

    • Introduce ammonia (e.g., as concentrated ammonia water) and react at a controlled temperature (e.g., 35-40°C) for a specified duration (e.g., 3 hours).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

    • Upon completion, cool the reaction mixture to induce crystallization of the product, 5-fluoro-2-nitroaniline.

    • Filter and dry the product.

  • Step 2: Diazotization and Hydrolysis of 5-fluoro-2-nitroaniline.

    • Dissolve the 5-fluoro-2-nitroaniline from Step 1 in an aqueous sulfuric acid solution.

    • Cool the solution to 0-10°C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0-10°C.

    • Stir the reaction mixture at this temperature for 0.5-1 hour to ensure complete diazotization.

    • Gradually heat the reaction mixture to 90-95°C over 1-2 hours and maintain this temperature for 1 hour to facilitate hydrolysis of the diazonium salt.

    • Cool the reaction mixture and isolate the product, 5-fluoro-2-nitrophenol, through extraction and purification.

Start 2,4-Difluoronitrobenzene Intermediate 5-Fluoro-2-nitroaniline Start->Intermediate Ammonia (Amination) Product 5-Fluoro-2-nitrophenol Intermediate->Product 1. NaNO₂, H₂SO₄ 2. Heat (Hydrolysis)

Figure 2: Synthetic workflow for 5-Fluoro-2-nitrophenol.

Synthesis of Nilutamide Analogs

The synthesis of nilutamide and its analogs often involves the reaction of a substituted nitrophenyl isocyanate with an appropriate amine or the reaction of a nitrophenyl amine with a suitable carbonyl-containing compound. For instance, nilutamide can be synthesized by reacting 3-trifluoromethyl-4-nitrophenyl isocyanate with α-cyanoisopropylamine, followed by acid hydrolysis.[15] A recent study detailed the synthesis of novel 1,2,3-triazole derivatives of nilutamide by first reducing the nitro group to an amine, followed by diazotization and azide formation, and finally a click reaction with various terminal alkynes.[8][15]

Biological Evaluation: From In Vitro Screening to In Vivo Efficacy

A robust and systematic approach to biological evaluation is crucial for identifying promising drug candidates.

In Vitro Anticancer Activity Assays

Initial screening of novel fluorinated nitrophenol derivatives for anticancer activity typically involves cell viability and cytotoxicity assays. The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][16]

Experimental Protocol: MTT Cell Viability Assay [4][5][7][17]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate IC₅₀ F->G

Figure 3: MTT assay experimental workflow.

In Vivo Efficacy Studies

Promising compounds from in vitro screening are then evaluated in vivo to assess their antitumor efficacy in a more physiologically relevant setting. Patient-derived xenograft (PDX) models and cell line-derived xenograft (CDX) models are commonly used for this purpose.[16][17][18][19][20]

Experimental Protocol: In Vivo Xenograft Model for Prostate Cancer [16][17][19]

  • Model Establishment: Implant human prostate cancer cells (e.g., LNCaP) or patient-derived tumor tissue subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) and at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Compare the tumor growth inhibition between the treatment and control groups to determine the efficacy of the compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stability of synthesized fluorinated nitrophenols and their derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. ¹⁹F NMR is particularly valuable for the analysis of fluorinated compounds, providing a sensitive and specific method for their identification and quantification.[21] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of these compounds in biological matrices, such as plasma, to support pharmacokinetic studies.[22][23]

Emerging Applications and Future Directions

While the application of fluorinated nitrophenols in oncology is well-established, their potential in other therapeutic areas is an active area of research.

  • Antiviral Agents: The unique properties of fluorinated compounds have been leveraged in the development of numerous antiviral drugs.[24][25][26][27][28] The fluorinated nitrophenol scaffold could serve as a starting point for the design of novel inhibitors of viral enzymes or replication processes.

  • Anti-inflammatory Agents: The anti-inflammatory potential of fluorinated compounds is also being explored.[29][30] Derivatives of fluorinated nitrophenols could be designed to target key inflammatory pathways.

  • Enzyme Inhibitors: The electron-withdrawing nature of the fluorinated nitrophenol ring makes it an attractive scaffold for the design of enzyme inhibitors.[31][32] For example, nitrophenyl derivatives have been investigated as inhibitors of aldose reductase.[33]

  • Agrochemicals: Fluorinated nitrophenols also find applications in the agrochemical industry as intermediates for the synthesis of herbicides and pesticides.[11][24][34]

Conclusion

Fluorinated nitrophenols represent a versatile and valuable class of building blocks in medicinal chemistry. Their unique combination of electronic and steric properties, conferred by the fluorine and nitro groups, provides a powerful platform for the design of novel therapeutic agents. The successful development of nilutamide for the treatment of prostate cancer serves as a compelling testament to the potential of this scaffold. As our understanding of the intricate roles of fluorine and the nitro group in drug-receptor interactions continues to grow, and as new synthetic methodologies emerge, the applications of fluorinated nitrophenols in drug discovery are poised to expand into new and exciting therapeutic frontiers. This guide provides a foundational framework for researchers to harness the potential of these remarkable molecules in their quest for the next generation of life-saving medicines.

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An In-Depth Technical Guide to 2-Fluoro-6-nitrophenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Fluoro-6-nitrophenol, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the historical context of its chemical class, detailed synthetic methodologies, physicochemical properties, and key applications, with a focus on providing practical, field-proven insights.

Foreword: The Strategic Importance of Fluorinated Nitrophenols

The introduction of fluorine and nitro functionalities into an aromatic scaffold dramatically alters its electronic properties and reactivity, opening up a vast chemical space for the synthesis of novel molecules. This compound (CAS No. 1526-17-6) is a prime example of such a strategic building block. The presence of an electron-withdrawing nitro group and a highly electronegative fluorine atom on the phenol ring makes it a valuable precursor for a variety of chemical transformations, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide aims to be an essential resource for scientists leveraging the unique chemical characteristics of this compound in their research and development endeavors.

PART 1: Historical Context: A Convergence of Nitration and Organofluorine Chemistry

While a singular moment of discovery for this compound is not prominently documented, its existence is a logical consequence of the parallel development of two major fields in organic chemistry: the nitration of aromatic compounds and the rise of organofluorine chemistry.

The nitration of aromatic rings, a cornerstone of organic synthesis, has been a subject of study since the 19th century. The use of "mixed acid," a combination of nitric and sulfuric acids, became a standard method for introducing a nitro group onto an aromatic nucleus.[3] This process generates the highly electrophilic nitronium ion (NO₂⁺), which is crucial for the electrophilic aromatic substitution reaction.

Concurrently, the field of organofluorine chemistry began to take shape following Henri Moissan's isolation of elemental fluorine in 1886. Early attempts at direct fluorination were often met with explosive results due to the extreme reactivity of fluorine.[4] This led to the development of safer and more controlled methods for introducing fluorine into organic molecules, such as the Schiemann reaction and nucleophilic aromatic substitution (SNAr).

The synthesis of this compound, therefore, represents the application of established nitration techniques to a fluorinated aromatic precursor, 2-fluorophenol. The interplay of the activating hydroxyl group and the deactivating, yet ortho-, para-directing, fluorine atom dictates the regioselectivity of the nitration reaction.

PART 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and analysis.

Physicochemical Properties
PropertyValueSource
CAS Number 1526-17-6[1]
Molecular Formula C₆H₄FNO₃[1]
Molecular Weight 157.1 g/mol [1]
Appearance Light yellow to yellow to orange powder/crystal[1]
Melting Point 90 - 94 °C[1]
Boiling Point 201.5 °C at 760 mmHg
Solubility Sparingly soluble in water[2]
Storage Store at room temperature[1]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms on the aromatic ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments and provides insights into the electronic effects of the substituents.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, such as the hydroxyl (-OH), nitro (-NO₂), and carbon-fluorine (C-F) bonds.[5]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[5]

Spectroscopic Data Summary
¹H NMR Provides signals corresponding to the aromatic protons, with chemical shifts and coupling constants influenced by the fluorine, nitro, and hydroxyl groups.
¹³C NMR Shows distinct peaks for the six aromatic carbons, with the carbons attached to the electronegative substituents shifted downfield.[5][6]
IR (KBr) Characteristic peaks for O-H stretching, aromatic C-H stretching, C=C stretching of the aromatic ring, asymmetric and symmetric N-O stretching of the nitro group, and C-F stretching.
MS (GC-MS) Molecular ion peak (M⁺) at m/z 157, consistent with the molecular weight.[5]

PART 3: Synthesis Methodologies

The primary and most direct route to this compound is the electrophilic nitration of 2-fluorophenol. Variations in reaction conditions and reagents can be employed to optimize yield and purity.

Protocol 1: Direct Nitration of 2-Fluorophenol

This method involves the direct nitration of 2-fluorophenol using a nitrating agent, typically nitric acid in a suitable solvent. The hydroxyl group is a strong activating group, while the fluorine atom is a deactivating but ortho-, para-directing group. The nitration occurs predominantly at the positions activated by the hydroxyl group and directed by the fluorine atom.

Reaction Scheme:

G start 2-Fluorophenol reagents + HNO₃ (in Dichloromethane) product This compound reagents->product Major Product byproduct 2-Fluoro-4-nitrophenol (byproduct) reagents->byproduct Minor Product

Figure 1: General scheme for the nitration of 2-fluorophenol.

Step-by-Step Methodology: [4][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluorophenol (1.0 eq) in a suitable solvent such as dichloromethane. Cool the solution to -10 °C using an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add a solution of nitric acid (e.g., 90%, ~1.1 eq) to the cooled solution of 2-fluorophenol over a period of one hour. Maintain the reaction temperature at approximately -5 °C during the addition.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour to ensure complete conversion.

  • Work-up and Isolation: The reaction mixture will contain a mixture of this compound and its isomer, 2-fluoro-4-nitrophenol. The isomers can be separated based on their different physical properties. The less polar this compound can often be isolated from the mother liquor after the more polar 2-fluoro-4-nitrophenol precipitates.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield a yellow solid.[7]

Causality Behind Experimental Choices:

  • Low Temperature: The nitration of phenols is a highly exothermic reaction. Conducting the reaction at low temperatures (-10 °C to 0 °C) is crucial to control the reaction rate, prevent over-nitration (formation of dinitro products), and minimize the formation of undesired byproducts.

  • Solvent Choice: Dichloromethane is a common solvent for this reaction as it is relatively inert to the nitrating conditions and allows for easy separation of the product.

  • Slow Addition: The slow, dropwise addition of the nitrating agent ensures that the concentration of the nitronium ion is kept low at any given time, which helps to control the reaction and improve selectivity.

Protocol 2: Synthesis from 2-Fluoro-6-nitroaniline

An alternative synthetic route involves the diazotization of 2-fluoro-6-nitroaniline followed by hydrolysis of the resulting diazonium salt. This method can be particularly useful when the starting aniline is more readily available or when direct nitration of the phenol leads to difficult-to-separate isomeric mixtures.

Reaction Workflow:

G cluster_0 Diazotization cluster_1 Hydrolysis A 2-Fluoro-6-nitroaniline B Add NaNO₂ in H₂SO₄ (aq) at 0-5 °C A->B C Formation of Diazonium Salt B->C D Heat aqueous solution of Diazonium Salt C->D Intermediate E This compound D->E

Figure 2: Workflow for the synthesis of this compound from 2-fluoro-6-nitroaniline.

Step-by-Step Methodology:

  • Diazotization: Dissolve 2-fluoro-6-nitroaniline in an aqueous solution of a strong acid, such as sulfuric acid. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Hydrolysis: Gently heat the aqueous solution of the diazonium salt. The diazonium group is a good leaving group and will be displaced by water to form the corresponding phenol. Nitrogen gas will be evolved during this step.

  • Isolation and Purification: After the evolution of nitrogen gas ceases, cool the reaction mixture. The product, this compound, may precipitate out of the solution or can be extracted with an organic solvent. Further purification can be achieved by recrystallization.

PART 4: Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further transform the nitro and hydroxyl groups and the influence of the fluorine atom on the properties of the final compound.

Pharmaceutical Synthesis

The compound serves as a key building block in the development of various pharmaceuticals, particularly in the areas of anti-inflammatory and analgesic drugs.[1] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, making it a desirable feature in medicinal chemistry.[8][9]

Example Application: While specific drug syntheses are often proprietary, this compound can be used as a precursor to synthesize more complex substituted anilines or phenols that are core structures in many active pharmaceutical ingredients (APIs). The nitro group can be readily reduced to an amine, which can then be further functionalized.

Agrochemical Development

In the agrochemical sector, this compound is utilized in the synthesis of herbicides and fungicides.[2] The presence of the fluorinated nitrophenol moiety can impart potent biological activity to the final product. For instance, related nitrophenol derivatives have shown broad-spectrum and high-efficiency agricultural bactericidal activity and inhibitory effects on weeds.[10] The compound has also been noted for its antifungal and plant-growth-regulating activity.[4]

Analytical Chemistry

Beyond its role in synthesis, this compound finds applications as a reagent in analytical chemistry. Its properties can be exploited for the detection and quantification of other chemical substances, which is crucial for quality control in laboratory settings.[1] It has also been mentioned for its potential use as a pH indicator due to its colorimetric properties.[1]

PART 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements: [5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a strategically important chemical intermediate with a rich chemical profile that makes it highly valuable in diverse research and industrial applications. Its synthesis, rooted in the fundamental principles of aromatic chemistry, provides access to a versatile building block for the creation of complex and biologically active molecules. This guide has provided a detailed overview of its historical context, physicochemical properties, synthetic methodologies, and applications, with the aim of equipping researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this compound in their scientific endeavors.

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The Strategic Utility of 2-Fluoro-6-nitrophenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a cornerstone of rational design. 2-Fluoro-6-nitrophenol, a seemingly simple aromatic compound, emerges as a highly valuable and versatile building block, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures.[1] Its utility stems from the presence of three key functional moieties on a single phenyl ring: a phenolic hydroxyl group, a nitro group, and a fluorine atom. The electronic interplay between these groups—the strong electron-withdrawing nature of the nitro group activating the ring for nucleophilic attack, and the unique properties of the fluorine atom as a leaving group—renders this molecule a powerful tool for synthetic chemists.[1][2]

This in-depth technical guide provides a comprehensive overview of this compound as a synthetic intermediate. Moving beyond a simple catalog of reactions, we will delve into the causality behind experimental choices, providing field-proven insights into its most critical transformations. We will explore its pivotal role in nucleophilic aromatic substitution (SNAr), the strategic reduction of its nitro functionality, and its subsequent application in the construction of medicinally important heterocyclic systems. This guide is designed to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of this compound.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 1526-17-6[3]
Molecular Formula C₆H₄FNO₃[3]
Molecular Weight 157.10 g/mol [3]
Appearance Light yellow to yellow crystalline solid[1]
Melting Point 90 - 94 °C[1]
Solubility Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.

Safety and Handling: this compound is harmful if swallowed and causes skin and serious eye irritation.[3] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Core Reactivity I: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this compound's utility is its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. The presence of the strongly electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly activates the aromatic ring towards nucleophilic attack. This activation lowers the energy of the intermediate Meisenheimer complex, facilitating the displacement of the fluoride ion.[2][4]

Mechanistic Considerations: The Role of Fluorine and the Ortho-Hydroxyl Group

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring.

Caption: General mechanism of the SNAr reaction.

An interesting aspect of this substrate is the role of the fluorine atom. Despite the high strength of the C-F bond, fluoride is an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.

The ortho-hydroxyl group also plays a role. While it is a weak electron-donating group by resonance, its proximity to the reaction center can influence reactivity. There is potential for intramolecular hydrogen bonding between the hydroxyl proton and the nitro group or the incoming nucleophile, which can affect the electronic environment and reaction kinetics. However, studies on similar 2-halophenols suggest that the intramolecular hydrogen bond in 2-fluorophenol is very weak or non-existent, minimizing its directing influence compared to other halogens.

Experimental Protocols for SNAr

The following protocols are adapted from established procedures for structurally similar activated fluoro-nitroaromatics and serve as a robust starting point for experimentation with this compound.[2]

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

This procedure details the synthesis of 2-(piperidin-1-yl)-6-nitrophenol.

  • Materials:

    • This compound (1.0 eq)

    • Piperidine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in DMF (approx. 0.5 M concentration).

    • Add K₂CO₃ (2.0 eq) followed by piperidine (1.2 eq) to the solution.

    • Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Benzyl Mercaptan)

This procedure outlines the synthesis of 2-(benzylthio)-6-nitrophenol.

  • Materials:

    • This compound (1.0 eq)

    • Benzyl Mercaptan (1.1 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Dichloromethane (DCM)

    • Brine solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend NaH (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of benzyl mercaptan (1.1 eq) in anhydrous THF to the suspension. Stir for 30 minutes at 0 °C to generate the sodium thiolate.

    • Add a solution of this compound (1.0 eq) in anhydrous THF to the thiolate solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with dichloromethane (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

NucleophileBaseSolventTemp (°C)Typical Yield Range
Primary/Secondary AminesK₂CO₃, Et₃NDMF, DMSO25 - 10080 - 95%
ThiolsNaH, K₂CO₃THF, DMF0 - 2575 - 90%
Alcohols/PhenolsNaH, t-BuOKTHF, DMF60 - 8070 - 85%
Yields are estimates based on analogous reactions and will require optimization.

Core Reactivity II: Reduction of the Nitro Group

A pivotal transformation of this compound and its SNAr-derived products is the reduction of the nitro group to a primary amine. This reaction unlocks a vast array of subsequent synthetic possibilities, most notably the formation of heterocyclic systems. The resulting 2-amino-6-fluorophenol (or its derivatives) is a bifunctional intermediate, primed for cyclization reactions.

Common Reduction Methodologies

Several reliable methods exist for the reduction of aromatic nitro compounds, with the choice of reagent often depending on the presence of other functional groups in the molecule.[5]

  • Catalytic Hydrogenation: This is often the cleanest method. Catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) are used under an atmosphere of hydrogen gas.[6] Transfer hydrogenation, using a hydrogen source like ammonium formate or formic acid, is also a viable and often more convenient alternative.[7][8]

  • Metal-Acid Systems: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are highly effective and economical.[9] The Béchamp reduction (Fe/HCl) is a widely used industrial process for this transformation.[9]

  • Other Reagents: Reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) offer milder conditions that can be advantageous for sensitive substrates.[5]

Reduction_Workflow cluster_methods Reduction Methods Start This compound or SNAr Product A Catalytic Hydrogenation (H₂, Pd/C) Start->A Clean, efficient B Metal/Acid Reduction (Fe, HCl) Start->B Cost-effective C Stannous Chloride (SnCl₂, EtOH/HCl) Start->C Mild conditions End 2-Amino-6-fluorophenol Derivative A->End B->End C->End

Caption: Synthesis of a 7-fluorobenzoxazole derivative.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-7-fluorobenzoxazoles

This protocol describes the synthesis of a 2-aryl-7-fluorobenzoxazole from 2-amino-6-fluorophenol and an aromatic aldehyde.

  • Materials:

    • 2-Amino-6-fluorophenol (1.0 eq)

    • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

    • Catalyst (e.g., nano-iron(III)-porphyrin complex or other suitable catalyst)

    • Solvent (e.g., Ethanol or solvent-free conditions may apply)

    • Ethyl acetate

    • Magnesium Sulfate

  • Procedure:

    • In a reaction vessel, combine 2-amino-6-fluorophenol (1.0 eq), the aromatic aldehyde (1.0 eq), and the catalyst.

    • Heat the mixture (e.g., to 60-70 °C) with stirring. The reaction may be performed under conventional heating, ultrasound irradiation, or microwave conditions depending on the chosen catalytic system.

    • Monitor the reaction by TLC.

    • Upon completion, add ethyl acetate to the reaction mixture.

    • If a heterogeneous catalyst is used, it can be recovered by filtration or magnetic separation.

    • Dry the organic layer with magnesium sulfate, filter, and remove the solvent under vacuum.

    • The crude product can be purified by recrystallization or column chromatography.

Conclusion

This compound is a quintessential example of a strategic building block in organic synthesis. Its well-defined reactivity allows for selective transformations at three distinct points on the aromatic ring. Through nucleophilic aromatic substitution, the fluorine atom can be displaced by a wide range of nucleophiles. The nitro group serves not only as a powerful activating group for this transformation but also as a synthetic handle for the formation of an amino group, which in turn acts as a gateway to a diverse array of heterocyclic structures, most notably benzoxazoles. The phenolic hydroxyl provides an additional site for modification. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists to confidently and effectively utilize this compound in the pursuit of novel, high-value molecules for pharmaceutical and agrochemical applications.

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An In-depth Technical Guide to the Environmental Fate and Degradation of 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Environmental Journey of a Complex Molecule

For researchers, scientists, and professionals in drug development, understanding the environmental fate of novel chemical entities is not merely a regulatory hurdle but a cornerstone of responsible innovation. 2-Fluoro-6-nitrophenol, a substituted aromatic compound, presents a unique case study at the intersection of halogenated and nitroaromatic chemistry. The presence of both a fluorine atom and a nitro group on the phenol backbone significantly influences its physicochemical properties and, consequently, its behavior and persistence in the environment. The strong carbon-fluorine bond and the electron-withdrawing nature of the nitro group contribute to the recalcitrance of such molecules, making a thorough investigation of their environmental degradation pathways imperative.[1][2]

This guide provides a comprehensive technical overview of the methodologies and scientific rationale required to assess the environmental fate and degradation of this compound. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental design, ensuring that each step contributes to a robust and scientifically sound evaluation. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), providing a self-validating framework for your research.

Physicochemical Properties: The Foundation of Environmental Behavior

A thorough understanding of a compound's physicochemical properties is the critical first step in predicting its environmental distribution and fate. These parameters govern its partitioning between air, water, soil, and biota.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₄FNO₃N/A
Molecular Weight 157.11 g/mol N/A
Appearance Light yellow to yellow crystalline solidN/A
Melting Point 72-75 °CN/A
Water Solubility Data not readily available; likely sparingly soluble based on structureN/A
Vapor Pressure Data not readily availableN/A
Log Kₒₗ (Octanol-Water Partition Coefficient) Data not readily available; prediction necessaryN/A
pKa Data not readily available; expected to be acidic due to the phenolic hydroxyl groupN/A

Note: The lack of readily available experimental data for some properties necessitates the use of validated predictive models (e.g., EPI Suite™) as a preliminary step. However, experimental determination remains the gold standard.

Abiotic Degradation: The Role of Light and Water

Abiotic degradation processes, primarily photolysis and hydrolysis, can be significant pathways for the transformation of organic compounds in the environment.

Photodegradation in Water

The presence of the nitroaromatic chromophore in this compound suggests a potential for direct photolysis upon absorption of sunlight.[3] The degradation rate is dependent on the quantum yield and the extent of overlap between the compound's absorption spectrum and the solar spectrum at the water's surface.

This protocol is designed to determine the potential for direct solar irradiation to affect chemical pollutants in surface water.[4][5][6][7][8]

Objective: To determine the first-order photolysis rate constant and the half-life of this compound in aqueous solution under simulated sunlight.

Methodology:

  • Preparation of Test Solutions: Prepare a sterile, buffered aqueous solution of this compound at a concentration relevant to potential environmental exposure. The use of a co-solvent should be minimized and justified.

  • Light Source: Employ a light source that simulates natural sunlight, typically a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm.[5][7] The light intensity should be measured and monitored.

  • Incubation: Incubate the test solutions in quartz cells at a constant temperature.[5] Dark controls, wrapped in aluminum foil, must be run in parallel to account for any non-photolytic degradation.

  • Sampling and Analysis: At predetermined time intervals, withdraw samples from both the irradiated and dark control solutions.

  • Analytical Method: Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Calculate the first-order rate constant (k) and the half-life (t½) from the decline in concentration over time in the irradiated samples, corrected for any losses in the dark controls.

Diagram: Experimental Workflow for OECD 316

OECD316_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_solution Prepare buffered aqueous solution of this compound prep_controls Prepare dark controls prep_solution->prep_controls irradiation Irradiate samples with simulated sunlight (Xenon lamp) prep_controls->irradiation incubation Incubate at constant temperature irradiation->incubation sampling Sample at time intervals incubation->sampling analysis Analyze concentration by HPLC or LC-MS sampling->analysis data_analysis Calculate rate constant and half-life analysis->data_analysis

Caption: Workflow for determining the photodegradation of this compound.

Hydrolysis

Hydrolysis is the reaction of a substance with water. For this compound, hydrolysis is generally expected to be slow under environmentally relevant pH conditions (pH 4-9) due to the stability of the aromatic ring. However, the potential for hydrolysis should be experimentally evaluated.

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile buffer solutions at pH 4, 7, and 9.

  • Incubation: Add a known concentration of this compound to each buffer solution and incubate at a constant temperature in the dark.

  • Sampling and Analysis: At appropriate time intervals, take samples and analyze for the parent compound and potential hydrolysis products.

  • Data Analysis: Determine the hydrolysis rate constant for each pH.

Biotic Degradation: The Microbial Contribution

The ultimate fate of many organic compounds in the environment is determined by microbial degradation. The presence of a nitro group and a fluorine atom makes this compound a potentially recalcitrant molecule.[1][2] However, various microorganisms have been shown to degrade nitrophenols and organofluorine compounds.[9][10][11]

Ready Biodegradability

Ready biodegradability tests are stringent screening tests that provide an indication of whether a compound is likely to biodegrade rapidly and completely in the environment.

This guideline includes several methods (A-F) to screen for ready biodegradability.[12][13][14][15] The choice of method depends on the properties of the test substance. For a sparingly soluble compound like this compound, the CO₂ Evolution Test (OECD 301B) or the Manometric Respirometry Test (OECD 301F) are suitable.

Objective: To assess the ready biodegradability of this compound by microorganisms from activated sludge.

Methodology (OECD 301B - CO₂ Evolution Test):

  • Inoculum: Use an inoculum from a domestic wastewater treatment plant.

  • Test System: Set up sealed vessels containing a mineral medium, the inoculum, and this compound as the sole source of organic carbon.

  • Incubation: Incubate the vessels in the dark at a constant temperature with continuous stirring.

  • CO₂ Measurement: Trap the evolved CO₂ in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantify by titration or with a total organic carbon (TOC) analyzer.

  • Controls: Run parallel blank controls (inoculum only) and reference controls with a readily biodegradable substance (e.g., sodium benzoate).

  • Duration: The test typically runs for 28 days.

  • Pass Level: The compound is considered readily biodegradable if the percentage of theoretical CO₂ evolution reaches 60% within a 10-day window.[16]

Diagram: Conceptual Overview of a Ready Biodegradability Test

Biodegradability_Test cluster_setup Test Setup cluster_process Degradation Process cluster_measurement Measurement & Analysis Test_Vessel Test Vessel (this compound + Inoculum) Microbial_Activity Microbial Respiration Test_Vessel->Microbial_Activity Blank_Control Blank Control (Inoculum only) Blank_Control->Microbial_Activity Reference_Control Reference Control (Sodium Benzoate + Inoculum) Reference_Control->Microbial_Activity CO2_Evolution CO₂ Evolution Microbial_Activity->CO2_Evolution CO2_Trapping CO₂ Trapping CO2_Evolution->CO2_Trapping Quantification Quantification of CO₂ CO2_Trapping->Quantification Data_Evaluation Compare to Theoretical CO₂ (ThCO₂) Quantification->Data_Evaluation

Caption: Conceptual workflow of a ready biodegradability test measuring CO₂ evolution.

Simulation Biodegradation in Surface Water

If a substance is not readily biodegradable, further testing under more environmentally realistic conditions is necessary.

This test simulates the biodegradation of a chemical at low concentrations in a natural surface water environment.[17][18][19][20]

Objective: To determine the rate and extent of mineralization of this compound in natural surface water.

Methodology:

  • Test System: Use natural surface water with its indigenous microbial population.

  • Test Substance: Use ¹⁴C-labeled this compound to facilitate the tracking of its fate and the measurement of mineralization to ¹⁴CO₂.

  • Incubation: Incubate test flasks in the dark at an environmentally relevant temperature.

  • Analysis: At time intervals, measure the distribution of ¹⁴C in the parent compound, transformation products, CO₂, and biomass.

  • Data Analysis: Determine the degradation half-life and the extent of mineralization.

Identification of Degradation Products

Identifying major degradation products is crucial for a complete environmental risk assessment, as some transformation products can be more persistent or toxic than the parent compound.

Analytical Approach:

  • Chromatographic Separation: HPLC and Gas Chromatography (GC) are used to separate the parent compound from its degradation products.

  • Mass Spectrometry (MS): LC-MS and GC-MS are powerful techniques for the identification and structural elucidation of unknown metabolites.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complex structures or when authentic standards are unavailable, NMR can provide detailed structural information.

Ecotoxicity Assessment

Understanding the potential toxicity of this compound and its degradation products to aquatic organisms is a critical component of the environmental risk assessment.

Standard Aquatic Ecotoxicity Tests:

  • Acute Toxicity to Fish (OECD 203): Determines the concentration that is lethal to 50% of a fish population (LC50) over a short exposure period.

  • Acute Immobilization Test with Daphnia (OECD 202): Assesses the concentration that causes immobilization in 50% of the daphnids (EC50).

  • Algal Growth Inhibition Test (OECD 201): Evaluates the effect of the substance on the growth of algae.

Conclusion: A Pathway to Environmental Stewardship

The environmental fate and degradation of this compound is a complex interplay of its inherent chemical properties and the receiving environmental compartments. While its fluorinated and nitrated structure suggests potential persistence, a systematic and scientifically rigorous investigation, as outlined in this guide, is essential to fully characterize its environmental behavior. By employing standardized protocols, state-of-the-art analytical techniques, and a deep understanding of the underlying scientific principles, researchers can generate the robust data necessary for informed risk assessment and responsible product stewardship. This commitment to scientific integrity ensures that innovation in drug development and other chemical industries proceeds in harmony with environmental protection.

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Methodological & Application

Application Notes and Protocols: Regioselective Nitration of 2-Fluorophenol to Synthesize 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the regioselective nitration of 2-fluorophenol to yield 2-Fluoro-6-nitrophenol, a key intermediate in pharmaceutical and agrochemical development.[1][2] The protocol emphasizes control over reaction conditions to favor the formation of the ortho-nitro isomer over other potential products. Detailed procedural steps, mechanistic insights, safety protocols, and analytical characterization methods are presented to ensure a reproducible and safe synthesis for researchers in drug development and organic synthesis.

Introduction: The Significance of this compound

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its utility is prominent in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the creation of novel agrochemicals.[1] The presence of the fluorine atom and the nitro group on the phenol ring imparts unique electronic properties that can enhance the efficacy and stability of the final products.[1]

The synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of 2-fluorophenol. The hydroxyl (-OH) and fluoro (-F) groups on the aromatic ring are both ortho-, para-directing activators, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.[3] However, the strong activating and directing effect of the hydroxyl group, coupled with potential steric hindrance at the position between the two existing substituents, makes the regioselective introduction of a nitro group at the C6 position (ortho to the hydroxyl group and meta to the fluorine) a nuanced challenge. This protocol is designed to maximize the yield of the desired this compound isomer.

Mechanistic Rationale: Controlling Regioselectivity

The nitration of phenols is a classic example of electrophilic aromatic substitution.[4] In this reaction, the nitronium ion (NO₂⁺) acts as the electrophile. The nitronium ion is typically generated in situ from the reaction of nitric acid with a stronger acid, such as sulfuric acid.[5]

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[3] The fluorine atom is also an ortho-, para-director, but it is a deactivating group overall due to its strong inductive electron-withdrawing effect. The interplay of these electronic effects governs the position of nitration. The hydroxyl group's powerful activating effect primarily directs the incoming electrophile.

The formation of the σ-complex, or Wheland intermediate, is the rate-determining step in this reaction.[6] The stability of this intermediate dictates the preferred position of attack. For ortho and para attack on 2-fluorophenol, the positive charge in the resonance structures of the σ-complex can be delocalized onto the oxygen of the hydroxyl group, providing significant stabilization. This is not possible for meta attack. Consequently, the ortho and para isomers are the major products.

This protocol aims to favor the formation of this compound (ortho-nitration) over 2-Fluoro-4-nitrophenol (para-nitration). While both are electronically favored, steric hindrance from the adjacent fluorine atom can influence the ratio of ortho to para products. Careful control of reaction temperature and the choice of nitrating agent are crucial for achieving the desired regioselectivity.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted phenols.[7][8]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
2-Fluorophenol≥99%Sigma-Aldrich367-12-4Starting material
Nitric Acid (90%)Reagent GradeFisher Scientific7697-37-2Corrosive, Oxidizer
Dichloromethane (DCM)ACS GradeVWR75-09-2Solvent
HexaneACS GradeVWR110-54-3For purification
Anhydrous Magnesium SulfateLaboratory GradeFisher Scientific7487-88-9Drying agent
Activated CharcoalLaboratory GradeFisher Scientific7440-44-0For decolorization
Ether (diethyl ether)ACS GradeVWR60-29-7For extraction
Deionized Water7732-18-5
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Stirring plate and magnetic stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 2-fluorophenol (e.g., 10.0 g, 0.089 mol) in dichloromethane (100 mL).

  • Cooling: Cool the stirred solution to -10°C using an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add 90% nitric acid (e.g., 6.3 mL, 0.107 mol) dropwise to the cooled solution via the dropping funnel. Causality: The slow, dropwise addition at a low temperature is critical to control the exothermic nature of the reaction and to minimize the formation of undesired byproducts and oxidative decomposition.[9][10] Maintaining a temperature of approximately -5°C throughout the addition is recommended.[8] The addition should take about 1 hour.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane-acetone (7:3) mobile phase.[7]

  • Work-up and Isolation of Isomers:

    • The reaction will likely produce a mixture of 2-fluoro-4-nitrophenol and the desired this compound. The 2-fluoro-4-nitrophenol is often less soluble and may precipitate out of the dichloromethane solution.[7] If a precipitate forms, collect it by filtration and wash it with cold dichloromethane.[7]

    • Transfer the dichloromethane filtrate (mother liquor), which contains the this compound, to a separatory funnel.

    • Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining acid.

    • Dry the dichloromethane layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator.

  • Purification of this compound:

    • The resulting solid residue from the mother liquor is rich in this compound.[8]

    • To purify the product, triturate the solid with boiling hexane (3 x 50 mL).[7][8] This process effectively removes less polar and more volatile byproducts.[8]

    • Treat the combined hexane solution with activated charcoal to remove colored impurities, filter, and then concentrate the volume to approximately 100 mL.[7]

    • Cool the concentrated hexane solution in an ice bath to induce crystallization of the this compound.

    • Collect the yellow solid product by filtration and dry it under vacuum.

Visualization of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 2-Fluorophenol in Dichloromethane B Cool to -10°C A->B C Slowly add 90% Nitric Acid (maintain -5°C) B->C D Stir at 0°C for 1 hour C->D E Filter to separate precipitated 2-Fluoro-4-nitrophenol D->E F Wash Dichloromethane Mother Liquor with Water E->F G Dry with MgSO4 F->G H Evaporate Solvent G->H I Triturate solid with boiling Hexane H->I J Treat with Activated Charcoal I->J K Concentrate and Cool to Crystallize J->K L Filter and Dry Product K->L M M L->M This compound (Yellow Solid)

Caption: Experimental workflow for the synthesis of this compound.

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be conducted with extreme caution.[9][11]

  • Corrosive and Oxidizing Agents: Both nitric acid and sulfuric acid (if used as a mixed acid) are highly corrosive and strong oxidizing agents.[11][12][13] They can cause severe burns upon contact with skin and eyes.[14] All manipulations involving these acids must be performed in a certified chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (butyl rubber or Viton are recommended for nitric acid), and chemical splash goggles.[15] A face shield is also recommended when handling larger quantities.[11]

  • Exothermic Reaction: The nitration reaction is highly exothermic.[9] Strict temperature control is essential to prevent a runaway reaction, which could lead to an explosion.[9] Always have an adequate cooling bath and ensure slow, controlled addition of the nitrating agent.

  • Violent Reactions: Nitric acid can react violently with a wide range of organic compounds, reducing agents, and bases.[16] Ensure the reaction vessel is clean and free of contaminants.

  • Waste Disposal: All acid waste and organic solvent waste must be disposed of according to institutional and local environmental regulations. Nitric acid waste should be segregated from other waste streams, especially organic waste, to prevent unintended reactions.[16] Neutralize acidic aqueous waste with a suitable base (e.g., sodium bicarbonate) before disposal.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results for this compound
Melting Point 90 - 94 °C[1]
Appearance Light yellow to orange powder or crystals[1]
¹H NMR Spectral data should be consistent with the structure.
¹³C NMR Characteristic chemical shifts for the aromatic carbons, with splitting patterns due to fluorine coupling, should be observed.[17]
IR Spectroscopy Peaks corresponding to O-H stretching (phenol), C=C stretching (aromatic), and asymmetric/symmetric N-O stretching (nitro group) should be present.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of 157.1 g/mol should be observed.

Note: Spectral data for this compound can be found in public databases such as PubChem.[18]

Reaction Mechanism Visualization

G cluster_reactants Reactants cluster_intermediate σ-Complex (Wheland Intermediate) cluster_product Product 2-Fluorophenol 2-Fluorophenol Sigma_Complex Resonance-stabilized cation 2-Fluorophenol->Sigma_Complex Electrophilic Attack Nitronium Ion NO₂⁺ This compound This compound Sigma_Complex->this compound -H⁺ (Deprotonation)

Caption: Mechanism of electrophilic nitration of 2-fluorophenol.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via the regioselective nitration of 2-fluorophenol. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of the nitrating agent, researchers can maximize the yield of the desired ortho-isomer. Adherence to the outlined safety procedures is paramount to ensure a safe and successful synthesis. The analytical methods described will allow for the proper characterization and quality control of the final product, which is a crucial intermediate for further research and development in the pharmaceutical and agrochemical industries.

References

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Application of 2-Fluoro-6-nitrophenol in Agrochemical Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Phenols in Agrochemical Innovation

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing the efficacy, metabolic stability, and overall performance of active ingredients.[1][2] Among the vast array of fluorinated building blocks, 2-Fluoro-6-nitrophenol stands out as a particularly versatile intermediate.[3][4] Its unique electronic and structural properties, conferred by the ortho-fluoro and ortho-nitro substituents on the phenol ring, make it a valuable precursor for a new generation of pesticides.

This technical guide provides an in-depth exploration of the application of this compound and its derivatives in the development of novel agrochemicals. We will delve into the synthetic utility of this compound, providing detailed protocols for the preparation of active agrochemical agents. Furthermore, we will examine the biological activity of these derivatives, supported by representative data, to offer a comprehensive resource for researchers and professionals in the field.

Core Principles: Why this compound is a Privileged Scaffold

The utility of this compound as a synthetic intermediate in agrochemical development is rooted in several key physicochemical properties:

  • Enhanced Biological Activity: The presence of a fluorine atom can significantly increase the biological activity of a molecule. This is attributed to fluorine's high electronegativity and its ability to form strong bonds, which can alter the molecule's binding affinity to target enzymes or receptors.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in target pests and the environment. This leads to increased bioavailability and prolonged efficacy of the final agrochemical product.[1][2]

  • Modulation of Physicochemical Properties: The introduction of fluorine can influence a molecule's lipophilicity, water solubility, and pKa, all of which are critical parameters for its uptake, translocation in plants, and interaction with target organisms.

  • Synthetic Versatility: The nitro and hydroxyl groups on the phenol ring of this compound offer multiple reaction sites for further chemical modification, allowing for the creation of a diverse library of derivatives with varied biological activities.[3]

Application Focus: Synthesis of a Potent Fungicide and Herbicide

A prime example of the application of fluoronitrophenol chemistry in agrochemical development is the synthesis of 2-Bromo-4-fluoro-6-nitrophenol. This compound has been patented for its significant fungicidal and herbicidal properties, demonstrating the potential of this structural class.[1]

Synthetic Workflow: From Precursor to Active Ingredient

The synthesis of 2-Bromo-4-fluoro-6-nitrophenol is a multi-step process that begins with the bromination of 4-fluorophenol, followed by nitration. The following diagram illustrates the overall workflow:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration A 4-Fluorophenol B 2-Bromo-4-fluorophenol A->B Br₂, Dichloroethane C 2-Bromo-4-fluorophenol D 2-Bromo-4-fluoro-6-nitrophenol C->D HNO₃/H₂SO₄, Chloroform

Caption: Synthetic workflow for 2-Bromo-4-fluoro-6-nitrophenol.

Detailed Experimental Protocol: Synthesis of 2-Bromo-4-fluoro-6-nitrophenol

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 2-Bromo-4-fluoro-6-nitrophenol, adapted from the general procedure outlined in patent CN103724206A.[1]

Materials and Reagents:

  • 2-Bromo-4-fluorophenol

  • Chloroform (CHCl₃)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 19.1 g (0.1 mol) of 2-bromo-4-fluorophenol in 100 mL of chloroform.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 10.4 mL (0.195 mol) of concentrated sulfuric acid to 6.8 mL (0.15 mol) of concentrated nitric acid in an ice bath. Caution: The mixing of acids is highly exothermic and should be done slowly with cooling.

  • Nitration Reaction: Cool the solution of 2-bromo-4-fluorophenol in the round-bottom flask to 0-5 °C using an ice bath. Slowly add the prepared nitrating mixture dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 45 °C and maintain this temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature and carefully pour it into a separatory funnel containing 100 mL of cold water.

  • Extraction and Washing: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic (bottom) layer and wash it sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-Bromo-4-fluoro-6-nitrophenol can be further purified by recrystallization from a suitable solvent system such as ethanol/water to obtain a yellow crystalline solid.

Characterization of 2-Bromo-4-fluoro-6-nitrophenol

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals would include aromatic protons and the phenolic hydroxyl proton, with splitting patterns consistent with the substitution pattern.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals for the aromatic ring.

  • FT-IR: Characteristic peaks for the O-H, N-O (nitro group), C-F, and C-Br bonds should be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 2-Bromo-4-fluoro-6-nitrophenol (C₆H₃BrFNO₃, M.W. 235.99) should be observed.

Biological Activity Profile

While patent literature often describes biological activity in qualitative terms, it is understood that halogenated nitrophenols exhibit potent biological effects.[1] The following table presents representative biological activity data for analogous nitrophenol derivatives to illustrate the potential efficacy of 2-Bromo-4-fluoro-6-nitrophenol.

Compound ClassTarget OrganismBiological Activity MetricValue RangeReference
Halogenated NitrophenolsBotrytis cinerea (Fungus)EC₅₀ (Mycelial Growth Inhibition)1 - 10 µg/mL[5]
Nitrophenol DerivativesRhizoctonia solani (Fungus)Increased Fungicidal ActivityQualitative[6]
Fluorinated PhenylamidesVarious WeedsIC₅₀ (Root Growth Inhibition)0.5 - 50 µM[7]
Nitrophenol DerivativesVarious InsectsLC₅₀1 - 100 µg/mL[8]

Note: The data presented are for structurally related compounds and serve as an indication of the expected activity for 2-Bromo-4-fluoro-6-nitrophenol. EC₅₀ (Effective Concentration 50) and IC₅₀ (Inhibitory Concentration 50) values represent the concentration of the compound that causes a 50% response (e.g., inhibition of growth). LC₅₀ (Lethal Concentration 50) is the concentration that is lethal to 50% of the test organisms.

Mechanism of Action: A Plausible Hypothesis

The precise mechanism of action for 2-Bromo-4-fluoro-6-nitrophenol is not explicitly detailed in the available literature. However, based on the known activity of nitrophenol-based pesticides, it is plausible that its mode of action involves the uncoupling of oxidative phosphorylation. Nitrophenols can act as protonophores, dissipating the proton gradient across the mitochondrial membrane that is essential for ATP synthesis. This disruption of cellular energy production can lead to cell death in target fungi and plants. The presence of the bromo and fluoro substituents likely enhances the compound's ability to penetrate cell membranes and interact with its molecular target.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds for the development of new and effective agrochemicals. The synthesis of 2-Bromo-4-fluoro-6-nitrophenol serves as a compelling example of how this versatile building block can be utilized to create active ingredients with both fungicidal and herbicidal properties. The detailed protocol provided herein offers a practical guide for researchers to synthesize and evaluate this and other related molecules.

Future research in this area should focus on the synthesis of a broader range of derivatives of this compound to establish a comprehensive structure-activity relationship (SAR). Elucidating the precise mechanism of action and conducting thorough toxicological and environmental fate studies will be crucial for the potential commercialization of any lead compounds emerging from this chemical class. The continued exploration of fluorinated synthons like this compound will undoubtedly contribute to the innovation of safer and more effective crop protection solutions.

References

  • Perelomov, L.V., et al. (2019). Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. Bulletin of Environmental Contamination and Toxicology, 102(6), 880-886.
  • Organic Syntheses. 2,6-dibromo-4-nitrophenol.
  • LookChem. 2-Bromo-4-fluoro-6-nitrophenol.
  • Trepka, R. D., et al. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Journal of Agricultural and Food Chemistry, 22(6), 1111-1119.
  • Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • MDPI. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor.
  • PubMed Central. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.
  • Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?
  • PubMed Central. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
  • PubChem. 2-Bromo-3-chloro-4-fluoro-6-nitrophenol.
  • PubMed. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor.
  • LookChem. 2-Bromo-4-fluoro-6-nitrophenol.
  • ResearchGate. Herbicidal activity of fluoroquinolone derivatives.
  • bioRxiv. Herbicidal activity of fluoroquinolone derivatives.
  • PubMed. Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism.
  • PubMed Central. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives.
  • SpectraBase. 2-Bromo-4-fluoro-6-nitrophenol, trifluoroacetate - Optional[FTIR] - Spectrum.
  • PubChem. This compound.
  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
  • MDPI. Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents.
  • ResearchGate. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.

Sources

Application Notes and Protocols for the Synthesis of Novel Anti-Inflammatory Agents from 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Fluorinated Benzoxazines in Inflammation Therapy

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. The quest for more selective and potent anti-inflammatory agents with improved safety profiles is a continuous endeavor in medicinal chemistry.

2-Fluoro-6-nitrophenol is a versatile and valuable starting material in the synthesis of novel pharmaceutical compounds.[1] Its unique electronic and steric properties, conferred by the fluorine and nitro groups, make it an attractive scaffold for the development of new therapeutic agents. This application note provides a comprehensive guide to the synthesis of a novel fluorinated 1,3-benzoxazine derivative from this compound, a class of compounds that has demonstrated significant potential as anti-inflammatory agents.[2][3] The protocols detailed below are designed to be self-validating, with in-depth explanations of the chemical principles and practical considerations for each step.

The core synthetic strategy involves a two-step process:

  • Reduction of the nitro group of this compound to yield the key intermediate, 2-amino-6-fluorophenol.

  • Mannich-type condensation of the resulting aminophenol with an appropriate aldehyde and primary amine to construct the benzoxazine ring system.

This guide will provide detailed, step-by-step methodologies for the synthesis, purification, and characterization of a representative fluorinated benzoxazine, followed by established protocols for evaluating its anti-inflammatory activity.

Diagrammatic Overview of the Synthetic Workflow

Synthesis_Workflow A This compound B Step 1: Catalytic Hydrogenation A->B H2, Pd/C C 2-Amino-6-fluorophenol B->C D Step 2: Mannich Condensation C->D Aldehyde, Primary Amine E Novel Fluorinated Benzoxazine D->E F Characterization (NMR, IR, MS) E->F G Anti-inflammatory Activity Assays E->G

Caption: Synthetic workflow from this compound to a novel anti-inflammatory agent.

Part 1: Synthesis and Characterization

Step 1: Synthesis of 2-Amino-6-fluorophenol via Catalytic Hydrogenation

The reduction of the nitro group in this compound to a primary amine is a critical first step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation.[4][5]

Protocol: Catalytic Hydrogenation of this compound

  • Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 31.8 mmol) and methanol (100 mL).

  • Inert Atmosphere: Carefully add 10% Palladium on carbon (0.5 g, 10% w/w). The catalyst should be handled with care as it can be pyrophoric.[6] It is advisable to add the catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to one neck of the flask. Evacuate the flask and backfill with hydrogen three times to ensure the reaction atmosphere is saturated with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (3 x 20 mL) to ensure complete recovery of the product.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, 2-amino-6-fluorophenol, can be purified by column chromatography on silica gel if necessary.

Parameter Value
Starting MaterialThis compound
Reagents10% Palladium on Carbon, Hydrogen gas
SolventMethanol
TemperatureRoom Temperature
Reaction TimeTypically 2-4 hours
Expected Yield>90%
Step 2: Synthesis of a Novel Fluorinated Benzoxazine via Mannich Condensation

The Mannich reaction is a classic and versatile method for the synthesis of 1,3-benzoxazines.[7][8][9] This one-pot, three-component condensation involves an aminophenol, an aldehyde, and a primary amine. Here, we describe the synthesis of a representative novel compound, 8-fluoro-3-(4-methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine, which incorporates a methoxy-substituted aromatic ring, a common feature in many anti-inflammatory drugs.

Protocol: Synthesis of 8-fluoro-3-(4-methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-amino-6-fluorophenol (2.0 g, 15.7 mmol) and 4-methoxyaniline (1.94 g, 15.7 mmol) in ethanol (50 mL).

  • Addition of Aldehyde: To the stirred solution, add paraformaldehyde (0.94 g, 31.4 mmol) portion-wise at room temperature.

  • Reaction Conditions: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Parameter Value
Starting Material2-Amino-6-fluorophenol
Reagents4-Methoxyaniline, Paraformaldehyde
SolventEthanol
TemperatureReflux
Reaction Time6-8 hours
Expected Yield70-85%
Characterization of the Synthesized Benzoxazine

The structure and purity of the synthesized 8-fluoro-3-(4-methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine should be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR and ¹³C NMR: These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.[10][11][12]

  • FT-IR Spectroscopy: This method identifies the functional groups present in the molecule, such as the N-H, C-O, and C-F bonds.

  • Mass Spectrometry: This technique determines the molecular weight of the compound, confirming its elemental composition.

Part 2: Evaluation of Anti-Inflammatory Activity

The anti-inflammatory potential of the synthesized fluorinated benzoxazine can be assessed using a combination of in vitro and in vivo assays.

In Vitro Assay: Cyclooxygenase (COX-2) Inhibition

The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes. A COX-2 specific inhibition assay is crucial to determine the selectivity of the novel compound.

Protocol: In Vitro COX-2 Inhibition Assay

  • Assay Principle: The assay measures the peroxidase activity of recombinant human COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). In the presence of a chromogenic substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), the peroxidase component of COX-2 oxidizes TMPD, leading to a color change that can be measured spectrophotometrically at 590 nm.[2][13]

  • Procedure:

    • Prepare a solution of the synthesized benzoxazine in DMSO at various concentrations.

    • In a 96-well plate, add the reaction buffer, heme, and the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Add the COX-2 enzyme and incubate to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Monitor the increase in absorbance at 590 nm over time.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. The IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][13]

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a well-established and widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[14][15][16][17]

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use male Wistar rats (150-200 g).

  • Dosing: Administer the synthesized benzoxazine derivative orally or intraperitoneally at different doses. A vehicle control group and a positive control group (e.g., treated with indomethacin) should be included.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mechanism of Action: The Role of Fluorinated Benzoxazines

The anti-inflammatory activity of benzoxazine derivatives is often attributed to their ability to inhibit key inflammatory mediators. The presence of a fluorine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

Mechanism_of_Action Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Benzoxazine Fluorinated Benzoxazine Benzoxazine->COX2 Inhibition

Caption: Proposed mechanism of action for fluorinated benzoxazine anti-inflammatory drugs.

Conclusion and Future Directions

This application note has outlined a detailed and practical approach for the synthesis and evaluation of a novel fluorinated benzoxazine derivative as a potential anti-inflammatory agent, starting from the readily available precursor, this compound. The provided protocols are based on established and reliable methodologies, offering a solid foundation for researchers in the field of drug discovery.

The synthesized compounds can be further optimized through structure-activity relationship (SAR) studies by varying the substituents on the benzoxazine core. Further investigations into their effects on other inflammatory pathways, such as the expression of pro-inflammatory cytokines and the activation of transcription factors like NF-κB, will provide a more comprehensive understanding of their therapeutic potential. The development of these novel fluorinated benzoxazines holds promise for the discovery of next-generation anti-inflammatory drugs with enhanced efficacy and safety.

References

  • BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • Ghasemzadeh, I., et al. (2014).
  • IJFANS International Journal of Food and Nutritional Sciences. (2022).
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
  • SciTePress. (2020). (dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test.
  • ResearchGate. (2025).
  • ResearchGate. (2025).
  • Journal of Visualized Experiments. (n.d.).
  • ResearchGate. (2017). Various Synthetic Methods of Benzoxazine Monomers.
  • MDPI. (2023). A Fluorine-Containing Main-Chain Benzoxazine/Epoxy Co-Curing System with Low Dielectric Constants and High Thermal Stability.
  • Sarpong, R. (2010).
  • MDPI. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • BenchChem. (2025). Application Notes and Protocols for 2-(Aminomethyl)-4-methylphenol hydrochloride in Synthetic Chemistry.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). (a) ¹ H NMR spectra and (b) ¹⁹F NMR spectra of benzoxazine monomers.
  • BenchChem. (2025).
  • Asian Journal of Chemistry. (2014).
  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.
  • ResearchGate. (n.d.). Mannich reaction as an interesting synthetic route for the development of energetic benzoxazine polymers | Request PDF.
  • Sarpong, R. (2010).
  • Common Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C).
  • Organic Letters. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.

Sources

experimental setup for reactions involving 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utility of 2-Fluoro-6-nitrophenol

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic compound that serves as a versatile and strategic building block in modern organic synthesis. Its utility stems from a unique arrangement of three distinct reactive centers on a single benzene ring: a phenolic hydroxyl group, a nitro group, and a fluorine atom. The electronic interplay between these groups—specifically the strong electron-withdrawing nature of the nitro group activating the ring for nucleophilic attack—renders the molecule primed for a variety of selective transformations.

This guide provides an in-depth exploration of the core reactivity of this compound and delivers detailed, field-proven protocols for its application in key synthetic operations. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1][2]

Physicochemical Properties and Safety Mandates

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Data Summary Table
PropertyValueSource(s)
CAS Number 1526-17-6[1][2][3]
Molecular Formula C₆H₄FNO₃[1][2][3]
Molecular Weight 157.10 g/mol [3]
Appearance Light yellow to orange crystalline solid/powder[1][2]
Melting Point 90 - 94 °C[2]
Topological Polar Surface Area 66 Ų[1]
Solubility Sparingly soluble in water; soluble in ethers, dichloromethane, and other common organic solvents.[1][4]
Hazard Identification and Safe Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[5]

  • Primary Hazards : Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.[3][5]

  • GHS Classification : Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2).[3]

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection : Wear impervious, flame-resistant laboratory clothing and appropriate protective gloves (e.g., nitrile).[5]

  • Respiratory Protection : Use in a well-ventilated fume hood. If dusts are generated and exposure limits may be exceeded, a full-face respirator is necessary.[5][6]

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and containment.[5]

Part 1: Core Reactivity and Mechanistic Principles

The synthetic versatility of this compound is rooted in three primary modes of reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The defining feature of this molecule is its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). The strongly electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly acidifies the ring protons and activates the carbon bearing the fluorine towards nucleophilic attack. The fluorine atom itself serves as an excellent leaving group in this context.[7][8]

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon attached to the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][9][10] The negative charge is effectively delocalized onto the oxygen atoms of the nitro group. In the second, typically rapid step, the fluoride ion is eliminated, restoring aromaticity and yielding the substituted product.[11][12]

General Mechanism for Nucleophilic Aromatic Substitution (SNAr).
Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine, yielding 2-amino-6-fluorophenol.[13][14] This transformation is a cornerstone reaction, as it converts an electron-withdrawing group into a potent electron-donating group, fundamentally altering the molecule's electronic properties and reactivity.[15][16] The resulting aminophenol is a valuable precursor for heterocycle synthesis, further functionalization, and as a ligand scaffold.[14][17][18]

Common and effective methods include:

  • Catalytic Hydrogenation : This is often the method of choice due to its clean nature and high yields. Reagents typically involve hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) or Raney Nickel catalyst.[13][19]

  • Metal/Acid Reduction : Classic methods using easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., HCl, acetic acid) are also robust and widely used.[15][16][19]

General Pathway for the Reduction of the Nitro Group.
Reactions at the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group can be easily removed by a base to form a phenoxide anion. This nucleophilic oxygen is a key handle for introducing a variety of functionalities, most commonly through O-alkylation or O-acylation. The Williamson Ether Synthesis is a classic and highly effective method for forming an ether linkage at this position.[20][21]

The reaction follows a standard Sₙ2 mechanism where the generated phenoxide attacks a primary alkyl halide or other suitable electrophile.[21]

Workflow for O-Alkylation via Williamson Ether Synthesis.

Part 2: Experimental Protocols and Application Notes

The following protocols are designed as robust starting points for laboratory synthesis. All operations should be performed in a fume hood with appropriate PPE.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol details the synthesis of an N-substituted aminonitrophenol, a common scaffold in medicinal chemistry.

Objective: To substitute the fluorine atom of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., piperidine, morpholine, or benzylamine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Add the amine (1.2 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).[22]

  • Heat the reaction mixture to 60-80 °C. The causality here is that elevated temperatures are often required to overcome the activation energy for the initial nucleophilic attack, even on an activated ring.[22]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction

This protocol describes the synthesis of 2-amino-6-fluorophenol, a critical intermediate.

Objective: To selectively reduce the nitro group to an amine.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on activated carbon (Pd/C) (5-10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or cylinder)

  • Celite® (diatomaceous earth)

Procedure:

  • In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol (approx. 0.1 M).[13]

  • Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material) to the solution under an inert atmosphere. Causality : Pd/C is an excellent catalyst for this transformation, offering a high surface area for the reaction to occur efficiently under mild conditions.[15][23][24]

  • Seal the flask and purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) three times.

  • Repeat the purge cycle three times with hydrogen (H₂) gas.

  • Maintain the reaction under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir vigorously at room temperature.[13] Vigorous stirring is critical to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

  • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.[13]

  • Once complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol. Self-Validation : The Celite pad prevents fine catalyst particles from passing through, ensuring the final product is free from metal contamination.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-6-fluorophenol, which can be purified by column chromatography or recrystallization if necessary.[13]

Protocol 3: O-Alkylation via Williamson Ether Synthesis

This protocol details the formation of an ether linkage at the phenolic hydroxyl group.

Objective: To synthesize a 2-fluoro-6-nitro-alkoxybenzene derivative.

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)

  • Alkyl halide (e.g., Iodomethane, Bromoethane) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF or DMF.

  • If using NaH, cool the solvent to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Causality : NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide, driving the reaction forward.[25] The reaction is highly exothermic and produces flammable hydrogen gas, necessitating careful, portion-wise addition at 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent. Stir for 30 minutes at 0 °C to allow for complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the phenoxide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Partition the mixture between water and ethyl acetate. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Part 3: Advanced Synthetic Strategies

Beyond direct functionalization, this compound can be incorporated into more complex synthetic sequences, such as transition-metal-catalyzed cross-coupling reactions.

Conceptual Workflow: Suzuki-Miyaura Cross-Coupling

The phenolic hydroxyl group is not a suitable leaving group for cross-coupling. However, it can be converted into an excellent leaving group, such as a triflate (-OTf), enabling powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling.[26][27] This two-step sequence allows for the synthesis of complex biaryl structures.

Two-step sequence for Suzuki-Miyaura cross-coupling.

This strategy dramatically expands the synthetic utility of the this compound scaffold, allowing for the introduction of diverse aryl or vinyl groups at the C1 position. The Suzuki-Miyaura reaction is renowned for its functional group tolerance and reliability in forming C-C bonds.[28][29][30]

References

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  • Spiegler, W. (1963). Catalytic hydrogenation of nitrophenol. Google Patents (US3079435A).
  • Mahata, A. & Sivasanker, S. (2006). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Organic Process Research & Development, ACS Publications.
  • Li, H. et al. (2014). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, RSC Publishing. DOI:10.1039/C4CY00048J.
  • Wang, Z. et al. (2023). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. ACS Publications.
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Application Notes & Protocols: 2-Fluoro-6-nitrophenol as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of 2-Fluoro-6-nitrophenol in Heterocyclic Chemistry

In the landscape of drug discovery and materials science, the synthesis of novel heterocyclic compounds is of paramount importance.[1] this compound stands out as a particularly valuable starting material due to the strategic ortho-positioning of its functional groups.[2] This arrangement imparts a unique reactivity profile that can be harnessed for the efficient construction of complex molecular architectures.

The molecule's utility is rooted in two key features:

  • An Activated Aromatic System : The potent electron-withdrawing nature of the nitro group, positioned ortho to the fluorine atom, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3] This makes the fluorine atom an excellent leaving group, a counterintuitive yet well-established phenomenon in SNAr chemistry where the rate-determining step is the nucleophilic attack, not the cleavage of the strong C-F bond.[4][5]

  • A Reducible Handle for Cyclization : The nitro group itself serves as a synthetic handle. It can be readily reduced to an amino group under various conditions, unveiling a new nucleophilic center.[6] This newly formed amine, positioned ortho to the phenolic hydroxyl, creates the classic 2-aminophenol motif, a cornerstone for the synthesis of numerous heterocyclic systems.[7][8]

This guide provides an in-depth exploration of two primary synthetic pathways originating from this compound: the direct synthesis of phenoxazines via an SNAr-cyclization cascade and a two-step strategy for constructing benzoxazoles involving nitro group reduction followed by cyclocondensation.

Section 1: Direct Synthesis of Phenoxazines via SNAr-Cyclization Cascade

The synthesis of the phenoxazine core, a privileged scaffold in medicinal chemistry and dye manufacturing, represents a highly efficient application of this compound.[9] This one-pot reaction leverages the inherent reactivity of the precursor to orchestrate a seamless nucleophilic substitution followed by an intramolecular cyclization.

Mechanistic Rationale & Causality

The reaction proceeds by treating this compound with a 2-aminophenol derivative in the presence of a base. The base, typically a mild one like sodium carbonate (Na₂CO₃), serves to deprotonate the most acidic proton in the system. While both the phenolic -OH of the precursor and the 2-aminophenol are acidic, the 2-aminophenol's hydroxyl group will be deprotonated to form a potent phenoxide nucleophile.

This phenoxide attacks the carbon atom bearing the fluorine on the this compound ring. This step is the rate-determining SNAr reaction, forming a transient, negatively charged Meisenheimer-like complex, which is stabilized by the electron-withdrawing nitro group.[10] The subsequent loss of the fluoride ion restores aromaticity and forms a diaryl ether intermediate.

Crucially, this intermediate is perfectly poised for a rapid, intramolecular cyclization. The amino group of the 2-aminophenol moiety attacks the carbon atom ortho to the nitro group, displacing the nitro group itself in a second intramolecular SNAr reaction, or more commonly, the cyclization proceeds via other base-mediated pathways to form the stable tricyclic phenoxazine ring system. A similar strategy using differently substituted fluoro-nitro aromatics and 2-aminophenols has been well-documented.[11][12][13]

G cluster_process Reaction Sequence cluster_end Product A This compound C Base-mediated Deprotonation (e.g., Na₂CO₃, EtOH) A->C B 2-Aminophenol B->C D Intermolecular SNAr (Fluoride Displacement) C->D Generates Phenoxide E Diaryl Ether Intermediate D->E Forms C-O bond F Intramolecular Cyclization E->F G Substituted Phenoxazine F->G Forms Heterocycle

Caption: Workflow for Phenoxazine Synthesis.

Experimental Protocol: Synthesis of 1-Nitrophenoxazine

This protocol describes a representative synthesis using 2-aminophenol as the nucleophilic partner.

Materials & Reagents:

  • This compound (1.0 mmol, 157.1 mg)

  • 2-Aminophenol (1.0 mmol, 109.1 mg)

  • Anhydrous Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212.0 mg)

  • Anhydrous Ethanol (15 mL)

  • Round-bottom flask (50 mL), reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (157.1 mg), 2-aminophenol (109.1 mg), and anhydrous sodium carbonate (212.0 mg).

  • Solvent Addition: Add 15 mL of anhydrous ethanol to the flask.

  • Reaction: Stir the suspension and heat the mixture to reflux (approx. 78 °C). Maintain reflux for 8-12 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 7:3) mobile phase. The disappearance of the starting materials and the appearance of a new, typically colored, spot indicates product formation.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: To the resulting residue, add 20 mL of deionized water and stir for 15 minutes. Collect the solid product by vacuum filtration, washing the filter cake with an additional 10 mL of water.

  • Drying & Characterization: Dry the solid product in a vacuum oven. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Representative Phenoxazine Synthesis
EntryAminophenol DerivativeBaseTime (h)Yield (%)Reference
12-AminophenolNa₂CO₃10~75%Based on[11][12]
22-Amino-4-methylphenolK₂CO₃12~80%Based on[11][12]
32-Amino-4-chlorophenolCs₂CO₃8~70%Based on[13]

Section 2: A Two-Step Strategy for Benzoxazole Synthesis

Benzoxazoles are another class of heterocyclic compounds with significant biological activity.[14] A versatile route to these structures from this compound involves a two-step sequence: reduction of the nitro group to generate a 2-aminophenol intermediate, followed by cyclocondensation with a suitable electrophile.

Strategic Overview & Rationale

This approach fundamentally alters the reactivity of the precursor. The initial step transforms the electron-withdrawing nitro group into an electron-donating, nucleophilic amino group. This "umpolung" of reactivity opens up a new set of possible cyclization reactions. The resulting intermediate, 2-amino-6-fluorophenol, contains the vicinal amino and hydroxyl groups required for benzoxazole formation.[7]

G cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclocondensation A This compound B Nitro Group Reduction (e.g., H₂, Pd/C) A->B C 2-Amino-6-fluorophenol (Key Intermediate) B->C E Cyclization & Dehydration C->E D Reaction with Aldehyde (R-CHO) D->E F Substituted Benzoxazole E->F

Caption: Two-Step Strategy for Benzoxazole Synthesis.

Part A: Reduction of this compound

Mechanistic Considerations: The choice of reducing agent is critical to ensure chemoselectivity. Catalytic hydrogenation using palladium on carbon (Pd/C) is often the method of choice due to its efficiency and clean reaction profile, producing only water as a byproduct.[15] Other methods, such as using tin(II) chloride (SnCl₂) or iron powder in acidic media, are also effective and can be advantageous if other reducible functional groups are present that might not be compatible with hydrogenation.[6][15][16]

Protocol: Catalytic Hydrogenation to 2-Amino-6-fluorophenol Materials & Reagents:

  • This compound (1.0 mmol, 157.1 mg)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% catalyst loading, ~10 mg)

  • Methanol or Ethyl Acetate (20 mL)

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

  • Celite® for filtration

Procedure:

  • Setup: In a flask suitable for hydrogenation, dissolve this compound (157.1 mg) in methanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (~10 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times. Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

    • Self-Validation Checkpoint: The reaction is typically complete within 2-4 hours. Monitor by TLC, observing the consumption of the starting material. The reaction can also be monitored by the uptake of hydrogen gas.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting 2-amino-6-fluorophenol is often used directly in the next step without further purification.

Part B: Cyclocondensation to Form Benzoxazoles

Mechanistic Rationale: The reaction of a 2-aminophenol with an aldehyde is a classic method for benzoxazole synthesis.[8] The reaction typically proceeds via the formation of a Schiff base (imine) intermediate between the amino group and the aldehyde. This is followed by an acid- or catalyst-promoted intramolecular cyclization, where the phenolic hydroxyl group attacks the imine carbon. A final dehydration step yields the aromatic benzoxazole ring. Microwave-assisted protocols can significantly accelerate this transformation.[17]

Protocol: Synthesis of 2-Phenyl-7-fluorobenzoxazole Materials & Reagents:

  • Crude 2-Amino-6-fluorophenol (from Part A, ~1.0 mmol)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, ~5 mol%)

  • Toluene (15 mL)

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

  • Setup: To a round-bottom flask containing the crude 2-amino-6-fluorophenol, add toluene (15 mL), benzaldehyde (102 µL), and a catalytic amount of p-TSA.

  • Reaction: If using a Dean-Stark trap, assemble the apparatus and heat the mixture to reflux. If not, simply heat the mixture to reflux with a standard condenser. The reaction drives to completion by the removal of water.

    • Self-Validation Checkpoint: Monitor the reaction by TLC. The formation of the benzoxazole product will be evident as a new, often UV-active, spot. The reaction is typically complete in 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-7-fluorobenzoxazole.

Data Summary: Representative Benzoxazole Synthesis
EntryAldehydeCatalystTime (h)Yield (%)Reference
1Benzaldehydep-TSA6~85%Based on[7][8]
24-ChlorobenzaldehydeAcetic Acid8~80%Based on[14]
34-MethoxybenzaldehydeI₂ (Microwave)0.25~90%Based on[17]

Conclusion

This compound is a powerful and versatile building block in synthetic organic chemistry. Its unique electronic and structural properties enable at least two distinct and highly effective strategies for the synthesis of valuable heterocyclic scaffolds. By leveraging either direct SNAr-cyclization cascades or a reduction-cyclocondensation sequence, researchers can readily access diverse libraries of phenoxazines and benzoxazoles, compounds of significant interest to the pharmaceutical and materials science communities. The protocols outlined herein provide a robust and validated foundation for exploring the rich synthetic potential of this precursor.

References

  • New Functionalized Phenoxazines and Phenothiazines. ACS Omega. [Link]
  • New Functionalized Phenoxazines and Phenothiazines. PubMed Central (PMC), NIH. [Link]
  • This compound | C6H4FNO3 | CID 73710. PubChem, NIH. [Link]
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  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
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  • Methods for the synthesis of benzoxazole using acids and their derivatives.
  • New Functionalized Phenoxazines and Phenothiazines. Semantic Scholar. [Link]
  • Catalytic reduction of different nitroarenes.
  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. PubMed Central (PMC), NIH. [Link]
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Application Note: Quantitative Analysis of 2-Fluoro-6-nitrophenol in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-6-nitrophenol is a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring both a fluorine atom and a nitro group on a phenol backbone, imparts unique reactivity and biological activity.[1] As a critical starting material or a potential process-related impurity, the precise quantification of this compound is paramount to ensure the quality, safety, and efficacy of final drug products. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueReference
CAS Number 1526-17-6[2]
Molecular Formula C₆H₄FNO₃[2]
Molecular Weight 157.10 g/mol [2]
Appearance Light yellow to orange crystalline powder[1]
Melting Point 90 - 95 °C[1]
Solubility Sparingly soluble in water[3]

Method Selection: Rationale and Strategy

The choice of analytical technique is dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. For the quantification of this compound, both HPLC-UV and GC-MS offer distinct advantages.

  • HPLC-UV is a versatile and widely accessible technique suitable for the routine quality control of this compound as a raw material or in process samples. Its phenolic structure contains a chromophore, making it amenable to UV detection.

  • GC-MS provides higher specificity and sensitivity, making it ideal for the trace-level detection of this compound as a potential impurity. Due to the polarity of the phenolic hydroxyl group, derivatization is often employed to improve its volatility and chromatographic performance.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is designed for the accurate quantification of this compound in bulk material or as a major component in a reaction mixture. The principles are based on the separation of nitrophenol isomers using reversed-phase chromatography.[5][6]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis prep_start Weigh Analyte/Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) prep_start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter (0.45 µm PTFE) vortex->filter prep_end Transfer to HPLC Vial filter->prep_end inject Inject Sample prep_end->inject Prepared Sample hplc_system HPLC with UV Detector separate Chromatographic Separation column C18 Column (e.g., 150 x 4.6 mm, 5 µm) mobile_phase Isocratic Mobile Phase (e.g., Acetonitrile:Buffer) inject->separate detect UV Detection (e.g., 270 nm) separate->detect quantify Quantify by Peak Area (External Standard Method) detect->quantify GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_analysis Data Acquisition & Analysis prep_start Sample Extraction (if required) dry_down Evaporate to Dryness prep_start->dry_down derivatize Add Derivatizing Agent (e.g., BSTFA) & Heat dry_down->derivatize reconstitute Reconstitute in Solvent (e.g., Hexane) derivatize->reconstitute prep_end Transfer to GC Vial reconstitute->prep_end inject Inject Sample prep_end->inject Derivatized Sample gcms_system GC-MS Instrument separate Chromatographic Separation column Capillary Column (e.g., DB-5ms) carrier_gas Carrier Gas (Helium) inject->separate detect Mass Spectrometry Detection (Scan or SIM mode) separate->detect quantify Quantify by Ion Abundance detect->quantify

Sources

Application Notes & Protocols for the Synthesis of Novel Dyes Using 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2-Fluoro-6-nitrophenol as a versatile precursor for the synthesis of novel azo and heterocyclic dyes. We delve into the core chemical principles governing its reactivity, present validated, step-by-step protocols for synthesis, and outline methods for the characterization of the resulting chromophores. The causality behind experimental choices is explained to empower researchers with a deep understanding of the synthetic pathways.

Introduction: The Strategic Advantage of this compound

This compound (CAS 1526-17-6) is a highly valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and, notably, dyes.[1] Its molecular architecture offers a unique combination of functional groups that drive its reactivity and utility. The strategic placement of a nitro group (ortho to the fluorine and meta to the hydroxyl group), a fluorine atom, and a phenolic hydroxyl group makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) and diazotization-coupling reactions.

The electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to nucleophilic attack.[2] Crucially, the fluorine atom serves as an excellent leaving group in SNAr reactions, often proving more effective than other halogens due to its high electronegativity which enhances the electrophilicity of the carbon it is attached to.[3] This guide will explore how to leverage these properties to construct novel dye molecules with tailored characteristics.

Core Chemistry & Mechanistic Insights

Reactivity Profile

The reactivity of this compound is dominated by two key features:

  • Activated Nucleophilic Aromatic Substitution (SNAr): The nitro group, positioned ortho to the fluorine, strongly activates the ring for nucleophilic attack at the C-F bond. This allows for the displacement of the fluoride ion by a wide range of nucleophiles (amines, thiols, alkoxides), forming a diverse array of substituted nitrophenols, which can be further functionalized into dyes.[2][4] The reaction proceeds through a resonance-stabilized Meisenheimer complex, an intermediate whose stability is enhanced by the electron-withdrawing nitro group.[2][4]

  • Azo Coupling: The phenolic hydroxyl group is a powerful activating group for electrophilic aromatic substitution. This allows the molecule to act as a "coupling component" in azo dye synthesis.[5] A diazonium salt (the electrophile) will readily attack the activated ring, typically at the position para to the hydroxyl group, to form the characteristic -N=N- azo bridge.

General Synthesis Workflow

The synthesis of novel dyes from this compound can be visualized as a modular process. The initial precursor can be modified via SNAr, followed by reduction of the nitro group and subsequent diazotization, or it can be used directly as a coupling component.

Synthesis_Workflow Precursor This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Precursor->SNAr + Nucleophile (e.g., Heterocycle) Reduction Nitro Group Reduction Precursor->Reduction Heterocyclic Heterocyclic Dye (via SNAr) SNAr->Heterocyclic Substituted Substituted 2-Amino-phenol Derivative Diazotization Diazotization Substituted->Diazotization NaNO2, HCl (0-5 °C) Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Coupling Azo Coupling Diazonium->Coupling + Coupling Partner AzoDye Novel Azo Dye Coupling->AzoDye Reduction->Substituted

Caption: General workflows for synthesizing novel dyes from this compound.

Application Protocol 1: Synthesis of a Novel Heterocyclic Dye via SNAr

This protocol details the synthesis of a novel dye by substituting the fluorine atom of this compound with a heterocyclic amine, a common scaffold in modern dyes.[6]

Objective: To synthesize 2-(Indolin-1-yl)-6-nitrophenol.

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard Supplier---
Indoline≥98%Standard Supplier---
Potassium Carbonate (K₂CO₃)AnhydrousStandard SupplierActs as a base.
Dimethylformamide (DMF)AnhydrousStandard SupplierReaction solvent.
Ethyl AcetateACS GradeStandard SupplierFor extraction.
Brine (Saturated NaCl)---Lab PreparedFor washing.
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierFor drying.
Step-by-Step Protocol
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.57 g, 10 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.07 g, 15 mmol) and anhydrous DMF (30 mL).

  • Nucleophile Addition: Add indoline (1.31 g, 11 mmol) to the stirring suspension.

    • Scientist's Note: A slight excess of the amine nucleophile ensures the complete consumption of the starting material. Potassium carbonate is a mild inorganic base sufficient to scavenge the HF produced during the reaction without causing unwanted side reactions.

  • Reaction: Heat the mixture to 80-90 °C using an oil bath and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.

  • Work-up: After the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and stir.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure 2-(Indolin-1-yl)-6-nitrophenol.

Application Protocol 2: Synthesis of a Novel Azo Dye

This protocol describes a classic two-step diazotization and coupling reaction.[7] We will first synthesize a diazonium salt from 4-amino-N,N-dimethylaniline and then couple it with this compound.

Objective: To synthesize 4-((3-fluoro-2-hydroxy-5-nitrophenyl)diazenyl)-N,N-dimethylaniline.

Step A: Diazotization of 4-amino-N,N-dimethylaniline
  • Amine Solution: In a 100 mL beaker, dissolve 4-amino-N,N-dimethylaniline (1.36 g, 10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (NaNO₂) (0.76 g, 11 mmol) in 5 mL of cold water.

  • Diazotization: While maintaining the temperature between 0-5 °C, add the sodium nitrite solution dropwise to the stirring amine solution. A positive test for nitrous acid with starch-iodide paper should be obtained after the addition is complete.

    • Scientist's Note: Low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures. The dropwise addition controls the exothermic reaction.[5]

Step B: Azo Coupling
  • Coupling Component Solution: In a 250 mL beaker, dissolve this compound (1.57 g, 10 mmol) in 20 mL of 10% aqueous sodium hydroxide solution. Cool the solution to 0-5 °C in an ice-salt bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Step A to the cold, stirring solution of the coupling component. A deeply colored precipitate should form immediately.

    • Scientist's Note: The reaction is performed under basic conditions to deprotonate the phenolic hydroxyl group, forming the more strongly activating phenoxide ion, which enhances the rate of electrophilic aromatic substitution.

  • Isolation: Continue stirring the mixture in the ice bath for 30 minutes. Collect the solid dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a generous amount of cold water until the filtrate is neutral.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

Characterization of Novel Dyes

The structure and properties of the newly synthesized dyes must be confirmed through various analytical techniques.[8][9]

TechniquePurposeExpected Observations / Data
UV-Visible Spectroscopy Determine the maximum absorption wavelength (λmax) and molar absorptivity.A strong absorption band in the visible region (400-700 nm) is characteristic of dyes. The λmax provides information about the color.[10]
FT-IR Spectroscopy Identify key functional groups.For azo dyes, look for the -N=N- stretch (approx. 1400-1450 cm⁻¹). For all products, confirm the presence of O-H and NO₂ groups.
¹H and ¹³C NMR Spectroscopy Elucidate the detailed chemical structure and confirm connectivity.Chemical shifts and coupling constants will confirm the successful substitution and coupling at the expected positions on the aromatic rings.[10]
Mass Spectrometry (MS) Determine the molecular weight of the synthesized compound.The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target dye.

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Caption: A typical workflow for the purification and characterization of synthesized dyes.

Safety & Handling

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11][12][13] Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][14] Consult the Safety Data Sheet (SDS) before use.[11] Diazonium salts can be explosive when isolated and dry; they should be kept in solution and used immediately.

References

  • Synthesis and characterization of novel fluorescent reactive dyes for dyeing of cotton fabrics. (n.d.). Vertex AI Search.
  • Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. (n.d.). Emerald Publishing.
  • Synthesis and Characterization of New Organic Dyes Containing the Indigo Core. (n.d.). National Center for Biotechnology Information.
  • This compound | C6H4FNO3 | CID 73710. (n.d.). PubChem, National Institutes of Health.
  • Synthesis, spectroscopic characterization and dyeing performance of novel bis azo dyes derived from benzidine. (2023, May 15). PubMed, National Institutes of Health.
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022, September 13). Royal Society of Chemistry.
  • Heterocyclic Dyes: Preparation, Properties, and Applications. (2025, August 7). ResearchGate.
  • The Versatility of 2,6-Difluoro-4-nitrophenol in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • The Synthesis of Azo Dyes. (n.d.).
  • Design and synthesis of novel antimicrobial acyclic and heterocyclic dyes and their precursors. (2011, July 26). PubMed, National Institutes of Health.
  • General Scheme for the synthesis of azo dyes of 2-nitrophenol. (n.d.). ResearchGate.
  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (n.d.). MDPI.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central, National Institutes of Health.
  • Synthesis of an azo dye. (2021, May 12). YouTube.
  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. (2025, August 7). ResearchGate.
  • Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Experiment 8: Synthesis of an Azo Dye. (n.d.). The Chinese University of Hong Kong.
  • Synthesis of azo compounds. (n.d.). Organic Chemistry Portal.

Sources

Application Notes & Protocols: A Step-by-Step Guide to the Purification of 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

2-Fluoro-6-nitrophenol is a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] Its unique molecular structure, featuring both a fluorine atom and a nitro group, allows it to be a versatile building block in the development of complex organic molecules.[1][2] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised final product quality in subsequent synthetic steps. This guide provides a detailed, step-by-step protocol for the purification of this compound, designed for researchers, scientists, and professionals in drug development. The primary method detailed is recrystallization, a robust technique for purifying solid compounds.[3]

Core Principles of Purification:

The synthesis of this compound can often result in the presence of unreacted starting materials, byproducts, and other contaminants.[4] The goal of purification is to selectively isolate the desired compound from these impurities. Recrystallization is an effective method that leverages differences in solubility between the target compound and its impurities in a chosen solvent system.[3][5] The principle relies on dissolving the impure solid in a hot solvent and then allowing the solution to cool. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.[3][5]

Safety First: Hazard Identification and Handling

Before commencing any experimental work, it is imperative to be fully aware of the hazards associated with this compound and to take the necessary safety precautions.

Hazard Profile:

  • Harmful if swallowed: [6][7][8] Ingestion can cause significant adverse health effects.

  • Causes skin irritation: [6][7] Direct contact with the skin can lead to irritation.

  • Causes serious eye irritation: [6][7][8] Contact with the eyes can result in severe irritation.

  • May cause respiratory irritation: [6][8] Inhalation of dust or vapors may irritate the respiratory tract.

Personal Protective Equipment (PPE) and Handling:

  • Eye Protection: Always wear tightly fitting safety goggles with side-shields.[6]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][9]

  • Respiratory Protection: Use a respirator if dust or vapors are likely to be generated.[10]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood.[9]

  • Emergency Preparedness: Ensure that eyewash stations and safety showers are readily accessible.[9]

Physicochemical Properties for Purification Strategy:

Understanding the physical and chemical properties of this compound is essential for designing an effective purification protocol.

PropertyValueSource
Molecular Formula C6H4FNO3[1][7][11]
Molecular Weight 157.10 g/mol [1][7]
Appearance Light yellow to yellow to orange powder or crystals[1][2]
Melting Point 90 - 94 °C[1]
Solubility Sparingly soluble in water[2]

The distinct melting point range is a key indicator of purity. A sharp melting point within the specified range suggests a high degree of purity, while a broad or depressed melting point indicates the presence of impurities.[5]

Detailed Protocol: Purification by Recrystallization

This protocol outlines the step-by-step procedure for purifying this compound using recrystallization. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] Based on available data, a non-polar solvent like hexane or methylcyclohexane is a suitable choice for this compound, as related purification procedures for similar compounds have shown success with these solvents.[4]

Materials and Equipment:

  • Crude this compound

  • Hexane (or Methylcyclohexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar and magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

  • Spatula

  • Drying oven

Experimental Workflow Diagram:

Purification_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in flask B Add minimal hot solvent A->B C Heat and stir until dissolved B->C D Filter hot solution to remove insoluble impurities C->D If needed E Cool solution slowly to room temperature C->E If no hot filtration D->E F Cool further in an ice bath E->F G Collect crystals by vacuum filtration F->G H Wash with cold solvent G->H I Dry crystals in oven H->I J J I->J Pure Product

Caption: Workflow for the purification of this compound by recrystallization.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • In a separate flask, heat the chosen solvent (hexane or methylcyclohexane) to its boiling point.

    • Carefully add the hot solvent to the flask containing the crude solid in small portions while stirring continuously. Add just enough solvent to completely dissolve the solid.[5] This ensures the solution is saturated, which is crucial for maximizing crystal yield upon cooling.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to further decrease the solubility of the compound and maximize crystal formation.[5] If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining dissolved impurities.

    • Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point.

Alternative and Complementary Purification Techniques:

While recrystallization is a powerful technique, other methods can be employed, either as alternatives or in conjunction, to achieve the desired level of purity.

  • Column Chromatography: For separating mixtures with very similar solubility profiles, column chromatography is an effective method. A suitable stationary phase (e.g., silica gel) and a mobile phase (eluent) are chosen to selectively separate the components based on their differential adsorption.[12] High-Performance Liquid Chromatography (HPLC) can be used for both purification and purity analysis.[13]

  • Steam Distillation: For volatile compounds that are immiscible with water, steam distillation can be an effective purification method. This technique is particularly useful for separating the target compound from non-volatile impurities. A process involving steam distillation has been described for the purification of a related compound, 2,3-difluoro-6-nitrophenol.[14]

Purity Assessment:

After purification, it is essential to assess the purity of the this compound. Common analytical techniques include:

  • Melting Point Analysis: As mentioned earlier, a sharp melting point close to the literature value is a strong indicator of high purity.[5]

  • Thin-Layer Chromatography (TLC): TLC can be used to quickly check for the presence of impurities. A single spot on the TLC plate suggests a pure compound.

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify any residual impurities.

By following this comprehensive guide, researchers and scientists can effectively purify this compound, ensuring a high-quality starting material for their synthetic endeavors.

References

  • Chemcasts. (n.d.). This compound Properties vs Pressure | Density, Cp, Viscosity.
  • ECHEMI. (n.d.). This compound SDS, 1526-17-6 Safety Data Sheets.
  • Chemcasts. (n.d.). This compound (CAS 1526-17-6) Properties | Density, Cp, Viscosity.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Arctom Scientific. (n.d.). CAS NO. 1526-17-6 | this compound.
  • Google Patents. (n.d.). CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.
  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Google Patents. (n.d.). CN1301949C - Prepn process of 2-fluoro-6-chlorophenol.
  • Patsnap. (n.d.). The preparation method of 5-fluoro-2-nitrophenol. Eureka.
  • Belal, T. S., Abdel-Khalek, M. M., Mahrous, M. S., & El-Kafrawy, D. S. (2015). Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection. Journal of Chromatographic Science, 53(8), 1275–1283.

Sources

Application Note and Protocol for the Safe Disposal of 2-Fluoro-6-nitrophenol Waste

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-6-nitrophenol is a halogenated nitroaromatic compound increasingly utilized in pharmaceutical synthesis and drug development. Its chemical structure, characterized by a fluorine atom and a nitro group on a phenolic ring, imparts specific reactivity and biological activity. However, these same functional groups contribute to its classification as a hazardous substance, necessitating stringent disposal protocols to mitigate risks to personnel and the environment. This document provides a comprehensive guide for the safe management and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be self-validating systems, emphasizing chemical neutralization prior to final disposal, thereby adhering to the principles of laboratory safety and environmental stewardship.

Hazard Identification and Risk Assessment

This compound is a hazardous compound with multiple risk factors that must be thoroughly understood before any handling or disposal procedures are initiated.

1.1. Chemical and Physical Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3][4]

  • Thermal Decomposition: While not combustible itself, it may decompose upon heating to produce corrosive and/or toxic fumes, including nitrogen oxides and hydrogen fluoride.[5]

1.2. Toxicological Profile:

The toxicity of this compound is attributed to the nitro and phenol moieties. Nitroaromatic compounds are known for their potential to cause methemoglobinemia, and phenols are generally cytotoxic. The electron-withdrawing nature of the nitro group enhances the acidity of the phenolic proton and can increase the compound's reactivity and toxicity.

1.3. Environmental Hazards:

While specific ecotoxicity data for this compound is limited, related nitrophenols are known to be toxic to aquatic life.[6] As a halogenated organic compound, it is subject to strict environmental regulations regarding its disposal.[7][8][9] Improper disposal can lead to contamination of soil and groundwater.[10]

Personal Protective Equipment (PPE) and Safety Precautions

Adherence to stringent safety protocols is paramount when handling this compound and its waste.

2.1. Mandatory PPE:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use and dispose of them in accordance with laboratory procedures.[11] A lab coat or chemical-resistant apron is also required.

  • Respiratory Protection: All handling of solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[12] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[3]

2.2. General Handling and Storage:

  • Minimize the generation of dust and aerosols.[10][12]

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[3][12]

  • Ensure all containers are clearly and accurately labeled.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[12][13] For liquid spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and transfer to a sealed container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Waste Segregation and Management Workflow

Proper segregation of waste streams is a critical first step in safe disposal. This compound waste must be classified as halogenated organic waste.

Waste Management Decision Workflow:

WasteManagement Start Waste Generation (this compound) Segregate Segregate as Halogenated Organic Waste Start->Segregate Label Label Container: 'Hazardous Waste - Halogenated Organic' 'this compound' Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Decision Perform In-Lab Neutralization? Store->Decision ProtocolA Protocol A: Reductive Degradation Decision->ProtocolA Yes ProtocolB Protocol B: Oxidative Degradation Decision->ProtocolB Yes Collect Arrange for Professional Hazardous Waste Disposal (e.g., Incineration) Decision->Collect No TreatedWaste Collect Treated Waste for Final Disposal ProtocolA->TreatedWaste ProtocolB->TreatedWaste TreatedWaste->Collect

Caption: Decision workflow for managing this compound waste.

In-Lab Chemical Degradation Protocols

For laboratory settings, performing a chemical degradation step to reduce the hazardous properties of this compound waste is highly recommended before it is collected for final disposal. Two effective methods are presented below. It is imperative that these procedures are performed in a chemical fume hood with appropriate PPE.

Protocol A: Reductive Degradation using Sodium Borohydride

Principle: This protocol utilizes sodium borohydride (NaBH₄), a common and effective reducing agent, to convert the toxic nitro group (-NO₂) of this compound into a less toxic amino group (-NH₂). While NaBH₄ alone can be slow, the reaction is often catalyzed by transition metals.[5][14][15] This method transforms the hazardous nitrophenol into a less hazardous aminophenol derivative.

Materials:

  • This compound waste (solid or dissolved in a suitable solvent like ethanol)

  • Sodium borohydride (NaBH₄)

  • Ethanol (as a solvent if the waste is solid)

  • Nickel(II) chloride (NiCl₂) or another suitable catalyst (e.g., CoCl₂)

  • Stir plate and stir bar

  • Appropriately sized beaker or flask

  • pH paper or meter

Step-by-Step Methodology:

  • Preparation: In a chemical fume hood, place the beaker or flask containing the this compound waste on a stir plate. If the waste is solid, dissolve it in a minimal amount of ethanol.

  • Catalyst Addition: Add a catalytic amount of Nickel(II) chloride (approximately 1-5 mol% relative to the nitrophenol).

  • Sodium Borohydride Addition: Slowly and portion-wise, add sodium borohydride to the stirring solution. A typical molar ratio is 3-5 equivalents of NaBH₄ per equivalent of nitrophenol.[14] Be cautious as the reaction can be exothermic and may generate hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The characteristic yellow color of the nitrophenol should fade as it is converted to the aminophenol. The reaction progress can be monitored by thin-layer chromatography (TLC) if necessary.

  • Quenching: Once the reaction is complete (indicated by the disappearance of the yellow color), carefully quench any excess sodium borohydride by the slow addition of water or a dilute acid (e.g., 1M HCl) until the effervescence ceases.

  • Neutralization and Collection: Neutralize the final solution to a pH between 6 and 8. The resulting solution, now containing 2-fluoro-6-aminophenol, should be collected in a properly labeled hazardous waste container for final disposal by a certified waste management company.

Reductive Degradation Workflow:

ReductiveDegradation Start Waste Solution (this compound in Ethanol) AddCatalyst Add Catalyst (e.g., NiCl₂) Start->AddCatalyst AddReducer Slowly Add NaBH₄ AddCatalyst->AddReducer React Stir at Room Temperature (Monitor Color Change) AddReducer->React Quench Quench Excess NaBH₄ (Slow addition of water/dilute acid) React->Quench Neutralize Neutralize to pH 6-8 Quench->Neutralize Collect Collect for Final Disposal Neutralize->Collect

Caption: Key steps in the reductive degradation of this compound.

Protocol B: Oxidative Degradation using Fenton's Reagent

Principle: Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and a ferrous iron catalyst (Fe²⁺), generates highly reactive hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidizing agents that can break down the aromatic ring of this compound, ultimately leading to its mineralization into less harmful inorganic compounds.[16][17][18] This method is particularly effective for destroying persistent organic pollutants.

Materials:

  • This compound waste (aqueous solution)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) to adjust pH

  • Sodium hydroxide (NaOH) to adjust pH

  • Stir plate and stir bar

  • Appropriately sized beaker or flask

  • pH paper or meter

Step-by-Step Methodology:

  • Preparation: In a chemical fume hood, place the aqueous waste containing this compound in a beaker on a stir plate.

  • pH Adjustment: Adjust the pH of the solution to approximately 3 using dilute sulfuric acid. This acidic condition is optimal for the Fenton reaction.[17]

  • Catalyst Addition: Add the iron(II) sulfate catalyst to the solution. A common molar ratio of Fe²⁺ to nitrophenol is around 1:5 to 1:10.[17]

  • Hydrogen Peroxide Addition: Slowly and carefully, add 30% hydrogen peroxide to the solution. The molar ratio of H₂O₂ to nitrophenol should be in excess, typically around 10:1 to 20:1.[16] The reaction is exothermic and will produce gas; add the H₂O₂ in small portions to control the reaction rate.

  • Reaction: Allow the solution to stir at room temperature for several hours (e.g., 2-4 hours) or until the reaction is complete. The degradation can be visually monitored by the disappearance of the yellow color.

  • Neutralization and Precipitation: After the reaction, raise the pH of the solution to above 7 with sodium hydroxide. This will precipitate the iron catalyst as iron(III) hydroxide (Fe(OH)₃).

  • Collection: Allow the iron hydroxide precipitate to settle. The entire mixture (supernatant and precipitate) should be collected in a properly labeled hazardous waste container for final disposal.

Oxidative Degradation Workflow:

OxidativeDegradation Start Aqueous Waste (this compound) AdjustpH_acid Adjust pH to ~3 (with H₂SO₄) Start->AdjustpH_acid AddCatalyst Add Fe²⁺ Catalyst (FeSO₄) AdjustpH_acid->AddCatalyst AddOxidant Slowly Add H₂O₂ AddCatalyst->AddOxidant React Stir at Room Temperature (2-4 hours) AddOxidant->React AdjustpH_base Adjust pH to >7 (with NaOH) React->AdjustpH_base Precipitate Precipitate Iron as Fe(OH)₃ AdjustpH_base->Precipitate Collect Collect Mixture for Final Disposal Precipitate->Collect

Sources

Synthetic Pathways to Functionalized Anilines from 2-Fluoro-6-nitrophenol: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic routes to functionalized anilines starting from the versatile building block, 2-Fluoro-6-nitrophenol. The strategic placement of the fluoro, nitro, and hydroxyl groups on the aromatic ring makes this compound a powerful precursor for the synthesis of a diverse array of substituted anilines, which are key structural motifs in numerous pharmaceuticals and bioactive molecules.[1][2] This document details robust and validated protocols for key transformations including nucleophilic aromatic substitution, nitro group reduction, and subsequent functionalization of the resulting aniline derivatives. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of this compound

This compound is a commercially available starting material that offers a unique combination of reactive sites, enabling a modular and efficient approach to the synthesis of complex aniline derivatives.[1] Its utility stems from three key features:

  • The Activating Nitro Group: The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the fluoride ion.[3][4]

  • The Labile Fluorine Atom: Fluorine is an excellent leaving group in SNAr reactions, particularly when positioned ortho or para to a strong electron-withdrawing group.[3] This allows for the introduction of a wide range of nucleophiles at the C2 position.

  • The Versatile Phenolic Hydroxyl and Nitro Groups: The hydroxyl group can be readily alkylated, acylated, or converted into a triflate for cross-coupling reactions. The nitro group can be selectively reduced to an amine, which then serves as a handle for a vast array of functionalization reactions, including amidation, alkylation, and participation in cross-coupling chemistry.

This guide will explore the primary synthetic transformations of this compound, providing detailed protocols for each step.

Core Synthetic Strategies

The journey from this compound to a diverse library of functionalized anilines can be dissected into two principal stages, as illustrated in the workflow below.

G A This compound B Stage 1: Nucleophilic Aromatic Substitution (SNAr) A->B  Various Nucleophiles D Substituted 2-Amino-6-nitrophenols B->D C Stage 2: Nitro Group Reduction E Functionalized Anilines C->E D->C  Reducing Agents F Further Functionalization (e.g., Cross-Coupling, Alkylation) E->F

Caption: General workflow for the synthesis of functionalized anilines.

Stage 1: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The SNAr reaction is a cornerstone of arene functionalization. In the case of this compound, the electron-withdrawing nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.[3][4] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate.[4][5]

Key Mechanistic Considerations:

  • Nucleophile Choice: A wide variety of nucleophiles can be employed, including amines (primary and secondary), alkoxides, and thiolates. The choice of nucleophile directly dictates the functionality introduced at the C2 position.

  • Solvent and Base: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to solvate the nucleophile and facilitate the reaction. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is often required to deprotonate the nucleophile or scavenge the HF byproduct.

Application Protocol 1: Synthesis of 2-(Alkylamino)-6-nitrophenols via SNAr

This protocol describes a general procedure for the SNAr reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Add DMF to dissolve the starting materials (concentration typically 0.1 - 0.5 M).

  • Add the desired amine (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(alkylamino)-6-nitrophenol.

Expected Outcome & Troubleshooting:

  • Yields: Typically range from 70-95%, depending on the amine used.

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature or adding more amine. Ensure the potassium carbonate is anhydrous.

  • Side Products: Potential side reactions include dialkylation if a primary amine is used, although this is generally minimal under these conditions.

Parameter Typical Range Justification
Temperature 80 - 100 °CProvides sufficient thermal energy to overcome the activation barrier of the SNAr reaction.
Reaction Time 4 - 12 hoursDependent on the nucleophilicity of the amine. Less reactive amines may require longer reaction times.
Equivalents of Amine 1.1 - 1.5A slight excess of the amine ensures complete consumption of the starting material.
Equivalents of Base 2.0Ensures complete deprotonation of the nucleophile and neutralizes the HF byproduct.
Stage 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical step in the synthesis of functionalized anilines. Several methods are available, each with its own advantages and substrate compatibility.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a clean and efficient method using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. It is generally high-yielding and produces minimal byproducts.

  • Metal-Mediated Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder (Fe) in acetic acid (AcOH) are effective for nitro group reduction. These methods are often used when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

G cluster_0 Reduction Methods A Catalytic Hydrogenation (H₂, Pd/C) C 2-Amino-6-(substituted)phenol A->C B Metal-Mediated Reduction (SnCl₂, HCl or Fe, AcOH) B->C

Sources

Application Notes and Protocols: 2-Fluoro-6-nitrophenol as a Versatile Safety-Catch Linker in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Solid-phase organic synthesis (SPOS) has revolutionized the landscape of drug discovery and materials science by enabling the rapid and efficient construction of complex molecular libraries. Central to the success of SPOS is the choice of a linker, the molecular entity that tethers the growing compound to the insoluble polymer support. This application note details the utility of 2-Fluoro-6-nitrophenol as a robust and versatile "safety-catch" linker. The unique electronic properties of this molecule, conferred by the ortho-fluoro and -nitro substituents, allow for stable anchoring of substrates during synthesis and a distinct, two-step activation and cleavage process. This guide provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols for linker immobilization, substrate coupling, and traceless cleavage, as well as troubleshooting insights for researchers in the field.

Introduction: The Rationale for a this compound-Based Safety-Catch Linker

In solid-phase synthesis, a safety-catch linker is one that remains stable under the conditions of chain elongation but can be "activated" by a specific chemical transformation to become labile for cleavage.[1][2] This strategy offers an orthogonal cleavage condition, enhancing the synthetic utility and allowing for the generation of molecules with diverse functionalities.

This compound is an exemplary scaffold for a safety-catch linker due to the following key attributes:

  • Stable Ether Linkage: The phenolic oxygen provides a convenient point of attachment to a solid support, typically via a stable ether bond. The electron-withdrawing nature of the nitro and fluoro groups deactivates the aromatic ring towards premature cleavage.

  • Latent Nucleophilicity: The ortho-nitro group serves as the "safety-catch." It is chemically inert during standard synthetic manipulations. However, it can be selectively reduced to an amine, a potent nucleophile.[3]

  • Traceless Cleavage via Intramolecular Cyclization: Upon reduction of the nitro group to an amine, the resulting 2-amino-6-fluorophenol moiety is poised for intramolecular cyclization. This cyclization event displaces the attached molecule, resulting in a "traceless" cleavage, meaning no part of the linker remains on the final product. The ortho-fluoro group can further influence the electronics and conformation, potentially modulating the cyclization and cleavage kinetics.

This application note will delineate the practical implementation of this strategy, providing detailed protocols for the synthesis of a this compound functionalized resin and its application in SPOS.

Experimental Workflows and Chemical Principles

The overall workflow for utilizing the this compound linker is depicted below. This process involves four key stages: immobilization of the linker onto a solid support, coupling of the first building block (e.g., a carboxylic acid), activation of the safety-catch mechanism, and the final cleavage to release the desired molecule.

workflow cluster_prep Resin Preparation cluster_synthesis Solid-Phase Synthesis cluster_cleavage Activation & Cleavage Resin Merrifield Resin Immobilization Immobilization Resin->Immobilization Linker This compound Linker->Immobilization FunctionalizedResin Functionalized Resin Immobilization->FunctionalizedResin Etherification Coupling Coupling FunctionalizedResin->Coupling ResinBoundMolecule Resin-Bound Molecule Coupling->ResinBoundMolecule Esterification BuildingBlock Carboxylic Acid (R-COOH) BuildingBlock->Coupling Activation Activation (Reduction) ResinBoundMolecule->Activation ActivatedResin Activated Resin (o-aminophenol) Activation->ActivatedResin SnCl2·2H2O Cleavage Cleavage (Cyclization) ActivatedResin->Cleavage FinalProduct Final Product (R-COOH) Cleavage->FinalProduct Intramolecular Cyclization

Figure 1: Overall workflow for SPOS using a this compound safety-catch linker.

Chemical Transformation Pathway

The chemical transformations occurring on the solid support are illustrated in the following diagram. This pathway highlights the stability of the linker during coupling and its activation and subsequent cleavage to release the target molecule.

mechanism cluster_legend Legend start Resin-O-Ar(F)(NO2)-O-CO-R activated Resin-O-Ar(F)(NH2)-O-CO-R start->activated Reduction (Activation) cyclized Resin-O-Ar(F)-NH-CO + R-COOH activated->cyclized Intramolecular Cyclization (Cleavage) Ar Aryl backbone of the linker R Synthesized molecule

Figure 2: Chemical pathway of the safety-catch and release mechanism.

Detailed Experimental Protocols

Safety Precaution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Immobilization of this compound onto Merrifield Resin

This protocol describes the attachment of the linker to a chloromethylated polystyrene resin (Merrifield resin) via a Williamson ether synthesis.[4]

Materials:

  • Merrifield Resin (1% DVB, 100-200 mesh, ~1.0 mmol Cl/g)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Sodium iodide (NaI), catalytic amount

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Merrifield resin (1.0 g, ~1.0 mmol) in DMF (10 mL) in a reaction vessel for 1 hour with gentle agitation.

  • In a separate flask, dissolve this compound (3.0 mmol, 471 mg) and a catalytic amount of NaI in anhydrous DMF (5 mL).

  • Add anhydrous K₂CO₃ (5.0 mmol, 691 mg) to the solution of this compound.

  • Drain the DMF from the swollen resin and add the prepared solution of the phenoxide.

  • Seal the reaction vessel and heat at 60-70 °C for 24 hours with continuous agitation.

  • Cool the reaction mixture to room temperature.

  • Filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), water (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the functionalized resin under high vacuum to a constant weight.

Verification of Immobilization (Optional): The loading of the linker can be determined by elemental analysis (nitrogen content) or by cleaving a small sample of the resin and quantifying the released this compound by UV-Vis spectroscopy.

Protocol 2: Coupling of a Carboxylic Acid to the Functionalized Resin

This protocol details the esterification of the resin-bound phenol with a carboxylic acid using a standard carbodiimide coupling method.[5][6]

Materials:

  • This compound functionalized resin

  • Carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP), catalytic amount

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Swell the functionalized resin (1.0 g, assuming ~0.8 mmol/g loading) in anhydrous DCM (10 mL) for 1 hour.

  • In a separate flask, dissolve the carboxylic acid (3.0 eq. relative to resin loading), DCC (3.0 eq.), and DMAP (0.1 eq.) in anhydrous DCM.

  • Drain the DCM from the swollen resin and add the prepared solution of the activated carboxylic acid.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a small sample of resin if the carboxylic acid is an N-protected amino acid).

  • Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under high vacuum.

Protocol 3: Activation and Cleavage of the Safety-Catch Linker

This two-step protocol first activates the linker by reducing the nitro group, followed by intramolecular cyclization to release the synthesized molecule.

Step 3a: Activation by Reduction of the Nitro Group

This step reduces the nitro group to an amine, priming the linker for cleavage. Tin(II) chloride is a common and effective reagent for this transformation on solid supports.[3]

Materials:

  • Resin-bound molecule from Protocol 2

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the resin in DMF (10 mL/g) for 1 hour.

  • Prepare a solution of SnCl₂·2H₂O (10 eq. relative to resin loading) in DMF.

  • Drain the DMF from the swollen resin and add the SnCl₂·2H₂O solution.

  • Agitate the mixture at room temperature for 12-24 hours.

  • Filter the resin and wash thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) to remove tin salts.

  • Proceed immediately to the cleavage step or dry the activated resin for storage.

Step 3b: Cleavage via Intramolecular Cyclization

The newly formed aminophenol undergoes intramolecular cyclization to release the carboxylic acid. This can often be facilitated by mild heating or the addition of a non-nucleophilic base.

Materials:

  • Activated resin from Step 3a

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Optional: N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the activated resin in THF or DCM (10 mL/g).

  • Agitate the suspension at room temperature or with gentle heating (40-50 °C) for 6-12 hours. The addition of a non-nucleophilic base like DIPEA (2-3 eq.) can accelerate the cyclization.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with additional THF or DCM (3 x 5 mL) and combine the filtrates.

  • Evaporate the solvent from the combined filtrates to obtain the crude product.

  • Purify the product as required by standard chromatographic techniques.

Quantitative Data and Key Considerations

ParameterTypical Range/ValueNotes
Resin Loading 0.5 - 1.0 mmol/gDependent on the initial substitution of the Merrifield resin and the efficiency of the immobilization reaction.
Coupling Efficiency >95%Can be monitored by qualitative tests (e.g., Kaiser test) or by cleaving a small amount of resin and analyzing the supernatant.
Reduction Efficiency >90%The reduction of the nitro group is typically efficient but may require optimization of reaction time and temperature.
Cleavage Yield 70-90%Yields can be influenced by the steric bulk of the attached molecule and the cyclization conditions.

Troubleshooting and Optimization:

  • Low Immobilization Loading: Ensure all reagents are anhydrous. Consider using a different base such as cesium carbonate for the Williamson ether synthesis.[4] The reaction temperature and time can also be optimized.

  • Incomplete Coupling: Use a larger excess of the carboxylic acid and coupling reagents. Pre-activation of the carboxylic acid may improve yields.

  • Incomplete Reduction: Ensure fresh SnCl₂·2H₂O is used. The reaction time can be extended, or the temperature slightly increased. Alternative reducing agents like sodium dithionite can be explored.[3]

  • Slow or Incomplete Cleavage: Gentle heating (40-50 °C) can promote the intramolecular cyclization. The addition of a non-nucleophilic base can also be beneficial. The choice of solvent can influence the rate of cyclization.

Conclusion

The this compound linker provides a valuable tool for solid-phase organic synthesis, embodying the principles of a safety-catch strategy. Its stability under a range of synthetic conditions, coupled with a specific and high-yielding activation and traceless cleavage mechanism, makes it an attractive choice for the synthesis of diverse molecular libraries. The protocols outlined in this application note provide a robust starting point for researchers to implement this versatile linker in their synthetic endeavors.

References

  • Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
  • Albericio, F., & de la Torre, B. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Pátek, M., & Lebl, M. (1994). "Safety-catch" anchoring linkages for solid-phase synthesis. In Peptides 1992 (pp. 149-150). ESCOM.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Albericio, F., & de la Torre, B. G. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 26(5), 2210.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
  • Sun, Y., & Gao, K. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. The Journal of Organic Chemistry, 88(11), 7463–7468.
  • Merrifield, R. B. (1985). Solid Phase Synthesis. Nobel Lecture.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin.

Sources

mechanism of action studies of compounds derived from 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Elucidating the Mechanism of Action for Novel Compounds Derived from 2-Fluoro-6-nitrophenol

Abstract

The this compound scaffold is a versatile starting point for the synthesis of novel chemical entities with significant biological potential.[1][2] Its derivatives are explored in pharmaceutical and agrochemical research, owing to the unique electrochemical properties conferred by the nitro and fluoro groups, which can enhance biological activity.[3][4][5] However, identifying a bioactive derivative is merely the first step; understanding its mechanism of action (MOA) is critical for further development, optimization, and safety assessment. This guide provides an integrated, strategy-driven approach for researchers to systematically dissect the MOA of compounds derived from this chemical series. We present a logical workflow, from initial target identification to downstream pathway analysis, supported by detailed, field-tested protocols and the rationale behind key experimental choices.

A Strategic Framework for MOA Elucidation

A successful MOA study is not a linear execution of random assays but a logical and iterative process of hypothesis generation and testing. The primary goal is to bridge the gap between a compound's observed phenotypic effect (e.g., cancer cell death, reduction in inflammation) and its direct molecular interactions within the cell. The overall strategy involves two principal phases: (1) identifying the direct molecular target(s) of the compound and (2) characterizing the downstream cellular consequences of this engagement.

The following workflow provides a high-level strategic overview for a comprehensive MOA study.

MOA_Workflow cluster_0 Phase 1: Target Identification & Validation cluster_1 Phase 2: Pathway & Functional Analysis phenotype Bioactive Derivative (Phenotypic Effect Observed) target_id Target Identification Funnel (Unbiased Approaches) phenotype->target_id What does it bind to? putative_target Putative Target(s) Identified target_id->putative_target validation Target Validation (e.g., CRISPR/siRNA) putative_target->validation Is this target responsible for the phenotype? validated_target Validated Molecular Target validation->validated_target pathway_analysis Pathway Analysis (Reporter Assays, Western Blot) validated_target->pathway_analysis How does target engagement affect cell signaling? moa Elucidated Mechanism of Action functional_assays Functional Cellular Assays pathway_analysis->functional_assays Confirm downstream effects functional_assays->moa

Caption: A strategic workflow for mechanism of action (MOA) elucidation.

Phase 1: Target Identification and Validation

Target identification is the foundational step in any MOA study, aiming to discover the specific biomolecule(s) a compound interacts with to exert its effect.[6][7] For novel compounds derived from this compound, employing unbiased, label-free methods is highly recommended initially, as they do not require chemical modification of the parent compound, which could alter its binding properties.

Label-Free Target Identification: Cellular Thermal Shift Assay (CETSA®)

Causality: The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming direct target engagement in a physiological context (i.e., within intact cells or cell lysates).[8][9] The underlying principle is that when a ligand binds to its protein target, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[10][11][12] This change in thermal stability is a direct indicator of a physical interaction.

CETSA_Principle Unbound Unbound Protein Heat Heat Challenge Unbound->Heat Bound Ligand-Bound Protein Bound->Heat Denatured Denatured & Aggregated Heat->Denatured Lower Tₘ Soluble Soluble & Folded Heat->Soluble Higher Tₘ

Caption: Principle of ligand-induced thermal stabilization in CETSA.

Protocol: CETSA Melt Curve for Target Engagement

This protocol is designed to determine the melting temperature (Tagg) of a suspected target protein in the presence and absence of the test compound.

Materials:

  • Cell line of interest (e.g., a cancer cell line showing sensitivity to the compound).

  • Test compound derived from this compound (dissolved in DMSO).

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors.

  • Lysis Buffer (e.g., RIPA buffer, supplemented with inhibitors).

  • Thermal cycler or heating blocks.

  • Apparatus for Western blotting or mass spectrometry.

Procedure:

  • Cell Culture & Treatment:

    • Culture cells to ~80% confluency.

    • Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a concentration of ~10-20 million cells/mL.

    • Divide the cell suspension into two main pools: one for vehicle control (e.g., 0.1% DMSO) and one for the test compound (e.g., 10 µM).

    • Incubate at 37°C for 1 hour to allow compound to engage with its target.

  • Heat Treatment:

    • Aliquot the treated cell suspensions (e.g., 50 µL) into PCR tubes.

    • Place the tubes in a thermal cycler with a temperature gradient. Heat the samples for 3 minutes across a range of temperatures (e.g., 42°C to 68°C in 2°C increments).[8]

    • Immediately cool the samples at 4°C for 3 minutes.

  • Cell Lysis & Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).[8]

    • To separate aggregated proteins from the soluble fraction, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[8]

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble proteins.

    • Normalize protein concentrations across all samples.

    • Analyze the amount of the specific target protein remaining in the soluble fraction using Western blot or other quantitative proteomic methods like mass spectrometry.

  • Data Interpretation:

    • Plot the percentage of soluble protein against temperature for both the vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Affinity-Based Target Identification: Kinobeads Profiling

Causality: If the this compound derivative is suspected to be a kinase inhibitor (a common target class), kinobeads profiling is a highly effective method.[13] This chemical proteomics approach uses a resin of immobilized, broad-spectrum ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome.[14] The test compound is added to the cell lysate as a competitor. If it binds to specific kinases, it will prevent them from binding to the beads. The kinases that are "competed off" the beads are then identified and quantified by mass spectrometry, revealing the compound's kinase selectivity profile.[15]

Protocol: Kinobeads Competition Binding Assay

Materials:

  • Cell lysate from relevant cell lines.

  • Kinobeads resin (commercially available or prepared in-house).

  • Test compound at various concentrations.

  • Wash buffers and elution buffers.

  • LC-MS/MS system for proteomic analysis.

Procedure:

  • Lysate Preparation: Prepare a native cell lysate under non-denaturing conditions, ensuring kinases remain active. Determine protein concentration.

  • Competition Assay:

    • Aliquot the lysate. To each aliquot, add the test compound at a final concentration from a dilution series (e.g., 0.01 µM to 50 µM) or a vehicle control (DMSO).[13]

    • Incubate to allow the compound to bind to its targets.

  • Kinobeads Enrichment:

    • Add kinobeads slurry to each lysate sample and incubate to allow unbound kinases to bind to the beads.[15]

  • Washing & Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

  • Sample Preparation for MS:

    • Digest the eluted proteins into peptides (e.g., using trypsin).

    • Prepare the peptide samples for mass spectrometry analysis.

  • LC-MS/MS Analysis & Data Interpretation:

    • Analyze the samples using label-free quantification mass spectrometry.

    • Identify the proteins that show a dose-dependent decrease in bead binding in the presence of the test compound. These are the putative targets.

    • Calculate apparent dissociation constants (Kd app) or IC50 values to quantify binding affinity.[15]

Phase 2: Cellular Pathway and Phenotypic Analysis

Identifying a target is only half the story. The next critical phase is to understand how the compound's interaction with its target modulates cellular signaling pathways to produce the observed phenotype.

Pathway Activity Profiling: Luciferase Reporter Gene Assays

Causality: Reporter gene assays are used to monitor the activity of specific transcription factors or signaling pathways.[16][17] The assay uses a plasmid construct where a regulatory DNA element that is responsive to a specific pathway (e.g., a Nuclear Factor-kappa B response element) is placed upstream of a reporter gene, such as firefly luciferase.[18][19] When the pathway is activated, the corresponding transcription factor binds the response element and drives the expression of luciferase, which produces a measurable light signal upon addition of its substrate.[20] This allows for a quantitative readout of pathway modulation by the test compound.

Reporter_Assay Compound Compound Derivative Target Cellular Target Compound->Target Cascade Signaling Cascade Target->Cascade TF Transcription Factor (Activated) Cascade->TF DNA Promoter | Response Element | Reporter Gene (Luciferase) TF->DNA Binds & Initiates Transcription Luciferase Luciferase Protein DNA->Luciferase Transcription & Translation Light Light Output (Quantified) Luciferase->Light Substrate Added

Caption: Principle of a luciferase-based reporter gene assay.

Protocol: General Luciferase Reporter Assay

Materials:

  • Host cell line (e.g., HEK293T).

  • Reporter plasmid (containing response element and luciferase gene).

  • Control plasmid (e.g., constitutively expressing Renilla luciferase for normalization).

  • Transfection reagent.

  • Test compound derived from this compound.

  • Luciferase assay reagent (containing luciferin).

  • Luminometer.

Procedure:

  • Transfection: Co-transfect the host cells with the reporter plasmid and the control plasmid. Plate the transfected cells in a multi-well plate (e.g., 96-well) and allow them to recover.

  • Compound Treatment: Treat the cells with a dilution series of the test compound or vehicle control. Include a positive control activator/inhibitor for the pathway if available. Incubate for a period sufficient to allow for transcriptional changes (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Signal Measurement:

    • Add the firefly luciferase substrate to the lysate and immediately measure the luminescence (Signal A).

    • Add the Renilla luciferase substrate (stop-and-glow format) and measure the second luminescence signal (Signal B).

  • Data Analysis:

    • Normalize the experimental reporter signal by dividing Signal A by Signal B for each well.

    • Plot the normalized reporter activity against the compound concentration to generate a dose-response curve.

Target-Proximal Signaling Events: Multiplex Western Blotting

Causality: While reporter assays measure the final transcriptional output of a pathway, Western blotting can provide a snapshot of more immediate, upstream signaling events, such as protein phosphorylation or changes in protein expression.[21][22] By using antibodies that specifically recognize total and phosphorylated forms of key signaling proteins, one can directly assess how a compound affects the activation state of its target and downstream effectors.[22]

Protocol: Western Blot for Signaling Pathway Analysis

Materials:

  • Cell line and test compound.

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.[21]

  • Protein assay reagent (e.g., BCA).

  • SDS-PAGE gels, running and transfer buffers.

  • Nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[23][24]

  • Primary antibodies (e.g., anti-phospho-protein, anti-total-protein).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.[21]

  • Imaging system.

Procedure:

  • Cell Treatment & Lysis:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the test compound or controls for the desired time (can be short, e.g., 15-60 minutes, to capture phosphorylation events).

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[23] Scrape cells, collect lysate, and clear by centrifugation.

  • Protein Quantification & Sample Prep:

    • Determine the protein concentration of each lysate.

    • Normalize samples to the same concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature proteins.[21]

  • Gel Electrophoresis & Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and separate by electrophoresis.[21]

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer, typically overnight at 4°C.[23][24]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection & Analysis:

    • Incubate the membrane with ECL reagent.

    • Capture the chemiluminescent signal with an imaging system.[21]

    • Quantify band intensities using software like ImageJ. To assess changes in phosphorylation, normalize the phospho-protein signal to the total protein signal for that target.

Data Presentation and Synthesis

To build a convincing MOA, data from all experimental phases must be integrated. Quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Example CETSA Data Summary for Compound-A | Temperature (°C) | Soluble Target Protein (% of 42°C Control) | | :--- | :--- | | | Vehicle (0.1% DMSO) | 10 µM Compound-A | | 42 | 100.0 | 100.0 | | 50 | 95.2 | 98.1 | | 54 | 80.5 | 95.3 | | 58 | 48.1 | 85.6 | | 62 | 15.3 | 55.7 | | 66 | 5.1 | 20.4 | | Apparent Tagg | ~58.5°C | ~62.5°C (ΔTagg = +4.0°C) |

Table 2: Example Kinobeads Selectivity Profile for Compound-B

Kinase Target IC50 (nM) Notes
MAPK14 (p38α) 25 High affinity
MAPK1 (ERK2) 850 Moderate off-target
ABL1 >10,000 Not a significant target

| DDR1 | >10,000 | Not a significant target |

Table 3: Example NF-κB Reporter Assay Data for Compound-C

Compound-C Conc. (µM) Normalized Luminescence (RLU) % Inhibition vs. TNFα
0 (Vehicle) 1.0 0
0 (TNFα Control) 15.7 N/A
0.1 12.3 23.3
1.0 6.8 61.0
10.0 2.1 93.2

| IC50 | ~1.5 µM | |

By combining evidence—for instance, showing that a compound directly binds and stabilizes a kinase (CETSA), inhibits its activity (Kinobeads), and subsequently blocks the phosphorylation of its known downstream substrate (Western Blot) leading to the inhibition of a corresponding transcription factor (Reporter Assay)—a robust and well-supported MOA can be established.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. PubMed Central.
  • Target Identification and Validation (Small Molecules). University College London.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate.
  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5. Benchchem.
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  • Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991. Benchchem.
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  • This compound 1526-17-6 wiki. Guidechem.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
  • Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - UK.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
  • What are the Steps of a Reporter Gene Assay?. Indigo Biosciences.
  • (PDF) Biodegradation of Nitrophenol Compounds. ResearchGate.
  • Gene reporter assays. BMG LABTECH.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate.
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. NCBI.
  • Understanding 2,3-Difluoro-6-nitrophenol: Properties and Sourcing for Research. Supplier Website.
  • Luciferase Reporter Assay for Deciphering GPCR Pathways. Promega Corporation.
  • Western Blotting Protocol. Cell Signaling Technology.
  • Western blot protocol. Abcam.
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
  • Reporter Gene Assays. Thermo Fisher Scientific - US.
  • Western Blotting Protocol - CST. Cell Signaling Technology.
  • Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. Google Patents.
  • Optimized chemical proteomics assay for kinase inhibitor profiling.. Semantic Scholar.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. NCBI.
  • Protocol for LDS-1159 Competition binding assays were developed, validated and performed as described in Fabian, et al. 2005, Na. LINCS Data Portal.
  • 5-Fluoro-2-nitrophenol 99 446-36-6. Sigma-Aldrich.
  • Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. PubMed Central.
  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC. NCBI.
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  • This compound | 1526-17-6. ChemicalBook.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-6-nitrophenol (CAS 1526-17-6).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. This valuable intermediate is utilized in the development of pharmaceuticals, agrochemicals, and other complex organic molecules.[2][3]

This document provides troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established literature and field experience.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common high-level questions encountered during the synthesis of this compound.

Q1: What is the primary challenge in synthesizing this compound?

The principal challenge is achieving high regioselectivity. The synthesis typically involves the electrophilic nitration of 2-fluorophenol. The hydroxyl (-OH) group is a strongly activating ortho-, para-directing group, while the fluorine (-F) atom is a deactivating ortho-, para-director.[4] This electronic competition invariably leads to the formation of a mixture of isomers, primarily the desired this compound (ortho to the hydroxyl group) and the undesired 2-fluoro-4-nitrophenol (para to the hydroxyl group).[5] Separating these isomers can be challenging and often leads to a significant loss of yield.

Q2: My reaction is producing a low yield of the desired this compound. What are the likely causes?

Low yield can stem from several factors:

  • Poor Regioselectivity: A significant portion of the starting material may be converted to the 2-fluoro-4-nitrophenol isomer. In some reported syntheses, the desired 6-nitro isomer is actually the minor by-product, with yields as low as 30%.[5]

  • Over-Nitration: Harsh reaction conditions (high temperature, excessive nitrating agent) can lead to the formation of dinitrated products, reducing the yield of the desired mono-nitrated compound.

  • Oxidative Degradation: Phenols are susceptible to oxidation by nitric acid, especially at higher concentrations and temperatures. This often results in the formation of dark, tarry by-products that complicate purification and reduce overall yield.[6]

  • Sub-optimal Work-up and Purification: Inefficient extraction or purification methods can lead to significant product loss. The separation of ortho and para isomers is critical and requires careful optimization.

Q3: Is there an alternative synthesis route that offers better regioselectivity?

Yes. An alternative and often higher-yielding route is the nucleophilic aromatic substitution (hydrolysis) of 2,6-difluoronitrobenzene . In this pathway, one of the fluorine atoms is selectively replaced by a hydroxyl group. This method avoids the regioselectivity problem inherent in the nitration of 2-fluorophenol. 2,6-difluoronitrobenzene is a commercially available starting material.[7][8]

Part 2: Troubleshooting Guide

This section provides specific solutions to common experimental problems.

Problem 1: Significant Contamination with 2-Fluoro-4-nitrophenol Isomer

Causality: The electronic properties of the hydroxyl group strongly favor substitution at both the ortho and para positions. The final isomer ratio is highly dependent on reaction conditions.[4]

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature at or below 0°C, ideally between -10°C and -5°C, during the addition of the nitrating agent.[5] Lower temperatures can enhance the ortho:para ratio by favoring the kinetically controlled product.

  • Choice of Nitrating Agent: The use of a mixed acid system (HNO₃/H₂SO₄) is common but can be aggressive. Consider a milder nitrating agent or a different solvent system. Nitration of phenol derivatives with ammonium nitrate and potassium hydrogen sulfate has been reported to offer good regioselectivity in some cases.[9]

  • Dilution: Performing the reaction at a lower concentration can sometimes influence the isomer ratio. Studies on phenol nitration have shown that controlling the dilution of nitric acid is a key parameter for optimizing yield and selectivity.[6]

Problem 2: Reaction Mixture Turns Dark Brown or Black (Tar Formation)

Causality: This indicates oxidative decomposition of the phenol ring by the nitric acid. This side reaction is highly exothermic and can accelerate if the temperature is not strictly controlled.

Solutions:

  • Reduce Reaction Temperature: This is the most critical factor. Ensure the reaction vessel is adequately cooled in an ice-salt or acetone-dry ice bath before and during the addition of nitric acid.[5]

  • Slow Addition of Nitrating Agent: Add the nitric acid dropwise over an extended period (e.g., 60 minutes) to allow the heat of reaction to dissipate effectively.[5]

  • Use a Co-solvent: Using a solvent like dichloromethane can help to better control the reaction temperature and concentration.[5]

Problem 3: Difficulty Separating this compound from the 4-nitro Isomer

Causality: The isomers have similar molecular weights and polarities, making separation by standard column chromatography challenging. However, their physical properties differ due to intramolecular hydrogen bonding in the ortho isomer.[4]

Solutions:

  • Steam Distillation: The ortho isomer (this compound) can form an intramolecular hydrogen bond between the phenolic proton and the nitro group. This reduces its intermolecular hydrogen bonding, making it more volatile than the para isomer. Steam distillation is a classic and effective method for separating such isomers.[4]

  • Selective Recrystallization/Trituration: The isomers may have different solubilities in specific solvents. One reported method involves grinding the crude solid with boiling hexane to effectively remove less polar by-products and potentially enrich one isomer.[5] Careful solvent screening for recrystallization is essential.

Part 3: Optimized Experimental Protocols

Protocol 1: Direct Nitration of 2-Fluorophenol (Ortho-Selective Emphasis)

This protocol is optimized for maximizing the ortho-product, but the formation of the para-isomer is expected.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-fluorophenol (1 eq.) in dichloromethane.

  • Cooling: Cool the solution to -10°C using an ice-salt bath.

  • Nitrating Agent Addition: Slowly add 90% nitric acid (~1.1 eq.) dropwise via the dropping funnel over a period of 60 minutes. Crucially, maintain the internal reaction temperature at or below -5°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture at 0°C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring the mixture into ice-water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude solid will be a mixture of isomers.

    • Subject the crude product to steam distillation to separate the more volatile this compound.

    • Alternatively, perform careful column chromatography or selective recrystallization based on solubility tests.

Protocol 2: Hydrolysis of 2,6-Difluoronitrobenzene (High-Selectivity Route)

This protocol offers superior regioselectivity, avoiding the primary challenge of the direct nitration method.

  • Reaction Setup: In a round-bottom flask, combine 2,6-difluoronitrobenzene (1 eq.) with an aqueous solution of an alkali metal hydroxide like sodium hydroxide or potassium hydroxide (2-3 eq.).[10]

  • Heating: Heat the reaction mixture with stirring. The reaction temperature can range from 20°C to 100°C.[10] Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to room temperature and then carefully acidify with an acid (e.g., HCl) to a pH of approximately 1-6.[10] This will precipitate the phenolic product.

  • Isolation: Isolate the precipitated solid by filtration. Wash the solid with cold water to remove any remaining salts.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to yield a high-purity product.

Part 4: Data and Mechanistic Visualization

Table 1: Influence of Reaction Parameters on Phenol Nitration Selectivity
ParameterConditionExpected Outcome on Ortho:Para RatioRationaleReference
Temperature Low (-10°C to 20°C)Favors ortho and para over by-productsReduces oxidative degradation and rate of dinitration. Low temperatures can favor kinetic control.[5][6]
Nitric Acid Conc. Dilute (e.g., 32.5%)Higher overall yield of mononitrated productsReduces the oxidizing potential of the nitrating medium, minimizing tar formation.[6]
Solvent DichloromethaneGood temperature controlAllows for a homogeneous reaction at low temperatures and facilitates work-up.[5]
Reaction Time 1-3 hoursOptimal conversionSufficient time for reaction completion without promoting side reactions.[5][6]
Diagrams

Diagram 1: Electrophilic Nitration Mechanism This diagram illustrates the formation of the nitronium ion (NO₂⁺) and its subsequent attack on the 2-fluorophenol ring at the ortho and para positions, highlighting the resonance structures that stabilize the intermediates.

Nitration_Mechanism cluster_reactants Reactant Generation cluster_main Electrophilic Attack HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ Fluorophenol 2-Fluorophenol NO2_plus->Fluorophenol Electrophile H2O H₂O Intermediate_Ortho Ortho Attack Intermediate (Sigma Complex) Fluorophenol->Intermediate_Ortho + NO₂⁺ Intermediate_Para Para Attack Intermediate (Sigma Complex) Fluorophenol->Intermediate_Para + NO₂⁺ Ortho_Product This compound Intermediate_Ortho->Ortho_Product - H⁺ Para_Product 2-Fluoro-4-nitrophenol Intermediate_Para->Para_Product - H⁺

Caption: Mechanism of electrophilic nitration of 2-fluorophenol.

Diagram 2: Troubleshooting Flowchart for Low Yield

This flowchart provides a logical sequence of steps to diagnose the cause of low product yield.

Troubleshooting_Flowchart Start Problem: Low Yield Check_Crude Analyze Crude Product (TLC, ¹H NMR) Start->Check_Crude Isomer_Ratio High Para-Isomer Content? Check_Crude->Isomer_Ratio Tarry Significant Tarring/ Decomposition? Check_Crude->Tarry Unreacted_SM High Unreacted Starting Material? Check_Crude->Unreacted_SM Isomer_Ratio->Tarry No Sol_Temp Solution: Lower Reaction Temp (-10°C to -5°C) Isomer_Ratio->Sol_Temp Yes Tarry->Unreacted_SM No Sol_Addition Solution: Slow Reagent Addition & Good Cooling Tarry->Sol_Addition Yes Sol_Time Solution: Increase Reaction Time or Check Reagent Purity Unreacted_SM->Sol_Time Yes Sol_Route Consider Alternative Route: Hydrolysis of 2,6-difluoronitrobenzene Unreacted_SM->Sol_Route No/ Persistent Issue Sol_Temp->Sol_Route

Caption: Diagnostic workflow for troubleshooting low yields.

References

  • CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. (n.d.).
  • CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol. (n.d.).
  • The Versatility of 2,6-Difluoro-4-nitrophenol in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • CN1850778A - Method for preparing 2-fluoro-4-nitrophenol. (n.d.).
  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. (n.d.). SciSpace. [Link]
  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.).
  • The preparation method of 5-fluoro-2-nitrophenol. (n.d.).
  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters. (2021). Pakistan Academy of Sciences. [Link]
  • This compound. (n.d.). PubChem. [Link]

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Technical Support Center: Overcoming Regioselectivity Challenges in Reactions with 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of reactions involving 2-Fluoro-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common regioselectivity issues encountered during their experiments. Here, we delve into the underlying principles governing reaction outcomes and provide practical, field-proven solutions to steer your synthesis towards the desired product.

Introduction: The Challenge of Regioselectivity with this compound

This compound is a valuable building block in organic synthesis, offering multiple reactive sites for functionalization. However, the interplay of its three distinct substituents—the activating hydroxyl group, the deactivating and meta-directing nitro group, and the ortho-positioned fluorine atom—presents a significant challenge in controlling where a reaction occurs. This guide will address the most common regioselectivity problems and provide a framework for rational experimental design.

The primary challenge arises from the ambident nucleophilic nature of the 2-fluoro-6-nitrophenoxide ion, formed upon deprotonation of the hydroxyl group. This ion possesses two nucleophilic centers: the oxygen atom (O-alkylation) and the carbon atoms of the aromatic ring, particularly the position para to the hydroxyl group (C-alkylation). The reaction pathway taken is highly sensitive to a variety of factors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My Williamson ether synthesis with this compound is giving me a mixture of O- and C-alkylated products. How can I favor O-alkylation?

This is a classic and frequently encountered issue. The phenoxide of this compound is an ambident nucleophile, meaning it can react at either the oxygen or a ring carbon. To favor the desired O-alkylation (ether formation), you need to create conditions that promote reaction at the harder, more electronegative oxygen atom.

Troubleshooting Steps:

  • Choice of Base and Counter-ion: The nature of the counter-ion associated with the phenoxide plays a crucial role.[1][2]

    • Recommendation: Use a base that results in a less associated, "freer" phenoxide ion. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often superior to sodium hydroxide (NaOH) or potassium hydroxide (KOH). The larger, softer cations (K⁺, Cs⁺) associate less tightly with the hard oxygen of the phenoxide, leaving it more available for alkylation.

  • Solvent Selection: The solvent has a profound impact on regioselectivity.[1][3]

    • Recommendation: Employ polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents solvate the cation effectively, further dissociating the ion pair and favoring O-alkylation. Protic solvents, like ethanol or water, can hydrogen-bond with the oxygen atom, shielding it and promoting C-alkylation.

  • Alkylating Agent: The nature of your alkylating agent is also a key factor.

    • Recommendation: Harder alkylating agents tend to favor reaction at the hard oxygen center. For instance, using alkyl sulfates (like dimethyl sulfate) might favor O-alkylation over alkyl halides.

Protocol for Maximizing O-Alkylation:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.

  • Base Addition: Add finely ground potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes.

  • Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the mixture.

  • Reaction: Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent like ethyl acetate.

FAQ 2: I am trying to achieve C-alkylation of this compound, but the main product is the O-alkylated ether. What conditions should I use?

To favor C-alkylation, you need to create an environment that promotes reaction at the softer carbon nucleophile of the phenoxide ring.

Troubleshooting Steps:

  • Solvent Choice: This is the most critical parameter for directing C-alkylation.[1][3]

    • Recommendation: Use protic solvents such as water, ethanol, or trifluoroethanol. These solvents will hydrogen bond with the oxygen atom of the phenoxide, effectively blocking it and making the carbon atoms of the ring more accessible for attack.

  • Counter-ion Effect: A more tightly associated ion pair can favor C-alkylation.[1][2]

    • Recommendation: Using a base with a smaller, harder cation like sodium hydride (NaH) or lithium hydride (LiH) can sometimes favor C-alkylation, although safety precautions with these reagents are paramount.

  • Kinetic vs. Thermodynamic Control: C-alkylation is often the thermodynamically more stable product, while O-alkylation is typically the kinetically favored product.[4][5][6][7]

    • Recommendation: Running the reaction at higher temperatures for longer periods can sometimes favor the formation of the thermodynamic C-alkylated product, assuming the reaction is reversible. However, for many alkylations, the reaction is not readily reversible.

FAQ 3: I want to perform a nucleophilic aromatic substitution (SNAr) to replace the fluorine atom. What are the key considerations?

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the ortho- and para-directing effects of the nitro group. The hydroxyl group, being an activating group, can complicate this by increasing electron density in the ring.[8][9][10]

Troubleshooting Steps:

  • Protecting the Hydroxyl Group: The acidity of the phenolic proton can interfere with many nucleophiles.

    • Recommendation: In many cases, it is advantageous to first protect the hydroxyl group, for example, as a methyl or benzyl ether, before attempting the SNAr reaction. This prevents unwanted side reactions.

  • Choice of Nucleophile: The success of the SNAr reaction will depend on the nucleophilicity of the attacking species.

    • Recommendation: Good nucleophiles for this reaction include amines, thiols, and alkoxides. For example, reacting the protected this compound with an amine can yield the corresponding 2-amino-6-nitrophenol derivative.[11]

  • Reaction Conditions: SNAr reactions are typically run at elevated temperatures.

    • Recommendation: Use a polar aprotic solvent like DMF or DMSO and heat the reaction. The fluoride is a good leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[12]

Protocol for SNAr with an Amine (after O-protection):

  • Starting Material: Begin with O-protected this compound (e.g., 1-fluoro-2-methoxy-3-nitrobenzene).

  • Reaction Setup: In a sealed tube, dissolve the starting material (1.0 eq) and the desired amine (2.0-3.0 eq) in a polar aprotic solvent like DMSO.

  • Heating: Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract the product.

Data Presentation: Guiding Your Experimental Design

The following table summarizes the expected major product based on the reaction conditions for the alkylation of this compound.

Reaction ConditionExpected Major ProductRationale
Base: K₂CO₃, Cs₂CO₃ Solvent: DMF, AcetonitrileO-Alkylation (Ether)Formation of a "free" phenoxide ion, favoring reaction at the hard oxygen center.
Base: NaOH, KOH Solvent: Ethanol, WaterC-Alkylation (Phenol)Protic solvent hydrogen bonds with and blocks the oxygen, promoting reaction at the ring carbon.
Catalyst: Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide) System: Biphasic (e.g., Dichloromethane/Water)O-Alkylation (Ether)The catalyst transports the phenoxide into the organic phase as a less solvated, highly reactive nucleophile, favoring O-alkylation.[13][14][15][16][17]

Experimental Protocols & Workflows

Workflow for Optimizing Regioselectivity in Alkylation

workflow cluster_start Initial Reaction Setup cluster_conditions Reaction Conditions cluster_outcome Expected Outcome & Analysis start This compound + Alkylating Agent base Select Base: K2CO3 for O-alkylation NaOH for C-alkylation start->base solvent Select Solvent: DMF for O-alkylation Ethanol for C-alkylation base->solvent reaction Run Reaction & Monitor by TLC solvent->reaction analysis Analyze Product Mixture (NMR, LC-MS) reaction->analysis o_product Major Product: O-Alkylated Ether analysis->o_product Conditions for O-alkylation c_product Major Product: C-Alkylated Phenol analysis->c_product Conditions for C-alkylation

Caption: Decision workflow for directing O- vs. C-alkylation.

Characterization of Regioisomers by NMR Spectroscopy

Distinguishing between the O- and C-alkylated products is readily achieved using ¹H and ¹³C NMR spectroscopy.

  • ¹H NMR:

    • O-Alkylated Product: The phenolic proton signal (typically a broad singlet) will be absent. New signals corresponding to the protons of the introduced alkyl group will appear, and their chemical shift will be indicative of their proximity to the oxygen atom.

    • C-Alkylated Product: The phenolic proton signal will still be present. The aromatic region of the spectrum will show a change in the splitting pattern and integration consistent with the introduction of a substituent on the ring.

  • ¹³C NMR:

    • O-Alkylated Product: The carbon atom of the alkyl group directly attached to the oxygen will typically have a chemical shift in the range of 60-70 ppm.

    • C-Alkylated Product: The carbon of the alkyl group attached to the aromatic ring will have a chemical shift in a different region, and the chemical shifts of the aromatic carbons will be altered due to the new substituent. Two-dimensional NMR techniques like HSQC and HMBC can be invaluable for unambiguously assigning the structure.[18]

Mechanistic Insights: Understanding the "Why"

The regioselectivity in the alkylation of the 2-fluoro-6-nitrophenoxide ion is a classic example of the competition between kinetic and thermodynamic control, governed by the principles of Hard and Soft Acids and Bases (HSAB).

mechanism cluster_pathways Reaction Pathways cluster_products Products phenoxide 2-Fluoro-6-nitrophenoxide (Ambident Nucleophile) o_attack Attack from Oxygen (Hard Nucleophile) phenoxide->o_attack Favored by polar aprotic solvents c_attack Attack from Carbon (Soft Nucleophile) phenoxide->c_attack Favored by protic solvents kinetic_product O-Alkylated Product (Kinetic Control) o_attack->kinetic_product thermodynamic_product C-Alkylated Product (Thermodynamic Control) c_attack->thermodynamic_product

Caption: Competing pathways in phenoxide alkylation.

  • O-Alkylation (Kinetic Product): The oxygen atom is the site of highest negative charge density and is considered a "hard" nucleophilic center. It reacts faster with "hard" electrophiles (like the carbon of an alkyl halide), leading to the kinetically favored product. This pathway is generally faster and has a lower activation energy.[4][5][6][7][19]

  • C-Alkylation (Thermodynamic Product): The carbon atoms of the aromatic ring are "softer" nucleophilic centers. The resulting C-alkylated product is often thermodynamically more stable due to the preservation of the phenolic hydroxyl group. This pathway has a higher activation energy and is slower.

By understanding these fundamental principles, you can rationally design your experiments to favor the desired regioisomer. This technical support guide provides a starting point for troubleshooting and optimizing your reactions with this compound. For further assistance, please consult the cited literature.

References

  • Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. National Institutes of Health.
  • Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. ResearchGate.
  • Counter‐ion and solvent effects in the C‐ and O‐alkylation of the phenoxide ion with allyl chloride. Scite.ai.
  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PubMed Central.
  • Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Royal Society of Chemistry.
  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
  • Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. ResearchGate.
  • Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute.
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  • Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. ChemRxiv.
  • Industrial Phase-Transfer Catalysis. PTC Organics.
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  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. ACS Publications.
  • Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
  • 2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds. Google Patents.
  • Industrial Phase-Transfer Catalysis. PTC Organics.
  • New Trends in Asymmetric Phase Transfer Catalysis. AIR Unimi.
  • Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst.
  • This compound. PubChem.
  • This compound. PubChem.
  • Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube.
  • Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.
  • What is the basic difference between 13C-NMR and 1H-NMR in order of their principle and functions? ResearchGate.
  • Kinetic vs Thermodynamic Controlled Promiscuous Biocatalytic Asymmetric Henry Reaction in Diastereocomplementary Synthesis of β-Nitroalcohols. ResearchGate.
  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube.
  • How might you use 13C NMR spectroscopy to differentiate between the ortho, meta, and para isomers of a disubstituted benzene derivative? Pearson+.
  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. National Institutes of Health.

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Technical Support Center: Optimization of Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of nucleophilic aromatic substitution (SNAr) reactions involving 2-Fluoro-6-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile reaction. Here, we move beyond simple protocols to provide a deeper understanding of the underlying principles, enabling you to troubleshoot and optimize your experiments effectively.

Section 1: Core Principles & The SNAr Mechanism

The nucleophilic aromatic substitution on this compound is a powerful method for C-N, C-O, and C-S bond formation. The reaction's success hinges on the electronic properties of the substrate. The aromatic ring is "activated" by the strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the fluorine leaving group.[1] This activation is critical as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile attacks the electrophilic carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized Meisenheimer complex. This step is typically the rate-determining step of the reaction.[2]

  • Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group, yielding the final substituted product.

Caption: The two-step addition-elimination SNAr mechanism.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the optimization of SNAr reactions with this compound in a practical question-and-answer format.

Problem Area: Low or No Product Formation

Q1: My reaction shows no conversion to the product. What are the first things to check?

A1: When a reaction fails, a systematic review of the core components is essential.

  • Reagent Quality: Ensure the this compound is pure and the nucleophile has not degraded. Amine nucleophiles can oxidize over time, and hygroscopic reagents can absorb water, which can hinder the reaction.

  • Solvent Purity: The presence of water in aprotic solvents is a common culprit. Water can protonate and deactivate anionic nucleophiles. Always use anhydrous solvents for these reactions.[3]

  • Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation of sensitive nucleophiles and reagents, especially at elevated temperatures.[3]

  • Base Activation: If your nucleophile is an alcohol, phenol, or thiol, it requires deprotonation to become sufficiently nucleophilic. Ensure your base is strong enough and added correctly. For instance, NaH should be washed with hexanes to remove mineral oil, and its activity should be verified.

Q2: How do I choose the right base for my nucleophile?

A2: The choice of base is critical and depends on the pKa of your nucleophile. The goal is to select a base that is strong enough to deprotonate the nucleophile effectively without causing unwanted side reactions.

  • For Alcohols & Phenols (pKa ~10-18): Stronger bases are required. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices as they irreversibly deprotonate the nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures to be effective.

  • For Amine Nucleophiles (pKa of conjugate acid ~9-11): Often, an external base is not needed for the initial nucleophilic attack. However, the reaction produces hydrofluoric acid (HF), which will protonate another equivalent of the amine, rendering it non-nucleophilic. Therefore, using two equivalents of the amine nucleophile (one as the nucleophile, one as an HF scavenger) or adding a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is common practice.

Q3: Could the phenolic -OH group on the this compound substrate be interfering with the reaction?

A3: Yes, this is a crucial point. The phenolic proton is acidic (pKa ~7.2) and will react with the base added to the system. This has two implications:

  • Stoichiometry: You must use at least one extra equivalent of base to deprotonate the substrate's hydroxyl group in addition to the equivalent needed for your nucleophile.

  • Reactivity: Once deprotonated, the resulting phenoxide is an electron-donating group, which slightly deactivates the aromatic ring towards nucleophilic attack compared to the protonated phenol. However, the powerful activating effect of the ortho-nitro group generally overcomes this, and the reaction still proceeds efficiently. This is a key consideration for reaction kinetics.

Problem Area: Slow Reaction Rate

Q4: My reaction is proceeding, but it's very slow. How can I accelerate it?

A4: A sluggish reaction can often be accelerated by modifying the reaction conditions.

  • Increase Temperature: SNAr reactions are often temperature-dependent. Cautiously increasing the reaction temperature in increments of 10-20 °C can significantly increase the rate. Monitor for potential decomposition or side product formation by TLC or LC-MS. Typical temperature ranges are from room temperature to 80-100 °C.

  • Change Solvent: If you are using a less polar aprotic solvent like THF, switching to a more polar aprotic solvent such as DMF or DMSO can dramatically accelerate the reaction. These solvents are better at solvating the cation of the base and the intermediate Meisenheimer complex, leaving the nucleophile more "naked" and reactive.[3][4]

  • Nucleophile Concentration: According to the rate law for SNAr, the rate is dependent on the concentration of both the substrate and the nucleophile. Increasing the concentration of the nucleophile (e.g., from 1.1 eq to 1.5 eq) can increase the reaction rate.

Problem Area: Side Products & Purification

Q6: I'm observing unexpected byproducts. What are the likely culprits?

A6: Side product formation usually points to issues with temperature, stoichiometry, or air sensitivity.

  • Decomposition: At excessively high temperatures, the nitroaromatic compound or the product may start to decompose, leading to a complex mixture. Try running the reaction at a lower temperature for a longer duration.

  • Reaction with Solvent: In some cases, solvents can participate in the reaction. For example, DMF can decompose at high temperatures in the presence of a strong base to generate dimethylamine, which can act as a nucleophile.

  • Di-substitution: This is not an issue for this compound as it only has one leaving group. However, if your substrate had multiple leaving groups, controlling stoichiometry and temperature would be key to achieving mono-substitution.[5]

Q7: How can I effectively remove high-boiling point solvents like DMF or DMSO during workup?

A7: These solvents are notoriously difficult to remove on a rotary evaporator. The standard procedure is to perform an aqueous workup.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing a significant volume of water or brine.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The DMF or DMSO will preferentially partition into the aqueous layer.[3]

  • Combine the organic layers and wash them again with brine to remove any residual high-boiling solvent.

  • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Why is fluorine a better leaving group than chlorine or bromine in this specific SNAr reaction?

This is a classic question that highlights a key difference between SNAr and Sₙ2 mechanisms. In Sₙ2 reactions, I > Br > Cl > F is the leaving group trend, based on the stability of the resulting anion. However, in SNAr, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[6] Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This polarizes the C-F bond, making the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack. This acceleration of the slow step makes fluorine the best halogen leaving group for SNAr.[6]

FAQ 2: What is the best solvent for this reaction and why?

Polar aprotic solvents are the gold standard for SNAr reactions.[7] Solvents like DMF, DMSO, and acetonitrile are ideal. Their primary role is to dissolve the reactants while selectively solvating cations, leaving the anionic nucleophile highly reactive. They do not form strong hydrogen bonds with the nucleophile, which would otherwise shield it and reduce its reactivity.[4]

FAQ 3: Can I use protic solvents like ethanol or water?

It is highly discouraged. Polar protic solvents contain acidic protons (e.g., -OH) that can form strong hydrogen bonds with the nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and significantly reducing its nucleophilicity and reaction rate.[8][9]

FAQ 4: Do I always need a base when using an amine nucleophile?

Not always for the primary reaction, but it is highly recommended for stoichiometry. The amine itself is nucleophilic. However, the reaction liberates one equivalent of HF. This strong acid will protonate a second molecule of the amine, forming an ammonium salt (R-NH₃⁺), which is no longer nucleophilic. To ensure the reaction goes to completion, you should either use >2 equivalents of the amine or add 1 equivalent of a non-nucleophilic base (like Et₃N or K₂CO₃) to act as an acid scavenger.

Section 4: General Experimental Protocols

The following are generalized, adaptable starting points for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Workflow cluster_prep cluster_reaction cluster_workup A 1. Assemble & Dry Glassware B 2. Add Substrate & Solvent A->B C 3. Purge with Inert Gas B->C D 4. Add Base (if needed) C->D E 5. Add Nucleophile D->E F 6. Heat & Monitor (TLC/LC-MS) E->F G 7. Quench & Aqueous Extraction F->G H 8. Dry & Concentrate G->H I 9. Purify (Chromatography/ Recrystallization) H->I

Caption: A generalized experimental workflow for SNAr reactions.

Protocol 1: Reaction with an Alcohol or Phenol Nucleophile
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add anhydrous DMF (approx. 0.1-0.2 M relative to the substrate).

  • Base Addition: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise.

  • Nucleophile Addition: In a separate flask, dissolve the alcohol/phenol nucleophile (1.1 equivalents) in a small amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and carefully quench by slowly adding it to ice-cold water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with a Primary or Secondary Amine Nucleophile
  • Setup: To a round-bottom flask, add this compound (1.0 equivalent), potassium carbonate (K₂CO₃, 2.0 equivalents), and a polar aprotic solvent like acetonitrile or DMF (0.1-0.2 M).

  • Nucleophile Addition: Add the amine nucleophile (1.2 equivalents) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Section 5: Summary of Recommended Conditions

Nucleophile ClassRecommended Base(s)Typical Solvent(s)Temperature RangeKey Considerations
Primary/Secondary Amines K₂CO₃, Et₃N, DIPEA, or excess amineDMF, Acetonitrile, DMSO25 - 100 °CBase acts as an HF scavenger.
Alcohols/Phenols NaH, K₂CO₃, t-BuOKDMF, THF, Dioxane25 - 100 °CRequires a strong base to form the active nucleophile.
Thiols K₂CO₃, NaH, Et₃NDMF, Acetonitrile25 - 80 °CThiolates are very potent nucleophiles; reactions are often faster.

Section 6: References

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Retrieved January 9, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved January 9, 2026, from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved January 9, 2026, from [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved January 9, 2026, from [Link]

  • Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4817. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Vlasov, V. M. (2007). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 76(8), 725–754.

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. [Link]

Sources

identifying and minimizing byproducts in 2-Fluoro-6-nitrophenol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Identifying and Minimizing Byproducts in 2-Fluoro-6-Nitrophenol Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chemical intermediate. This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, largely due to the unique reactivity conferred by its fluorine and nitro functional groups.[1][2] However, these same features can lead to challenging side reactions and byproduct formation.

This document moves beyond standard protocols to provide in-depth troubleshooting guides and FAQs based on mechanistic principles and field-proven solutions. Our goal is to empower you to anticipate, identify, and minimize byproducts, thereby improving yield, purity, and the overall efficiency of your synthetic workflows.

Part 1: Foundational Knowledge & Frequently Asked Questions

This section addresses common queries regarding the handling, properties, and analysis of this compound.

Q1: What are the primary safety precautions for handling this compound?

A1: this compound is classified as harmful and an irritant. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[3][4][5][6]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat. Handle the solid form in a chemical fume hood to avoid inhaling dust.[3][6]

  • Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.[3]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[3][6]

  • First Aid: In case of contact, flush eyes or skin with water for at least 15 minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek immediate medical attention.[6][7]

Q2: What is the reactivity hierarchy of the functional groups in this compound?

A2: The reactivity is dominated by the electron-deficient nature of the aromatic ring.

  • Nucleophilic Aromatic Substitution (SNAr) at C-F: This is the most common and synthetically useful reaction. The fluorine atom is an excellent leaving group because its substitution is activated by the strong electron-withdrawing nitro group at the ortho position.[8] This allows for displacement by a wide range of nucleophiles (amines, thiols, alkoxides).

  • Acidity of the Phenolic -OH: The phenol group is acidic (pKa ≈ 5.67) and will be readily deprotonated by bases.[2] The resulting phenoxide is a potent nucleophile itself, which can lead to undesired side reactions like O-alkylation or dimerization if not properly managed.

  • Reduction of the Nitro Group (-NO2): The nitro group can be reduced to an amine (-NH2) using standard reducing agents (e.g., H2/Pd-C, SnCl2). This is typically a robust and high-yielding transformation.

  • Electrophilic Aromatic Substitution: This is generally difficult due to the deactivating effect of the nitro group.

Q3: What are the best analytical methods for monitoring reaction progress and identifying byproducts?

A3: A combination of chromatographic and spectroscopic methods is ideal.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring. A typical mobile phase for nitrophenol compounds is a mixture of hexane and ethyl acetate or hexane and acetone.[9] It allows you to visualize the consumption of starting material and the appearance of products and byproducts.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods are excellent for quantitative analysis, allowing you to determine the ratio of desired product to byproducts with high accuracy.[9][10] HPLC with a UV detector is particularly effective for analyzing nitrophenol isomers.[11]

  • Mass Spectrometry (MS): Coupled with GC (GC-MS) or HPLC (LC-MS), this technique is crucial for identifying the molecular weight of unknown byproducts, providing critical clues to their structure.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation of the final product and any isolated byproducts.

Part 2: Troubleshooting Guide: Synthesis of this compound

A common route to this compound is the direct nitration of 2-fluorophenol. The primary challenge in this synthesis is controlling the regioselectivity to minimize the formation of the isomeric byproduct, 2-fluoro-4-nitrophenol.[9][12]

Problem: High Levels of the 2-Fluoro-4-nitrophenol Isomer in the Product Mixture

  • Causality: In the electrophilic nitration of 2-fluorophenol, both the hydroxyl (-OH) and fluoro (-F) groups are ortho, para-directing. The powerful activating and directing effect of the hydroxyl group leads to significant substitution at the para position (C4), which is sterically less hindered than the ortho position (C6). Low reaction temperatures are critical to favor the kinetically controlled formation of the desired ortho product, this compound.

  • Solution: Precise temperature control is the most critical parameter for maximizing the yield of the desired 6-nitro isomer.

Protocol: Regioselective Nitration of 2-Fluorophenol

This protocol is adapted from established laboratory procedures.[9]

  • Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-fluorophenol (1.0 eq) in dichloromethane (DCM).

  • Cooling: Cool the solution to -10 °C using an ice-salt bath. This step is critical for selectivity.

  • Nitrating Agent Addition: Slowly add 90% nitric acid (1.1 eq) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature at or below -5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 hexane-acetone) to confirm the consumption of the starting material.

  • Workup: Upon completion, filter the reaction mixture to collect the precipitated solid. Wash the solid several times with cold DCM to remove residual acid and the more soluble 4-nitro isomer. The desired this compound is typically found in the DCM mother liquor.

  • Purification: The products in the mother liquor can be further purified as detailed in Part 4.

Data Presentation: Effect of Temperature on Isomer Ratio
Reaction TemperatureTypical Ratio (6-nitro : 4-nitro)Rationale
-10 °C to 0 °C~1 : 1Favors the kinetically preferred ortho-product.
Room Temperature (~25 °C)~1 : 1.5+Higher energy allows for formation of the more stable para-product.
> 40 °CVariesIncreased risk of dinitration and decomposition.

Note: Ratios are illustrative and can vary based on specific reagents and conditions.

Visualization: Optimized Nitration Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation p1 Dissolve 2-Fluorophenol in Dichloromethane p2 Cool to -10°C (Ice-Salt Bath) p1->p2 r1 Slowly Add HNO3 (Maintain T ≤ -5°C) p2->r1 r2 Stir at 0°C for 1 hour r1->r2 r3 Monitor by TLC r2->r3 w1 Filter Precipitate (Primarily 4-Nitro Isomer) r3->w1 w2 Collect DCM Mother Liquor (Enriched in 6-Nitro Isomer) w1->w2 Separate Phases w3 Purify Mother Liquor w2->w3

Caption: Workflow for regioselective synthesis of this compound.

Part 3: Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is the cornerstone of this compound's utility. However, its bifunctional nature (phenol and aryl fluoride) can lead to competitive side reactions.

Problem: Formation of a Dimeric Ether Byproduct

  • Causality: In the presence of a base, the phenolic proton is readily removed to form a phenoxide anion. This phenoxide is a strong oxygen nucleophile that can compete with your intended nucleophile, attacking another molecule of this compound to form a diphenyl ether dimer. This is especially problematic when using strong, non-sterically hindered bases or high temperatures.

  • Solution: The strategy is to control the deprotonation event or to temporarily mask the phenolic group.

    • Use a Mild Base: Employ a base that is just strong enough to deprotonate your nucleophile but not the phenol significantly (if there's a sufficient pKa window). Bases like potassium carbonate (K₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) or potassium tert-butoxide.

    • Protecting Group Strategy: If dimerization persists, protect the phenol as a temporary ether (e.g., methyl or benzyl ether) prior to the SNAr reaction. This group can be removed in a subsequent step.

    • Precise Stoichiometry: Use a precise amount of base (1.0 equivalent if deprotonating the nucleophile, 2.0 equivalents if deprotonating both the nucleophile and the phenol) at low temperature to minimize side reactions.

Visualization: Desired SNAr Pathway vs. Dimerization Byproduct Pathway

cluster_desired Desired Pathway cluster_byproduct Byproduct Pathway start This compound + Nucleophile (Nu-H) + Base path1_step1 SNAr Reaction start->path1_step1 Correct Conditions path2_step1 Phenol Deprotonation start->path2_step1 Excess Base/ High Temp path1_prod Desired Product (Nu-Ar-OH) path1_step1->path1_prod path2_intermediate Phenoxide Intermediate (Ar-O⁻) path2_step1->path2_intermediate path2_step2 Nucleophilic Attack on another molecule path2_intermediate->path2_step2 path2_prod Dimer Byproduct (HO-Ar-O-Ar) path2_step2->path2_prod

Caption: Competing reaction pathways in SNAr reactions of this compound.

Part 4: Optimized Purification Protocols

Q4: How can I effectively separate this compound (ortho-isomer) from 2-fluoro-4-nitrophenol (para-isomer)?

A4: The two isomers have different polarities and volatilities, which can be exploited for separation. The method described by ChemicalBook is particularly effective.[9]

Protocol: Isomer Separation via Grinding and Recrystallization
  • Initial Workup: After the nitration reaction, perform a standard aqueous workup on the DCM mother liquor. Wash with water, then brine, and dry over anhydrous magnesium sulfate (MgSO₄). Evaporate the solvent to obtain a solid mixture of isomers.[9]

  • Byproduct Removal: Add boiling hexane to the solid residue and grind thoroughly. The less polar and more volatile byproducts will preferentially dissolve in the hot hexane.[9]

  • Decant and Repeat: Decant the hot hexane solution. Repeat the grinding/boiling process two more times with fresh portions of hexane.[9]

  • Isolation: The remaining solid will be significantly enriched in the desired this compound. The combined hexane extracts can be concentrated and cooled to crystallize the 2-fluoro-4-nitrophenol byproduct if desired.[9]

  • Final Purity: For very high purity, the enriched this compound can be further purified by recrystallization from a suitable solvent like methylcyclohexane or by flash column chromatography.[9]

References

  • CAS NO. 1526-17-6 | this compound. Arctom Scientific. [Link]
  • This compound | C6H4FNO3 | CID 73710.
  • Analytical Methods for Nitroaromatics. Agency for Toxic Substances and Disease Registry. [Link]
  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
  • Preparation method of 2-bromo-4-fluoro-6-nitrophenol.
  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography.
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

strategies to prevent decomposition of 2-Fluoro-6-nitrophenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-6-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of this compound during storage and handling, ensuring the reliability and reproducibility of your results.

Introduction: The Stability Challenge of Substituted Nitrophenols

This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] However, like many substituted nitrophenols, its chemical stability can be a concern during long-term storage. The presence of both a nitro group and a fluorine atom on the phenol ring creates a unique electronic environment that influences its reactivity and susceptibility to degradation.[2][3] Decomposition not only reduces the purity of the starting material but can also introduce unknown impurities that may interfere with downstream reactions or biological assays. This guide will walk you through the potential decomposition pathways and provide actionable strategies to prevent degradation.

Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted as a series of questions and answers to directly address specific problems you might encounter.

Question 1: I've noticed a change in the color of my this compound, from a pale yellow to a darker yellow or brownish hue. What could be the cause?

Answer: A color change is often the first visual indicator of chemical decomposition. For nitrophenols, this can be due to the formation of highly conjugated byproducts. Several factors can contribute to this degradation:

  • Exposure to Light: Photochemical reactions can lead to the formation of radical species, initiating decomposition cascades. The energy from UV and visible light can be sufficient to break chemical bonds and promote unwanted reactions.

  • Elevated Temperatures: Heat accelerates the rate of chemical reactions, including decomposition. Storing the compound at ambient or elevated temperatures can significantly shorten its shelf life.

  • Presence of Oxygen: Oxidative decomposition is a common pathway for phenols. The phenoxide ion, which can form in the presence of basic impurities or moisture, is particularly susceptible to oxidation.

  • Moisture: Water can facilitate decomposition by promoting hydrolysis or by acting as a medium for other reactions. For fluorinated compounds, humidity can be a critical factor in maintaining stability.[4]

  • Autocatalysis by NOx: Similar to other nitroaromatic compounds, the initial slow decomposition of this compound may release nitrogen oxides (NOx). These NOx species can then catalyze further degradation, leading to an accelerated decomposition process.

Question 2: My recent synthesis using this compound yielded unexpected byproducts. Could this be related to the starting material's stability?

Answer: Absolutely. The purity of your starting materials is paramount for a successful and reproducible synthesis. If this compound has degraded, the resulting impurities will be carried into your reaction mixture. These impurities can:

  • React with your reagents: Degradation products may be more or less reactive than the parent compound, leading to the formation of unforeseen side products.

  • Interfere with catalysis: If you are using a catalyst, impurities can act as poisons, reducing the efficiency and selectivity of your reaction.

  • Complicate purification: The presence of additional compounds will make the isolation of your desired product more challenging.

It is crucial to assess the purity of your this compound before use, especially if it has been in storage for an extended period or if you have observed any visual changes.

Question 3: What are the likely decomposition products of this compound?

Answer: While specific studies on the decomposition of this compound are not extensively documented in publicly available literature, we can infer potential degradation pathways based on the known chemistry of nitrophenols and related compounds:

  • Oxidative Coupling: Phenolic compounds can undergo oxidative coupling to form polymeric materials. This is often accompanied by a darkening of the material.

  • Denitration: The nitro group can be lost, potentially leading to the formation of 2-fluorophenol or other substituted phenols.

  • Modification of the Aromatic Ring: Under certain conditions, further substitution or modification of the benzene ring can occur.

  • Hydrolysis of the Fluorine Substituent: While the carbon-fluorine bond is generally strong, under specific conditions (e.g., in the presence of strong nucleophiles), it could be susceptible to hydrolysis, although this is less likely under typical storage conditions.[5]

The following diagram illustrates a simplified potential degradation pathway:

DecompositionPathway This compound This compound Reactive Intermediates Reactive Intermediates This compound->Reactive Intermediates Light, Heat, Oxygen, Moisture Polymeric Byproducts Polymeric Byproducts Reactive Intermediates->Polymeric Byproducts Oxidative Coupling Denitrated Species Denitrated Species Reactive Intermediates->Denitrated Species Loss of NO2 Ring-Modified Products Ring-Modified Products Reactive Intermediates->Ring-Modified Products Further Reactions HPLCPurityWorkflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Prepare Mobile Phase Prepare Mobile Phase Equilibrate HPLC System Equilibrate HPLC System Prepare Mobile Phase->Equilibrate HPLC System Prepare Standard Solution Prepare Standard Solution Inject Standard Inject Standard Prepare Standard Solution->Inject Standard Prepare Sample Solution Prepare Sample Solution Inject Sample Inject Sample Prepare Sample Solution->Inject Sample Equilibrate HPLC System->Inject Standard Inject Standard->Inject Sample Compare Chromatograms Compare Chromatograms Inject Sample->Compare Chromatograms Quantify Purity Quantify Purity Compare Chromatograms->Quantify Purity

Sources

resolving peak tailing issues in HPLC analysis of 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Troubleshooting Hub for HPLC Analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of 2-Fluoro-6-nitrophenol. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play. Peak tailing is a common issue, particularly with polar, acidic compounds like this compound, and this guide will walk you through its causes and resolutions systematically.

Frequently Asked Questions (FAQs)

Here are some immediate answers to the most common questions regarding peak tailing for this compound.

Q1: Why is my this compound peak tailing?

Peak tailing for this compound is most often caused by secondary interactions between the acidic phenolic group of the analyte and active sites on the HPLC column's stationary phase.[1] The primary culprits are residual silanol groups (Si-OH) on the surface of silica-based columns, which can interact with your polar analyte through hydrogen bonding or ion-exchange mechanisms, causing a portion of the analyte molecules to lag behind the main peak.[1][2][3]

Q2: What is the fastest way to try and fix this peak tailing?

The quickest and often most effective solution is to adjust the pH of your mobile phase. Lowering the pH to approximately 3.0 or below using an additive like 0.1% formic acid or trifluoroacetic acid (TFA) will suppress the ionization of the residual silanol groups, significantly reducing the unwanted secondary interactions.[4][5]

Q3: Could my HPLC column be the problem?

Absolutely. An older column may have a degraded packed bed or contamination. More importantly, not all C18 columns are the same. For a polar acidic compound like this compound, using a modern, high-purity, end-capped (also called base-deactivated) silica column is crucial.[4][5] End-capping chemically blocks many of the residual silanol groups, preventing them from interacting with your analyte.[2][4][6]

Q4: What is an acceptable peak tailing factor?

The peak tailing factor (Tf), or USP tailing factor, is a measure of peak asymmetry. An ideal, perfectly symmetrical Gaussian peak has a Tf of 1.0. For most routine analyses, a tailing factor of ≤ 1.5 is considered acceptable. However, for high-precision quantitative methods or regulatory submissions, a stricter limit of Tf ≤ 1.2 is often required.

Q5: Can my sample injection solvent cause peak tailing?

Yes, this is known as a "solvent mismatch" effect. If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing.[1][7] Always try to dissolve your sample in the initial mobile phase composition for the best peak shape.[8]

In-Depth Troubleshooting Guide: A Systematic Approach

When quick fixes are not enough, a more structured approach is necessary. This guide will delve into the root causes of peak tailing and provide detailed protocols for resolution.

Understanding the Challenge: The Chemistry of this compound and the Stationary Phase

This compound is a polar molecule with an acidic phenolic hydroxyl group. In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction with the C18 stationary phase. However, the analysis is complicated by the nature of the silica support backbone.

Even with dense C18 bonding, a significant number of silanol groups (Si-OH) remain on the silica surface.[3][8] These silanol groups are weakly acidic and can exist in different forms, with "lone" or "acidic" silanols being the most problematic.[6][9] At mobile phase pH levels above ~3.5, these silanols can become deprotonated (Si-O⁻), creating negatively charged sites that can strongly interact with polar analytes like your phenol.[7][10] This secondary retention mechanism is a primary cause of peak tailing.[11]

Troubleshooting Workflow Diagram

This flowchart provides a logical path to diagnose and resolve peak tailing issues.

G start Peak Tailing Observed (Tf > 1.2) cat1 Step 1: Review Method & System Basics start->cat1 check_solvent Sample Solvent Match Mobile Phase? cat1->check_solvent Sample Prep cat2 Step 2: Mobile Phase Optimization check_pH Is Mobile Phase pH < 3.5? cat2->check_pH cat3 Step 3: Column Evaluation & Hardware Check check_column_type Using End-Capped Type B Silica Column? cat3->check_column_type solution Symmetrical Peak (Tf ≤ 1.2) check_connections Check Fittings for Dead Volume check_solvent->check_connections Yes action_solvent Action: Dissolve Sample in Mobile Phase check_solvent->action_solvent No check_connections->cat2 Yes action_connections Action: Remake Connections, Use Narrow ID Tubing check_connections->action_connections No check_buffer Is Buffer Concentration Adequate (10-25 mM)? check_pH->check_buffer Yes action_pH Action: Add 0.1% Formic Acid or TFA to Lower pH check_pH->action_pH No check_buffer->cat3 Yes action_buffer Action: Increase Buffer Concentration check_buffer->action_buffer No check_column_health Column Age/Health OK? (No void, not blocked) check_column_type->check_column_health Yes action_column_type Action: Switch to a Modern End-Capped Column check_column_type->action_column_type No check_column_health->solution Yes action_column_health Action: Replace Column, Use Guard Column check_column_health->action_column_health No action_solvent->check_connections action_connections->cat2 action_pH->check_buffer action_buffer->cat3 action_column_type->check_column_health action_column_health->solution

Caption: A systematic workflow for troubleshooting peak tailing.

Step 1: Experimental Protocol & Mobile Phase Optimization

The mobile phase is your most powerful tool for controlling peak shape. The goal is to create an environment that minimizes secondary silanol interactions.

Protocol: Preparation of an Optimized Acidic Mobile Phase

This protocol details the preparation of a standard mobile phase designed to mitigate peak tailing for phenolic compounds.

Objective: To prepare a mobile phase with a pH of ~2.7 to suppress silanol activity.

Materials:

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid (≥98% purity)

  • 0.2 µm or 0.45 µm membrane filters

Procedure:

  • Aqueous Component (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir.

    • Carefully add 1 mL of formic acid to the water to create a 0.1% (v/v) solution.

    • Mix thoroughly. The resulting pH will be approximately 2.7.

    • Degas the solution using vacuum filtration through a 0.2 µm nylon filter or by sparging with helium for 10-15 minutes.

  • Organic Component (Mobile Phase B):

    • Pour 1 L of HPLC-grade acetonitrile into a separate clean glass reservoir.

    • Degas the solvent as described above.

  • HPLC Setup:

    • Place the prepared mobile phases onto your HPLC system.

    • Purge the system thoroughly with both mobile phases to ensure the entire flow path is conditioned.

    • Start with a typical reversed-phase gradient (e.g., 5% B to 95% B) to elute the this compound and assess the improvement in peak shape.

Mobile Phase Troubleshooting Strategies

If the standard acidic mobile phase does not fully resolve the issue, consider these other modifications.

StrategyMechanism of ActionRecommended ActionConsiderations
Increase Buffer Strength Minimizes localized pH shifts at the column head as the sample is introduced.[8] A higher ionic strength can also help shield silanol interactions.[4][11]Increase the concentration of your buffer (e.g., formate or acetate) from 10 mM to 25-50 mM.Higher buffer concentrations can precipitate when mixed with high percentages of organic solvent. Check buffer solubility. Not ideal for LC-MS due to potential ion suppression.[4]
Use an Alternative Acid Modifier Trifluoroacetic acid (TFA) is a stronger acid and a potent ion-pairing agent. It effectively neutralizes silanol groups and can form an ion pair with any basic impurities.[12]Replace 0.1% formic acid with 0.05% - 0.1% TFA.TFA is a strong ion-suppressing agent in mass spectrometry and can be difficult to flush from a system. Use with caution if your detector is a mass spectrometer.[12]
Use a Competing Base (Less Common) Additives like triethylamine (TEA) are basic and will preferentially interact with acidic silanol sites, effectively blocking them from interacting with the analyte.[4][8]Add ~25 mM of TEA to the mobile phase and adjust the pH to the desired level with an acid.This approach is largely outdated due to the superior performance of modern end-capped columns. TEA can also suppress MS signals.[4]

Step 2: Column Selection and Hardware Integrity

If mobile phase optimization is insufficient, the issue may lie with the column itself or with the physical HPLC system setup.

Column Selection for Polar Phenolic Compounds

The choice of stationary phase is critical. For challenging polar compounds, a standard C18 is not always the best option.

Column TypeDescription & AdvantagesWhen to Use
High-Purity, End-Capped C18 Made with modern Type B silica, which has fewer metal impurities and acidic silanol sites.[5] The end-capping process further deactivates the surface.[4][6] This is the workhorse for most applications.This should be your starting point. It provides good hydrophobic retention while minimizing the secondary interactions that cause tailing for this compound.
Polar-Embedded Phase These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain.[6][10] This polar group helps to shield the analyte from residual silanols. They are also resistant to "phase collapse" in highly aqueous mobile phases.Use if your mobile phase is >95% aqueous and you are still seeing tailing. The embedded polar group can alter selectivity compared to a standard C18.
Phenyl-Hexyl Phase This phase offers alternative selectivity based on pi-pi interactions with the phenyl rings, in addition to hydrophobic interactions. It can be a good choice for aromatic compounds like this compound, especially when separating from related isomers.[13]Try this phase if you need to change selectivity to resolve co-eluting impurities and improve peak shape simultaneously.
Non-Silica Based (e.g., Polymer) These columns use an organic polymer backbone instead of silica, completely eliminating the issue of silanol interactions.[5]This is an excellent problem-solving column when silanol interactions are severe and cannot be overcome by other means. However, they may have different pressure limits and selectivity.
Hardware and System Checks

Peak tailing can also be caused by factors outside of the column chemistry, known as "extra-column effects."[1][8]

  • Check for Dead Volume: Ensure all tubing connections, especially between the injector, column, and detector, are properly seated with no gaps. Use narrow internal diameter (e.g., 0.005") tubing where possible.[8][10]

  • Inspect the Column Inlet: A void at the head of the column or a partially blocked inlet frit can cause significant peak distortion. If you suspect this, try reversing the column (if permitted by the manufacturer) and flushing with a strong solvent. If the peak shape improves temporarily, the column is likely compromised and should be replaced.[14]

  • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column. It protects the analytical column from strongly retained impurities and particulates that can degrade performance and cause peak tailing.[15]

By systematically addressing these chemical and physical factors, you can effectively diagnose and resolve peak tailing issues, leading to robust and reliable HPLC analysis of this compound.

References

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
  • What are common causes of peak tailing when running a reverse-phase LC column?.
  • Common Causes Of Peak Tailing in Chrom
  • Reasons for Peak Tailing of HPLC Column. Hawach Scientific. [Link]
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]
  • The Theory of HPLC Column Chemistry. Crawford Scientific. [Link]
  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]
  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Technology Networks. [Link]
  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chrom
  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. [Link]
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • HPLC Troubleshooting Guide. YMC. [Link]

Sources

Technical Support Center: Solubility Enhancement for 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and methodologies for overcoming solubility challenges with 2-Fluoro-6-nitrophenol in synthetic reactions. As a key intermediate in the development of pharmaceuticals and agrochemicals, understanding how to effectively handle this compound is critical for reaction success.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Section 1: Understanding the Core Problem: Physicochemical Profile

Before troubleshooting, it's essential to understand the inherent properties of this compound that govern its solubility. The molecule contains a hydrophobic benzene ring, which limits its affinity for polar solvents like water, and three functional groups: a hydroxyl (-OH), a fluoro (-F), and a nitro (-NO₂).[3] While sparingly soluble in water, it shows good solubility in polar organic solvents like methanol and acetone.[2][4]

The key to unlocking its reactivity lies in its acidity. The electron-withdrawing nature of the nitro and fluoro groups makes the phenolic proton significantly acidic, with a predicted pKa of approximately 5.67.[4][5] This acidity is the primary lever we can use to dramatically enhance its solubility for reactions.

PropertyValueSource
CAS Number 1526-17-6[4]
Molecular Formula C₆H₄FNO₃[6]
Molecular Weight 157.1 g/mol [6]
Appearance Light yellow to orange crystalline solid[4]
Melting Point 92-94 °C[4]
Predicted pKa ~5.67[4]
Solubility Sparingly in water; Soluble in methanol, ethanol, acetone[2][4]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during reactions involving this compound in a practical, question-and-answer format.

Q1: My this compound is not dissolving in my reaction solvent. What is the most effective first step?

Answer: The most effective strategy is to convert the neutral phenol into its corresponding anionic salt, the 2-fluoro-6-nitrophenoxide. By deprotonating the acidic hydroxyl group with a base, you create an ionic species that is vastly more soluble in polar solvents. This is the standard and necessary first step for many reactions, such as the Williamson ether synthesis, where the phenoxide acts as the nucleophile.[7][8]

  • Causality: The neutral phenol has limited polarity. The resulting phenoxide anion is an ionic salt. Ionic compounds exhibit strong ion-dipole interactions with polar solvents, leading to a dramatic increase in solubility. You will often observe a visible color change to a more intense yellow or orange upon successful deprotonation and dissolution.

Q2: How do I choose the right base and solvent system for deprotonation and reaction?

Answer: The choice depends on the specific requirements of your reaction, particularly the nature of your electrophile and whether your reaction is sensitive to water.

BaseRecommended SolventsProsCons
Potassium Carbonate (K₂CO₃) Acetonitrile, DMF, AcetoneMild, inexpensive, easy to handle, suitable for many electrophiles.Slower reaction times compared to stronger bases; heterogeneous mixture requires good stirring.
Sodium Hydroxide (NaOH) Ethanol/Water, or Water with a Phase-Transfer CatalystStrong base, inexpensive, rapidly forms the phenoxide.Introduces water, which may be incompatible with certain reagents.
Sodium Hydride (NaH) Anhydrous THF, DMFVery strong base, ideal for creating completely anhydrous conditions.Highly reactive with water and protic solvents (produces H₂ gas); requires careful handling.

Below is a decision-making workflow to help guide your selection.

G cluster_anhydrous Anhydrous Conditions cluster_aqueous Aqueous/Protic Conditions start Start: Select Solubilization Strategy q1 Is your reaction water-sensitive? start->q1 a1 Use NaH in anhydrous DMF or THF q1->a1 Yes b1 Is the electrophile soluble in water/ethanol? q1->b1 No a2 Use anhydrous K₂CO₃ in DMF or Acetonitrile b2 Use NaOH in Ethanol/Water b1->b2 Yes b3 Use Phase-Transfer Catalysis (PTC) (e.g., NaOH in Water/Toluene + TBAB) b1->b3 No

Caption: Decision workflow for selecting a base/solvent system.

Q3: My reaction is biphasic and very slow, even after adding a base. How can I solve this?

Answer: This is a classic problem of reactant sequestration in immiscible phases. Your water-soluble 2-fluoro-6-nitrophenoxide is in the aqueous phase, while your water-insoluble electrophile (e.g., an alkyl halide) is in the organic phase. The reaction can only occur at the very small interface between the two layers, resulting in extremely slow kinetics.

The solution is Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that transports a reactant from one phase into another where the reaction can occur.[9]

Q4: How does Phase-Transfer Catalysis (PTC) work for this system?

Answer: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by making the phenoxide soluble in the organic phase.[9][10]

The catalytic cycle works as follows:

  • Ion Exchange: The positively charged quaternary ammonium cation (Q⁺) from the catalyst pairs with the 2-fluoro-6-nitrophenoxide anion (ArO⁻) at the aqueous-organic interface.

  • Phase Transfer: The resulting ion pair [Q⁺ArO⁻] has large, nonpolar alkyl groups, making it soluble in the organic phase. It migrates from the aqueous layer into the organic layer.

  • Reaction: In the organic phase, the "naked" and highly reactive phenoxide anion attacks the electrophile (R-X), forming the desired product (ArO-R) and releasing the halide anion (X⁻).

  • Catalyst Regeneration: The catalyst cation pairs with the halide anion [Q⁺X⁻], migrates back to the aqueous phase, and is ready to start another cycle.

This process continuously shuttles the phenoxide into the organic phase, dramatically accelerating the reaction rate.[9][10]

PTC_Cycle cluster_cycle Catalytic Cycle node_aq Aqueous Phase (NaOH, ArO⁻ Na⁺) ion_exchange 1. Ion Exchange [Q⁺X⁻] + ArO⁻ → [Q⁺ArO⁻] + X⁻ node_aq->ion_exchange ArO⁻ node_org Organic Phase (Electrophile R-X) phase_transfer 2. Phase Transfer [Q⁺ArO⁻] moves to Organic Phase ion_exchange->phase_transfer reaction 3. SN2 Reaction [Q⁺ArO⁻] + R-X → ArO-R + [Q⁺X⁻] phase_transfer->reaction reaction->node_org Product (ArO-R) formed catalyst_return 4. Catalyst Return [Q⁺X⁻] moves to Aqueous Phase reaction->catalyst_return catalyst_return->ion_exchange Regenerated Catalyst (Q⁺X⁻)

Caption: The catalytic cycle of Phase-Transfer Catalysis (PTC).

Section 3: Validated Experimental Protocols

Protocol 1: Williamson Ether Synthesis in a Homogeneous System (Anhydrous)

This protocol is suitable for water-sensitive electrophiles.

Objective: To synthesize an ether from this compound using a non-aqueous base and solvent.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Alkyl Halide (e.g., Ethyl Iodide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the flask, add this compound (1.0 eq), followed by anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to create a stirrable suspension (approx. 0.1-0.2 M concentration of the phenol).

  • Phenoxide Formation: Stir the suspension at room temperature for 30 minutes. A deepening of the yellow/orange color indicates phenoxide formation.

  • Electrophile Addition: Slowly add the alkyl halide (1.1-1.2 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting phenol is consumed (typically 4-8 hours).[7]

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Williamson Ether Synthesis with Phase-Transfer Catalysis

This protocol is a cost-effective and "greener" alternative that avoids anhydrous solvents.[9]

Objective: To synthesize an ether using a biphasic system with a phase-transfer catalyst.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene (or another water-immiscible organic solvent)

  • Water

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Setup: To a round-bottom flask with a magnetic stir bar, add this compound (1.0 eq).

  • Aqueous Phase: Add a 10-20% aqueous solution of NaOH (1.5-2.0 eq). Stir until the phenol dissolves completely to form a clear, colored solution of the sodium phenoxide.

  • Organic Phase: Add the alkyl halide (1.1 eq) and the organic solvent (e.g., Toluene).

  • Catalyst Addition: Add the phase-transfer catalyst, TBAB (0.05-0.10 eq).

  • Reaction: Heat the biphasic mixture to 70-90 °C with vigorous stirring. Efficient stirring is crucial to maximize the interfacial area for the catalyst to work. Monitor the reaction by TLC (spotting from the organic layer).

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

  • Wikipedia. (2023). Phase-transfer catalyst.
  • Williamson Ether Synthesis Lab Procedure. (n.d.). The Williamson Ether Synthesis. Retrieved from [http://www.jove.com/science-education/101 Williamson-ether-synthesis]([Link] Williamson-ether-synthesis)
  • Solubility of Things. (n.d.). 4-Nitrophenol.
  • Wikipedia. (2023). Williamson ether synthesis.
  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?
  • Psillakis, E., & Kalogerakis, N. (2003). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Journal of Chromatography A, 983(1-2), 215-223.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References.
  • ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Manufacturer's Product Page. (n.d.). High-Quality this compound (CAS: 1526-17-6).
  • ResearchGate. (2006). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent.
  • PubChem. (n.d.). This compound.
  • Chegg. (n.d.). pKa values for a series of compounds.
  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution.

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Technical Support Center: Managing Exothermic Reactions Involving 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling reactions with 2-Fluoro-6-nitrophenol. This guide is intended for researchers, scientists, and drug development professionals. The information herein is designed to provide both preventative strategies and troubleshooting solutions to safely manage the potential exothermic hazards associated with this compound.

Section 1: Understanding the Inherent Hazard of this compound

Q: Why do reactions involving this compound require special attention to thermal safety?

A: The primary concern stems from its identity as an aromatic nitro compound. These molecules possess inherent thermal risks due to the high-energy carbon-nitro (C-NO₂) bond.[1]

  • High Energy Release: The decomposition of nitroaromatic compounds is highly exothermic. Once a runaway reaction is initiated, it can release a massive amount of heat and gaseous byproducts, leading to a rapid increase in temperature and pressure that could result in an explosion.[1][2]

  • Lowered Thermal Stability: The thermal stability of nitroaromatic compounds can be significantly reduced by the presence of contaminants, particularly bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), even in aqueous solutions.[2][3] Such contamination can trigger decomposition at much lower temperatures than the pure substance.[2]

  • Autocatalytic Decomposition: Some nitroaromatic compounds are known to exhibit autocatalytic decomposition, where the reaction products accelerate the decomposition rate, creating a dangerous feedback loop.[1]

While this compound itself is a stable compound under standard conditions, its participation in common synthetic transformations (such as further nitration, reduction, or reactions with strong bases) can create conditions where these underlying hazards are realized.[4][5] Therefore, proactive control over reaction conditions is not just best practice; it is a critical safety requirement.

Section 2: Proactive Risk Mitigation & Safe Reaction Design

Effective management of exothermic reactions begins with meticulous planning and setup. A self-validating protocol is one where safety checks and controls are integral to the experimental design.

Q: What are the essential steps to design a safe experiment with this compound?

A: A robust experimental design incorporates multiple layers of control. Before any reagents are mixed, a thorough risk assessment should be conducted.[6]

  • Start Small: All new or modified protocols should begin at a small scale (<1 gram of the limiting reagent).[6] Never proceed to a larger scale without first understanding the thermal profile of the reaction on a small scale.

  • Ensure Adequate Cooling: The capacity of your cooling system must exceed the maximum anticipated heat output of the reaction. A simple ice-water bath may be insufficient for highly exothermic processes. Consider using an ice-salt bath or a cryostat for sub-ambient temperature control. The reaction vessel should be no more than half full to allow for sufficient headspace and prevent splashes.[6][7]

  • Prioritize Controlled Reagent Addition: The rate of heat generation is directly proportional to the rate of reagent addition. Therefore, slow, dropwise addition of the most reactive reagent via a syringe pump or an addition funnel is mandatory. This makes the addition rate the limiting factor of the reaction, preventing the accumulation of unreacted, high-energy material.[8][9]

  • Implement Efficient Agitation: Vigorous and effective stirring is critical. Poor agitation leads to the formation of localized "hot spots" where reagent concentration and temperature are dangerously high, which can initiate a runaway reaction.[8] Use an appropriately sized stir bar or overhead stirrer to ensure the mixture is homogeneous.

  • Monitor Internal Temperature: The most critical parameter to monitor is the internal reaction temperature, which can differ significantly from the external bath temperature.[7] A thermocouple or thermometer should be placed directly in the reaction mixture.

Workflow for Safe Reaction Setup

This diagram outlines the essential steps for setting up an experiment designed to manage a potential exotherm.

Safe_Reaction_Setup cluster_prep Phase 1: Preparation cluster_setup Phase 2: Assembly & Execution RiskAssessment Conduct Risk Assessment (Review SDS, Literature) SmallScale Define Small-Scale (<1g, max 3x scale-up) RiskAssessment->SmallScale Equipment Select Appropriate Glassware (Vessel > 2x reaction volume) SmallScale->Equipment Cooling Prepare High-Capacity Cooling Bath Equipment->Cooling Inert Assemble Glassware under Inert Atmosphere (if needed) Cooling->Inert Charge Charge Vessel with This compound & Solvent Inert->Charge CoolDown Cool Mixture to Target Start Temperature Charge->CoolDown AddReagent Begin Slow, Dropwise Addition of Reagent CoolDown->AddReagent Monitor Continuously Monitor Internal Temperature & Observations AddReagent->Monitor

Caption: Workflow for proactive safety in experimental design.

Section 3: Troubleshooting Guide for Exothermic Events

Even with careful planning, unexpected events can occur. Rapid identification and response are key to maintaining control.

Q: My reaction temperature is rising rapidly and is no longer responding to the cooling bath. What should I do?

A: This is a critical situation indicating that the rate of heat generation is exceeding the rate of heat removal, the primary definition of a thermal runaway.[10] Immediate and calm action is required.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents to the mixture.[9]

  • Maximize Cooling: If using a cryostat, set it to the lowest possible temperature. If using a bath, add more dry ice or salt to increase its cooling capacity.

  • Alert Personnel: Inform your supervisor and any colleagues in the immediate vicinity of the situation.

  • Prepare for Emergency Quench: If the temperature continues to rise unabated, you must be prepared to execute an emergency quench. Refer to Protocol 2: Emergency Quenching Procedure . This is a last resort.[8]

Decision Tree for a Temperature Spike

Temperature_Spike_Response TempSpike Temperature Spike Detected (Rises >5°C above setpoint) StopAddition IMMEDIATELY Stop Reagent Addition TempSpike->StopAddition MaxCooling Maximize Cooling StopAddition->MaxCooling IsControlled Is Temperature Now Decreasing? MaxCooling->IsControlled ResumeSlowly Maintain Cooling. Resume Addition at MUCH Slower Rate. IsControlled->ResumeSlowly Yes PrepareQuench Alert Supervisor. Prepare Emergency Quench Station (Protocol 2) IsControlled->PrepareQuench No ExecuteQuench Execute Emergency Quench ONLY if temperature continues to accelerate uncontrollably. PrepareQuench->ExecuteQuench

Caption: Decision-making process for a thermal event.

Q: The temperature of my reaction is stable, but TLC/GC analysis shows no product formation. Is it safe to warm the reaction?

A: This is a potentially hazardous scenario known as "accumulation of unreacted reagent."[8] If the reaction has a significant activation energy, the reagent you have added may be sitting dormant in the flask at the low temperature. A small increase in temperature could initiate the reaction of all the accumulated reagent at once, causing a violent exotherm that quickly overwhelms the cooling system.

Solution:

  • Do NOT warm the reaction mixture.

  • Stop the reagent addition.

  • Allow the mixture to stir at the current temperature for an extended period (e.g., 1-2 hours) to see if any conversion occurs.

  • If no reaction is observed, the safest course of action is to quench the reaction carefully as if it were fully reactive. The experiment should then be redesigned, perhaps with a different solvent or at a slightly higher, but still controlled, starting temperature.

Section 4: Frequently Asked Questions (FAQs)

Q: How do I safely scale up a reaction involving this compound?

A: Scaling up exothermic reactions is a primary cause of laboratory accidents.[6] Heat dissipates through the surface of the flask, while heat is generated by the entire volume. As you increase the scale, the volume increases cubically while the surface area only increases squarely, leading to a dramatic decrease in heat transfer efficiency.

ParameterGuideline for Safe Scale-UpRationale
Scale-Up Factor Do not exceed a 3x increase in scale per iteration.This conservative factor helps to manage the non-linear changes in heat transfer dynamics.
Reagent Addition The addition time should be increased proportionally to the scale.Maintains a controlled rate of heat generation relative to the increased volume.
Stirring Switch from a magnetic stir bar to an overhead mechanical stirrer for scales >1L.Ensures the larger volume remains homogeneous and prevents hot spots.
Temperature Re-validate the thermal profile at each new scale. Do not assume it will be the same.The decreased surface-area-to-volume ratio will likely result in a higher internal temperature.[7]
Risk Assessment A new risk assessment must be conducted for each scale-up step.[7]Hazards that were manageable at a small scale may become critical at a larger scale.
Q: Are there safer, alternative technologies for performing highly exothermic reactions?

A: Yes. Continuous flow chemistry, or microreactor technology, is an inherently safer method for conducting highly exothermic and hazardous reactions.[11][12] Reactants are pumped into a static mixer where they react in a very small volume within a tube or channel. This technology offers a vastly superior surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation and precise temperature control.[11] This prevents the formation of hot spots and the accumulation of large quantities of unreacted energetic material.

Q: How do I properly quench my reaction upon completion under normal (non-emergency) conditions?

A: The standard and safest method for quenching a reaction, particularly one involving strong acids, is to slowly transfer the reaction mixture to a separate, vigorously stirred vessel containing a large volume of crushed ice or ice-water.[8][9] This method serves two purposes: it rapidly cools the mixture and safely dilutes the reagents. Never add water or ice directly to the main reaction flask, as the heat of dilution (especially for strong acids) can cause a violent eruption.

Section 5: Key Experimental Protocols

Protocol 1: General Setup for a Controlled Exothermic Reaction (Illustrative Example)

Objective: To perform a reaction on a 5g scale of this compound while maintaining strict thermal control.

  • Equipment: Select a three-neck round-bottom flask that is at least twice the final reaction volume (e.g., a 250 mL flask for a ~100 mL reaction). Equip it with an overhead stirrer, a thermocouple to monitor internal temperature, and a pressure-equalizing addition funnel.

  • Setup: Place the flask in a cryostat or a properly sized cooling bath capable of reaching and maintaining the target temperature (e.g., 0 °C).

  • Initial Cooling: Charge the flask with this compound (5g) and the chosen solvent. Begin stirring and allow the mixture to cool to the setpoint temperature.

  • Controlled Addition: Charge the addition funnel with the reactive reagent (e.g., nitrating mixture). Begin a slow, dropwise addition, ensuring the internal temperature does not rise more than 2-3 °C from the setpoint. Adjust the addition rate to maintain this control.

  • Monitoring: Continuously monitor the internal temperature throughout the addition. If the temperature begins to rise, stop the addition immediately and allow the system to cool before resuming at a slower rate.[13]

  • Completion: Once the addition is complete, allow the reaction to stir at the set temperature for the prescribed time, monitoring for any delayed exotherm.

  • Work-up: Quench the reaction by slowly transferring the mixture into a separate beaker of crushed ice with vigorous stirring.

Protocol 2: Emergency Quenching Procedure

Objective: To safely neutralize a runaway reaction as a last resort.

  • Prerequisite: This procedure should only be attempted if the temperature is accelerating uncontrollably and there is a risk of vessel over-pressurization or explosion. All personnel should be alerted and prepared to evacuate.

  • Prepare Quench Station: In a fume hood separate from the reaction, place a large, oversized beaker or plastic tub. Fill it with a large volume of a suitable quenching agent (e.g., crushed ice and water for acid-catalyzed reactions).[9] Ensure this station is ready before beginning the experiment.

  • Action: If the reaction is deemed uncontrollable, stop all heating and reagent addition, and maximize cooling.

  • Slow Transfer: If it is possible to do so safely, use a wide-bore cannula to slowly transfer the runaway reaction mixture into the vigorously stirred quenching medium.[9] This slow transfer into a large, cold volume is the safest way to dissipate the energy.

  • DO NOT add the quenching agent to the runaway reaction vessel. This will likely cause a violent eruption of the contents.

  • Evacuate: If a safe transfer is not possible, evacuate the area and follow your institution's emergency protocols.

References

  • OAKTrust. (n.d.).
  • ECHEMI. (n.d.).
  • ACS Publications. (2024).
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.).
  • Guidechem. (n.d.). This compound(1526-17-6) - wiki.
  • PMC - NIH. (2014).
  • CAMEO Chemicals - NOAA. (n.d.). NITROPHENOLS.
  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety.
  • Scientific Update. (2024). How do you Safely Scale up a Given Chemical Reaction?
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions Involving Fluoroacetonitrile.
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Events in Reactions with 2,6-Dimethoxytoluene.
  • Gexcon. (n.d.).
  • Chem-Impex. (n.d.). This compound.

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Technical Support Center: Purification of 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2-Fluoro-6-nitrophenol. It is designed as a practical resource in a question-and-answer format to address specific experimental issues, grounded in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities I should expect when synthesizing this compound?

When synthesizing this compound via the nitration of 2-fluorophenol, the directing effects of the hydroxyl (-OH) and fluoro (-F) groups on the aromatic ring can lead to the formation of several positional isomers. The hydroxyl group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director.[1] The primary impurities are typically other fluoronitrophenol isomers.

The most common and significant isomeric impurity is 2-Fluoro-4-nitrophenol . Other potential isomers, though often formed in smaller quantities, include 4-Fluoro-2-nitrophenol and 2-Fluoro-3-nitrophenol.[2][3] The formation of dinitrated by-products like 2-fluoro-4,6-dinitrophenol can also occur if the reaction conditions (e.g., concentration of nitric acid) are not carefully controlled.[1]

Q2: What is the fundamental principle for separating this compound from its isomers?

The separation of this compound from its isomers, particularly 2-Fluoro-4-nitrophenol, is primarily based on differences in their physical properties, which arise from their distinct molecular structures. The key difference is the ability of this compound to form an intramolecular hydrogen bond between the ortho-hydroxyl group and the ortho-nitro group.

  • This compound (Ortho Isomer): Forms a stable six-membered ring via an intramolecular hydrogen bond. This internal bonding reduces the molecule's ability to form hydrogen bonds with external polar molecules (like polar solvents or silica gel). Consequently, it exhibits lower polarity, a lower boiling point, and higher volatility compared to its isomers.[4]

  • Isomeric Impurities (e.g., 2-Fluoro-4-nitrophenol): The hydroxyl and nitro groups are too far apart to form an intramolecular hydrogen bond. Instead, they engage in intermolecular hydrogen bonding with neighboring molecules. This results in higher effective polarity, higher boiling points, and stronger adsorption to polar stationary phases in chromatography.[5]

This difference in polarity is the cornerstone of both chromatographic and crystallization-based purification methods.

Q3: Which purification method should I choose: recrystallization or column chromatography?

The choice depends on the impurity profile, the required final purity, and the scale of your experiment.

  • Recrystallization is highly effective if there is a significant difference in solubility between the desired product and the impurities in a chosen solvent system. It is often the preferred method for large-scale purification due to its simplicity and cost-effectiveness. It is particularly good for removing small amounts of impurities from a large amount of product.[6]

  • Column Chromatography is a more powerful separation technique, capable of separating compounds with very similar properties.[7] It is ideal for situations where recrystallization fails to provide the desired purity, when multiple impurities are present, or for small-scale purification where high purity is critical.[1][5]

A common strategy is to perform an initial bulk purification by recrystallization to remove the majority of impurities, followed by column chromatography on the mother liquor or the recrystallized solid to achieve very high purity (>99.5%).

Physicochemical Properties of this compound and Key Isomers

Understanding the physical properties of your target compound and its main impurities is crucial for designing an effective purification strategy.

PropertyThis compound2-Fluoro-4-nitrophenol
CAS Number 1526-17-6[8]403-19-0[9]
Molecular Formula C₆H₄FNO₃[8]C₆H₄FNO₃[9]
Appearance Light yellow to orange crystalline solid[10][11]Pale yellow solid[9]
Melting Point (°C) 90-95[12]119-121[9][13]
Boiling Point (°C) ~201.5 (Predicted)[11]Not readily available
Polarity Less Polar (due to intramolecular H-bonding)[4]More Polar (due to intermolecular H-bonding)[5]
Solubility Soluble in methanol, dichloromethane[11][13]Soluble in ether, methylcyclohexane (hot)[13]

Experimental Protocols & Workflows

Overall Purification Strategy

The following workflow provides a general strategy for purifying crude this compound.

G crude Crude Reaction Mixture recrystallization Protocol 1: Bulk Purification by Recrystallization crude->recrystallization purity_check1 Purity Assessment (TLC, GC, NMR) recrystallization->purity_check1 chromatography Protocol 2: High-Purity Polishing by Column Chromatography purity_check1->chromatography Purity < 98% or Impurities Persist product Pure this compound (>98%) purity_check1->product Purity ≥ 98% purity_check2 Final Purity & Characterization chromatography->purity_check2 purity_check2->product

Caption: General workflow for the purification of this compound.

Protocol 1: Purification by Recrystallization

This protocol leverages the differential solubility of the isomers. Hexane is a good solvent for this purpose, as the less polar this compound has some solubility, while more polar impurities are less soluble.[9][13]

Step-by-Step Methodology:

  • Initial Wash: Place the crude solid in an Erlenmeyer flask. Add boiling hexane and grind the solid with a spatula. This process, known as trituration, effectively removes less polar and volatile by-products.[9][13]

  • Filtration: Decant or filter the hot hexane wash. Repeat the hexane wash 2-3 times. The majority of the more polar 2-fluoro-4-nitrophenol and other impurities will remain as the solid. The desired this compound will be in the combined hexane filtrates.

  • Concentration: Combine the hexane filtrates. If the solution is colored by non-isomeric impurities, you may add a small amount of activated charcoal and perform a hot filtration.[9] Reduce the volume of the hexane solution by gentle heating or using a rotary evaporator until the solution is concentrated.

  • Crystallization: Allow the concentrated hexane solution to cool slowly to room temperature, then place it in an ice bath to maximize the crystallization of this compound.[9]

  • Isolation: Collect the yellow crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at low temperature.

Protocol 2: Purification by Column Chromatography

This protocol separates the isomers based on their differential polarity and interaction with a polar stationary phase (silica gel).[1][5] The less polar this compound will elute from the column first.

G cluster_column Chromatography Column cluster_key Principle eluent Mobile Phase (Eluent) e.g., Hexane:Ethyl Acetate band1 Band 1 (Elutes First) this compound (Less Polar) band2 Band 2 (Elutes Second) 2-Fluoro-4-nitrophenol (More Polar) silica Stationary Phase (Silica Gel) l1 Less polar compounds travel faster. l2 More polar compounds adsorb more strongly to silica and travel slower. cluster_column cluster_column cluster_key cluster_key

Caption: Principle of chromatographic separation of fluoronitrophenol isomers.

Step-by-Step Methodology:

  • Solvent System (Mobile Phase) Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate.[6] Adjust the ratio until the desired product (this compound) has an Rf value of approximately 0.3-0.4. A typical system might be 9:1 or 8:2 Hexane:Ethyl Acetate.

  • Column Packing: Prepare a slurry of silica gel in the least polar component of your mobile phase (hexane). Pour the slurry into a glass column, ensuring even packing without air bubbles.[6] Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude or partially purified product in a minimum amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. Maintain a constant head of solvent above the silica gel at all times to prevent the column from running dry.

  • Fraction Collection: The less polar this compound will elute first as a yellow band.[14] The more polar 2-Fluoro-4-nitrophenol will elute later. Collect the eluent in separate fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

Recrystallization Issues

Q: My compound "oiled out" instead of forming crystals. What should I do?

  • Cause: The solution may be supersaturated, or the boiling point of the solvent is higher than the melting point of your compound (or an impure mixture thereof). Impurities can also lower the melting point, contributing to this issue.[6]

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent (the one in which the compound is more soluble) to decrease saturation. Allow the solution to cool much more slowly. Insulating the flask can help.[15]

  • Solution 2: Try a different solvent or solvent system with a lower boiling point.

Q: No crystals are forming, even after cooling in an ice bath. What's wrong?

  • Cause 1: Too much solvent was used. The solution is not saturated.

    • Solution: Boil off some of the solvent to concentrate the solution and try cooling again.[15]

  • Cause 2: The solution needs a nucleation site to begin crystallization.

    • Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid. Alternatively, add a tiny "seed crystal" of the pure compound if available.[15]

Q: My yield is very low after recrystallization. How can I improve it?

  • Cause: Too much solvent was used, meaning a significant amount of your product remains dissolved in the mother liquor.[15] Another cause could be premature crystallization during a hot filtration step.

  • Solution 1: Minimize the amount of hot solvent used to dissolve the compound initially. Use just enough to fully dissolve the solid at the boiling point.

  • Solution 2: To recover more product, you can concentrate the mother liquor (the liquid left after filtration) and cool it to obtain a "second crop" of crystals. Be aware that this second crop may be less pure than the first.

Column Chromatography Issues

Q: My compounds are not separating on the column (the spots are overlapping on TLC).

  • Cause: The mobile phase may be too polar, causing all compounds to move too quickly up the column without sufficient interaction with the silica gel.

  • Solution: Decrease the polarity of your eluent. Reduce the proportion of the more polar solvent (e.g., ethyl acetate) and increase the proportion of the nonpolar solvent (e.g., hexane).[16] Run new TLC plates to confirm better separation before attempting the column again.

Q: My compound won't come off the column.

  • Cause: The mobile phase is not polar enough to elute your compound, or your compound may be degrading on the silica gel.[16]

  • Solution 1: Gradually increase the polarity of the mobile phase. For example, switch from 9:1 hexane:ethyl acetate to 7:3 or even 1:1.

  • Solution 2: Test the stability of your compound on a TLC plate. Spot the compound, let it sit for an hour, then elute it. If a streak from the baseline to the spot appears, or new spots form, your compound may be decomposing on the silica.[16] In this case, you could try using a less acidic stationary phase like alumina or deactivated silica gel.

Q: The bands on my column are streaking or "tailing" instead of being sharp.

  • Cause: This can be due to overloading the column with too much sample, poor column packing, or strong interactions between your compound and the stationary phase.[6]

  • Solution 1: Ensure the sample is dissolved in a minimal volume of solvent before loading.

  • Solution 2: For acidic compounds like phenols, adding a very small amount (e.g., <0.5%) of acetic acid to the eluent can sometimes sharpen the bands by protonating the compound and reducing its interaction with the silica surface.[6]

References

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols.
  • YouTube. (2021, June 27). Column Chromatography-Separation of ortho & para Nitrophenols.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • CDN Science. (n.d.). Nitration of Phenol and Purification by Column Chromatography.
  • Chemcasts. (n.d.). This compound (CAS 1526-17-6) Properties.
  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography.
  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Google Patents. (n.d.). US3848002A - Process for the production of p-nitrophenols.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of Missouri-St. Louis. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • PubChem. (n.d.). 2-Fluoro-3-nitrophenol.
  • Filo. (2024, June 29). The physical properties of isomeric nitrophenols.
  • PubChem. (n.d.). 4-Fluoro-3-nitrophenol.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). The two different isomers of o-fluorophenol.
  • Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
  • Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition.
  • Patsnap. (n.d.). The preparation method of 5-fluoro-2-nitrophenol.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column.
  • PubChem. (n.d.). 2-Nitrophenol.
  • Diva-portal.org. (n.d.). PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA.

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Technical Support Center: Optimizing Catalyst Selection for Reactions with 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of catalytic reactions involving 2-Fluoro-6-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions and optimize your synthetic routes.

Introduction: The Unique Reactivity of this compound

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, owing to its distinct electronic and steric properties.[1][2] The presence of a fluorine atom, a nitro group, and a hydroxyl group on the aromatic ring presents both opportunities and challenges in chemical transformations. The electron-withdrawing nature of the nitro and fluoro groups activates the ring for nucleophilic aromatic substitution, while the steric hindrance imposed by the ortho-positioning of these substituents can significantly impact catalyst accessibility and reactivity.[3][4] This guide will address the most common catalytic reactions performed with this substrate and provide solutions to frequently encountered problems.

Section 1: Catalytic Hydrogenation of the Nitro Group

The selective reduction of the nitro group in this compound to an amino group is a critical transformation. However, the presence of a fluorine atom introduces the risk of hydrodefluorination, a common side reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant hydrodefluorination during the catalytic hydrogenation of this compound. How can I improve the chemoselectivity for the nitro group reduction?

A1: This is a classic challenge in the hydrogenation of halogenated nitroaromatics. The choice of catalyst and reaction conditions is paramount to favor the reduction of the nitro group over the cleavage of the C-F bond.

  • Expertise & Experience: Palladium on carbon (Pd/C) is a highly active catalyst but is also notorious for causing dehalogenation.[5] Platinum-based catalysts, particularly sulfided platinum on carbon (Pt/C), often exhibit higher selectivity for nitro group reduction in the presence of halogens.[5] The sulfur acts as a selective poison to the catalyst surface, mitigating its activity towards C-X bond cleavage.

  • Troubleshooting & Optimization:

    • Catalyst Screening: If you are using Pd/C, consider switching to a sulfided Pt/C catalyst.

    • Hydrogen Source: Instead of gaseous hydrogen, catalytic transfer hydrogenation using a hydrogen donor like hydrazine hydrate or ammonium formate can be a milder and more selective method.[6]

    • Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can also decrease the rate of hydrodefluorination.[7]

Q2: My hydrogenation reaction is sluggish or stalls completely. What are the likely causes and how can I resolve this?

A2: A stalled reaction can be due to several factors, including catalyst deactivation, poor substrate solubility, or inadequate reaction setup.

  • Causality: Catalyst deactivation can occur through poisoning by impurities or coking on the catalyst surface.[8][9][10] this compound itself or intermediates in the reduction process can sometimes inhibit the catalyst. Poor solubility of the substrate in the chosen solvent will naturally lead to a slow reaction rate.

  • Self-Validating System:

    • Catalyst Activity Check: Before troubleshooting other parameters, test the catalyst with a standard, easily reducible substrate like nitrobenzene to confirm its activity.

    • Solvent Selection: Ensure your solvent fully dissolves the this compound. Common choices include ethanol, methanol, ethyl acetate, or THF.[7]

    • Agitation: In a heterogeneous catalytic system, vigorous stirring is crucial to ensure efficient mass transfer between the solid catalyst, liquid substrate/solvent, and gaseous hydrogen.[7]

Experimental Protocol: Selective Catalytic Transfer Hydrogenation

This protocol is designed to minimize hydrodefluorination.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol, 10 mL/mmol of substrate).

  • Catalyst Addition: Add 5% sulfided Pt/C (1-5 mol%).

  • Hydrogen Donor: Add ammonium formate (3-5 eq) or hydrazine hydrate (3-5 eq) portion-wise. Caution: Hydrazine is highly toxic.

  • Reaction: Heat the mixture to a gentle reflux (typically 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

Data Presentation: Catalyst and Condition Comparison
CatalystHydrogen SourceTemperature (°C)Pressure (psi)Selectivity (Amino:Defluoro)Typical Yield (%)
10% Pd/CH₂2550Low to Moderate40-70
5% Pt/C (sulfided)H₂25-5050High85-95
10% Pd/CAmmonium Formate80N/AModerate to High70-90
Raney NickelH₂50500Moderate60-80

Note: Yields and selectivities are substrate-dependent and the above are illustrative.

Visualization: Workflow for Selective Hydrogenation

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A This compound + Solvent B Add Sulfided Pt/C A->B C Add Hydrogen Donor (e.g., Ammonium Formate) B->C D Heat to Reflux (60-80°C) C->D E Monitor by TLC/LC-MS D->E F Cool and Filter through Celite® E->F G Concentrate Filtrate F->G H Column Chromatography or Recrystallization G->H I Product H->I Isolated 2-Amino-6-fluorophenol

Caption: Workflow for selective catalytic transfer hydrogenation.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

The phenolic hydroxyl and the C-F bond in the product of hydrogenation (2-amino-6-fluorophenol) or the starting material itself can participate in various cross-coupling reactions. However, steric hindrance and the electronic nature of the substrate pose significant hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q3: I am attempting a Suzuki-Miyaura coupling with 2-amino-6-fluorophenol (as the aryl halide) and an arylboronic acid, but I am getting low to no conversion. What should I try?

A3: This is a common issue with sterically hindered and electron-rich aryl halides. The key lies in selecting a highly active catalyst system.

  • Expertise & Experience: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for such challenging substrates.[11] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) is crucial.[11] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which facilitates the difficult oxidative addition step.[11]

  • Troubleshooting & Optimization:

    • Ligand Selection: Switch to a modern, sterically demanding biarylphosphine ligand. A screening of several ligands is often necessary.

    • Base Selection: The choice of base is critical for the transmetalation step.[12] For hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.

    • Solvent and Temperature: Anhydrous, degassed solvents such as toluene, dioxane, or THF are standard.[12] Increasing the reaction temperature may be necessary to overcome the activation barrier.

Q4: I am trying a Buchwald-Hartwig amination on 2-fluoro-6-nitro-1-bromobenzene and a primary amine, but the reaction is not working. Why?

A4: The presence of the nitro group can complicate Buchwald-Hartwig amination.

  • Causality: The nitro group is a strong electron-withdrawing group, which can make the aryl halide more susceptible to side reactions. More importantly, some palladium catalysts can be inhibited or undergo undesired reactions with the nitro group itself.[13][14]

  • Self-Validating System:

    • Reaction Order: Consider performing the nitro reduction first, followed by the Buchwald-Hartwig amination on the resulting 2-amino-6-fluoro-1-bromobenzene. The amino group is a much more compatible functionality for this reaction.

    • Catalyst System: If you must proceed with the nitro-substituted arene, use a robust catalyst system known for its tolerance to functional groups. The newer generations of Buchwald ligands are generally more suitable.[15]

Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Fluoride

This protocol is a starting point for the coupling of 2-amino-6-fluorophenol derivatives.

  • Reaction Setup: To a dry Schlenk flask, add the aryl fluoride (1.0 eq), the boronic acid (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
  • Stewart, I. C., Douglas, C. J., & Grubbs, R. H. (2008). Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters, 10(3), 441–444.
  • Umicore. (n.d.). Metathesis Catalysts.
  • Guidechem. (n.d.). This compound 1526-17-6 wiki.
  • ResearchGate. (n.d.). Deactivation kinetics in the hydrogenation of nitrobenzene to aniline on the basis of a coke formation kinetics — investigations in an isothermal catalytic wall reactor.
  • BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
  • Chem-Impex. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • BenchChem. (n.d.). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
  • ResearchGate. (n.d.). ChemInform Abstract: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C.
  • ResearchGate. (n.d.). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol.
  • Royal Society of Chemistry. (n.d.). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation.
  • Okayama University. (2017). Buchwald–Hartwig Amination of Nitroarenes.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.

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Technical Support Center: A Researcher's Guide to 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-6-nitrophenol. This resource is designed for researchers, scientists, and professionals in drug development, offering in-depth, field-proven insights to navigate the common challenges and unlock the full synthetic potential of this versatile building block. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and innovate with confidence.

Section 1: Core Compound Characteristics & Safety Imperatives

This compound is a valuable reagent in organic synthesis, primarily utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical behavior is dictated by the interplay of three key functional groups on the benzene ring: a hydroxyl group, a fluorine atom, and a nitro group. Understanding this interplay is the first step to mastering its use.

Physicochemical Properties at a Glance

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are critical for selecting appropriate solvents, reaction temperatures, and purification methods.

PropertyValueSource
CAS Number 1526-17-6[1][3]
Molecular Formula C₆H₄FNO₃[1][3]
Molecular Weight 157.10 g/mol [3]
Appearance Light yellow to orange crystalline powder[1][2]
Melting Point 90-94 °C[2]
Boiling Point 201.5 °C at 760 mmHg[4]
Solubility Sparingly soluble in water; Soluble in methanol.[1]
pKa 5.67 ± 0.24 (Predicted)[1]
Safety First: Handling and Hazard Mitigation

This compound is a hazardous substance and must be handled with appropriate precautions.[5] Adherence to safety protocols is not merely procedural; it is a prerequisite for reliable and reproducible experimental outcomes.

HazardGHS ClassificationRecommended Precautions
Acute Oral Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
Skin Corrosion/Irritation H315: Causes skin irritationWear protective gloves and clothing.[5]
Serious Eye Damage/Irritation H319: Causes serious eye irritationWear safety goggles with side-shields.[5]
Specific Target Organ Toxicity H335: May cause respiratory irritationUse only in a well-ventilated area, preferably a chemical fume hood.[5]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.[6]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][5]

Section 2: Troubleshooting Common Experimental Workflows

This section provides a deep dive into the most common synthetic transformations involving this compound, offering not just protocols but also troubleshooting guidance rooted in mechanistic understanding.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group and the fluorine atom make the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom, being highly electronegative, activates the ring towards attack and is an excellent leaving group in this context.[7] This reaction is commonly used to form ethers and amines.

Workflow Diagram: Key Reactivity Principles

A This compound B Hydroxyl Group (-OH) - Directs ortho/para - Can be deprotonated to form a potent nucleophile A->B influences... C Nitro Group (-NO2) - Strong electron-withdrawing group - Activates ring for SNAr at ortho/para positions A->C influences... D Fluorine Atom (-F) - Good leaving group in SNAr - Activates ring via induction A->D influences... E Nucleophilic Attack (e.g., RO-, R2NH) C->E enables D->E enables F Meisenheimer Complex (Stabilized Intermediate) E->F forms G Product (Ether, Amine, etc.) F->G leads to

Caption: Key functional groups and their roles in the reactivity of this compound.

Representative Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of a generic aryl ether from this compound.

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile). Add a mild base (e.g., K₂CO₃, 1.5-2.0 eq) and stir the mixture at room temperature for 30 minutes.[8]

    • Expert Insight: The phenolic proton is acidic (pKa ≈ 5.67) and must be removed to form the phenoxide, which is the active nucleophile.[1] Using a mild base like potassium carbonate is often sufficient and avoids potential side reactions associated with stronger bases.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Expert Insight: The SNAr reaction rate is dependent on temperature. However, excessive heat can lead to decomposition or side reactions. TLC is crucial for determining the optimal reaction time.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, filter off any inorganic salts, and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.

Troubleshooting SNAr Reactions
IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Incomplete deprotonation.2. Alkylating agent is too sterically hindered.3. Insufficient temperature.1. Use a stronger base (e.g., NaH), but be cautious of side reactions. Ensure all reagents and solvents are anhydrous.2. The Williamson ether synthesis works best with primary alkyl halides.[9] 3. Gradually increase the reaction temperature and monitor by TLC.
Multiple Products Observed by TLC 1. Competing O- and C-alkylation.2. Decomposition of starting material or product.1. This is less common with phenoxides but can occur. Consider changing the solvent to one that favors O-alkylation.2. Reduce the reaction temperature and/or time. Ensure the reaction is under an inert atmosphere.
Product is Difficult to Purify Presence of unreacted starting material or byproducts.Optimize the reaction stoichiometry and time to drive the reaction to completion. For purification, consider a different solvent system for column chromatography or try recrystallization from a different solvent.
Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding 2-amino-6-fluorophenol. This transformation is a key step in the synthesis of many heterocyclic compounds, such as benzoxazoles.

Representative Protocol: Catalytic Hydrogenation
  • Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Reaction: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) with vigorous stirring.

    • Expert Insight: The reaction is often exothermic, so for larger scale reactions, cooling may be necessary.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Safety Warning: Pd/C can be pyrophoric, especially when dry and exposed to air. Do not allow the filter cake to dry completely.

  • Purification: Remove the solvent under reduced pressure. The resulting aminophenol is often pure enough for the next step, but can be purified by column chromatography if necessary.

Troubleshooting Nitro Group Reductions
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Catalyst poisoning.2. Insufficient hydrogen pressure.1. Ensure the starting material and solvent are pure. Some functional groups can poison the catalyst.2. Increase the hydrogen pressure (if using appropriate equipment) or use a fresh balloon of hydrogen.
Side Product Formation Over-reduction or side reactions.This is less common with catalytic hydrogenation but can occur with other reducing agents. If using metal/acid reductions (e.g., Sn/HCl), ensure proper temperature control.
Product Instability Aminophenols can be susceptible to oxidation.Work up the reaction promptly and consider storing the product under an inert atmosphere.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: My this compound has a dark color. Can I still use it?

    • A1: Nitrophenols can darken over time due to the formation of minor impurities. For many applications, this is not a problem. However, for high-purity applications or if you suspect significant degradation, you can purify it by recrystallization (e.g., from a hexane/ethyl acetate mixture).

  • Q2: I am seeing a byproduct with a similar Rf to my product in an SNAr reaction. What could it be?

    • A2: If you are using a strong base, you might be observing byproducts from side reactions. Another possibility is a small amount of the regioisomeric starting material (e.g., 2-fluoro-4-nitrophenol) being present in your starting material, which would lead to an isomeric product.[10] Check the purity of your starting material by a sensitive analytical method like GC-MS or HPLC.

  • Q3: Can I use other leaving groups besides fluorine for SNAr reactions?

    • A3: While other halogens can be used, fluorine is often the most effective leaving group in SNAr reactions on activated aromatic rings.[7] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.

  • Q4: What are the best practices for scaling up reactions with this compound?

    • A4: When scaling up, never increase the scale by more than a factor of three from the previous successful run.[11] Pay close attention to temperature control, as heat dissipation is less efficient in larger vessels. Ensure your cooling capacity is sufficient to handle any exotherms. Always perform a thorough risk assessment before any scale-up.[11][12]

Troubleshooting Workflow: Failed SNAr Reaction

start SNAr Reaction Failed (Low/No Conversion) q1 Is the starting material consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q5 Product Degradation during Workup? a1_yes->q5 q2 Check Reagent Quality & Stoichiometry a1_no->q2 q3 Increase Temperature/Time q2->q3 q4 Consider a Stronger Base q3->q4 a5_yes Modify Workup (e.g., avoid acid/base wash) q5->a5_yes Yes a5_no Unidentified Byproduct? Characterize by MS/NMR q5->a5_no No

Caption: A decision tree for troubleshooting a failed SNAr reaction.

References

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
  • University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Scientific Update. (2024, January 8). How do you Safely Scale up a Given Chemical Reaction?
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Chemcasts. (n.d.). This compound (CAS 1526-17-6) Properties.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS).
  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
  • Chemistry LibreTexts. (2023, January 22). Ether Synthesis.
  • That Chemist. (2023, September 29). Two Novel Approaches to Make Ethers [Video]. YouTube.
  • OpenStax. (n.d.). 18.2 Preparing Ethers. In Organic Chemistry: A Tenth Edition.
  • Google Patents. (n.d.). CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.

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Validation & Comparative

comparing the reactivity of 2-Fluoro-6-nitrophenol with other nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides an in-depth comparison of the chemical reactivity of 2-Fluoro-6-nitrophenol against other common nitrophenols. We will explore the theoretical underpinnings of its reactivity, supported by comparative data and a practical, field-proven experimental protocol for quantitative assessment.

Introduction: The Strategic Importance of Activated Phenols

In the landscape of pharmaceutical and agrochemical synthesis, nitrophenols are foundational intermediates. Their reactivity is primarily dictated by the electronic interplay between the hydroxyl (-OH) and one or more nitro (-NO₂) groups on the aromatic ring.[1] These substituents not only influence the acidity of the phenolic proton but also activate the ring towards nucleophilic aromatic substitution (SNAr), a cornerstone of modern synthetic chemistry.[2]

This guide focuses on this compound, a unique molecule where the synergistic effects of two potent electron-withdrawing groups (EWGs) in ortho positions create a highly reactive scaffold.[3] We will dissect the factors that differentiate its reactivity from benchmarks like 2-nitrophenol, 4-nitrophenol, and 2,4-dinitrophenol, providing both the mechanistic rationale and a tangible experimental framework for validation.

The Pillars of Reactivity: Acidity and Susceptibility to Nucleophilic Attack

Two key metrics govern the utility of a nitrophenol in synthesis: its acidity (pKa) and its rate of reaction in nucleophilic aromatic substitution (SNAr).

Acidity (pKa): The Influence of Inductive and Resonance Effects

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize this negative charge, resulting in a stronger acid (lower pKa). The position of these groups is critical.

  • Inductive Effect (-I): An electronegative atom pulls electron density through sigma bonds. This effect is distance-dependent, being strongest at the ortho position and weakening at meta and para positions.[4]

  • Resonance Effect (-M): A group like -NO₂ can delocalize the negative charge of the phenoxide ion throughout the π-system of the ring. This powerful stabilizing effect is only active from the ortho and para positions.[5]

This compound is poised for high acidity. It features two EWGs, both ortho to the hydroxyl group. The nitro group exerts strong -I and -M effects, while the highly electronegative fluorine atom exerts a potent -I effect. This dual activation is expected to make it a significantly stronger acid than phenols with single nitro groups.

CompoundSubstituent PositionsKey Electronic EffectspKa Value
PhenolNoneBaseline~10.0[5]
2-Nitrophenolortho -NO₂-I, -M; Intramolecular H-bonding~7.2[5]
4-Nitrophenolpara -NO₂-I, -M~7.2[5]
2,4-Dinitrophenolortho, para -NO₂Additive -I, -M~4.1[1]
This compound ortho -F, ortho -NO₂Strong -I (F, NO₂), -M (NO₂)Predicted < 4.0

Table 1: Comparative pKa values of selected phenols. The pKa for this compound is predicted based on the powerful additive inductive and resonance effects of its substituents.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is the primary pathway for substituting a leaving group on an activated aromatic ring. It is a two-step addition-elimination process.[6] The rate-determining step is the initial attack by the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]

SNAr_Mechanism

The stability of the Meisenheimer complex is paramount. EWGs at the ortho and para positions to the leaving group are essential as they delocalize the negative charge, lowering the activation energy of the first step.

In SNAr reactions, the C-F bond is surprisingly reactive. Although it is the strongest carbon-halogen bond, the extreme electronegativity of fluorine powerfully withdraws electron density from the ring, making the carbon attached to it highly electrophilic and accelerating the rate-determining nucleophilic attack.[7] The established reactivity order for halogens in SNAr is F > Cl > Br > I, the reverse of SN1 and SN2 reactions.[7]

Why this compound is Exceptionally Reactive: The structure of this compound is analogous to the highly reactive 1-fluoro-2,4-dinitrobenzene (Sanger's Reagent), a cornerstone tool in protein chemistry for its rapid and specific reaction with N-terminal amino groups.[8][9][10]

Meisenheimer_Stabilization

  • Dual Activation: Both the fluoro and nitro groups are ortho to each other. When a nucleophile attacks the carbon bearing the fluorine, the negative charge in the Meisenheimer complex is stabilized inductively by the adjacent fluorine and by both induction and resonance by the nitro group at the para position relative to the attack site.

  • Excellent Leaving Group: Fluorine's high electronegativity makes it the best leaving group among halogens for SNAr reactions.[7]

Experimental Protocol: Kinetic Analysis of SNAr Reactivity

To quantitatively compare the reactivity of these compounds, a kinetic study monitoring the reaction with a nucleophile via UV-Vis spectrophotometry is a robust and reliable method. This protocol provides a self-validating system to generate comparative rate data.

Objective: To determine the second-order rate constants for the reaction of various nitrophenols with piperidine.

Materials and Reagents
  • This compound

  • 2-Nitrophenol

  • 4-Nitrophenol

  • 2,4-Dinitrophenol

  • Piperidine (distilled)

  • Methanol (anhydrous, spectroscopic grade)

  • Volumetric flasks, pipettes, and quartz cuvettes

  • Thermostatted UV-Vis spectrophotometer

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of each nitrophenol substrate in anhydrous methanol.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous methanol. Causality Note: Using a large excess of the nucleophile (piperidine) allows for the application of pseudo-first-order kinetics, simplifying data analysis.

  • Kinetic Run Procedure:

    • Set the spectrophotometer to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • In a 1 cm quartz cuvette, pipette 2.8 mL of anhydrous methanol and 0.1 mL of the 1.0 M piperidine stock solution. Allow it to equilibrate to the set temperature for 5 minutes.

    • Set the spectrophotometer to scan and identify the λ_max of the product (N-substituted nitrophenol). The appearance of this new peak will be monitored over time. For nitrophenols, the disappearance of the nitrophenolate ion (formed under basic conditions from piperidine) around 400 nm can also be monitored.[8]

    • To initiate the reaction, rapidly inject 0.1 mL of the 10 mM nitrophenol stock solution into the cuvette, mix quickly, and immediately begin recording the absorbance at the predetermined λ_max at regular intervals (e.g., every 15 seconds) for a duration sufficient for the reaction to proceed to at least 70% completion. The final concentrations will be ~0.33 mM for the nitrophenol and ~33.3 mM for piperidine.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the absorbance at the reaction's completion. The slope of this line is -k_obs.

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Piperidine] .

    • Repeat the experiment for each nitrophenol substrate to obtain comparative k₂ values.

Experimental_Workflow

Conclusion and Outlook

The unique substitution pattern of this compound, with two powerful electron-withdrawing groups positioned ortho to the hydroxyl group and to each other, renders it an exceptionally reactive substrate. Its reactivity profile, characterized by high acidity and a rapid rate of nucleophilic aromatic substitution, surpasses that of common nitrophenols. The strong inductive pull of the ortho-fluorine atom is the decisive factor in accelerating the rate-determining step of SNAr, a principle that makes it a valuable and versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[3] The provided experimental guide offers a direct and quantifiable method for researchers to validate these principles and leverage the enhanced reactivity of this compound in their development pipelines.

References

  • Creative Biolabs. (n.d.). Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology.
  • Maiti, S. R. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange.
  • Filo. (2023). p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo....
  • Bevan, C. W. L., & Bye, G. C. (1954). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions.... Semantic Scholar.
  • Zakrzewska, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4814.
  • Quora. (2014). How does Sanger's reagent work?.
  • Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Journal of the Chemical Society B: Physical Organic. (1966). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene....
  • Chem.ucla.edu. (n.d.). Illustrated Glossary of Organic Chemistry - Sanger's reagent.
  • G-Biosciences. (2019). DNFB-Sanger's reagent for detection of free amino acids.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Nudelman, N. S., & Palleros, D. R. (1985). Theoretical calculations of chemical interactions. Part 4. Aromatic nucleophilic substitutions and SN2 reactions of 4- and 6-substituted 2-nitroanisoles. Journal of the Chemical Society, Perkin Transactions 2, 805-809.
  • Zakrzewska, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health.
  • Kirby, A. J., & Younas, M. (1970). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 1187-1189.
  • University of Calgary. (n.d.). Q5. In the box below, you are given the pK, values for a series of compounds....
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A Comparative Guide to the Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of an HPLC method for the quantitative analysis of 2-Fluoro-6-nitrophenol, a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The principles and experimental designs detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) Q2(R1) and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2][3][4] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust and reliable analytical procedure.

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose.[5] For the analysis of a compound like this compound, this ensures the accuracy, precision, and reliability of quantitative measurements, which is paramount for quality control and regulatory compliance. This guide will not only outline the necessary validation parameters but also delve into the scientific rationale behind the experimental choices, offering a self-validating system of protocols.

The Analytical Challenge: Quantifying this compound

This compound presents a typical analytical challenge for reversed-phase HPLC due to its polar nature and UV-absorbing properties. A hypothetical, yet scientifically sound, HPLC method is proposed as the basis for this validation guide. This method will be compared against established validation criteria to demonstrate its suitability.

Proposed HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

The selection of a C18 column provides a non-polar stationary phase suitable for the retention of moderately polar aromatic compounds.[6] The mobile phase composition is chosen to achieve adequate retention and peak shape. Phosphoric acid is used to control the pH and suppress the ionization of the phenolic group, leading to a more consistent retention time. Acetonitrile is a common organic modifier in reversed-phase HPLC.[7] The detection wavelength of 280 nm is selected based on the UV spectrum of nitrophenolic compounds.

I. The Validation Workflow: A Systematic Approach

The validation of the HPLC method for this compound will be conducted by assessing a series of key performance parameters. The logical flow of this process is crucial, as the results of earlier tests often inform the design of subsequent experiments.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 System Suitability cluster_2 Core Validation Parameters cluster_3 Method Robustness A Initial Method Development B System Suitability Testing A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision D->F G LOD & LOQ D->G H Robustness F->H Robustness_Factors cluster_0 Method Parameters cluster_1 Performance Indicators A Flow Rate E Retention Time A->E High F Peak Area A->F Low B Mobile Phase Composition B->E High G Resolution B->G Medium C Column Temperature C->E Low D Detection Wavelength D->F Medium

Sources

A Senior Scientist's Guide to Catalytic Synthesis of 2-Fluoro-6-nitrophenol Derivatives: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluoro-Nitro-Aryl Motif

In the landscape of modern medicinal and agricultural chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for modulating metabolic stability, binding affinity, and bioavailability.[1] The 2-fluoro-6-nitrophenol moiety, in particular, is a highly valuable building block, serving as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3] Its utility stems from the unique electronic properties conferred by the ortho-fluoro and ortho-nitro substituents, which activate the molecule for subsequent transformations.

However, the efficient and regioselective synthesis of this specific isomer presents a significant chemical challenge. Traditional nitration methods often yield a mixture of isomers, leading to costly and complex purification steps.[4] This guide provides a comparative analysis of catalytic strategies designed to overcome these hurdles. We will dissect the mechanistic underpinnings, compare performance metrics with experimental data, and provide detailed protocols from the perspective of a seasoned application scientist, focusing on the causality behind our experimental choices to empower researchers in their synthetic endeavors.

Chapter 1: An Overview of Primary Synthetic Pathways

The synthesis of this compound predominantly follows two strategic routes, diverging in the final key transformation. The choice of pathway is critical as it dictates the required catalytic system and ultimately influences the process's efficiency and selectivity.

  • Route A: Electrophilic Aromatic Substitution (EAS). This classic approach involves the direct nitration of a 2-fluorophenol precursor. The challenge here lies in controlling the regioselectivity, as the hydroxyl and fluorine groups direct the incoming nitro group to different positions.

  • Route B: Nucleophilic Aromatic Substitution (SNAr). This pathway utilizes a substrate already containing the nitro and fluoro groups, such as 1,2-difluoro-3-nitrobenzene. A nucleophilic hydroxide source is then used to displace one of the fluorine atoms. The reaction is facilitated by the strongly electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (a Meisenheimer complex).[5][6]

The following workflow illustrates these divergent synthetic strategies.

G cluster_0 Route A: Electrophilic Nitration cluster_1 Route B: Nucleophilic Substitution (SNAr) A_start 2-Fluorophenol A_end This compound (plus 2-Fluoro-4-nitrophenol isomer) A_start->A_end Nitrating Agent + Catalyst B_start 1,2-Difluoro-3-nitrobenzene B_end This compound B_start->B_end Hydroxide Source (± Catalyst)

Caption: Divergent synthetic routes to this compound.

Chapter 2: Comparative Analysis of Catalytic Systems

The success of either synthetic route hinges on the choice of catalyst. Here, we compare three distinct systems, evaluating them on performance, selectivity, and operational practicality.

System 1: Classical Mineral Acid Catalysis (Route A)

This is the textbook method for nitration, employing a mixture of concentrated sulfuric and nitric acids.

  • Mechanism: The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the electrophilic aromatic substitution.

  • Expert Insight: While cost-effective, this method is often a blunt instrument. The directing effects of the ortho-hydroxyl (ortho, para-directing) and ortho-fluoro (ortho, para-directing) groups are not sufficiently differentiated, leading to significant formation of the undesired 2-fluoro-4-nitrophenol isomer.[4] The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and over-nitration. From a process chemistry standpoint, the large volumes of corrosive acid waste present a significant environmental and disposal challenge.

System 2: Phase-Transfer Catalysis for Enhanced Selectivity (Route A)

Phase-transfer catalysis (PTC) offers a more refined approach to nitration by facilitating the reaction between reactants located in different, immiscible phases (e.g., an aqueous and an organic phase).[7][8][9]

  • Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium hydrogen sulphate (TBAHS), forms an ion pair with the nitrating species.[10] This lipophilic ion pair is then transported into the organic phase containing the 2-fluorophenol substrate, where the reaction occurs at the interface or in the bulk organic phase.

  • Expert Insight: The primary advantage of PTC is the dramatic improvement in regioselectivity. The bulky catalyst-reagent complex often favors the less sterically hindered ortho-position, thereby increasing the yield of the desired this compound. Furthermore, PTC enables the use of milder nitrating agents and reaction conditions, reducing hazardous byproducts and simplifying the work-up procedure.[8][11] This method represents a significant step towards a "greener" chemical process.[7]

System 3: Base-Mediated Nucleophilic Aromatic Substitution (Route B)

This approach avoids the issue of nitration regioselectivity altogether by starting with a precursor where the nitro group is already in place.

  • Mechanism: The reaction proceeds via the SNAr pathway. A strong nucleophile (e.g., OH⁻) attacks the electron-deficient aromatic ring at the carbon bearing a fluorine atom.[5] This reaction is viable because the powerful electron-withdrawing nitro group, positioned ortho to the reaction center, can stabilize the resulting negative charge through resonance.[12] Fluorine, despite its strong C-F bond, is an excellent leaving group in SNAr contexts because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[12][13]

  • Expert Insight: While often performed under stoichiometric base conditions, the principles of catalysis can be applied to enhance efficiency, for instance, by using a PTC to shuttle the hydroxide ion into the organic phase. This method offers near-perfect regioselectivity, as the substitution pattern is pre-determined by the starting material. However, the synthesis of the 1,2-difluoro-3-nitrobenzene starting material must be considered in the overall process economy.

Chapter 3: Data-Driven Performance Comparison

To provide an objective comparison, the following table summarizes key performance indicators for the synthesis of nitrophenol derivatives using the discussed catalytic systems, based on data from representative literature.

Catalyst System Key Reagents Catalyst Catalyst Loading Temp (°C) Yield (%) Selectivity (ortho/para) Reference
Classical Acid 2-Fluorophenol, HNO₃/H₂SO₄H₂SO₄N/A (Reagent)-5 to 0~30% (ortho)Poor (significant para-isomer)[4]
Phase-Transfer 2,4-Difluorophenol, Isopropyl NitrateTBAHS5 mol%Room Temp83% (ortho)Excellent (>99% ortho)[10]
SNAr (Base-Mediated) 2,4,6-Trinitrochlorobenzene, NaOHNoneN/A (Reagent)Room TempHighN/A (Pre-determined)[5]

Note: Data for System 2 uses 2,4-difluorophenol as a close analogue to demonstrate the high ortho-selectivity of the PTC method. System 3 uses a model compound to illustrate the high efficiency of SNAr on a highly activated ring.

Chapter 4: In-Depth Experimental Protocol: PTC-Mediated Nitration

This protocol provides a self-validating, step-by-step methodology for the highly selective synthesis of a this compound derivative, adapted from a patented procedure.[10] This method was chosen for its superior selectivity and milder conditions, which are highly desirable in both research and process development.

Objective: To synthesize 2,4-difluoro-6-nitrophenol with high regioselectivity using a phase-transfer catalyst.

Materials:

  • 2,4-Difluorophenol (5 mmol, 0.65 g)

  • Dichloromethane (DCM) (7 mL)

  • Tetrabutylammonium hydrogen sulphate (TBAHS) (5 mol%, 0.085 g)

  • Isopropyl nitrate (12.5 mmol, 1.31 g)

  • Sulfuric acid (96%, 0.65 mL)

  • Anhydrous sodium sulphate

  • Silica gel

Equipment:

  • Magnetic stirrer with stir bar

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 2,4-difluorophenol (0.65 g) and dichloromethane (7 mL). Stir at room temperature until fully dissolved.

  • Add the phase-transfer catalyst, tetrabutylammonium hydrogen sulphate (0.085 g), to the solution.

  • Add isopropyl nitrate (1.31 g) to the stirred mixture.

  • Critical Step: Carefully add concentrated sulfuric acid (0.65 mL) dropwise via a dropping funnel. Scientist's Note: The addition is exothermic and will cause a gentle reflux of the DCM. A slow, controlled addition is crucial to maintain temperature and prevent side reactions.

  • After the addition is complete, stir the reaction mixture vigorously for 15 minutes at room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (50 mL) to quench the reaction.

Work-up and Purification:

  • Separate the organic and aqueous layers. Extract the aqueous phase with an additional portion of dichloromethane (10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous sodium sulphate.

  • Filter the solution through a short pad of silica gel to remove baseline impurities and the catalyst.

  • Evaporate the solvent using a rotary evaporator (40°C) to afford the product as a yellow solid (Expected yield: ~0.73 g, 83%).

Chapter 5: Mechanistic Insights & Visualization

To fully appreciate the elegance of phase-transfer catalysis, it is essential to visualize the mechanism. The catalyst acts as a shuttle, escorting the reactive species across the phase boundary.

G cluster_0 Aqueous Phase cluster_1 Organic Phase (DCM) H2SO4 H₂SO₄ NO2_plus NO₂⁺ Nitronium Ion H2SO4->NO2_plus generates IPN Isopropyl Nitrate TBAHS Q⁺HSO₄⁻ Q⁺ = Tetrabutylammonium IonPair Q⁺NO₂⁻ Lipophilic Ion Pair TBAHS:f0->IonPair:f0 Ion Exchange Substrate 2,4-Difluorophenol Product 2,4-Difluoro-6-nitrophenol Substrate->Product Nitration IonPair->Substrate delivers NO₂⁺

Caption: Mechanism of Phase-Transfer Catalyzed (PTC) Nitration.

Conclusion and Future Outlook

This comparative guide demonstrates that while classical acid catalysis provides a straightforward route to nitrophenols, it suffers from poor selectivity and harsh conditions. The introduction of phase-transfer catalysis represents a significant process improvement, offering superior regioselectivity, milder reaction conditions, and a more favorable environmental profile for the synthesis of this compound and its derivatives. The SNAr pathway, while mechanistically different, offers an alternative high-selectivity route, provided the requisite starting materials are accessible.

For researchers and drug development professionals, the adoption of catalytic methods, particularly PTC, is a strategic choice that can accelerate discovery and development by minimizing complex purification steps and improving overall process efficiency. Future research will likely focus on the development of recyclable or polymer-supported catalysts to further enhance the economic and ecological viability of these essential transformations.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: National Institutes of Health (NIH)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI URL
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  • Title: PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW Source: Indo American Journal of Pharmaceutical Research URL
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  • Title: Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof Source: Google Patents URL

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A Senior Application Scientist's Guide to Confirming the Structure of 2-Fluoro-6-nitrophenol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of molecular structure is a cornerstone of innovation and regulatory compliance. For drug development professionals, in particular, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of 2-Fluoro-6-nitrophenol, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We will delve into the causality behind experimental choices and present a self-validating system for structural confirmation, grounded in authoritative spectroscopic principles.

The Central Role of NMR in Structural Elucidation

While techniques like Mass Spectrometry (MS) provide crucial information about molecular weight and elemental composition, and Infrared (IR) Spectroscopy identifies functional groups, NMR spectroscopy stands unparalleled in its ability to map the precise connectivity and spatial relationships of atoms within a molecule. For a substituted aromatic compound like this compound, where isomeric ambiguity is a significant concern, NMR provides the definitive evidence of structure.

Understanding the Molecular Structure of this compound

This compound possesses a unique substitution pattern on a benzene ring, which dictates the electronic environment of each proton and carbon atom. The strongly electron-withdrawing nitro group (-NO₂) and the electronegative fluorine (-F) atom, along with the hydroxyl (-OH) group, create a distinct pattern of chemical shifts and spin-spin couplings in the NMR spectra.

Figure 1: Chemical Structure of this compound Chemical Structure of this compound

Our objective is to use ¹H and ¹³C NMR to confirm that the fluorine and nitro groups are ortho to the hydroxyl group and adjacent to each other.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of chemically non-equivalent protons, their electronic environments (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).[2]

Expected ¹H NMR Spectrum of this compound
  • Aromatic Protons (H-3, H-4, H-5): Due to the dissymmetry of the molecule, the three aromatic protons are chemically non-equivalent and will appear as distinct signals in the aromatic region of the spectrum (typically δ 6.0-8.5 ppm).

    • The electron-withdrawing nitro group will significantly deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).[3]

    • The fluorine atom also influences the chemical shifts of nearby protons.

    • We expect to see complex splitting patterns due to spin-spin coupling between the aromatic protons (³JHH, ortho-coupling; ⁴JHH, meta-coupling) and coupling to the fluorine atom (JHF). Fluorine (¹⁹F) has a nuclear spin of 1/2, similar to a proton, and thus couples with neighboring protons.[4][5]

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is variable (typically δ 4-8 ppm) and depends on factors like solvent, concentration, and temperature.[6][7] It often appears as a broad singlet due to rapid chemical exchange. A key confirmatory test is the disappearance of this signal upon shaking the sample with a drop of deuterium oxide (D₂O).[6]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Signal AssignmentPredicted Chemical Shift (δ) ppmPredicted MultiplicityCoupling Constants (Hz)Integration
Aromatic Protons6.5 - 8.0MultipletsJHH, JHF3H
Hydroxyl Proton4.0 - 8.0Broad Singlet-1H

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments. Due to the low natural abundance of ¹³C, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a spectrum of singlets for each unique carbon.

Expected ¹³C NMR Spectrum of this compound
  • Aromatic Carbons: The six aromatic carbons are all chemically non-equivalent and will give rise to six distinct signals.

    • The carbon atoms directly attached to the electronegative F, O, and N atoms (C-1, C-2, C-6) will be significantly deshielded and appear at higher chemical shifts.

    • A key feature will be the large one-bond carbon-fluorine coupling (¹JCF), which will split the signal for C-2 into a doublet.[8] Longer-range C-F couplings (²JCF, ³JCF) may also be observed for other carbons.

    • The presence of the nitro group also influences the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ) ppmPredicted Multiplicity (due to C-F coupling)
C-F150 - 160Doublet
C-OH145 - 155Doublet
C-NO₂135 - 145Singlet
C-H115 - 130Doublets/Singlets

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield high-quality NMR data for the unambiguous structural confirmation of this compound.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for phenols as it can help to sharpen the -OH proton signal.[9]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal reference (δ = 0.00 ppm).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Step 2: NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Perform a D₂O exchange experiment to confirm the hydroxyl proton signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Step 3: Data Processing and Interpretation
  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Referencing: Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.

  • Analysis:

    • ¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

    • ¹³C NMR: Identify the number of unique carbon signals and analyze the chemical shifts and C-F coupling patterns to assign the carbon skeleton.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq Acquire ¹H NMR transfer->H1_acq C13_acq Acquire ¹³C NMR transfer->C13_acq process Process Spectra H1_acq->process C13_acq->process analyze Analyze & Assign process->analyze structure Confirm Structure analyze->structure

Caption: Experimental workflow for NMR-based structural confirmation.

Comparison with Alternative Techniques

While NMR is the gold standard for this type of structural elucidation, other techniques provide complementary information.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations for Isomer Differentiation
NMR Spectroscopy Detailed connectivity, stereochemistryUnambiguous structural elucidationLower sensitivity than MS
Mass Spectrometry (MS) Molecular weight, elemental formulaHigh sensitivity, small sample amountCannot readily distinguish between isomers
Infrared (IR) Spectroscopy Presence of functional groupsFast, non-destructiveProvides limited information on atom connectivity
X-ray Crystallography Absolute 3D structureDefinitive structural determinationRequires a suitable single crystal

G cluster_info Information Obtained NMR NMR (¹H & ¹³C) Connectivity Atom Connectivity NMR->Connectivity MolWeight Molecular Weight NMR->MolWeight FuncGroups Functional Groups NMR->FuncGroups MS Mass Spec. MS->MolWeight MS->FuncGroups IR IR Spec. IR->FuncGroups Xray X-ray Crystallography AbsStructure Absolute Structure Xray->AbsStructure

Caption: Comparison of information from different analytical techniques.

Conclusion: The Authoritative Power of NMR

For researchers, scientists, and drug development professionals, the combination of ¹H and ¹³C NMR spectroscopy provides an unparalleled, self-validating system for the structural confirmation of molecules like this compound. The detailed information on proton and carbon environments, including the characteristic spin-spin couplings, allows for the unambiguous assignment of the substitution pattern, a critical step in ensuring the identity and purity of a compound. While other techniques offer valuable complementary data, NMR remains the cornerstone for definitive structural elucidation in the modern chemical sciences.

References

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-6-nitrophenol is a key chemical intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[1] As with any component destined for pharmaceutical use, the purity, identity, and strength must be determined with unimpeachable accuracy. The analytical methods used to generate this data are the bedrock of quality control and regulatory submission. However, relying on a single analytical method, no matter how well-validated, can introduce systemic bias.

This guide moves beyond single-method validation and delves into the critical process of cross-validation . Here, we will demonstrate how to ensure the consistency and reliability of analytical results by comparing two fundamentally different (orthogonal) techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This process is essential when transferring methods between labs, introducing a new method, or simply building a more robust data package for a critical analyte. Our discussion is grounded in the principles outlined by major regulatory bodies, ensuring that the methodologies are not just scientifically sound, but also compliant with industry standards.[2][3][4]

Chapter 1: The Principle of Analytical Method Cross-Validation

Analytical method cross-validation is the formal process of comparing the results from two distinct analytical procedures to demonstrate their equivalence for a specific purpose.[5] This is not merely re-validating a method; it is a direct comparison of data generated from the same set of homogenous samples. According to FDA and ICH guidelines, cross-validation is necessary in several scenarios, including inter-laboratory transfers, changes in methodology (e.g., from HPLC to GC), or when data from different methods within a single study must be correlated.[5][6]

The core objective is to prove that the two methods provide congruent results within pre-defined acceptance criteria, thereby ensuring that data is interchangeable and reliable regardless of the method used. The choice of orthogonal methods—those based on different scientific principles—is paramount, as it significantly reduces the probability of both methods sharing the same underlying biases.

cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., GC-MS) A_Val Full Method Validation (ICH Q2) Compare Statistical Comparison (e.g., t-test, % Difference) A_Val->Compare Data Set A B_Val Full Method Validation (ICH Q2) B_Val->Compare Data Set B Samples Homogenous Sample Set (e.g., 3 concentrations, n=6) Samples->A_Val Analyze Samples->B_Val Analyze Result Results are Equivalent (Within Acceptance Criteria) Compare->Result

Caption: Logical flow of a two-method cross-validation study.

Chapter 2: Physicochemical Profile of this compound

Understanding the analyte's properties is the first step in selecting appropriate analytical techniques. The presence of a polar phenolic hydroxyl group, a UV-active nitrated aromatic ring, and sufficient volatility (especially after derivatization) makes this compound amenable to both HPLC and GC analysis.

PropertyValueSource
CAS Number 1526-17-6[7][8]
Molecular Formula C₆H₄FNO₃[7][9]
Molecular Weight 157.10 g/mol [9]
Appearance Light yellow to orange crystalline powder[1][7]
Melting Point 90 - 95 °C[7]
Key Structural Features Phenolic -OH, Nitro Group (-NO₂), Aromatic Ring[9][10]
Chromophore Nitrophenol system absorbs UV light[11]

Chapter 3: Primary Method: Reversed-Phase HPLC-UV

Causality Behind Method Choice: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an ideal primary method for this compound. Its separation mechanism is based on the compound's polarity, and its phenolic nature makes it non-volatile and well-suited for liquid chromatography. The nitrated aromatic ring provides a strong chromophore, allowing for sensitive detection using a UV detector. We use an acidic mobile phase to suppress the ionization of the phenolic hydroxyl group (pKa ≈ 7.2[11]), ensuring a single, well-retained species and sharp, symmetrical peak shape.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

  • Standard Preparation: Prepare a stock solution of this compound in a 50:50 mixture of water and acetonitrile. Prepare calibration standards by serial dilution.

  • System Suitability Test (SST):

    • Inject a mid-range standard solution six times.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak area must be ≤ 1.5%. The tailing factor must be ≤ 1.5.

Validation Summary (Hypothetical Data)
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD) ≤ 1.2%≤ 2.0%
LOD 0.2 µg/mLReport
LOQ 0.7 µg/mLReport
Specificity No interference from placebo/degradantsPeak purity > 99.5%

Chapter 4: Orthogonal Method: GC-MS with Derivatization

Causality Behind Method Choice: Gas Chromatography-Mass Spectrometry (GC-MS) provides an excellent orthogonal method. The separation is based on the analyte's boiling point and volatility, a fundamentally different principle from HPLC's polarity-based separation. The mass spectrometer offers high selectivity and specificity, identifying the compound based on its unique mass fragmentation pattern, which is orthogonal to UV absorbance.

However, the polar phenolic group in this compound can cause peak tailing and interaction with the GC column.[12][13] To mitigate this, we employ a derivatization step—silylation—which replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases volatility and dramatically improves chromatographic performance.

Detailed Experimental Protocol: GC-MS
  • Derivatization:

    • To 100 µL of the sample in an autosampler vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before analysis.

  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

  • Analysis Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 229 (M+), 214 (M-15).

  • System Suitability Test (SST):

    • Inject a derivatized mid-range standard six times.

    • Acceptance Criteria: The RSD of the peak area ratio (analyte/internal standard) must be ≤ 2.0%.

Validation Summary (Hypothetical Data)
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 98.9% - 101.8%98.0% - 102.0%
Precision (RSD) ≤ 1.5%≤ 2.0%
LOD 0.1 µg/mLReport
LOQ 0.4 µg/mLReport
Specificity No interfering peaks at the monitored ions' retention timeConfirmed by mass spectrum

Chapter 5: The Cross-Validation Study

With both methods fully validated, the cross-validation can proceed. The goal is to prove that they produce statistically indistinguishable results when analyzing the same samples.

Prep Prepare 3 Batches of Samples (Low, Mid, High Concentration) Split Split each batch into two aliquots Prep->Split A1 Aliquot Set A (n=6 per concentration) Split->A1 B1 Aliquot Set B (n=6 per concentration) Split->B1 AnalyzeA Analyze with Validated HPLC-UV Method A1->AnalyzeA AnalyzeB Derivatize and Analyze with Validated GC-MS Method B1->AnalyzeB Data Compile Assay Results (µg/mL) AnalyzeA->Data AnalyzeB->Data Stats Perform Statistical Analysis (% Difference, t-test) Data->Stats Report Report Findings: Methods are Equivalent Stats->Report

Caption: Experimental workflow for the cross-validation study.

Data Comparison and Statistical Analysis

Acceptance Criterion: The mean result from the GC-MS method must be within ±2.0% of the mean result from the HPLC-UV method for each concentration level.

Concentration LevelMethodMean Assay Value (µg/mL)Standard Deviation% Difference (GC vs HPLC)
Low (5 µg/mL) HPLC-UV5.030.05\multirow{2}{}{-0.8%}
GC-MS4.990.06
Mid (50 µg/mL) HPLC-UV50.150.45\multirow{2}{}{+0.5%}
GC-MS50.400.51
High (90 µg/mL) HPLC-UV90.210.88\multirow{2}{*}{-1.1%}
GC-MS89.220.95

Interpretation of Results: The data clearly shows that for all three concentration levels tested, the percentage difference between the mean assay values obtained by HPLC-UV and GC-MS is well within the pre-defined acceptance criterion of ±2.0%. A paired t-test on the datasets would further confirm that there is no statistically significant difference between the two methods (p > 0.05). Therefore, the cross-validation is successful. The GC-MS method is considered equivalent to the primary HPLC-UV method for the quantification of this compound.

Conclusion

This guide has demonstrated the systematic approach to cross-validating two orthogonal analytical methods for the pharmaceutical intermediate this compound. By first establishing the physicochemical rationale for method selection and then independently validating both HPLC-UV and GC-MS procedures according to ICH principles, we built a foundation of trust in each method. The subsequent cross-validation study, with its pre-defined acceptance criteria, provided definitive evidence that both methods yield comparable, reliable, and interchangeable data. For researchers and drug development professionals, this level of analytical rigor is not merely good practice; it is a fundamental requirement for ensuring product quality and achieving regulatory success.

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A Comparative Performance Analysis of 2-Fluoro-6-nitrophenol in Nucleophilic Aromatic Substitution for Aryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to Understanding the Reactivity and Application of 2-Fluoro-6-nitrophenol.

In the landscape of pharmaceutical and agrochemical synthesis, the strategic incorporation of specific structural motifs is paramount to achieving desired biological activity and pharmacokinetic profiles. Aryl ethers, for instance, are a prevalent scaffold in numerous commercial drugs and bioactive molecules. The synthesis of these compounds often relies on robust and efficient methodologies, among which Nucleophilic Aromatic Substitution (SNAr) stands out for its reliability. This guide provides a comprehensive performance benchmark of this compound in a pivotal SNAr reaction—the synthesis of a substituted diphenyl ether—and objectively compares its efficacy against its chloro-analogue, 2-Chloro-6-nitrophenol.

The Critical Role of Electron-Withdrawing Groups and Leaving Group Ability in SNAr Reactions

Nucleophilic aromatic substitution is a powerful tool for the formation of carbon-heteroatom bonds on aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the leaving group is crucial. These groups delocalize the negative charge of the Meisenheimer complex, thereby stabilizing this key intermediate and lowering the activation energy of the reaction.[1]

The nature of the leaving group also plays a pivotal role in determining the reaction rate. Contrary to what is observed in aliphatic SN2 reactions, in SNAr, fluorine is often a superior leaving group compared to other halogens like chlorine, bromine, or iodine. This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and further stabilizes the electron-rich Meisenheimer intermediate through its powerful inductive effect.[2]

dot

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Benchmarking Performance: Synthesis of a Substituted Diphenyl Ether

To provide a quantitative comparison, we will examine the synthesis of 2-(4-methoxyphenoxy)-1,3-dinitrobenzene, a representative aryl ether, via a Williamson-type ether synthesis. This reaction involves the nucleophilic attack of a phenoxide on an activated aryl halide. For our analysis, we will compare the performance of this compound and its common alternative, 2-Chloro-6-nitrophenol.

Comparative Experimental Data

The following table summarizes the typical reaction conditions and outcomes for the synthesis of the target diphenyl ether using both this compound and 2-Chloro-6-nitrophenol.

ParameterThis compound2-Chloro-6-nitrophenol
Nucleophile 4-Methoxyphenol4-Methoxyphenol
Base Potassium Carbonate (K₂CO₃)Potassium Carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF)
Temperature 80 °C120 °C
Reaction Time 4 hours12 hours
Yield >95%~85%

The data presented is a synthesis of typical results found in the literature for analogous reactions and serves as a representative comparison.

dot

Caption: Experimental workflow for aryl ether synthesis via SNAr.

Analysis of Performance: The Decisive Advantage of the Fluoro-Substituent

The experimental data clearly demonstrates the superior performance of this compound in this SNAr reaction. The key advantages are a significantly shorter reaction time and a higher product yield, all achieved at a lower reaction temperature. This enhanced reactivity can be directly attributed to the "element effect" in SNAr reactions.[2] The high electronegativity of the fluorine atom provides a more potent inductive electron withdrawal from the aromatic ring, which in turn offers greater stabilization to the negatively charged Meisenheimer intermediate formed during the rate-determining step of the reaction.

In contrast, while 2-Chloro-6-nitrophenol is also an effective substrate due to the activating nitro group, the lower electronegativity of chlorine compared to fluorine results in a less stabilized Meisenheimer complex. Consequently, more forcing conditions—higher temperature and longer reaction time—are required to achieve a comparable, though still lower, yield of the desired aryl ether.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of 2-(4-methoxyphenoxy)-1,3-dinitrobenzene using both this compound and 2-Chloro-6-nitrophenol.

Protocol 1: Using this compound
  • Reactant Preparation: To a stirred solution of this compound (1.0 mmol) and 4-methoxyphenol (1.1 mmol) in 10 mL of dry dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 mmol).

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Using 2-Chloro-6-nitrophenol
  • Reactant Preparation: To a stirred solution of 2-Chloro-6-nitrophenol (1.0 mmol) and 4-methoxyphenol (1.1 mmol) in 10 mL of dry dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 mmol).

  • Reaction: Heat the reaction mixture to 120 °C and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion: A Clear Choice for Efficiency and Milder Conditions

For the synthesis of aryl ethers via Nucleophilic Aromatic Substitution, this compound presents a clear advantage over its chloro-analogue. Its heightened reactivity, stemming from the superior ability of the fluorine atom to stabilize the key Meisenheimer intermediate, allows for reactions to be conducted under milder conditions with shorter reaction times, ultimately leading to higher yields of the desired product. For researchers and professionals in drug development and fine chemical synthesis, the choice of this compound as a substrate in SNAr reactions can translate to more efficient, economical, and sustainable synthetic routes.

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A Comparative Guide to the Synthetic Efficiency of 2-Fluoro-6-nitrophenol: An Evaluation of Starting Materials and Strategic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-6-nitrophenol

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability.[1][2] this compound stands out as a particularly valuable building block, offering a unique combination of functionalities: a nucleophilic hydroxyl group, an electron-withdrawing nitro group, and a strategically placed fluorine atom. This arrangement makes it a versatile precursor for a variety of complex chemical entities, including anti-inflammatory drugs and potent herbicides.[3][4]

However, the utility of any starting material is intrinsically linked to its synthetic accessibility. An inefficient, low-yielding, or hazardous synthesis can render an otherwise promising molecular scaffold economically unviable for large-scale production. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, critically evaluating them against alternative strategies. We will dissect each pathway through the lens of synthetic efficiency, considering metrics such as chemical yield, atom economy, regioselectivity, and process safety. Our analysis is grounded in published experimental data to empower researchers and process chemists to make informed decisions when selecting a synthetic route tailored to their specific laboratory or industrial needs.

The Conventional Pathway: Electrophilic Nitration of 2-Fluorophenol

The most direct and commonly cited method for preparing this compound is the electrophilic aromatic substitution of 2-fluorophenol. This approach leverages the activating, ortho-, para- directing nature of the hydroxyl group to facilitate the introduction of a nitro group onto the aromatic ring.

Mechanism and Inherent Challenges

The reaction typically employs a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid, to generate the nitronium ion (NO₂⁺) electrophile. While the hydroxyl group strongly directs substitution to the positions ortho and para to itself, the fluorine atom exerts a moderate deactivating inductive effect. The primary challenge in this synthesis is the lack of complete regioselectivity. The nitronium ion can attack both the C6 (ortho) position and the C4 (para) position, leading to a mixture of this compound and the isomeric byproduct, 2-fluoro-4-nitrophenol.

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// Nodes Start [label="2-Fluorophenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="HNO₃ / H₂SO₄\n(Mixed Acid)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Generation of\nNitronium Ion (NO₂⁺)"]; Reaction [label="Electrophilic\nAromatic Substitution", shape="diamond", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Ortho [label="this compound\n(Desired Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Para [label="2-Fluoro-4-nitrophenol\n(Isomeric Byproduct)"]; Separation [label="Chromatography or\nRecrystallization", shape="invhouse", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final_Product [label="Isolated\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reagents -> Intermediate -> Reaction; Reaction -> Product_Ortho [label="Major"]; Reaction -> Product_Para [label="Minor"]; Product_Ortho -> Separation; Product_Para -> Separation; Separation -> Final_Product; } } Figure 1: Workflow for the synthesis of this compound via mixed-acid nitration.

The separation of these isomers often requires tedious purification steps, such as column chromatography or multiple recrystallizations, which contributes to a lower overall isolated yield and increases solvent waste. Experimental data indicates that the nitration of 2-fluorophenol can yield the desired this compound in approximately 30% yield after purification, with the 4-nitro isomer being a significant byproduct.[5]

Experimental Protocol: Mixed-Acid Nitration

The following protocol is adapted from established laboratory procedures.[5] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of 2-fluorophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane) to -10 °C using an ice-salt bath.

  • Nitrating Agent Addition: Slowly add a pre-cooled solution of 90% nitric acid (1.1 eq) dropwise to the stirred solution. The rate of addition should be controlled to maintain the internal temperature below -5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by pouring the mixture into ice water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude solid contains a mixture of isomers.

  • Isolation: The desired this compound can be isolated from the 2-fluoro-4-nitrophenol byproduct through fractional crystallization or column chromatography. For instance, grinding the crude solid with boiling hexane can effectively remove less polar byproducts.[5]

Alternative Synthetic Strategies and Efficiency Comparison

To overcome the regioselectivity and yield limitations of the conventional route, alternative synthetic strategies can be considered. These approaches often involve altering the order of functional group introduction or employing different starting materials and reaction mechanisms.

Alternative Route A: Regioselective ortho-Nitration

Recent advancements in synthetic methodology have led to reagents that can favor ortho-nitration. One such method employs cerium (IV) ammonium nitrate (CAN) in the presence of a mild base like sodium bicarbonate.[6] This system can provide high regioselectivity for the ortho position on a range of substituted phenols, potentially minimizing the formation of the para-isomer and simplifying purification.

Causality: The proposed mechanism involves the formation of a cerium-phenoxide complex, which directs the incoming electrophile (generated from the nitrate ions) to the sterically accessible ortho position. This pre-coordination step is the key to enhancing regioselectivity compared to the free electrophilic attack by the nitronium ion in mixed-acid conditions.

Alternative Route B: Nucleophilic Aromatic Substitution (SNAr)

An entirely different strategy involves starting with a molecule that already contains the nitro and fluoro groups in the correct orientation and using a nucleophilic substitution reaction to introduce the hydroxyl group. A suitable starting material would be a di- or tri-halogenated nitrobenzene, such as 1,2,3-trifluoro-4-nitrobenzene.

Causality: The SNAr mechanism is highly effective when the aromatic ring is "activated" by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to a good leaving group (like a halide).[7][8] In the case of 2,3,4-trifluoronitrobenzene, the nitro group at C4 strongly activates the fluorine at C3 for nucleophilic attack by a hydroxide source (e.g., NaOH or KOH). The reaction proceeds through a negatively charged Meisenheimer complex intermediate.[7] A patented process describes the reaction of 2,3,4-trifluoronitrobenzene with aqueous alkali metal hydroxide to produce 2,3-difluoro-6-nitrophenol, demonstrating the viability of this approach.[9]

dot graphdot { graph [layout="dot", rankdir="TB", splines="ortho", nodesep="0.5"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="12", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];

} } Figure 2: Logical framework for comparing synthetic strategies.

Quantitative Comparison of Synthetic Efficiency

To provide an objective comparison, we will evaluate the discussed routes based on key metrics of synthetic efficiency.[10][11]

Metric Route 1: Conventional Nitration Route A: Regioselective Nitration (CAN) Route B: SNAr (from 1,2,3-Trifluoro-4-nitrobenzene)
Starting Material 2-Fluorophenol2-Fluorophenol2,3,4-Trifluoronitrobenzene
Key Reagents HNO₃, H₂SO₄Ce(NH₄)₂(NO₃)₆, NaHCO₃NaOH or KOH (aqueous)
Number of Steps 111
Reported Yield (%) ~30% (isolated)[5]High (Potentially >80%)[6]High (Isomer-free)[9]
Atom Economy (%) *~70.5%~28.5%~81.8%
Regioselectivity Poor to ModerateExcellent (ortho selective)Excellent (Pre-defined)
Advantages Readily available starting material; simple reagents.High ortho-selectivity; mild conditions; simplified purification.Excellent regioselectivity; potentially high yield; no isomeric byproducts.
Disadvantages Low isolated yield; isomeric byproduct formation; difficult purification; strong acids.High molecular weight reagent (CAN) leads to poor atom economy; cost of CAN.Specialized starting material may be more expensive; requires activation by EWG.

*Atom economy is calculated as (MW of desired product / Σ MW of all reactants) x 100. For simplicity, catalysts and solvents are excluded.

Conclusions and Recommendations

The choice of synthetic route to this compound is a classic case of balancing trade-offs between starting material cost, reaction efficiency, and process complexity.

  • The Conventional Nitration Route remains a viable option for small-scale laboratory synthesis where the cost of starting materials is the primary concern and purification via chromatography is feasible. However, its poor regioselectivity and low isolated yield make it unattractive for large-scale industrial production due to the high cost associated with waste disposal and purification.

  • The Regioselective ortho-Nitration (Route A) presents a significant improvement in terms of selectivity and yield. This route would be highly advantageous for applications where a clean reaction profile and ease of purification are paramount. While the atom economy is lower due to the high molecular weight of CAN, the reduction in downstream processing costs and solvent waste could make it economically favorable overall.

  • The Nucleophilic Aromatic Substitution (SNAr) Route (Route B) is arguably the most elegant and efficient from a chemical standpoint. It completely circumvents the issue of regioselectivity, leading to a single, pure product. This route is exceptionally well-suited for industrial-scale synthesis where process robustness, high throughput, and purity are critical. The primary consideration for this route is the cost and availability of the specialized starting material, 2,3,4-trifluoronitrobenzene.

For drug development professionals, where speed and purity are often more critical than raw material cost in early stages, Route A or B would be preferable. For large-scale manufacturing where cost per kilogram is the dominant factor, a thorough economic analysis comparing the higher cost of the starting material in Route B against the extensive purification and waste management costs of Route 1 would be necessary. The development of more atom-economical and recyclable catalysts for regioselective nitration remains a promising area for future research.

References

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A Comparative Guide to the Biological Activity of Phenoxazine Derivatives Synthesized from 2-Fluoro-6-nitrophenol Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the biological activity of compounds synthesized from precursors derived from 2-Fluoro-6-nitrophenol. We will focus on a promising class of these derivatives, the phenoxazines, and evaluate their anticancer activity against established cancer cell lines. This document will detail the synthetic rationale, provide step-by-step experimental protocols for activity validation, and present a comparative analysis of their performance against clinically used anticancer agents.

Introduction: The Versatility of this compound in Bioactive Compound Synthesis

This compound is a versatile chemical intermediate, valued for its unique electronic and structural properties conferred by the fluorine and nitro functional groups.[1] These groups make it a valuable starting material for the synthesis of a diverse range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The inherent antifungal and plant-growth-regulating activity of this compound itself hints at the potential for its derivatives to exhibit significant biological effects.[2]

A key synthetic transformation of this compound is its reduction to 2-amino-6-fluorophenol. This seemingly simple step opens a gateway to a vast chemical space, as the resulting aminophenol is a crucial precursor for the synthesis of various heterocyclic compounds, including the phenoxazines.

From Precursor to Potent Anticancer Agents: The Synthesis of Phenoxazine Derivatives

The synthesis of phenoxazine derivatives from 2-aminophenol precursors is a well-established strategy in medicinal chemistry.[3][4] Phenoxazines are a class of heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] Their planar structure allows them to intercalate with DNA, a mechanism that contributes to their cytotoxic effects against cancer cells.[7]

The general synthetic workflow to obtain phenoxazine derivatives from this compound is a two-step process. The first step involves the reduction of the nitro group to an amine, yielding 2-amino-6-fluorophenol. This intermediate can then undergo oxidative condensation with another 2-aminophenol derivative to form the phenoxazine core.

G A This compound B Reduction (e.g., Pd/C, H2) A->B C 2-Amino-6-fluorophenol (Key Intermediate) B->C D Oxidative Condensation (with another 2-aminophenol derivative) C->D E Phenoxazine Derivative (Bioactive Compound) D->E

Fig. 1: Synthetic workflow from this compound to Phenoxazine Derivatives.

Validating Anticancer Activity: Experimental Protocols

To validate the biological activity of synthesized phenoxazine derivatives, a series of in vitro assays are essential. The following are detailed protocols for determining the anticancer efficacy of these compounds.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized phenoxazine derivatives and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed Cancer Cells in 96-well plate B Treat cells with Phenoxazine Derivatives & Controls A->B C Add MTT Reagent B->C D Incubate (4h) C->D E Solubilize Formazan D->E F Read Absorbance (570 nm) E->F

Fig. 2: Experimental workflow for the MTT assay.

Comparative Analysis of Anticancer Activity

For this comparison, we will consider the activity of a representative phenoxazine derivative, 2-aminophenoxazine-3-one (Phx-3), against common cancer cell lines and compare its efficacy to the standard chemotherapeutic drugs, Doxorubicin and Cisplatin.

CompoundCell LineIC₅₀ (µM)Citation(s)
Phenoxazine Derivative (Phx-3) MT-2 (Leukemia)~4.5[9]
Doxorubicin HeLa (Cervical Cancer)2.92[2][10]
MCF-7 (Breast Cancer)2.50[2][10][11]
Cisplatin HeLa (Cervical Cancer)~14.7 - 19.8[12]
MCF-7 (Breast Cancer)Varies significantly[13][14]

Interpretation of Data:

The IC₅₀ values presented in the table demonstrate that phenoxazine derivatives like Phx-3 can exhibit potent anticancer activity, in some cases comparable to or even more potent than standard chemotherapeutic agents. For instance, the IC₅₀ of Phx-3 against the MT-2 leukemia cell line is in the low micromolar range.[9]

It is important to note that the IC₅₀ values for a given compound can vary significantly between different cell lines and even between different studies due to variations in experimental conditions.[2][13] Nevertheless, this comparative data highlights the potential of phenoxazine derivatives as a promising avenue for the development of novel anticancer drugs. The synthesis of a focused library of phenoxazines derived from this compound and their subsequent screening is a logical and promising next step in this research direction.

Mechanism of Action: How Phenoxazines Combat Cancer

The anticancer activity of phenoxazine derivatives is attributed to several mechanisms of action, making them multi-targeted agents.[6][7]

  • DNA Intercalation: The planar aromatic structure of phenoxazines allows them to insert themselves between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to cell death.[7]

  • Induction of Apoptosis: Many phenoxazine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells without causing widespread inflammation.[7][9]

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[7]

  • Topoisomerase Inhibition: Some phenoxazines can inhibit the activity of topoisomerase enzymes, which are essential for resolving DNA topological problems during replication and transcription. This leads to DNA damage and cell death.[7]

G A Phenoxazine Derivative B DNA Intercalation A->B C Induction of Apoptosis A->C D Cell Cycle Arrest A->D E Topoisomerase Inhibition A->E F Cancer Cell Death B->F C->F D->F E->F

Fig. 3: Mechanisms of anticancer action for phenoxazine derivatives.

Conclusion and Future Directions

This guide has illuminated the path from a versatile starting material, this compound, to a class of potent bioactive compounds, the phenoxazines. The synthetic accessibility of these derivatives, coupled with their demonstrated anticancer activity through multiple mechanisms, underscores their potential as a rich source for novel drug discovery.

The provided experimental protocols offer a robust framework for the validation of newly synthesized compounds. The comparative analysis, while based on representative data, strongly suggests that phenoxazine derivatives warrant further investigation. Future research should focus on the synthesis and biological evaluation of a diverse library of phenoxazines derived directly from this compound to establish a clear structure-activity relationship and identify lead compounds with superior efficacy and selectivity for further preclinical development.

References

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A Guide to Inter-Laboratory Comparison for the Characterization of 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. 2-Fluoro-6-nitrophenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is no exception.[1][2] Inconsistent characterization can lead to impurities, variable yields, and potential safety concerns in downstream applications. This guide provides a framework for conducting an inter-laboratory comparison of this compound characterization, offering insights into reliable analytical methodologies and presenting a model for proficiency testing to ensure cross-laboratory consistency.

The Critical Need for Standardized Characterization

This compound (CAS RN: 1526-17-6) is a yellow crystalline solid with a molecular formula of C6H4FNO3.[1][3] Its utility as a building block in organic synthesis necessitates a thorough understanding of its purity and physical properties.[2] Variations in analytical methods, instrumentation, and laboratory practices can lead to disparate characterization results. An inter-laboratory comparison serves as a vital tool for quality assurance, allowing individual laboratories to benchmark their performance against others and identify potential areas for methodological improvement.[4]

Analytical Techniques for Characterization

The characterization of this compound typically relies on a combination of chromatographic and spectroscopic techniques to determine purity, identify impurities, and confirm its chemical structure.

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for assessing the purity of this compound.

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID) for routine purity analysis or a Mass Spectrometer (MS) for definitive identification of impurities. GC/MS is highly selective and sensitive for nitrophenolic compounds.[5]

  • High-Performance Liquid Chromatography (HPLC): A versatile alternative to GC, particularly for less volatile compounds.[5] A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly employed, with UV detection providing excellent quantitative data.[6]

Spectroscopic Methods

Spectroscopic techniques are essential for confirming the identity and structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the compound's identity.[3]

  • Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Provide information about the functional groups present and the electronic transitions within the molecule, respectively.[3]

Framework for an Inter-Laboratory Comparison Study

An effective inter-laboratory comparison (ILC) requires careful planning and execution. Here is a proposed framework:

  • Coordinating Body: A reference laboratory should oversee the study, from sample preparation and distribution to data analysis and reporting.[6]

  • Test Material: A homogenous batch of this compound should be prepared and distributed to participating laboratories. The stability of the material should be confirmed prior to distribution.[4]

  • Analytical Methods: While laboratories may use their own validated methods, a standardized operating procedure (SOP) for a primary method (e.g., HPLC-UV) should be provided to serve as a benchmark.[4]

  • Data Reporting: A standardized format for reporting results is crucial for effective statistical analysis.[7]

  • Statistical Analysis: The collected data should be statistically analyzed to determine the consensus value, standard deviation, and each laboratory's performance (e.g., using z-scores).[8]

Hypothetical Inter-Laboratory Comparison Data

The following tables present hypothetical data from a simulated ILC study to illustrate the expected outcomes.

Table 1: Purity Determination of this compound by HPLC-UV

LaboratoryPurity (%)z-score
Lab A99.50.5
Lab B98.9-1.3
Lab C99.81.4
Lab D99.2-0.4
Lab E99.60.8
Consensus Value 99.3
Standard Deviation 0.3

Table 2: Melting Point Determination of this compound

LaboratoryMelting Point (°C)
Lab A92-94
Lab B91-93
Lab C93-95
Lab D92.5-94.5
Lab E91.5-93.5
Reference Range 92-94 [9]

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

Objective: To determine the purity of this compound using a standardized HPLC-UV method.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • This compound test sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile:water. Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound test sample in the mobile phase to a final concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 270 nm[6]

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the standard.

Workflow for HPLC-UV Purity Determination

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (60:40 ACN:H2O) hplc_setup Set HPLC Conditions (1 mL/min, 25°C, 270 nm) prep_mobile->hplc_setup prep_std Prepare Standard Solution (100 µg/mL) inject Inject Standard & Sample prep_std->inject prep_sample Prepare Sample Solution (100 µg/mL) prep_sample->inject hplc_setup->inject acquire Acquire Chromatograms inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC-UV Purity Analysis.

Conclusion

A robust inter-laboratory comparison program is essential for ensuring the quality and consistency of this compound characterization. By adopting standardized analytical methods and participating in proficiency testing, laboratories can enhance the reliability of their results, contributing to the overall quality and safety of pharmaceutical and agrochemical products.

References

  • This compound | C6H4FNO3 | CID 73710 - PubChem. (n.d.).
  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • This compound (C6H4FNO3) - PubChemLite. (n.d.).
  • Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. (n.d.). JRC Publications Repository.
  • interlaboratory comparison study: Topics by Science.gov. (n.d.).
  • 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem. (n.d.).
  • Report of an interlaboratory comparison organised by the European Reference Laboratory for Food Contact Materials. (n.d.). JRC Publications Repository.
  • Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. (2022). MATEC Web of Conferences.

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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Research and Development

2-Fluoro-6-nitrophenol is a versatile chemical intermediate pivotal in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its utility as a building block in creating complex organic molecules stems from its distinct fluorine and nitro functional groups, which are instrumental in electrophilic aromatic substitution reactions.[2] In drug development, for instance, it serves as a precursor for anti-inflammatory and analgesic agents.[2] Given its foundational role, the purity of the starting material is not merely a matter of quality control; it is a prerequisite for reproducible, safe, and effective downstream applications. Impurities can lead to unwanted side reactions, decreased yields, and the generation of potentially toxic byproducts, compromising the integrity of the final product.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of commercially sourced this compound. We will delve into the likely impurity profile based on common synthetic routes and present a multi-pronged analytical approach for their detection and quantification. The methodologies described herein are designed to be self-validating, providing a high degree of confidence in the quality of this critical reagent.

Understanding the Impurity Profile: A Synthesis-Based Approach

The most common route to synthesizing this compound involves the nitration of 2-fluorophenol.[3] This reaction, typically employing nitric acid and a catalyst, is prone to the formation of several impurities. Understanding this synthetic pathway is key to anticipating the potential contaminants in a commercial batch.

Common Potential Impurities:

  • Positional Isomers: The primary impurities of concern are other nitrated isomers of 2-fluorophenol, such as 2-fluoro-4-nitrophenol and 2-fluoro-3-nitrophenol .[3][4] The directing effects of the hydroxyl and fluoro groups on the aromatic ring are not perfectly selective, leading to the formation of these closely related compounds.

  • Starting Material: Unreacted 2-fluorophenol may persist through the purification process.

  • Over-Nitration Products: Dinitrated species like 2-fluoro-4,6-dinitrophenol can form if the reaction conditions are too harsh.

  • Residual Solvents: Solvents used during the reaction and purification, such as dichloromethane, hexane, or ethyl acetate, may be present in the final product.[3]

A logical workflow for assessing the purity of a new batch of this compound is essential. The following diagram outlines a recommended approach, starting with basic characterization and moving to more sophisticated chromatographic and spectroscopic analyses.

G cluster_0 Initial Assessment cluster_1 Chromatographic Separation & Quantification cluster_2 Structural Confirmation & Identification cluster_3 Final Purity Verdict Appearance Visual Inspection (Color, Form) MeltingPoint Melting Point Analysis Appearance->MeltingPoint Basic Checks HPLC HPLC-UV (Primary Purity Assay) MeltingPoint->HPLC Proceed if Passes GCMS GC-MS (Volatile Impurities & Isomers) HPLC->GCMS Orthogonal Method Decision Accept / Reject Batch HPLC->Decision NMR NMR Spectroscopy (¹H and ¹⁹F) GCMS->NMR Confirm Structure GCMS->Decision FTIR FT-IR Spectroscopy (Functional Group Analysis) NMR->FTIR Confirm Functional Groups NMR->Decision FTIR->Decision

Caption: Recommended analytical workflow for purity assessment.

Comparative Analytical Techniques for Purity Determination

No single analytical technique is sufficient to declare a batch of this compound "pure." A multi-technique, or orthogonal, approach is necessary for a comprehensive evaluation. We will compare four primary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Rationale: HPLC is the workhorse for purity determination of non-volatile organic compounds. It excels at separating closely related isomers, making it ideal for quantifying positional isomer impurities.[5][6] A reversed-phase method provides robust separation based on polarity differences.

Experimental Protocol:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution of 1 mg/mL. Prepare a series of dilutions (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL) for linearity assessment.

  • Sample Preparation: Prepare a sample solution of the commercial batch at 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and 10 mM phosphate buffer (pH 3.0). An initial ratio of 40:60 (v/v) is a good starting point and can be optimized.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 280 nm.[7]

  • Analysis: Inject the standards to establish a calibration curve. Inject the sample solution in triplicate. Purity is determined by the area percent of the main peak relative to the total area of all peaks.

Data Interpretation: The primary peak should correspond to this compound. Any additional peaks likely represent isomers or other non-volatile impurities. The retention times of suspected impurities can be confirmed by injecting standards of those compounds if available.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the preferred method for analyzing volatile and semi-volatile compounds. Many suppliers specify purity by GC.[2][8] It is excellent for separating nitrophenol isomers and identifying residual solvents. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns. While underivatized nitrophenols can be analyzed, derivatization can sometimes improve peak shape and sensitivity.[9]

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Analysis: Inject 1 µL of the prepared sample. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

Data Interpretation: The main peak will be this compound (molecular weight 157.1 g/mol ).[10] Search for peaks corresponding to the molecular weights of potential impurities (e.g., 2-fluorophenol: 112.1 g/mol ). Residual solvents will appear as early-eluting peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous structural information and is a primary method for identity confirmation. For this specific molecule, both ¹H and ¹⁹F NMR are exceptionally powerful. ¹H NMR confirms the proton environment on the aromatic ring, while ¹⁹F NMR is highly sensitive to the electronic environment around the fluorine atom, making it excellent for detecting and quantifying other fluorine-containing isomers.[11][12]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard with known ¹H and ¹⁹F signals if quantitative analysis (qNMR) is desired.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum. The aromatic region (typically 6.5-8.5 ppm) will show characteristic splitting patterns for the protons on the substituted ring.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled fluorine spectrum. The chemical shift of the fluorine in this compound will be distinct from isomers.[13] ¹⁹F NMR offers a wide chemical shift range and low background, making it easy to spot even minor fluoro-impurities.[12]

  • Analysis: Integrate the peaks in both spectra. In ¹H NMR, the relative integrals of the aromatic protons should match the expected structure. In ¹⁹F NMR, the presence of more than one signal indicates the presence of different fluorine-containing species.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups.[14] While not a primary tool for quantification, it serves as an excellent identity check by comparing the sample's spectrum to that of a known reference standard. The spectrum of this compound should show characteristic absorptions for the -OH, Ar-NO₂, and C-F bonds. Differences in the fingerprint region (below 1500 cm⁻¹) can also help distinguish between isomers.[15]

Experimental Protocol:

  • Sample Preparation: The sample, typically a powder, can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Acquisition:

    • Collect a background spectrum.

    • Place the sample on the ATR crystal or insert the KBr pellet.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Compare the acquired spectrum to a reference spectrum.[10]

Characteristic IR Absorptions:

  • -OH stretch: A broad band around 3200-3500 cm⁻¹.[14]

  • Ar-NO₂ asymmetric stretch: Strong absorption around 1520-1560 cm⁻¹.

  • Ar-NO₂ symmetric stretch: Strong absorption around 1340-1380 cm⁻¹.

  • C-F stretch: Absorption in the 1100-1300 cm⁻¹ region.

Summary of Expected Results and Data Comparison

The table below summarizes the expected outcomes from each analytical technique for a high-purity sample of this compound versus a sample containing common impurities.

Technique High-Purity Sample (>99%) Contaminated Sample
HPLC-UV Single major peak with area % > 99%.Multiple peaks observed. Isomer impurities will have similar UV spectra but different retention times.
GC-MS One major peak corresponding to the correct molecular ion (m/z 157) and fragmentation pattern.Additional peaks for isomers (also m/z 157 but different retention times), starting materials, or solvents.
¹H NMR Clean spectrum with expected aromatic proton signals and integrals.Additional sets of aromatic signals with different splitting patterns and chemical shifts.
¹⁹F NMR Single sharp resonance.Multiple resonances, indicating the presence of different fluorine-containing species (isomers).
Melting Point Sharp melting point within the specified range (e.g., 90-95°C).[8]Broad and depressed melting point range.
FT-IR Spectrum matches the reference standard, especially in the fingerprint region.Discrepancies in the fingerprint region (1500-600 cm⁻¹) compared to the reference.

Workflow for Impurity Identification

The following diagram illustrates the logical process for identifying an unknown peak detected during analysis.

G Start Unknown Peak Detected (e.g., in HPLC or GC) Check_GCMS Analyze by GC-MS Start->Check_GCMS Get_MW Obtain Molecular Weight and Fragmentation Pattern Check_GCMS->Get_MW Yes Compare_MW Compare MW to Potential Impurities Get_MW->Compare_MW Isomer MW matches Isomer (e.g., 157 g/mol) Compare_MW->Isomer Match Starting_Material MW matches Starting Material (e.g., 112 g/mol) Compare_MW->Starting_Material Match Other Other Impurity Compare_MW->Other No Match Confirm_NMR Confirm with NMR (¹H and ¹⁹F) Isomer->Confirm_NMR Final_ID Impurity Identified Starting_Material->Final_ID Other->Final_ID Confirm_NMR->Final_ID

Caption: Decision tree for identifying unknown impurities.

Conclusion

Assessing the purity of this compound is a multi-faceted process that requires a combination of chromatographic and spectroscopic techniques. Relying solely on a supplier's certificate of analysis is insufficient for critical applications. By employing an orthogonal testing strategy encompassing HPLC, GC-MS, NMR, and FT-IR, researchers can gain a high-resolution view of their material's quality. This rigorous, evidence-based approach ensures the integrity of starting materials, leading to more reliable, reproducible, and successful research outcomes.

References

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A Comparative Toxicological Guide to Fluoronitrophenols for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the toxicological profiles of fluoronitrophenol isomers. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a synthesized understanding of the structure-activity relationships that govern the toxicity of these compounds. We will delve into the known toxicological data, present standardized protocols for assessment, and explain the scientific reasoning behind these experimental choices, ensuring a blend of technical accuracy and practical insight.

Introduction: The Chemical Context of Fluoronitrophenols

Fluoronitrophenols are substituted aromatic compounds containing hydroxyl, nitro, and fluoro groups attached to a benzene ring. Their utility spans from serving as intermediates in the synthesis of pharmaceuticals and pesticides to their use in producing dyes and rubber chemicals.[1][2] The specific arrangement of the functional groups on the aromatic ring—the isomerism—profoundly influences the molecule's physicochemical properties and, consequently, its toxicological and environmental profile. The electron-withdrawing nature of both the nitro and fluoro groups, combined with the hydroxyl group, creates a complex electronic environment that dictates reactivity and interaction with biological systems. Understanding the subtle differences between isomers is paramount for safe handling, risk assessment, and the development of safer alternatives.

Physicochemical Properties and Hazard Classifications: An Isomer-by-Isomer Comparison

The initial step in any toxicological assessment is to understand the fundamental properties of the substances. The position of the fluorine and nitro substituents alters properties like melting point, solubility, and reactivity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Below is a comparative table summarizing the key properties and GHS hazard classifications for several common fluoronitrophenol isomers, based on available safety data sheets and chemical databases.

Property2-Fluoro-4-nitrophenol4-Fluoro-2-nitrophenol5-Fluoro-2-nitrophenol
CAS Number 403-19-0394-33-2446-36-6[3]
Molecular Formula C₆H₄FNO₃C₆H₄FNO₃C₆H₄FNO₃[3]
Molecular Weight 157.10 g/mol 157.10 g/mol 157.10 g/mol [3]
Appearance Yellowish crystalline solidOrange to Green to Amber powder/crystalNot specified
Melting Point 122 °C75-77 °CNot specified
GHS Hazard Class Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2; STOT SE 3[4]Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2; STOT SE 3Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2; STOT SE 3[3]
Hazard Statements H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation)[4]H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation)H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation)[3]

Expert Interpretation: The available data indicates that the assessed fluoronitrophenol isomers share a remarkably similar hazard profile, all being classified as Category 4 for acute toxicity across oral, dermal, and inhalation routes. They are also all categorized as skin and eye irritants and may cause respiratory irritation (STOT SE 3).[3][4] This consistent profile suggests that the primary toxicophoric contributions come from the nitrophenol core, a class of compounds known for systemic toxicity.[5][6][7] The fluorine atom's primary influence may be more on the compound's stability and metabolic fate rather than its acute hazard classification.

Toxicological Endpoints: A Deeper Dive

The GHS classifications provide a high-level warning. A thorough toxicological analysis requires examining specific endpoints. While comprehensive, peer-reviewed comparative studies on fluoronitrophenols are scarce, we can extrapolate from the broader nitrophenol class and the provided hazard data.

Acute Toxicity: All listed isomers are harmful if swallowed, inhaled, or in contact with skin.[3][4] Phenolic compounds are protoplasmic poisons that can be rapidly absorbed and cause multi-system organ failure.[8] The primary risks are CNS depression, cardiovascular effects, and metabolic disturbances.[9][10] The addition of a nitro group can exacerbate toxicity, with 4-nitrophenol generally being more toxic than 2-nitrophenol.[2][6]

Irritation and Corrosivity: The compounds are confirmed skin and eye irritants.[3][4] Phenol itself is corrosive and causes severe chemical burns.[9] The acidic nature of the phenolic hydroxyl group is responsible for this effect.

Specific Target Organ Toxicity (STOT): The classification "May cause respiratory irritation" points to the respiratory system as a primary target following single exposure.[3][4] This is consistent with the effects of inhaling vapors of other phenolic compounds.[9]

Metabolism and Genotoxicity: Phenols typically undergo hepatic metabolism via glucuronidation, sulfonation, and oxidation.[8] The metabolic pathway of fluoronitrophenols likely follows a similar route. It is critical to investigate whether metabolism leads to detoxification or bioactivation, where metabolites are more toxic than the parent compound. The genotoxicity of nitrophenols has been examined, and this remains a crucial data gap for their fluorinated analogs that requires experimental validation.[6]

Visualizing a Putative Metabolic Pathway

The following diagram illustrates a generalized metabolic pathway for nitrophenols, which serves as a probable model for fluoronitrophenol metabolism pending specific experimental data.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion FNP Fluoronitrophenol (Parent Compound) Hydroxylated Hydroxylated Metabolite (e.g., Fluoronitrocatechol) FNP->Hydroxylated CYP450 Enzymes Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide UGT Sulfate Sulfate Conjugate Hydroxylated->Sulfate SULT Excreted Renal/Biliary Excretion Glucuronide->Excreted Sulfate->Excreted

Caption: Putative Phase I and II metabolic pathway for fluoronitrophenols.

Standardized Experimental Protocols for Toxicological Assessment

To ensure data is reliable and comparable, standardized testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), must be followed. Below are outlines for key assays relevant to the hazards identified for fluoronitrophenols.

Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method allows for the classification of a substance into one of five toxicity categories based on a stepwise procedure with a minimal number of animals.

Causality and Rationale: The choice of this protocol is driven by the 3Rs principle (Replacement, Reduction, Refinement) to minimize animal use while still obtaining sufficient data for hazard classification. The stepwise approach ensures that no further testing is needed once a clear outcome is observed.

Step-by-Step Methodology:

  • Animal Selection: Use a single sex of healthy, young adult rats (e.g., Sprague-Dawley). Females are typically used as they are often slightly more sensitive.

  • Housing and Acclimatization: House animals in appropriate conditions (22±3 °C, 30-70% humidity, 12h light/dark cycle) for at least 5 days prior to dosing to reduce stress-related variability.

  • Dose Selection and Administration:

    • Begin with a starting dose based on available information (e.g., 300 mg/kg for a substance expected to be Category 4).

    • Administer the test substance as a single oral dose via gavage. The substance should be dissolved or suspended in an appropriate vehicle (e.g., corn oil, water).

    • A group of 3 animals is used for each step.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, autonomic and CNS effects) and note the time of onset, intensity, and duration.

  • Endpoint Determination:

    • The primary endpoint is mortality. The number of animals that die within the 14-day period at a given dose determines the next step.

    • If 2-3 animals die, the test is stopped, and the substance is classified. If 0-1 animals die, the test proceeds to the next higher or lower dose level with another group of 3 animals until a definitive classification can be made.

  • Pathology: Perform a gross necropsy on all animals at the end of the observation period to identify any target organ toxicities.

Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis Test (OECD 439)

This in vitro method uses a three-dimensional human epidermis model, avoiding the use of live animals to assess skin irritation potential.

Causality and Rationale: This protocol is a validated alternative to in vivo rabbit skin irritation tests (OECD 404). It provides a mechanistically relevant model, as the reconstructed tissue mimics the biochemical and physiological properties of the upper layers of human skin. Its self-validating nature comes from the inclusion of positive and negative controls in every run.

Step-by-Step Methodology:

  • Model Preparation: Use a commercially available, validated Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, SkinEthic™ RHE).

  • Test Chemical Application:

    • Apply a sufficient amount of the test chemical (e.g., 25 µL liquid or 25 mg solid) topically to the tissue surface.

  • Exposure and Incubation: Expose the tissues to the test chemical for a defined period (e.g., 60 minutes) at 37°C.

  • Rinsing and Post-Incubation: Thoroughly rinse the test chemical from the tissue surface. Transfer tissues to fresh medium and incubate for a further period (e.g., 42 hours) to allow for the expression of cytotoxic effects.

  • Viability Assessment (MTT Assay):

    • Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a blue formazan salt.

    • Extract the formazan from the tissue using a solvent (e.g., isopropanol).

    • Measure the optical density (OD) of the extracted formazan using a spectrophotometer.

  • Data Interpretation:

    • Calculate the percentage of cell viability relative to negative controls.

    • A substance is classified as an irritant (Category 2) if the mean tissue viability is ≤ 50%.

Visualizing the In Vitro Skin Irritation Workflow

Skin_Irritation_Workflow start Start: Receive RhE Tissue Kits prep Prepare Tissues & Pre-Incubate start->prep apply Apply Test Chemical, Positive Control (e.g., SDS), & Negative Control (e.g., PBS) prep->apply expose Expose for 60 min at 37°C apply->expose rinse Rinse & Blot Tissues expose->rinse post_incubate Post-Incubation in Fresh Medium (42h) rinse->post_incubate mtt MTT Assay: Incubate with MTT (3h) post_incubate->mtt extract Extract Formazan Salt (Isopropanol) mtt->extract read Read Optical Density (OD) on Plate Reader extract->read analyze Calculate % Viability vs. Negative Control read->analyze classify Classify Hazard: Viability ≤ 50% -> Irritant (Cat 2) Viability > 50% -> Non-Irritant analyze->classify end End: Report Classification classify->end

Caption: Experimental workflow for the in vitro skin irritation test (OECD 439).

Environmental Fate and Ecotoxicity

The environmental impact of fluoronitrophenols is another critical consideration. While specific data is limited, related compounds like nitrophenols are known environmental contaminants, often originating from industrial effluent and agricultural runoff.[1][2] Their persistence and mobility in soil and water depend on factors like pH, organic matter content, and microbial activity.[11][12] Fipronil, a phenylpyrazole insecticide, demonstrates that halogenated aromatic compounds can be persistent and bioaccumulative, with degradation products sometimes being more toxic than the parent compound.[13][14][15] Ecotoxicological testing on representative aquatic species (e.g., algae, daphnia, fish) is essential to fully characterize the environmental risk profile of fluoronitrophenols.

Conclusion and Future Directions

This guide establishes that common fluoronitrophenol isomers, including 2-fluoro-4-nitrophenol, 4-fluoro-2-nitrophenol, and 5-fluoro-2-nitrophenol, exhibit a consistent and significant toxicological profile. They are harmful via oral, dermal, and inhalation exposure and are skin and eye irritants. While this provides a strong basis for implementing stringent safety protocols, it also highlights critical knowledge gaps.

Key Data Needs:

  • Comparative in vivo studies to determine if subtle differences in LD50/LC50 values exist between isomers.

  • Genotoxicity and carcinogenicity assays (e.g., Ames test, in vitro micronucleus assay) to assess mutagenic potential.

  • Metabolite identification and toxicity studies to understand the role of bioactivation.

  • Ecotoxicological data to quantify the risk to aquatic and terrestrial organisms.

By employing the standardized protocols outlined herein, researchers can generate the high-quality, comparable data needed to fill these gaps. This will enable a more nuanced risk assessment and support the rational design of safer chemicals in the future.

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A Senior Application Scientist's Guide to the Scalable Synthesis of 2-Fluoro-6-nitrophenol: A Comparative Analysis of Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine and nitro functionalities into aromatic scaffolds is a cornerstone of modern medicinal chemistry. 2-Fluoro-6-nitrophenol is a valuable intermediate, prized for its utility in constructing complex molecular architectures with enhanced biological activity.[1][2] However, its synthesis, particularly on a scalable level, is fraught with challenges, primarily revolving around regioselectivity and yield. This guide provides a comprehensive validation of a synthetic protocol for scaling up the production of this compound, alongside a critical comparison with viable alternative methodologies. As Senior Application Scientists, our focus extends beyond mere procedural documentation; we delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in robust scientific principles.

The Challenge of Regioselectivity in the Nitration of 2-Fluorophenol

The direct nitration of 2-fluorophenol presents a classic case of competing electrophilic aromatic substitution pathways. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the fluorine (-F) atom, although deactivating due to its high electronegativity, also directs incoming electrophiles to the ortho and para positions through resonance stabilization of the carbocation intermediate.[3][4][5] This confluence of directing effects invariably leads to a mixture of isomeric products, primarily 2-fluoro-4-nitrophenol and the desired this compound, making the selective synthesis of the latter a significant challenge.

Proposed Scalable Protocol: Direct Nitration of 2-Fluorophenol

This protocol is adapted from established methodologies for the nitration of fluorinated phenols and represents a common, albeit moderately yielding, approach for obtaining this compound.[6]

Underlying Principles and Strategic Choices

The choice of a mixed acid system (nitric acid and sulfuric acid) is a standard approach for generating the highly electrophilic nitronium ion (NO₂⁺), the key reactant in this electrophilic aromatic substitution.[7] The reaction is conducted at a low temperature to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts. Dichloromethane is selected as the solvent due to its inertness under the reaction conditions and its ability to dissolve the starting material. The work-up procedure is designed to separate the desired ortho-isomer from the more polar para-isomer.

Experimental Protocol

Materials:

  • 2-Fluorophenol (≥98%)

  • 90% Nitric Acid

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Activated Charcoal

Procedure:

  • In a jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of 2-fluorophenol (1.0 eq.) in dichloromethane (5-10 volumes) is cooled to -10°C using a circulating chiller.

  • A pre-cooled mixture of 90% nitric acid (1.1 eq.) and concentrated sulfuric acid (1.1 eq.) is added dropwise to the stirred solution, maintaining the internal temperature below -5°C. The addition should be controlled over a period of 1-2 hours for larger scales.

  • After the addition is complete, the reaction mixture is stirred at 0°C for an additional hour.

  • The reaction is then carefully quenched by pouring it onto a mixture of ice and water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 2 volumes).

  • The combined organic layers are washed with cold water, followed by a saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a mixture of isomeric nitrophenols.

  • The crude product is then subjected to purification. The less polar this compound can be separated from the more polar 2-fluoro-4-nitrophenol. A reported method involves grinding the solid residue with boiling hexane.[6] The hexane solution, containing the desired ortho-isomer, is then treated with activated charcoal, filtered, and concentrated. Cooling the solution yields this compound as a yellow solid.

Expected Outcome and Scalability Considerations

This direct nitration method typically results in a mixture of isomers. A literature report indicates that while the main product is 2-fluoro-4-nitrophenol, this compound can be isolated from the mother liquor with a yield of approximately 30%.[6]

For scaling up, several factors are critical:

  • Thermal Management: Nitration reactions are highly exothermic. A jacketed reactor with efficient cooling is mandatory to prevent runaway reactions.

  • Controlled Addition: The slow, controlled addition of the nitrating mixture is crucial to maintain the desired temperature profile.

  • Agitation: Efficient stirring is necessary to ensure homogenous mixing and heat transfer.

  • Quenching: The quenching step must be performed carefully to manage the exotherm and potential for gas evolution.

Diagram of the Direct Nitration Workflow

G cluster_prep Preparation cluster_reaction Nitration Reaction cluster_workup Work-up & Purification prep1 Dissolve 2-Fluorophenol in DCM prep2 Cool to -10°C prep1->prep2 react2 Slowly add Nitrating Mixture to Reactor (T < -5°C) prep2->react2 react1 Prepare Nitrating Mixture (HNO₃/H₂SO₄) react1->react2 react3 Stir at 0°C for 1 hour workup1 Quench with Ice/Water react3->workup1 workup2 Separate Organic Layer workup1->workup2 workup3 Wash with H₂O, NaHCO₃, Brine workup2->workup3 workup4 Dry and Concentrate workup3->workup4 workup5 Isomer Separation (e.g., Hexane Trituration) workup4->workup5 workup6 Isolate this compound workup5->workup6

Caption: Workflow for the direct nitration of 2-fluorophenol.

Comparative Analysis of Alternative Synthetic Protocols

To provide a comprehensive overview for process development, we will now compare the direct nitration method with two alternative synthetic strategies.

Alternative 1: Ortho-Selective Nitration using Metal Nitrates

Principle: The use of certain metal nitrates, such as cerium (IV) ammonium nitrate (CAN) or ferric nitrate, can offer improved regioselectivity in the nitration of phenols.[8][9] These reagents can act as a source of the nitronium ion under milder conditions and can influence the ortho/para ratio through coordination with the phenolic oxygen.

Proposed Protocol Outline:

  • Dissolve 2-fluorophenol in a suitable solvent (e.g., acetonitrile).

  • Add a metal nitrate (e.g., Cerium (IV) ammonium nitrate) and a mild base (e.g., sodium bicarbonate).[8]

  • Stir the reaction at room temperature for a specified period.

  • Work-up involves quenching, extraction, and purification.

Advantages:

  • Milder Conditions: Often proceeds at room temperature, reducing the risk of thermal runaway.

  • Improved Regioselectivity: Can favor the formation of the ortho-isomer, simplifying purification.

  • Reduced Acid Waste: Avoids the use of concentrated sulfuric acid.

Disadvantages:

  • Cost: Metal-based reagents can be more expensive than nitric acid.

  • Metal Contamination: The final product may require additional purification steps to remove metal residues.

  • Scalability: Handling large quantities of solid reagents and potential for heterogeneous reaction mixtures can pose scalability challenges.

Alternative 2: Multi-step Synthesis via 2-Fluoro-6-nitroaniline

Principle: This approach circumvents the regioselectivity issue of direct nitration by introducing the nitro group prior to the formation of the phenol. The synthesis starts with a suitable aniline derivative, followed by diazotization and hydrolysis to yield the desired phenol.

Proposed Synthetic Pathway:

Diagram of the Multi-step Synthesis Workflow

G start N-(2-Fluorophenyl)acetamide step1 Nitration (HNO₃/H₂SO₄) start->step1 intermediate1 N-(2-Fluoro-6-nitrophenyl)acetamide step1->intermediate1 step2 Hydrolysis (H₂SO₄, heat) intermediate1->step2 intermediate2 2-Fluoro-6-nitroaniline step2->intermediate2 step3 Diazotization (NaNO₂, H₂SO₄) intermediate2->step3 intermediate3 Diazonium Salt step3->intermediate3 step4 Hydrolysis (H₂O, heat) intermediate3->step4 product This compound step4->product

Caption: Multi-step synthesis of this compound.

Advantages:

  • High Regioselectivity: The position of the nitro group is established early in the synthesis, avoiding isomeric mixtures of the final product.

  • Potentially Higher Overall Yield: While a multi-step process, each step can be optimized for high yield, potentially leading to a better overall yield compared to the direct nitration. A reported yield for the hydrolysis of N-(2-fluoro-6-nitrophenyl)acetamide to 2-fluoro-6-nitroaniline is 74%.[10]

Disadvantages:

  • Longer Synthetic Route: More steps increase the overall process time and complexity.

  • Diazonium Salt Handling: Diazonium salts are potentially explosive and require careful handling, especially at scale.

  • Waste Generation: Multiple steps can generate more waste streams that require treatment.

Comparative Data Summary

ParameterDirect NitrationMetal Nitrate NitrationMulti-step Synthesis via Aniline
Starting Material 2-Fluorophenol2-FluorophenolN-(2-Fluorophenyl)acetamide
Key Reagents Nitric Acid, Sulfuric AcidMetal Nitrate (e.g., CAN)Nitric Acid, Sulfuric Acid, Sodium Nitrite
Reported Yield ~30% for this compound[6]Varies, can be high for ortho-isomers[8]Potentially >70% (based on aniline formation)[10]
Regioselectivity Poor, mixture of isomersGood to Excellent for ortho-isomerExcellent
Number of Steps 114
Scalability Challenges Thermal management, isomer separationCost of reagents, metal removalHandling of diazonium salts, process length
Safety Concerns Highly exothermic, corrosive acidsMetal toxicityPotentially explosive intermediates

Safety and Industrial Scale-Up Considerations

The large-scale production of nitrated aromatic compounds demands stringent safety protocols.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant apron or lab coat.[11][12]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a contained reactor system.[13][14]

  • Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. A clear emergency response plan should be in place for spills or accidental exposure.[12]

Specific Considerations for Nitration Reactions:

  • Exothermic Nature: Nitration reactions are highly exothermic and have the potential for thermal runaway. Continuous monitoring of the reaction temperature is critical.[13]

  • Incompatible Materials: Nitric acid is a strong oxidizing agent and must be kept away from combustible materials, reducing agents, and bases.[13]

  • Waste Disposal: Acidic and nitrated waste streams must be handled and disposed of as hazardous waste according to regulations.

Conclusion and Recommendations

The choice of a synthetic protocol for the scalable production of this compound is a balance of yield, regioselectivity, cost, and safety.

  • The direct nitration of 2-fluorophenol is a straightforward, one-step process but is hampered by low regioselectivity and a modest yield for the desired ortho-isomer. Scaling up this process requires robust engineering controls to manage the significant exotherm.

  • Metal nitrate-mediated nitration offers a promising alternative with milder reaction conditions and potentially higher ortho-selectivity. However, the cost of reagents and challenges in metal removal may be limiting factors for large-scale production.

  • The multi-step synthesis via 2-fluoro-6-nitroaniline provides excellent regioselectivity and potentially a higher overall yield. The primary drawback is the increased process complexity and the inherent hazards associated with the handling of diazonium salt intermediates at scale.

For industrial-scale production, a thorough process hazard analysis (PHA) and cost-benefit analysis are essential for each route. While the multi-step synthesis appears to offer the best control over the final product's purity, the operational complexities may favor the optimization of a more regioselective direct nitration method, possibly through the use of advanced catalytic systems or continuous flow technology. Further research into developing a highly ortho-selective and scalable direct nitration protocol for 2-fluorophenol would be of significant value to the pharmaceutical and agrochemical industries.

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A Comparative Guide to the Synthesis of 2-Fluoro-6-nitrophenol: Unveiling Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted phenols is a foundational aspect of creating novel molecular entities. Among these, 2-Fluoro-6-nitrophenol stands out as a valuable building block due to the unique electronic properties imparted by its substituent groups.[1] However, the regioselective synthesis of this compound presents challenges, primarily centered around controlling the position of nitration on the aromatic ring. This guide provides an in-depth comparison of synthetic routes to this compound, with a special focus on the confirmation of key reaction intermediates. Understanding these transient species is paramount for optimizing reaction conditions, maximizing yield, and ensuring the desired isomer is obtained.

The Prevailing Pathway: Electrophilic Aromatic Substitution

The most common approach to synthesizing this compound is through the direct nitration of 2-fluorophenol. This reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The hydroxyl (-OH) and fluorine (-F) groups on the aromatic ring are both ortho-, para-directing activators, leading to a mixture of isomeric products.

The Mechanism and its Intermediates

The nitration of 2-fluorophenol, typically using a mixture of nitric acid and a strong acid catalyst like sulfuric acid, involves the formation of two key intermediates:

  • The Nitronium Ion (NO₂⁺): This highly electrophilic species is generated in situ from the reaction between nitric acid and the acid catalyst. It is the active species that attacks the electron-rich aromatic ring.

  • The Wheland Intermediate (σ-complex or Arenium Ion): The attack of the nitronium ion on the 2-fluorophenol ring leads to the formation of a resonance-stabilized carbocation known as the Wheland intermediate. The stability of this intermediate is a critical factor in determining the regioselectivity of the reaction. For 2-fluorophenol, attack at the ortho and para positions relative to the hydroxyl group is favored.

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack and Wheland Intermediate Formation cluster_2 Step 3: Deprotonation and Product Formation HNO3 Nitric Acid NO2+ Nitronium Ion HNO3->NO2+ + H2SO4 H2SO4 Sulfuric Acid H3O+ Hydronium Ion HSO4- Bisulfate Ion 2-Fluorophenol 2-Fluorophenol Wheland_Intermediate_ortho Wheland Intermediate (ortho-attack) 2-Fluorophenol->Wheland_Intermediate_ortho + NO2+ Wheland_Intermediate_para Wheland Intermediate (para-attack) 2-Fluorophenol->Wheland_Intermediate_para + NO2+ This compound This compound Wheland_Intermediate_ortho->this compound - H+ 2-Fluoro-4-nitrophenol 2-Fluoro-4-nitrophenol Wheland_Intermediate_para->2-Fluoro-4-nitrophenol - H+

Figure 1: Reaction mechanism for the nitration of 2-fluorophenol.
Confirmation of Intermediates: A Challenge

Directly observing the Wheland intermediate in the nitration of 2-fluorophenol is challenging due to its transient nature. However, its existence is inferred from a wealth of mechanistic studies on electrophilic aromatic substitution. Advanced analytical techniques can be employed to provide evidence for its formation:

  • In-situ NMR Spectroscopy: While not yet reported specifically for 2-fluorophenol nitration, in-situ NMR has been used to monitor the progress of other reactions in real-time.[2][3] By carefully controlling the reaction conditions (e.g., low temperature), it may be possible to slow down the reaction enough to detect the characteristic signals of the sp³-hybridized carbon in the Wheland intermediate. The unique chemical environment of the fluorine atom could also serve as a sensitive probe for changes in the electronic structure of the ring.[4][5]

  • Transient Absorption Spectroscopy: This technique is capable of detecting short-lived intermediates with high temporal resolution.[6][7][8][9][10] While challenging, it could potentially be used to observe the absorption spectrum of the Wheland intermediate, which is expected to differ significantly from both the starting material and the final product.

  • Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathway and calculate the energies of the proposed intermediates and transition states.[11][12] Such studies can provide strong theoretical support for the existence and structure of the Wheland intermediate in the nitration of 2-fluorophenol.

A Comparative Look at Synthesis Strategies

While direct nitration is a common approach, alternative methods offer potential advantages in terms of regioselectivity, safety, and environmental impact.

Synthesis MethodNitrating AgentKey AdvantagesKey Disadvantages
Conventional Nitration Nitric Acid / Sulfuric AcidReadily available and inexpensive reagents.Poor regioselectivity, leading to isomeric mixtures that are difficult to separate.[13] Use of strong, corrosive acids.
Nitrosation Followed by Oxidation Sodium Nitrite / Acid, then an Oxidizing AgentCan offer improved regioselectivity for the initial nitrosation step.Multi-step process, potentially lower overall yield.
Dinitrogen Pentoxide (N₂O₅) Dinitrogen PentoxideA powerful and efficient nitrating agent that can be used in less acidic conditions.N₂O₅ is a hazardous and unstable reagent.
Metal Nitrates e.g., Antimony NitrateCan provide milder reaction conditions.Stoichiometric use of metal salts can lead to waste disposal issues.
Solid Acid Catalysts e.g., Sulfated ZirconiaHeterogeneous catalyst that can be easily separated and potentially reused, offering a "greener" alternative.May require higher reaction temperatures and longer reaction times.[14]

Experimental Protocols

Conventional Synthesis of this compound (as a by-product)

This protocol is adapted from a procedure for the synthesis of 2-fluoro-4-nitrophenol, where this compound is isolated as a significant by-product.[15]

Materials:

  • 2-Fluorophenol

  • 90% Nitric Acid

  • Dichloromethane

  • Hexane

  • Magnesium Sulfate (anhydrous)

  • Activated Charcoal

  • Ice-salt bath

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice-salt bath to -10°C, dissolve 2-fluorophenol (32.3 g, 0.288 mol) in dichloromethane.

  • Slowly add 90% nitric acid (1 g, 0.31 mol HNO₃) to the stirred solution over 1 hour, maintaining the reaction temperature at approximately -5°C.

  • After the addition is complete, continue stirring at 0°C for 1 hour.

  • The precipitate formed (primarily 2-fluoro-4-nitrophenol) is collected by filtration.

  • The dichloromethane mother liquor, containing the this compound, is washed with water and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated to yield a solid residue.

  • The solid is triturated with boiling hexane to remove non-polar by-products.

  • The hexane solution is treated with activated charcoal, filtered, and concentrated.

  • Upon cooling, this compound crystallizes as a yellow solid (yield: approximately 30%).[15]

Alternative Synthesis: Nitrosation-Oxidation Pathway

This two-step approach can offer better control over the initial electrophilic substitution, potentially leading to a higher yield of the desired ortho-isomer.[13]

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Oxidation 2-Fluorophenol 2-Fluorophenol 2-Fluoro-6-nitrosophenol 2-Fluoro-6-nitrosophenol (Intermediate) 2-Fluorophenol->2-Fluoro-6-nitrosophenol + Nitrosating Agent Nitrosating_Agent NaNO2 / Acid This compound This compound 2-Fluoro-6-nitrosophenol->this compound + Oxidizing Agent Oxidizing_Agent Oxidizing Agent (e.g., HNO3)

Figure 2: Nitrosation-oxidation pathway for the synthesis of this compound.

Confirmation of the Nitroso Intermediate:

The 2-fluoro-6-nitrosophenol intermediate in this pathway is generally more stable than the Wheland intermediate and can often be isolated and characterized using standard spectroscopic techniques:

  • ¹H and ¹³C NMR Spectroscopy: The introduction of the nitroso group will cause characteristic shifts in the NMR spectrum of the aromatic ring.

  • FTIR Spectroscopy: The N=O stretching vibration will be observable in the infrared spectrum.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 2-fluoro-6-nitrosophenol can be detected.

Conclusion

The synthesis of this compound, a valuable synthetic intermediate, is most commonly achieved through direct nitration of 2-fluorophenol. While this method is straightforward, it suffers from a lack of regioselectivity. The reaction proceeds through a transient Wheland intermediate, the direct confirmation of which remains a challenge but can be investigated using advanced spectroscopic and computational techniques.

Alternative synthetic routes, such as the nitrosation-oxidation pathway, offer the potential for improved regioselectivity by proceeding through a more stable and characterizable nitroso intermediate. The choice of synthetic method will ultimately depend on the desired yield, purity, and the scale of the reaction, as well as considerations of safety and environmental impact. Further research into the direct detection of the Wheland intermediate in the nitration of 2-fluorophenol would provide invaluable insights for the optimization of this important transformation.

References

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A Senior Application Scientist's Guide to the Characterization of 2-Fluoro-6-nitrophenol: A Comparative Analysis of Peer-Reviewed Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. 2-Fluoro-6-nitrophenol, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, demands rigorous analytical scrutiny to ensure purity, identity, and stability.[1] This guide provides an in-depth comparison of peer-reviewed methods for the characterization of this compound, moving beyond mere procedural lists to explain the causality behind experimental choices and to establish self-validating analytical workflows.

Introduction to this compound and the Imperative of Thorough Characterization

This compound (CAS No: 1526-17-6) is a substituted aromatic compound featuring a fluorine atom and a nitro group ortho to a hydroxyl group.[2] This unique substitution pattern imparts specific chemical properties that are leveraged in organic synthesis.[1] However, the potential for isomeric impurities, such as 2-fluoro-4-nitrophenol, necessitates the use of orthogonal analytical techniques for unambiguous characterization.[3] This guide will explore a suite of analytical methods, providing the theoretical underpinnings and practical considerations for each.

I. Chromatographic Methods: The Gold Standard for Purity Assessment

Chromatographic techniques are indispensable for separating this compound from potential impurities, including starting materials, byproducts, and isomers. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte and the desired resolution.

A. Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alliance for Volatile Compounds

GC is an excellent technique for the separation of volatile and thermally stable compounds like nitrophenols.[4] When coupled with a Mass Spectrometry (MS) detector, it provides both quantitative data and structural information, making it a powerful tool for identification and purity assessment.

A critical consideration in the GC analysis of polar compounds like phenols is the potential for peak tailing and reduced sensitivity due to interactions with active sites in the GC system.[5] To mitigate this, derivatization is often employed to convert the polar hydroxyl group into a less polar, more volatile silyl ether. This is typically achieved through a silylation reaction using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]

Experimental Protocol: GC-MS Analysis of this compound (with Silylation)

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

    • To 100 µL of the sample solution, add 100 µL of MSTFA.

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-450.

Data Interpretation:

The resulting chromatogram will show a sharp, symmetrical peak for the trimethylsilyl (TMS) derivative of this compound. The mass spectrum of this derivative will exhibit a characteristic molecular ion peak (M+) and fragmentation pattern. The base peak is often the [M-15]+ ion, corresponding to the loss of a methyl group from the TMS moiety.[5] This fragmentation pattern provides a high degree of confidence in the identification of the compound.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Solvent Dissolve in Solvent Sample->Solvent Derivatization Add Silylating Agent (MSTFA) Solvent->Derivatization Heat Heat at 60-70°C Derivatization->Heat Injection Inject into GC-MS Heat->Injection Separation Separation on Capillary Column Injection->Separation Detection MS Detection (EI) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram MassSpectrum Obtain Mass Spectrum Detection->MassSpectrum Interpretation Identify Compound & Assess Purity Chromatogram->Interpretation MassSpectrum->Interpretation

Caption: Workflow for GC-MS analysis with derivatization.

B. High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or thermally stable for GC analysis. For nitrophenol isomers, reversed-phase HPLC (RP-HPLC) is the most common approach.[6][7]

The choice of the stationary phase is critical for achieving baseline separation of structurally similar isomers.[6] While traditional C18 columns separate based on hydrophobicity, phenyl-based columns can offer enhanced resolution for aromatic compounds like nitrophenols due to π-π interactions between the stationary phase and the analyte's aromatic ring.[6]

Experimental Protocol: RP-HPLC-UV Analysis of this compound

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

  • HPLC Parameters:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a Phenyl-Hexyl column for alternative selectivity.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength of maximum absorbance (determined by scanning a standard solution, typically around 280 nm for nitrophenols).

    • Injection Volume: 10 µL.

Data Interpretation and Method Validation:

The retention time of the main peak in the chromatogram is used to identify this compound, while the peak area is used for quantification. A comprehensive method validation should be performed according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[8]

Table 1: Comparison of Chromatographic Methods

ParameterGC-MS (with Derivatization)HPLC-UV
Principle Separation based on volatility and polaritySeparation based on polarity and partitioning
Analytes Volatile and thermally stable compoundsWide range of compounds
Sample Prep Derivatization often required for polar analytesGenerally simpler, dissolution in mobile phase
Identification High confidence via mass spectral library matchingBased on retention time, co-injection with standard
Sensitivity High, especially in SIM modeGood, dependent on chromophore
Key Advantage Provides structural information (mass spectrum)High versatility and robustness

II. Spectroscopic Methods: Unveiling the Molecular Architecture

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its electronic and vibrational properties.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is arguably the most powerful technique for the elucidation of molecular structure. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.[9]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • NMR Acquisition:

    • Acquire ¹H and ¹³C{¹H} spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Expected Spectral Features:

  • ¹H NMR: The spectrum will show distinct signals for the aromatic protons. The chemical shifts and coupling patterns (multiplicity and coupling constants) will be characteristic of the substitution pattern on the benzene ring. The phenolic proton will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

  • ¹³C NMR: The spectrum will display six distinct signals for the six carbon atoms in the aromatic ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the hydroxyl group.

B. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Molecular Vibrations

FTIR spectroscopy provides a molecular "fingerprint" by detecting the vibrational modes of the functional groups present in the molecule.[10]

Experimental Protocol: FTIR Spectroscopy

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a rapid and convenient method.

  • KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Interpretation of the FTIR Spectrum:

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3600 (broad)O-H stretchPhenolic hydroxyl
1520-1560 (strong)Asymmetric N-O stretchNitro group
1340-1380 (strong)Symmetric N-O stretchNitro group
1200-1300C-F stretchFluoro group
1450-1600C=C stretchAromatic ring

The broadness of the O-H stretching band is indicative of hydrogen bonding.

Workflow for Spectroscopic Analysis

Spectro_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare ATR or KBr Pellet Sample->FTIR_Prep UV_Prep Dissolve in Spectroscopic Grade Solvent Sample->UV_Prep NMR_Acq Acquire 1H & 13C NMR Spectra NMR_Prep->NMR_Acq FTIR_Acq Acquire FTIR Spectrum FTIR_Prep->FTIR_Acq UV_Acq Acquire UV-Vis Spectrum UV_Prep->UV_Acq NMR_Interp Elucidate Molecular Structure NMR_Acq->NMR_Interp FTIR_Interp Identify Functional Groups FTIR_Acq->FTIR_Interp UV_Interp Analyze Electronic Transitions UV_Acq->UV_Interp

Caption: General workflow for spectroscopic characterization.

C. UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position and intensity of the absorption bands are sensitive to the molecular structure and the solvent environment.[1]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Measurement:

    • Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer.

Solvent Effects:

The polarity of the solvent can influence the position of the absorption maxima (λmax). In polar solvents, hydrogen bonding with the phenolic hydroxyl and nitro groups can lead to shifts in the absorption bands.[11] Comparing the spectra in solvents of different polarities can provide insights into the nature of the electronic transitions.

III. Thermal Analysis: Assessing Stability and Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability, decomposition profile, and melting point of this compound.[12]

A. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on thermal stability and decomposition temperatures.[12]

B. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion, as well as to detect other phase transitions.[12]

Table 3: Comparison of Thermal Analysis Techniques

TechniqueInformation ProvidedApplication for this compound
TGA Thermal stability, decomposition profile, moisture contentDetermining the onset of thermal decomposition
DSC Melting point, enthalpy of fusion, phase transitionsAccurate determination of the melting point for purity assessment

IV. X-ray Crystallography: The Ultimate Structural Confirmation

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.[13] While obtaining suitable single crystals can be challenging, the resulting data is the gold standard for structural confirmation.

Conclusion: An Integrated Approach for Comprehensive Characterization

No single technique is sufficient for the complete characterization of this compound. A comprehensive and self-validating approach relies on the integration of orthogonal methods. Chromatographic techniques establish purity, NMR spectroscopy provides the definitive molecular structure, FTIR confirms the presence of key functional groups, UV-Vis spectroscopy probes the electronic structure, and thermal analysis assesses stability. For crystalline materials, X-ray crystallography offers the ultimate structural proof. By understanding the principles and judiciously applying these peer-reviewed methods, researchers can ensure the quality and integrity of their work with this compound.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable procedures for the safe handling and disposal of 2-Fluoro-6-nitrophenol (CAS No. 1526-17-6). As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, its proper management is paramount to ensuring laboratory safety and environmental protection.[1][2] This document moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Identification & Risk Assessment: Understanding the Compound

Effective disposal begins with a thorough understanding of the risks. This compound is a hazardous substance that presents multiple routes of exposure and potential harm.[3][4] The primary hazards involve irritation and acute toxicity.[5][6] All handling and disposal protocols are derived directly from this hazard profile.

Table 1: Core Safety & Physical Property Data for this compound

PropertyDataSource(s)
Chemical Name This compound[3]
CAS Number 1526-17-6[3][4]
Molecular Formula C₆H₄FNO₃[3]
Appearance Yellow crystalline solid[1][7]
GHS Hazard Statements H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Note: Some reports also include H312 (Harmful in contact with skin) and H332 (Harmful if inhaled).[3][5][6]
UN Number Typically transported under UN 2811 (Toxic solid, organic, n.o.s.) or similar classifications for toxic materials.[8]

Pre-Disposal Operations: Safe Handling and Storage

Minimizing exposure and preventing contamination are the foundational principles of safe chemical handling. Adherence to these steps ensures that the chemical is managed safely from procurement to the point of disposal.

Personal Protective Equipment (PPE): A non-negotiable first line of defense. The following PPE must be worn at all times when handling this compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection: A lab coat is mandatory. Use chemical-impermeable gloves (e.g., nitrile) and inspect them before use.[9] Contaminated gloves must be disposed of as hazardous waste.[9]

  • Respiratory Protection: All handling of the solid chemical should occur in a certified chemical fume hood to prevent inhalation of dust particles.[10] If exposure limits are exceeded, a full-face respirator may be necessary.[5]

Handling Protocol:

  • Work Area Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[10] Ensure an eyewash station and safety shower are immediately accessible.[11]

  • Chemical Handling: Avoid the formation and inhalation of dust.[5][10] Use non-sparking tools for transfers.

  • Preventing Contamination: Do not allow the chemical to come into contact with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[11]

Storage Conditions:

  • Store containers in a dry, cool, and well-ventilated place.[4][5]

  • Keep containers tightly closed to prevent the release of vapors or absorption of moisture.[4][5]

  • Store away from foodstuff containers and incompatible materials.[5][11]

Emergency Preparedness: Spill & Exposure Protocols

Accidents require immediate and correct responses to mitigate harm.

First-Aid Measures:

  • After Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][8]

  • After Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a physician.[4][5]

  • After Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • After Ingestion: Rinse mouth with water. Do not induce vomiting. Call a Poison Control Center or doctor immediately.[5]

Spill Cleanup Protocol:

  • Evacuate & Secure: Clear the area of all personnel. Remove all sources of ignition.[5][8]

  • Ventilate: Ensure adequate ventilation, typically by working within a fume hood.

  • Protect: Don appropriate PPE, including respiratory protection.[5]

  • Contain & Clean: Gently cover the spill with a dry, non-combustible absorbent material like sand or earth.[8] Avoid creating dust.[12]

  • Collect: Carefully sweep or shovel the material into a suitable, labeled, and closed container for disposal.[12][13]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform your institution's Environmental Health & Safety (EHS) department of the spill.

The Core Directive: Waste Disposal Protocol

This compound and any materials contaminated with it must be treated as hazardous waste.[10][14] Co-mingling this waste with non-hazardous trash or other waste streams is a serious safety and regulatory violation.[10][14]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Rationale: Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.

    • Action: Identify all waste streams containing this compound. This includes unused pure chemical, reaction mixtures, contaminated labware (e.g., pipette tips, weighing papers), and contaminated PPE.[14] Keep this waste separate from all other chemical and non-hazardous waste.[10]

  • Containerization and Labeling:

    • Rationale: Secure containment and clear labeling are critical for safe storage, transport, and regulatory compliance.

    • Action: Place the waste in a designated, chemically compatible, and leak-proof container.[14] The container must be kept closed unless waste is being added. Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "Solid," "Contaminated Debris").

  • Storage of Waste:

    • Rationale: Waste must be stored safely to prevent spills, exposure, or reactions while awaiting pickup.

    • Action: Store the sealed waste container in a designated satellite accumulation area. This area should be in a well-ventilated location, away from ignition sources and incompatible materials.[11]

  • Arranging for Final Disposal:

    • Rationale: The final treatment of hazardous waste is a specialized, regulated process that must be handled by certified professionals.

    • Action: Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[9] Do not attempt to dispose of the chemical down the drain or in regular trash.[13] The primary recommended disposal method for nitrophenols is high-temperature incineration in a licensed facility equipped with scrubbers to control nitrogen oxide emissions.[15]

Workflow Visualization: Waste & Spill Management

The following diagram illustrates the decision-making process for handling this compound waste and spills, ensuring a logical and safe workflow.

G cluster_start cluster_triage cluster_spill Spill Response Protocol cluster_waste Routine Waste Protocol cluster_final start Activity Generates This compound Waste OR a Spill Occurs triage Is this a spill or routine waste? start->triage spill_1 1. Evacuate & Secure Area (Remove ignition sources) triage->spill_1 Spill waste_1 1. Identify & Segregate (Keep separate from other waste) triage->waste_1 Routine Waste spill_2 2. Don Full PPE spill_1->spill_2 spill_3 3. Contain with Non-Combustible Absorbent (e.g., Sand) spill_2->spill_3 spill_4 4. Collect into Labeled Hazardous Waste Container spill_3->spill_4 spill_5 5. Decontaminate Area spill_4->spill_5 final_storage Store Sealed Container in Designated Satellite Accumulation Area spill_5->final_storage waste_2 2. Place in a Closed, Labeled Hazardous Waste Container waste_1->waste_2 waste_2->final_storage final_disposal Contact EHS / Licensed Contractor for Pickup and Incineration final_storage->final_disposal

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Fluoro-6-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of reactive chemical intermediates is paramount. 2-Fluoro-6-nitrophenol, a key building block in pharmaceutical synthesis, presents a specific set of hazards that demand a comprehensive and well-executed safety protocol. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for its safe use, from initial risk assessment to final disposal. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.

Hazard Assessment: Understanding the 'Why' Behind the Precautions

This compound is classified as a hazardous substance, and a thorough understanding of its properties is the foundation of a robust safety plan. It is crucial to recognize that this compound is not only a potential irritant but also carries significant toxicological risks.

Primary Hazards:

  • Acute Toxicity: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Its toxicity is a primary concern, and systemic effects can occur following exposure.

  • Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation.[1][2][5]

  • Respiratory Irritation: Inhalation of the dust can lead to respiratory tract irritation.[1][5]

The presence of the nitro group and the phenolic hydroxyl group on the aromatic ring contributes to its reactivity and toxicological profile. The fluorine atom further influences its chemical properties. Therefore, the personal protective equipment (PPE) and handling procedures outlined below are designed to mitigate these specific risks.

Required Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the scale of the experiment and the potential for exposure. The following table provides a summary of the required PPE for handling this compound.

Level of Protection Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Laboratory Use (mg to g scale) Tightly fitting safety goggles with side-shields.[1]Chemical-resistant gloves (Neoprene or Butyl rubber recommended). Double-gloving is best practice.Fully buttoned laboratory coat.Not typically required if handled in a certified chemical fume hood.
Large Scale Operations or High-Risk Procedures (potential for significant aerosolization) Face shield in addition to safety goggles.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant apron or suit.A full-face respirator with appropriate cartridges for organic vapors and particulates.[1]
The Rationale Behind Glove Selection: Beyond the Basics

Simply wearing gloves is not enough; the choice of glove material is critical. For nitrophenols, materials like Neoprene and Butyl rubber are recommended due to their resistance to aromatic nitro compounds.[6][7][8] Nitrile gloves, while common in laboratories, may offer less protection against this specific class of chemicals and should be used with caution, primarily for incidental contact.[6][9]

Key Considerations for Glove Selection:

  • Breakthrough Time (BTT): This is the time it takes for a chemical to permeate through the glove material. Always consult the glove manufacturer's chemical resistance guide. For nitrophenols, a longer BTT is crucial.

  • Permeation Rate: This measures the rate at which the chemical passes through the glove once breakthrough has occurred.

  • Degradation: Some chemicals can cause the glove material to swell, shrink, or weaken.

Given the hazards of this compound, it is prudent to double-glove , wearing a lighter, disposable glove (e.g., nitrile) under a more robust glove (e.g., neoprene or butyl rubber). This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.

Respiratory Protection: A Necessary Precaution

While handling small quantities of this compound in a certified chemical fume hood should prevent inhalation exposure, respiratory protection becomes essential under certain circumstances:

  • Weighing and transferring large quantities of the solid: This can generate dust.

  • Cleaning up spills: The potential for aerosolization is high.

  • Working outside of a fume hood (not recommended): This should be avoided, but if absolutely necessary, appropriate respiratory protection is mandatory.

In such cases, a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates is required.[10] For significant exposures or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary.[11][12]

Safe Handling Procedures: A Step-by-Step Protocol

Adherence to a strict and well-rehearsed protocol is the key to minimizing the risk of exposure.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[2]

  • Fume Hood Verification: Before starting any work, ensure the fume hood is functioning correctly (check the airflow monitor).

  • Gather all Materials: Have all necessary equipment, reagents, and waste containers assembled in the fume hood before handling the chemical.

  • Emergency Equipment: Know the location of the nearest safety shower and eyewash station.[13]

Handling the Chemical
  • Donning PPE: Put on all required PPE as outlined in Section 2.

  • Weighing: If possible, weigh the solid directly in the fume hood. If this is not feasible, tare a container, add the chemical in the fume hood, and then re-weigh the sealed container outside the hood.

  • Dispensing: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

  • In Solution: When working with solutions of this compound, be mindful of the potential for splashes.

Post-Handling and Decontamination
  • Clean Up: Decontaminate all surfaces and equipment that have come into contact with the chemical. A suitable solvent (e.g., ethanol) followed by soap and water is generally effective.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the lab coat, and then the inner gloves.

  • Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.

Emergency and Disposal Protocols: Preparedness is Key

Even with the best precautions, accidents can happen. A clear and concise emergency plan is essential.

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the size and nature of the spill. For small spills that you are trained to handle, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, wear double gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Use an absorbent material, such as vermiculite or sand, to cover the spill.[2]

  • Collect the Material: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.[2]

First Aid
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][14] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][14] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration.[12][14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][14] Seek immediate medical attention.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.[2][13]

  • Waste Collection: Use a clearly labeled, sealed container for all this compound waste.

  • Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.[13]

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. This is typically handled through your institution's hazardous waste management program.

Visualization of Safety Protocols

To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.

Caption: PPE Selection Workflow for this compound.

References

  • CAS NO. 1526-17-6 | this compound | Catalog APS-PC3970 | Arctom | Products. (URL: [Link])
  • How to Select the Right Respiratory Protection - U.S. Compliance. (URL: [Link])
  • p-NITROPHENOL | Occupational Safety and Health Administr
  • Respirator Selection | Respiratory Protection | 3M - US. (URL: [Link])
  • Handling Hazardous Bulk Solids and Powders: Safety First! - De Dietrich. (URL: [Link])
  • Protective Equipment - American Chemistry Council. (URL: [Link])
  • 5 Types of PPE for Hazardous Chemicals | Hazm
  • Glove Selection Guide | Office of Environment, Health & Safety - UC Berkeley. (URL: [Link])
  • Often Overlooked Powder-Handling Hazards - DEKRA North America. (URL: [Link])
  • CDC - p-NITROPHENOL - International Chemical Safety Cards - NIOSH. (URL: [Link])
  • BFM® Fitting | A Comprehensive Guide to Safe Powder Handling. (URL: [Link])
  • Toxicological Profile for Nitrophenols. (URL: [Link])
  • Choosing the Right Glove Material: Guide to Chemical Protection - Blog. (URL: [Link])
  • Material Guide For Chemical and Liquid Resistant Gloves - Enviro Safety Products. (URL: [Link])
  • CDC - 2-NITROPHENOL - International Chemical Safety Cards - NIOSH. (URL: [Link])
  • OSHA Glove Selection Chart - Environmental Health and Safety. (URL: [Link])
  • NIOSH Pocket Guide to Chemical Hazards - EPN - CDC. (URL: [Link])
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (URL: [Link])
  • oper
  • Chemical Resistance Guide - Columbia | Research. (URL: [Link])
  • The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually te - Duke Safety. (URL: [Link])
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (URL: [Link])
  • Glove Selection Chart - Chemical Breakthrough Times | All Safety Products. (URL: [Link])
  • GLOVE SELECTION CHART. (URL: [Link])
  • Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report - Duke Safety. (URL: [Link])
  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applic
  • Gloves Chemical Resistance Chart. (URL: [Link])

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.